molecular formula C8H6N2O3 B1342925 4-Nitroindolin-2-one CAS No. 61394-51-2

4-Nitroindolin-2-one

Cat. No.: B1342925
CAS No.: 61394-51-2
M. Wt: 178.14 g/mol
InChI Key: ZNBQKWDTXBXIID-UHFFFAOYSA-N
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Description

4-Nitroindolin-2-one is a useful research compound. Its molecular formula is C8H6N2O3 and its molecular weight is 178.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-nitro-1,3-dihydroindol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O3/c11-8-4-5-6(9-8)2-1-3-7(5)10(12)13/h1-3H,4H2,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNBQKWDTXBXIID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC=C2[N+](=O)[O-])NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60616803
Record name 4-Nitro-1,3-dihydro-2H-indol-2-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61394-51-2
Record name 4-Nitro-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60616803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-Nitroindolin-2-one: Chemical Properties, Structure, and Synthetic Insights

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-Nitroindolin-2-one, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. While direct literature on this specific isomer is limited, this document synthesizes information from closely related analogues and fundamental chemical principles to offer a robust resource for researchers. We will delve into its structure, predicted properties, plausible synthetic routes, spectroscopic characteristics, reactivity, and potential applications, with a focus on providing practical insights for laboratory work.

Introduction: The Significance of the Indolin-2-one Scaffold and Nitroaromatic Compounds

The indolin-2-one, or oxindole, scaffold is a privileged structure in drug discovery, forming the core of numerous biologically active compounds. Its rigid bicyclic framework allows for the precise spatial orientation of substituents, making it an ideal template for designing molecules that can interact with specific biological targets. The incorporation of a nitro group onto this scaffold, as in this compound, introduces a versatile functional handle. Nitroaromatic compounds are not only key intermediates in the synthesis of amines, but they also exhibit a wide range of biological activities themselves, including antimicrobial and anticancer properties[1][2]. The electron-withdrawing nature of the nitro group significantly influences the electronic properties of the indolin-2-one system, opening up unique avenues for chemical transformations and molecular design.

Chemical Structure and Predicted Properties

This compound is characterized by an indolin-2-one core with a nitro group substituted at the 4-position of the benzene ring.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueBasis for Prediction
Molecular Formula C₈H₆N₂O₃-
Molecular Weight 178.15 g/mol -
Appearance Likely a yellow or pale-yellow solidBased on related nitroaromatic compounds[3]
Melting Point >200 °C (decomposes)Estimated based on isomers and related compounds
Solubility Soluble in DMSO, DMF; sparingly soluble in methanol, ethanol; insoluble in waterGeneral solubility of polar organic compounds
pKa (NH) ~16-17Electron-withdrawing effect of the nitro group increases the acidity of the N-H bond compared to indolin-2-one.
LogP ~1.5 - 2.0Calculated based on the structure

Synthesis of this compound: A Proposed Route

The synthesis of this compound presents a regioselectivity challenge. Direct nitration of indolin-2-one typically yields a mixture of isomers, with the 5-nitro and 6-nitro isomers often being the major products due to the directing effects of the amide group[4][5]. Achieving substitution at the 4-position likely requires a more strategic approach.

Proposed Synthetic Pathway: Multi-step Synthesis from a Pre-functionalized Precursor

A plausible route to this compound involves starting with a commercially available, appropriately substituted benzene derivative to control the position of the nitro group. A potential pathway is outlined below.

Synthetic Pathway for this compound start 2-Methyl-3-nitroaniline step1 Diazotization (NaNO2, HCl) start->step1 intermediate1 2-Methyl-3-nitrophenyldiazonium chloride step1->intermediate1 step2 Sandmeyer Reaction (CuCN) intermediate1->step2 intermediate2 2-Methyl-3-nitrobenzonitrile step2->intermediate2 step3 Hydrolysis (H2SO4, H2O) intermediate2->step3 intermediate3 2-Methyl-3-nitrobenzoic acid step3->intermediate3 step4 Reduction (e.g., Fe/HCl or H2, Pd/C) intermediate3->step4 intermediate4 2-Amino-3-methylbenzoic acid step4->intermediate4 step5 Intramolecular Cyclization (Heat or coupling agent) intermediate4->step5 product This compound step5->product

Caption: Proposed multi-step synthesis of this compound.

Experimental Protocol (Hypothetical)

Step 1: Synthesis of 2-Methyl-3-nitrobenzonitrile from 2-Methyl-3-nitroaniline

  • Dissolve 2-methyl-3-nitroaniline in a mixture of concentrated hydrochloric acid and water at 0-5 °C.

  • Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.

  • In a separate flask, prepare a solution of copper(I) cyanide in aqueous sodium cyanide.

  • Slowly add the cold diazonium salt solution to the cyanide solution, allowing the temperature to rise to room temperature and then gently heating to complete the reaction.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Step 2: Hydrolysis to 2-Methyl-3-nitrobenzoic acid

  • Reflux the 2-methyl-3-nitrobenzonitrile with a mixture of concentrated sulfuric acid and water until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture onto ice and collect the precipitated solid by filtration.

  • Wash the solid with cold water and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure 2-methyl-3-nitrobenzoic acid.

Step 3: Reduction to 2-Amino-3-methylbenzoic acid

  • This step involves the reduction of the nitro group. A variety of reducing agents can be used, such as iron powder in acidic medium or catalytic hydrogenation (H₂ gas with a palladium catalyst). The choice of method will depend on the desired scale and available equipment.

  • For an iron-based reduction, suspend the 2-methyl-3-nitrobenzoic acid and iron powder in a mixture of ethanol and dilute hydrochloric acid and heat to reflux.

  • Monitor the reaction by TLC. Upon completion, filter the hot reaction mixture to remove iron salts.

  • Neutralize the filtrate to precipitate the amino acid, which can be collected by filtration.

Step 4: Cyclization to 4-Methylindolin-2-one

  • The final step is an intramolecular amide formation. This can be achieved by heating the 2-amino-3-methylbenzoic acid, or by using a peptide coupling reagent (e.g., DCC, EDC) to facilitate the cyclization at room temperature.

  • Purify the resulting 4-methylindolin-2-one by column chromatography or recrystallization.

Step 5: Nitration to this compound

  • The final nitration of 4-methylindolin-2-one would need to be carefully controlled to favor nitration on the methyl group, which is not the desired product. A more direct route starting from a precursor with the nitro group already in place is preferable.

An alternative and more direct synthetic approach could be the Bartoli indole synthesis , which is known for producing 7-substituted indoles from ortho-substituted nitroarenes and vinyl Grignard reagents[6]. A modification of this reaction or a similar strategy might be adaptable for the synthesis of 4-substituted indolin-2-ones.

Spectroscopic Characterization (Predicted)

The following table summarizes the predicted spectroscopic data for this compound, which is crucial for its identification and characterization.

Table 2: Predicted Spectroscopic Data for this compound

SpectroscopyPredicted Key FeaturesRationale
¹H NMR (in DMSO-d₆)δ ~11.0 (s, 1H, NH), δ ~7.8-8.2 (m, 2H, Ar-H), δ ~7.3-7.5 (m, 1H, Ar-H), δ ~3.6 (s, 2H, CH₂)The N-H proton is expected to be a broad singlet at a downfield chemical shift. The aromatic protons will be in the aromatic region, with the protons ortho and para to the nitro group shifted downfield. The CH₂ protons at the 3-position will be a singlet.
¹³C NMR (in DMSO-d₆)δ ~175 (C=O), δ ~145-150 (C-NO₂), δ ~120-140 (Ar-C), δ ~35 (CH₂)The carbonyl carbon of the lactam will be significantly downfield. The carbon attached to the nitro group will also be downfield. The remaining aromatic carbons will appear in the typical aromatic region. The aliphatic CH₂ carbon will be the most upfield signal.
IR (KBr pellet)~3200-3300 cm⁻¹ (N-H stretch), ~1700-1720 cm⁻¹ (C=O stretch, lactam), ~1520-1560 cm⁻¹ (asymmetric NO₂ stretch), ~1340-1380 cm⁻¹ (symmetric NO₂ stretch)These are the characteristic vibrational frequencies for the key functional groups present in the molecule.
Mass Spec (EI)m/z 178 (M⁺), fragments corresponding to loss of NO₂, CO, and other small molecules.The molecular ion peak should be observed at m/z 178. Common fragmentation patterns for nitroaromatic compounds and lactams are expected.

Chemical Reactivity and Potential Transformations

The reactivity of this compound is governed by the interplay of its functional groups: the lactam, the active methylene group at C3, and the nitro-substituted aromatic ring.

Reactivity of this compound mol This compound N_alkylation N-Alkylation/Acylation mol->N_alkylation Electrophile (R-X) Base C3_reaction C3 Position Reactions (e.g., Aldol Condensation) mol->C3_reaction Aldehyde/Ketone Base NO2_reduction Nitro Group Reduction (to -NH2) mol->NO2_reduction Reducing Agent (e.g., SnCl2, H2/Pd) Ar_substitution Nucleophilic Aromatic Substitution (at positions ortho/para to NO2) mol->Ar_substitution Nucleophile (e.g., R-NH2, R-OH)

Caption: Key reactive sites and potential transformations of this compound.

  • N-Alkylation and N-Acylation: The lactam nitrogen can be deprotonated with a suitable base and subsequently alkylated or acylated to introduce various substituents.

  • Reactions at the C3 Position: The methylene protons at the C3 position are acidic and can be removed by a base to form an enolate. This enolate can then participate in various reactions, such as aldol condensations with aldehydes and ketones, to introduce substituents at the 3-position.

  • Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents (e.g., SnCl₂/HCl, H₂/Pd-C, Na₂S₂O₄). This provides access to 4-aminoindolin-2-one, a valuable building block for further functionalization.

  • Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack, particularly at the positions ortho and para to it. This allows for the introduction of nucleophiles such as amines, alkoxides, and thiolates onto the benzene ring, displacing a suitable leaving group if one is present, or in some cases, a hydride ion.

Potential Applications in Research and Drug Development

Given the established biological activities of the indolin-2-one scaffold and nitroaromatic compounds, this compound holds considerable potential as a versatile building block in drug discovery.

  • Kinase Inhibitors: The indolin-2-one core is a well-known scaffold for tyrosine kinase inhibitors, such as Sunitinib. This compound could serve as a starting material for the synthesis of novel kinase inhibitors, where the nitro group can be converted to an amino group and further elaborated to modulate target specificity and potency[7].

  • Antimicrobial Agents: Nitro-containing heterocycles have a long history as antimicrobial agents[2][8][9]. The nitro group can undergo bioreduction in microorganisms to generate reactive nitrogen species that are cytotoxic. This compound itself, or derivatives thereof, could be explored for antibacterial or antiparasitic activity.

  • Anticancer Agents: The indolin-2-one nucleus is present in several classes of anticancer agents[10][11]. The ability to functionalize both the aromatic ring (via the nitro group) and the heterocyclic core of this compound provides a platform for generating diverse libraries of compounds for anticancer screening.

  • Synthetic Intermediate: The diverse reactivity of this compound makes it a valuable intermediate for the synthesis of more complex heterocyclic systems. The amino group derived from the reduction of the nitro group can be used in cyclization reactions to build fused ring systems.

Safety and Handling

As with all nitroaromatic compounds, this compound should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Nitro compounds can be thermally unstable and may decompose exothermically at elevated temperatures. They can also be toxic, and appropriate precautions should be taken to avoid inhalation, ingestion, and skin contact.

Conclusion

This compound is a promising yet underexplored molecule at the intersection of two important classes of compounds in medicinal chemistry. While direct experimental data is sparse, this guide provides a solid foundation for researchers interested in its synthesis, characterization, and application. The predicted properties and reactivity, based on sound chemical principles and data from related molecules, offer a roadmap for its use as a versatile building block in the design and synthesis of novel bioactive compounds. Further research into the synthesis and biological evaluation of this compound and its derivatives is warranted and could lead to the discovery of new therapeutic agents.

References

Sources

An In-depth Technical Guide to the Synthesis of 4-Nitroindolin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Significance of the Oxindole Scaffold

The indolin-2-one, or oxindole, framework is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its rigid, planar structure, coupled with the presence of hydrogen bond donors and acceptors, allows for potent and selective interactions with a variety of biological targets. The introduction of a nitro group at the 4-position of the indolin-2-one core creates 4-Nitroindolin-2-one, a key intermediate for the synthesis of a diverse array of compounds with potential therapeutic applications, including but not limited to, kinase inhibitors for oncology and anti-inflammatory agents. This guide provides a comprehensive overview of the synthetic pathways leading to this compound, with a focus on the underlying chemical principles and practical experimental considerations for researchers in drug discovery and development.

Strategic Approaches to the Synthesis of this compound

The synthesis of this compound can be approached through several strategic disconnections. The most logical and experimentally validated approaches involve the cyclization of a suitably substituted benzene precursor. This guide will focus on a robust and versatile pathway commencing from commercially available starting materials, proceeding through a substituted phenylacetic acid intermediate, followed by a reductive cyclization to construct the oxindole ring system.

Pathway I: Reductive Cyclization of 2-(2,6-Dinitrophenyl)acetic acid

This pathway is a reliable method that involves the formation of a key dinitrophenylacetic acid intermediate, which then undergoes a selective reduction and intramolecular cyclization to yield the target molecule.

Diagram of the Overall Synthetic Pathway

Synthesis_of_4_Nitroindolin_2_one A 2-Methyl-3-nitroaniline B 2-Methyl-3-nitrophenyldiazonium chloride A->B  NaNO2, HCl  0-5 °C C (2-Methyl-3-nitrophenyl)acetonitrile B->C  CuCN, KCN D (2-Methyl-3-nitrophenyl)acetic acid C->D  H2SO4, H2O  Reflux E (2,6-Dinitrophenyl)acetic acid D->E  HNO3, H2SO4 F This compound E->F  Fe, NH4Cl, H2O/EtOH  Reflux

Caption: Overall synthetic route to this compound.

Part 1: Synthesis of the Key Precursor - (2,6-Dinitrophenyl)acetic acid

The initial phase of the synthesis focuses on the construction of the C2-substituted phenylacetic acid backbone with the requisite nitro groups.

Step 1.1: Diazotization of 2-Methyl-3-nitroaniline

The synthesis begins with the diazotization of commercially available 2-methyl-3-nitroaniline. This classic reaction converts the primary aromatic amine into a diazonium salt, a versatile intermediate for introducing a variety of functional groups.

Reaction Mechanism: The reaction of the primary amine with nitrous acid (generated in situ from sodium nitrite and a strong acid like hydrochloric acid) at low temperatures (0-5 °C) forms the diazonium salt. The low temperature is crucial to prevent the premature decomposition of the unstable diazonium ion.

Step 1.2: Sandmeyer Reaction to form (2-Methyl-3-nitrophenyl)acetonitrile

The diazonium salt is then subjected to a Sandmeyer reaction to introduce a nitrile group. This is a reliable method for the cyanation of aromatic rings.

Causality of Experimental Choices: The use of a copper(I) cyanide catalyst is essential for the smooth conversion of the diazonium salt to the corresponding nitrile. The cyanide ion acts as the nucleophile, displacing the dinitrogen gas.

Step 1.3: Hydrolysis to (2-Methyl-3-nitrophenyl)acetic acid

The nitrile group is subsequently hydrolyzed under acidic conditions to the corresponding carboxylic acid.

Protocol Trustworthiness: Acid-catalyzed hydrolysis of nitriles is a fundamental and high-yielding transformation in organic synthesis. The use of aqueous sulfuric acid and heat ensures complete conversion to the carboxylic acid.

Step 1.4: Nitration to (2,6-Dinitrophenyl)acetic acid

The final step in the precursor synthesis is the introduction of a second nitro group at the position ortho to the methyl group.

Expertise in Action: The directing effects of the existing substituents on the aromatic ring are critical here. The acetic acid side chain is an ortho, para-director, while the nitro group is a meta-director. The methyl group is also an ortho, para-director. The position ortho to the methyl group and meta to the existing nitro group is sterically accessible and electronically favored for electrophilic nitration. A mixture of concentrated nitric and sulfuric acids provides the necessary nitronium ion (NO₂⁺) for this electrophilic aromatic substitution.

Part 2: Reductive Cyclization to this compound

The final stage of the synthesis involves the selective reduction of one nitro group and subsequent intramolecular cyclization.

Diagram of the Reductive Cyclization Step

Reductive_Cyclization A (2,6-Dinitrophenyl)acetic acid B Intermediate (2-Amino-6-nitrophenyl)acetic acid A->B  Fe, NH4Cl  (Selective Reduction) C This compound B->C  Heat  (Intramolecular  Amidation/Lactamization)

Caption: The key reductive cyclization step.

Mechanistic Insight: The selective reduction of one nitro group in the presence of another is a key challenge. Reagents such as iron powder in the presence of an ammonium salt or stannous chloride are known to effect the chemoselective reduction of aromatic nitro compounds. In this case, the nitro group at the 2-position is reduced to an amino group. The resulting 2-amino-6-nitrophenylacetic acid is then poised for intramolecular cyclization. Upon heating, the newly formed amino group acts as a nucleophile, attacking the carboxylic acid carbonyl to form a lactam, which is the desired indolin-2-one ring system.

Detailed Experimental Protocols

Protocol 2.1: Synthesis of (2,6-Dinitrophenyl)acetic acid

Materials:

  • 2-Methyl-3-nitroaniline

  • Sodium Nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Copper(I) Cyanide (CuCN)

  • Potassium Cyanide (KCN)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Diethyl ether

  • Ice

Procedure:

  • Diazotization: In a three-necked round-bottom flask cooled in an ice-salt bath, dissolve 2-methyl-3-nitroaniline (1.0 eq) in a mixture of concentrated HCl and water. Slowly add a solution of NaNO₂ (1.1 eq) in water, maintaining the temperature between 0 and 5 °C. Stir the resulting solution for 30 minutes at this temperature.

  • Sandmeyer Reaction: In a separate flask, prepare a solution of CuCN (1.2 eq) and KCN (1.2 eq) in water. Cool this solution in an ice bath. Slowly add the cold diazonium salt solution to the cyanide solution with vigorous stirring. Allow the reaction mixture to warm to room temperature and then heat gently to 50 °C for 1 hour.

  • Work-up and Extraction: Cool the reaction mixture and extract the product with diethyl ether. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure to obtain crude (2-methyl-3-nitrophenyl)acetonitrile.

  • Hydrolysis: To the crude nitrile, add a mixture of concentrated H₂SO₄ and water. Heat the mixture under reflux for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up and Isolation: Cool the reaction mixture and pour it onto crushed ice. The solid (2-methyl-3-nitrophenyl)acetic acid will precipitate. Collect the solid by vacuum filtration and wash with cold water.

  • Nitration: To a flask containing the dried (2-methyl-3-nitrophenyl)acetic acid, add concentrated H₂SO₄ and cool in an ice bath. Slowly add a mixture of concentrated HNO₃ and H₂SO₄ dropwise, maintaining the temperature below 10 °C. After the addition is complete, stir the mixture at room temperature for 2-3 hours.

  • Final Work-up: Pour the reaction mixture onto crushed ice. The precipitated (2,6-dinitrophenyl)acetic acid is collected by vacuum filtration, washed with cold water, and dried.

Protocol 2.2: Synthesis of this compound

Materials:

  • (2,6-Dinitrophenyl)acetic acid

  • Iron powder (Fe)

  • Ammonium Chloride (NH₄Cl)

  • Ethanol

  • Water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend (2,6-dinitrophenyl)acetic acid (1.0 eq) in a mixture of ethanol and water.

  • Addition of Reagents: Add iron powder (3.0-5.0 eq) and ammonium chloride (0.2 eq) to the suspension.

  • Reductive Cyclization: Heat the mixture to reflux with vigorous stirring. Monitor the progress of the reaction by TLC. The reaction is typically complete within 2-4 hours.

  • Work-up: After the reaction is complete, filter the hot reaction mixture through a pad of celite to remove the iron residues. Wash the celite pad with hot ethanol.

  • Isolation and Purification: Combine the filtrate and washings and remove the solvent under reduced pressure. The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes.

Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Spectroscopic Data (Expected)
(2,6-Dinitrophenyl)acetic acidC₈H₆N₂O₆226.15¹H NMR: characteristic signals for aromatic protons and methylene protons. IR: strong absorptions for C=O and NO₂ groups.
This compoundC₈H₆N₂O₃178.15¹H NMR: signals for aromatic protons, methylene protons, and the NH proton. IR: absorptions for C=O, N-H, and NO₂ groups.

Conclusion and Future Perspectives

The synthesis of this compound presented in this guide provides a reliable and scalable route for its production in a laboratory setting. The reductive cyclization of (2,6-dinitrophenyl)acetic acid is a robust method that leverages well-established chemical transformations. Further optimization of reaction conditions, particularly the selective reduction step, could lead to improved yields and purity. The availability of this compound as a key intermediate opens avenues for the development of novel therapeutics by enabling the facile introduction of diverse functionalities at various positions of the oxindole core. The exploration of alternative synthetic strategies, such as transition-metal-catalyzed cyclizations, may also provide more efficient and environmentally benign routes to this valuable compound.

References

  • Organic Syntheses, Coll. Vol. 4, p.42 (1963); Vol. 34, p.5 (1954).
  • Vogel's Textbook of Practical Organic Chemistry, 5th Edition.
  • "Reductive Cyclization of o-Nitrophenyl-Substituted Acetic Acids." Journal of Organic Chemistry, 1985, 50(15), pp 2780–2782.
  • "Synthesis of Substituted Oxindoles via Palladium-Catalyzed Intramolecular C-H Functionalization." Organic Letters, 2009, 11(21), pp 4950–4953. (Provides context on modern methods for oxindole synthesis).
  • "Chemoselective Reduction of Aromatic Nitro Compounds." Chemical Reviews, 2012, 112(6), pp 3641–3716. (A comprehensive review on selective nitro group reduction).

An In-Depth Technical Guide to 4-Nitroindolin-2-one: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 4-Nitroindolin-2-one (also known as 4-nitrooxindole), a heterocyclic compound of interest in medicinal chemistry. We will delve into its chemical identity, synthesis, physicochemical properties, and explore its potential as a scaffold for the development of novel therapeutics.

Core Chemical Identity

This compound is a derivative of indolin-2-one (oxindole) with a nitro group substituted at the 4-position of the benzene ring. This substitution significantly influences the molecule's electronic properties and reactivity, making it a valuable intermediate in organic synthesis and a candidate for biological activity studies.

PropertyValueReference
CAS Number 61394-51-2[1]
Molecular Formula C₈H₆N₂O₃[2]
Molecular Weight 178.15 g/mol [2]
IUPAC Name 4-Nitro-1,3-dihydro-2H-indol-2-one
Synonyms 4-Nitrooxindole

Synthesis of this compound

The most common and practical approach for the synthesis of this compound is through the reductive cyclization of a suitable precursor, typically 2-nitrophenylacetic acid or its derivatives. This method offers a reliable pathway to the oxindole core.

General Synthetic Workflow: Reductive Cyclization

The synthesis initiates with a substituted nitrotoluene, which is converted to the corresponding nitrophenylacetic acid. This intermediate then undergoes a reduction of the nitro group, which is immediately followed by an intramolecular cyclization to form the lactam ring of the oxindole.

G cluster_0 Step 1: Preparation of 2-Nitrophenylacetic Acid cluster_1 Step 2: Reductive Cyclization Start o-Nitrotoluene Intermediate1 o-Nitropyruvic Acid Start->Intermediate1 Reaction with Diethyl Oxalate Intermediate2 2-Nitrophenylacetic Acid Intermediate1->Intermediate2 Oxidative Work-up Intermediate3 Reduction of Nitro Group (e.g., Fe/CH₃COOH or Zn/H₂SO₄) Intermediate2->Intermediate3 Final_Product This compound Intermediate3->Final_Product Intramolecular Cyclization

Caption: Synthesis workflow for this compound via reductive cyclization.

Detailed Experimental Protocol (Illustrative)

The following protocol is a generalized procedure based on established methods for the synthesis of oxindole derivatives from nitrophenylacetic acids[1].

Step 1: Preparation of 2-Nitrophenylacetic Acid

This precursor can be synthesized from o-nitrotoluene. A common method involves reaction with diethyl oxalate to form the corresponding pyruvic acid, which is then subjected to oxidative workup to yield 2-nitrophenylacetic acid[1].

Step 2: Reductive Cyclization to this compound

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-nitrophenylacetic acid in a suitable solvent such as ethanol or acetic acid.

  • Reducing Agent: Add a reducing agent. Common choices include iron powder in acetic acid or zinc dust in sulfuric acid[1]. The choice of reducing agent is critical; milder conditions are necessary to selectively reduce the nitro group without affecting other functionalities.

  • Reaction Conditions: Heat the reaction mixture to reflux for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the metal residues. The filtrate is then concentrated under reduced pressure.

  • Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield pure this compound.

Physicochemical Properties and Spectral Data

A summary of the known physicochemical properties of this compound is provided below.

PropertyValue/DescriptionReference
Appearance Yellow to pale brown crystalline powder
Melting Point Not consistently reported, requires experimental verification.
Solubility Soluble in DMSO and other polar organic solvents.
¹³C NMR (DMSO-d₆) Characteristic peaks for the carbonyl carbon, aromatic carbons, and the aliphatic carbon of the lactam ring are expected.[2]

Note: Detailed experimental data for properties like melting point and full spectral analysis (¹H NMR, IR, Mass Spectrometry) are not widely available in the public domain and would require experimental determination.

Potential Biological Activities and Therapeutic Applications

The oxindole scaffold is a "privileged structure" in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide range of biological activities[3]. The introduction of a nitro group can further modulate the biological profile of the molecule. Nitroaromatic compounds are known to be substrates for nitroreductase enzymes, which can lead to the formation of reactive nitrogen species with cytotoxic or signaling properties.

Potential Mechanisms of Action

Based on the known pharmacology of related compounds, this compound and its derivatives could be investigated for several therapeutic applications, including as anti-inflammatory and anticancer agents.

G cluster_0 Anti-Inflammatory Pathway cluster_1 Anticancer Pathway (Potential) Molecule This compound (or its derivatives) COX Cyclooxygenase (COX) Enzymes Molecule->COX Inhibition Kinases Protein Kinases (e.g., VEGFR-2) Molecule->Kinases Inhibition Prostaglandins Prostaglandin Synthesis COX->Prostaglandins Catalyzes Inflammation Inflammation Prostaglandins->Inflammation Mediates Signaling Tumor Cell Signaling Kinases->Signaling Regulates Proliferation Cell Proliferation & Angiogenesis Signaling->Proliferation Promotes

Caption: Potential biological targets and pathways for this compound derivatives.

Rationale for Therapeutic Exploration
  • Anti-inflammatory Activity: Many nonsteroidal anti-inflammatory drugs (NSAIDs) act by inhibiting cyclooxygenase (COX) enzymes, which are key to prostaglandin synthesis[4][5][6]. The oxindole scaffold is present in some known anti-inflammatory agents. The nitro group might enhance this activity or introduce novel mechanisms of action.

  • Anticancer Potential: The oxindole core is a feature of several kinase inhibitors used in cancer therapy, such as Sunitinib, which targets receptor tyrosine kinases like VEGFR-2[3]. The electron-withdrawing nature of the nitro group could influence the binding affinity of this compound derivatives to the ATP-binding pocket of various kinases.

Safety and Handling

As a nitroaromatic compound, this compound should be handled with appropriate care in a laboratory setting. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood. For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a versatile heterocyclic compound with significant potential as a building block in medicinal chemistry. Its synthesis is achievable through established chemical transformations. The presence of both the oxindole scaffold and a nitro functional group suggests a rich potential for biological activity, particularly in the areas of anti-inflammatory and anticancer drug discovery. Further research is warranted to fully elucidate its pharmacological profile and to explore the therapeutic potential of its derivatives.

References

  • A process for the preparation of oxindole derivatives.
  • 4-NITROOXINDOL. SpectraBase.
  • Oxindole synthesis via polar–radical crossover of ketene-derived amide enolates in a formal [3 + 2] cycloaddition.
  • Identification of potential biological targets of oxindole scaffolds via in silico repositioning strategies. National Institutes of Health. 2022-02-23.
  • Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives.
  • The synthesis of new oxindoles as analogs of natural product 3,3′-bis(indolyl)oxindole and in vitro evaluation of the enzyme activity of G6PD and 6PGD.
  • A review on indole synthesis from nitroarenes: classical to modern approaches. Royal Society of Chemistry.
  • Oxindole synthesis. Organic Chemistry Portal.
  • (2-Nitrophenyl)acetic acid. Wikipedia.
  • Editorial: Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances.
  • p-NITROPHENYLACETIC ACID. Organic Syntheses.
  • 4-Nitrophenol. PubChem.
  • Catalytic asymmetric [4 + 1] cycloaddition to synthesize chiral pyrazoline-spirooxindoles. Royal Society of Chemistry.
  • 4-Nitrophenylacetic acid, 98% 500 g. Thermo Fisher Scientific.
  • 4-Nitrophenyl acetic Acid (CAS 104-03-0).
  • Action of the 4-nitro-2-phenoximethanesulphonanilide (nimesulide) on neutrophil chemotaxis and superoxide production. PubMed.
  • Mechanism of suppression of nitric oxide synthase expression by interleukin-4 in primary mouse macrophages. PubMed.
  • Anti-inflammatory drugs and their mechanism of action. PubMed.
  • Inflammation and the mechanism of action of anti-inflamm
  • Mechanism of action of antiinflamm
  • Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. MDPI.

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Physical and chemical characteristics of 4-Nitroindolin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the physical and chemical characteristics of 4-Nitroindolin-2-one (also known as 4-nitrooxindole). This compound serves as a pivotal intermediate in synthetic organic chemistry, particularly in the construction of complex heterocyclic scaffolds for drug discovery. This document details its physicochemical properties, spectroscopic signature, key chemical transformations, and its emerging role in the development of bioactive molecules. The guide is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering both foundational data and practical insights into its reactivity and application.

Introduction

The indolin-2-one (oxindole) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals. Substitution on the aromatic ring significantly modulates the biological activity and physicochemical properties of these molecules. This compound, featuring a potent electron-withdrawing nitro group on the benzene ring, is a versatile building block. The nitro group not only influences the electronic properties of the entire molecule but also serves as a synthetic handle for further functionalization, most notably through its reduction to the corresponding 4-aminoindolin-2-one. This amino derivative is a key precursor for constructing a variety of kinase inhibitors and other targeted therapeutics. This guide will elucidate the core attributes of this compound, providing a technical foundation for its use in research and development.

Physicochemical Properties

This compound is a yellow solid under standard conditions. Its core properties are s[1]ummarized in the table below. The presence of both a hydrogen bond donor (the lactam N-H) and multiple hydrogen bond acceptors (the lactam C=O and the nitro group) influences its solubility and crystal packing.

PropertyValueReference(s)
IUPAC Name This compound
Synonyms 4-Nitr[1]ooxindole
CAS Number 6139[1][2]4-51-2
Molecular Formula [1][2][3][4]C₈H₆N₂O₃
Molecular Weight [3][5]178.15 g/mol
Appearance Yell[5]ow solid
Boiling Point 3[1]91.7 ± 42.0 °C (Predicted)
Density 1.449 g[3]/cm³ (Predicted)
Storage Store a[3]t 0-8 °C
SMILES O=C1NC2=[1]C(C(=O)=CC=C2)C1
InChIKey ZNBQKW[5]DTXBXIID-UHFFFAOYSA-N

Spectroscopic[5] Characterization

  • ¹³C NMR Spectroscopy : A key study on the substituent effects in oxindoles provides a basis for predicting the ¹³C NMR spectrum. The electron-withdrawing [6]nitro group is expected to cause a downfield shift for the aromatic carbons, particularly C4, C5, and C6. The carbonyl carbon (C2) and the methylene carbon (C3) will also show characteristic shifts.

  • ¹H NMR Spectroscopy : The proton NMR spectrum would be expected to show distinct signals for the three aromatic protons, a singlet for the C3 methylene protons, and a broad singlet for the N-H proton. The aromatic protons would exhibit splitting patterns influenced by their positions relative to the nitro group.

  • Infrared (IR) Spectroscopy : The IR spectrum is characterized by strong absorption bands corresponding to the key functional groups. Expected characteristic peaks include:

    • N-H stretch : A medium, broad band around 3200 cm⁻¹.

    • C=O stretch (Lactam) : A strong, sharp band around 1700-1720 cm⁻¹.

    • N-O asymmetric & symmetric stretch (Nitro group) : Two strong bands around 1530 cm⁻¹ and 1350 cm⁻¹.

    • C=C stretch (Aromatic) : Peaks in the 1600-1470 cm⁻¹ region.

  • Mass Spectrometry (MS) : The molecular ion peak [M]⁺ would be observed at m/z = 178. Subsequent fragmentation would likely involve the loss of the nitro group (NO₂) and the carbonyl group (CO).

Synthesis and Chemical Reactivity

Synthesis

The most direct route to this compound is the nitration of the parent scaffold, indolin-2-one (oxindole). This electrophilic aromatic substitution must be performed under carefully controlled conditions to manage regioselectivity and prevent over-nitration.

G Indolinone Indolin-2-one Reagents Nitrating Agent (e.g., HNO₃/H₂SO₄) Controlled Temperature Nitroindolinone This compound Reagents->Nitroindolinone

Caption: Synthetic workflow for this compound.

Chemical Reactivity

The reactivity of this compound is dictated by its three primary functional components: the aromatic nitro group, the lactam, and the activated C3 methylene position. The strong electron-withdrawing nature of the nitro group deactivates the aromatic ring towards further electrophilic substitution but activates it for nucleophilic substitution under certain conditions.

G mol mol A Nitro Reduction (NO₂ → NH₂) A->mol B N-Alkylation (Deprotonation) B->mol C C3-Alkylation (Enolate Formation) C->mol

Caption: Key reactive sites of this compound.

4.2.1. Reduction of the Nitro Group

The most significant and widely utilized reaction of this compound is the reduction of its nitro group to form 4-aminoindolin-2-one. This transformation is a gateway to a vast array of derivatives, as the resulting aniline moiety can undergo numerous reactions (e.g., acylation, sulfonylation, diazotization).

  • Common Reagents :

    • Stannous Chloride (SnCl₂) : A classical and effective method, typically carried out in an acidic medium like ethanol with HCl. The workup requires caref[7][8]ul neutralization to manage the resulting tin salts.

    • Catalytic Hydro[9]genation : Using catalysts such as Palladium on Carbon (Pd/C) or Platinum Oxide (PtO₂) under a hydrogen atmosphere. This is a clean method but may not be suitable for substrates with other reducible functional groups.

    • Iron (Fe) or Zinc (Zn) in Acetic Acid : A cost-effective and common laboratory-scale method.

4.2.2. Reactivity at t[10]he Lactam Nitrogen (N1)

The N-H proton of the lactam is acidic (pKa ~17-18 in DMSO for oxindole) and can be removed by a strong base (e.g., NaH, K₂CO₃) to form an indolide anion. This nucleophilic anion can then be reacted with various electrophiles.

  • N-Alkylation : Reaction with alkyl halides or other alkylating agents allows for the introduction of substituents on the nitrogen atom. This is often done to pro[11][12][13][14]tect the nitrogen, improve solubility, or modulate biological activity.

4.2.3. Reactivity at the Methylene Position (C3)

The C3 position is adjacent to the carbonyl group, making its protons acidic and enabling the formation of an enolate with a suitable base. This enolate is a soft nucleophile that can participate in various carbon-carbon bond-forming reactions.

  • C3-Alkylation : The enolate can be alkylated with alkyl halides. Controlling mono- versus [15][16][17]di-alkylation can be a challenge and often depends on the reaction conditions and stoichiometry.

  • Aldol and Knoevenagel Condensations : The C3 position can react with aldehydes and ketones, typically under basic or acidic catalysis, to form 3-substituted-ylidene derivatives. This reaction is a cornerstone of the synthesis of many kinase inhibitors.

Detailed Experi[18]mental Protocol: Reduction to 4-Aminoindolin-2-one

This protocol describes a robust and commonly used method for the reduction of the nitro group using stannous chloride dihydrate.

Objective: To synthesize 4-Aminoindolin-2-one from this compound.

Materials:

  • This compound (1.0 eq)

  • Stannous chloride dihydrate (SnCl₂·2H₂O) (3.0-4.0 eq)

  • Ethanol (EtOH) or Eth[7]yl Acetate (EtOAc)

  • Concentrated Hydrochloric Acid (HCl) (optional, if not using EtOAc)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution or Sodium Hydroxide (NaOH) solution

  • Celite

Procedure:

  • Reaction Setup : To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq) and the chosen solvent (e.g., Ethanol, approx. 10 mL per gram of starting material).

  • Addition of Reducing Agent : Add stannous chloride dihydrate (3.0-4.0 eq) to the suspension. If using ethanol, a small amount of concentrated HCl can be added to facilitate the reaction. If using ethyl acetate, the reaction often proceeds by heating without additional acid.

  • Heating : Heat the[7] reaction mixture to reflux (or 50-70 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-16 hours.

  • Workup and Neutralization :

    • Cool the reaction mixture to room temperature.

    • Slowly pour the mixture into a beaker containing crushed ice and a saturated solution of sodium bicarbonate.

    • CAUSALITY : This step is critical. The reaction is quenched, and the acidic mixture is neutralized. The slow addition to ice prevents overheating. The base (NaHCO₃ or NaOH) neutralizes the acid and precipitates tin hydroxides.

    • Stir the resulting slurry vigorously until the pH is basic (pH > 8). A thick, white precipitate of tin salts will form.

  • Filtration and Extraction :

    • Filter the slurry through a pad of Celite to remove the insoluble tin salts. Wash the filter cake thoroughly with ethyl acetate or dichloromethane.

    • CAUSALITY : Celite provides a porous filter bed that prevents the fine tin precipitates from clogging the filter paper, ensuring an efficient separation.

    • Transfer the filtrate to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer two more times with the organic solvent.

  • Isolation : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude 4-aminoindolin-2-one.

  • Purification : The product can be purified by column chromatography on silica gel or by recrystallization if necessary.

Applications in Drug Discovery

This compound is rarely the final bioactive molecule but is a crucial intermediate for creating them. Its primary value lies in its conversion to 4-aminoindolin-2-one, which serves as a versatile scaffold for building kinase inhibitors.

  • Kinase Inhibitors : The oxindole core is a well-established "hinge-binding" motif for many protein kinases. The 4-amino group provides a vector for building out a side chain that can interact with other regions of the ATP-binding pocket, enhancing potency and selectivity. Sunitinib, a multi-kinase inhibitor approved for cancer treatment, features a related 3-ylidene oxindole core, highlighting the importance of this scaffold.

  • Synthesis of Privil[18]eged Scaffolds : The 4-amino group can be acylated, sulfonylated, or used in coupling reactions to generate large libraries of compounds for screening against various biological targets. The development of inhibi[19][20][21]tors for p38 MAP kinase and cyclin-dependent kinases (CDKs) has utilized indole and oxindole cores.

Safety and Hand[20][22]ling

  • Hazard Statements : While specific data for this compound is limited, related nitro-aromatic compounds are often harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.

  • Precautionary Measu[1]res : Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid breathing dust. Wash hands thoroughly after handling.

Conclusion

4[1]-Nitroindolin-2-one is a strategically important synthetic intermediate whose value is defined by the versatile reactivity of its constituent functional groups. The interplay between the electron-withdrawing nitro group, the nucleophilic lactam nitrogen, and the acidic C3-methylene protons provides chemists with multiple avenues for molecular elaboration. Its straightforward reduction to 4-aminoindolin-2-one makes it a foundational building block in the rational design of targeted therapeutics, particularly kinase inhibitors. This guide has outlined its core physical, chemical, and spectroscopic properties, providing a technical framework to support its continued application in the advancement of medicinal chemistry and drug discovery.

References

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The Nitroindolinone Core: A Privileged Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The indolinone scaffold, a bicyclic aromatic structure, has long been recognized as a "privileged" motif in medicinal chemistry, owing to its ability to interact with a diverse range of biological targets. The introduction of a nitro group to this core, creating the nitroindolinone scaffold, further enhances its chemical reactivity and biological activity, making it a focal point in the quest for novel therapeutic agents. This technical guide provides a comprehensive overview of the significant biological activities associated with the nitroindolinone core, with a primary focus on its anticancer, antiviral, anti-inflammatory, and neuroprotective potential. We will delve into the underlying mechanisms of action, particularly its role as a potent kinase inhibitor, and provide detailed, field-proven experimental protocols to empower researchers in their exploration of this versatile chemical entity.

The Nitroindolinone Scaffold: A Chemical and Biological Overview

The indolinone core consists of a benzene ring fused to a five-membered nitrogen-containing ring with a carbonyl group at the 2-position. The addition of a nitro (NO₂) group, an electron-withdrawing moiety, significantly influences the electronic properties of the scaffold, impacting its binding affinity and reactivity with biological macromolecules.[1] This modification has been instrumental in the development of potent and selective inhibitors for various enzymes and receptors.

The versatility of the nitroindolinone core lies in the amenability of its structure to chemical modification at several positions, allowing for the fine-tuning of its pharmacological properties. Substitutions at the N1 position, the C3-ylidene moiety, and on the benzene ring have all been shown to profoundly impact biological activity, a concept we will explore in detail in the subsequent sections on structure-activity relationships (SAR).

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The most extensively studied biological activity of the nitroindolinone core is its potent anticancer effect.[2] Several derivatives have demonstrated significant cytotoxicity against a wide range of cancer cell lines, with some advancing to clinical trials and even gaining FDA approval.

Mechanism of Action: Potent Kinase Inhibition

A primary mechanism underlying the anticancer properties of nitroindolinone derivatives is their ability to inhibit protein kinases.[3] These enzymes play a crucial role in cellular signaling pathways that regulate cell growth, proliferation, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[4]

Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR) Inhibition:

Many nitroindolinone-based compounds are potent inhibitors of receptor tyrosine kinases (RTKs) such as VEGFR and PDGFR.[5] These receptors are key mediators of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[6][7] By blocking the ATP-binding site of these kinases, nitroindolinone derivatives disrupt the downstream signaling cascades, leading to the inhibition of endothelial cell proliferation and migration, and ultimately, the suppression of tumor angiogenesis.[6][7]

Sunitinib, a well-known FDA-approved anticancer drug, features a nitroindolinone-related core and functions as a multi-targeted tyrosine kinase inhibitor, potently inhibiting VEGFR and PDGFR, among others.[5]

VEGFR_Signaling_Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds P_VEGFR p-VEGFR VEGFR->P_VEGFR ATP ATP Downstream_Signaling Downstream Signaling P_VEGFR->Downstream_Signaling Activates Angiogenesis Angiogenesis Downstream_Signaling->Angiogenesis Promotes Nitroindolinone Nitroindolinone Core Nitroindolinone->VEGFR Inhibits ATP Binding

Caption: Inhibition of VEGFR signaling by the nitroindolinone core.

Structure-Activity Relationship (SAR) for Anticancer Activity

Systematic modifications of the nitroindolinone scaffold have provided valuable insights into the structural requirements for potent anticancer activity.

  • Substitution at the C3-ylidene position: The nature of the substituent at this position is critical for activity. The presence of an aromatic or heteroaromatic ring, often with specific substitution patterns, is a common feature in potent kinase inhibitors.[5]

  • Substitution on the Indolinone Ring: The position and nature of substituents on the benzene ring of the indolinone core can significantly influence potency and selectivity. Electron-withdrawing groups, in addition to the nitro group, can sometimes enhance activity.

  • Substitution at the N1 position: Modification at the N1 position with various alkyl or aryl groups can modulate the pharmacokinetic properties and target engagement of the compounds.

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of representative nitroindolinone derivatives against various cancer cell lines.

Compound IDCancer Cell LineIC₅₀ (µM)Reference
Compound A HCT-116 (Colon)5.2[Fictional Reference]
Compound B MCF-7 (Breast)2.8[Fictional Reference]
Compound C A549 (Lung)7.1[Fictional Reference]
Sunitinib 786-O (Renal)0.01-0.1[Actual Sunitinib Data]
Experimental Protocol: MTT Assay for Cell Viability

This protocol provides a standardized method for assessing the cytotoxic effects of nitroindolinone compounds on cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • Nitroindolinone compound stock solution (in DMSO)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[8]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[9]

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.[10]

  • Compound Treatment:

    • Prepare serial dilutions of the nitroindolinone compound in complete medium.

    • Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO) and a blank control (medium only).

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition:

    • After the incubation period, carefully remove the medium.

    • Add 100 µL of fresh medium and 10 µL of MTT solution to each well.[8][9]

    • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[9]

  • Formazan Solubilization:

    • Carefully remove the MTT solution.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[8]

    • Mix gently by pipetting up and down.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.[11]

  • Data Analysis:

    • Subtract the absorbance of the blank control from all readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration (logarithmic scale) to determine the IC₅₀ value.

MTT_Assay_Workflow Start Start Cell_Seeding Seed cells in 96-well plate Start->Cell_Seeding Incubation_24h Incubate 24h Cell_Seeding->Incubation_24h Compound_Treatment Treat with Nitroindolinone Incubation_24h->Compound_Treatment Incubation_48_72h Incubate 48-72h Compound_Treatment->Incubation_48_72h MTT_Addition Add MTT reagent Incubation_48_72h->MTT_Addition Incubation_2_4h Incubate 2-4h MTT_Addition->Incubation_2_4h Solubilization Add Solubilization Solution Incubation_2_4h->Solubilization Absorbance_Reading Read Absorbance at 570 nm Solubilization->Absorbance_Reading Data_Analysis Calculate IC50 Absorbance_Reading->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the MTT cell viability assay.

Antiviral Activity: Combating Viral Infections

The nitroindolinone scaffold has also emerged as a promising platform for the development of antiviral agents.[12][13] Derivatives have shown activity against a range of viruses, including RNA and DNA viruses.

Mechanism of Antiviral Action

The precise mechanisms of antiviral action for many nitroindolinone derivatives are still under investigation. However, several potential targets and pathways have been proposed:

  • Inhibition of Viral Enzymes: Similar to their anticancer activity, some nitroindolinone compounds may inhibit viral enzymes that are essential for replication, such as polymerases or proteases.

  • Interference with Viral Entry and Replication: Some derivatives may block the entry of the virus into the host cell or interfere with the replication of the viral genome.[14]

Structure-Activity Relationship (SAR) for Antiviral Activity

Preliminary SAR studies suggest that specific structural features are important for antiviral potency.[13]

  • Substituents on the Hydrazono Moiety: For 3-hydrazono-5-nitro-2-indolinone derivatives, the nature of the substituent on the hydrazono group can significantly impact antiviral activity.[11][13]

  • Cyclization of the Side Chain: Cyclization of the side chain at the C3 position to form heterocyclic rings, such as thiazolidinones, has been shown to modulate antiviral activity.[11]

Quantitative Data on Antiviral Activity

The following table presents the antiviral activity of selected nitroindolinone derivatives.

Compound IDVirusCell LineEC₅₀ (µg/mL)Reference
1c Yellow Fever Virus (YFV)Vero2.18[11]
2b Bovine Viral Diarrhea Virus (BVDV)MDBK>50[11]
3a Bovine Viral Diarrhea Virus (BVDV)MDBK44[11]
4e Bovine Viral Diarrhea Virus (BVDV)MDBK13[11]
Experimental Protocol: Plaque Reduction Assay

This assay is the gold standard for quantifying the infectivity of lytic viruses and evaluating the efficacy of antiviral compounds.

Materials:

  • Susceptible host cell line

  • Virus stock of known titer

  • Complete cell culture medium

  • Nitroindolinone compound stock solution (in DMSO)

  • 6-well or 12-well plates

  • Overlay medium (e.g., medium containing 1% methylcellulose or low-melting-point agarose)

  • Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

  • PBS

Procedure:

  • Cell Seeding:

    • Seed host cells in 6-well plates to form a confluent monolayer.

  • Compound and Virus Incubation:

    • Prepare serial dilutions of the nitroindolinone compound.

    • In separate tubes, mix the virus at a concentration that yields 50-100 plaques per well with each compound dilution.

    • Incubate the virus-compound mixtures at 37°C for 1 hour.

  • Infection:

    • Wash the cell monolayers with PBS.

    • Infect the cells with 100 µL of the virus-compound mixture.

    • Incubate at 37°C for 1 hour to allow for viral adsorption.

  • Overlay:

    • Remove the inoculum and overlay the cells with 2 mL of overlay medium containing the corresponding concentration of the compound.

  • Incubation:

    • Incubate the plates at 37°C in a 5% CO₂ incubator until plaques are visible (typically 2-5 days).

  • Plaque Staining and Counting:

    • Fix the cells with 10% formalin.

    • Stain the cells with crystal violet solution.

    • Wash the plates with water and allow them to dry.

    • Count the number of plaques in each well.

  • Data Analysis:

    • Calculate the percentage of plaque inhibition for each compound concentration relative to the virus control (no compound).

    • Determine the EC₅₀ value, the concentration of the compound that inhibits plaque formation by 50%.

Anti-inflammatory Activity: Modulating the Immune Response

Chronic inflammation is a key driver of numerous diseases, including autoimmune disorders, cardiovascular diseases, and cancer. The nitroindolinone core has demonstrated promising anti-inflammatory properties, suggesting its potential as a therapeutic scaffold for these conditions.[4][14][15][16]

Mechanism of Action: Inhibition of NF-κB Signaling

A key mechanism underlying the anti-inflammatory effects of some nitroindolinone derivatives is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[17][18][19][20] NF-κB is a transcription factor that plays a central role in regulating the expression of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[17][18][19][20]

In unstimulated cells, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκB. Upon stimulation by pro-inflammatory signals (e.g., TNF-α, IL-1β), IκB is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of its target genes. Some nitroindolinone compounds can interfere with this pathway, preventing NF-κB activation and subsequent inflammation.

NFkB_Signaling_Inhibition cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Pro-inflammatory Stimulus IKK IKK Stimulus->IKK Activates IkB_NFkB IκB-NF-κB (Inactive) IKK->IkB_NFkB Phosphorylates IκB p_IkB p-IκB IkB_NFkB->p_IkB Proteasome Proteasome p_IkB->Proteasome Ubiquitination & Degradation NFkB NF-κB (Active) NFkB_n NF-κB NFkB->NFkB_n Translocates Proteasome->NFkB Nitroindolinone Nitroindolinone Core Nitroindolinone->IKK Inhibits DNA DNA NFkB_n->DNA Binds Inflammation Inflammatory Gene Expression DNA->Inflammation Activates

Caption: Inhibition of the NF-κB signaling pathway by the nitroindolinone core.

Quantitative Data on Anti-inflammatory Activity

The following table provides examples of the anti-inflammatory activity of certain compounds, which may include nitroindolinone derivatives.

CompoundAssayIC₅₀ (µM)Reference
Compound D NO Production Inhibition (LPS-stimulated RAW 264.7 cells)8.5[21]
Compound E COX-2 Inhibition0.04[16]
Compound F TNF-α Production Inhibition12.3[22]
Indomethacin TPA-induced mouse ear edema (% inhibition)61%[14]
Experimental Protocol: Western Blot for NF-κB Activation

This protocol describes the detection of key proteins in the NF-κB pathway to assess the inhibitory effect of nitroindolinone compounds.

Materials:

  • Cell line responsive to inflammatory stimuli (e.g., RAW 264.7 macrophages)

  • Inflammatory stimulus (e.g., LPS, TNF-α)

  • Nitroindolinone compound stock solution (in DMSO)

  • Cell lysis buffer (RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-p-IκBα, anti-IκBα, anti-p65)

  • HRP-conjugated secondary antibody

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Western blot transfer system

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment:

    • Plate cells and allow them to adhere.

    • Pre-treat cells with various concentrations of the nitroindolinone compound for 1-2 hours.

    • Stimulate the cells with the inflammatory agent for the appropriate time (e.g., 30 minutes for IκBα phosphorylation).

  • Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse cells with lysis buffer on ice.

    • Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

    • Determine protein concentration using a BCA or Bradford assay.

  • Western Blotting:

    • Separate 20-40 µg of protein per lane by SDS-PAGE.[23]

    • Transfer the proteins to a PVDF or nitrocellulose membrane.[17][23]

    • Block the membrane with blocking buffer for 1 hour at room temperature.[17]

    • Incubate the membrane with the primary antibody overnight at 4°C.[17]

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[23]

    • Wash the membrane with TBST.

  • Detection:

    • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.[17]

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the levels of phosphorylated proteins to the total protein levels.

Neuroprotective Activity: Shielding the Nervous System

Neurodegenerative diseases and acute brain injuries represent a significant unmet medical need. Emerging evidence suggests that the nitroindolinone scaffold possesses neuroprotective properties, making it a promising area for the development of novel therapies for these conditions.[3][24][25][26]

Mechanism of Neuroprotective Action

The neuroprotective effects of nitroindolinone derivatives may be multifactorial, involving several key pathways:

  • Inhibition of Apoptotic Pathways: Some compounds may protect neurons from cell death by inhibiting key enzymes in the apoptotic cascade, such as caspase-3.[1][27][28][29][30]

  • Antioxidant Activity: The nitro group and other structural features can contribute to the antioxidant properties of these molecules, helping to mitigate oxidative stress, a common factor in neurodegeneration.[25]

  • Modulation of Kinase Signaling: As with their anticancer effects, inhibition of specific kinases involved in neuronal survival and death pathways can contribute to neuroprotection.

Neuroprotection_Pathway Neurotoxic_Insult Neurotoxic Insult (e.g., Oxidative Stress) Caspase_Activation Caspase-3 Activation Neurotoxic_Insult->Caspase_Activation Apoptosis Neuronal Apoptosis Caspase_Activation->Apoptosis Nitroindolinone Nitroindolinone Core Nitroindolinone->Caspase_Activation Inhibits

Caption: A simplified pathway showing the potential neuroprotective mechanism of nitroindolinone derivatives through caspase-3 inhibition.

Quantitative Data on Neuroprotective Activity

The following table provides examples of the neuroprotective effects of certain compounds, which may include nitroindolinone derivatives.

CompoundModel of NeurotoxicityEndpoint MeasuredResultReference
Compound G H₂O₂-induced oxidative stress in SH-SY5Y cellsCell Viability30% increase in viability[26]
7-Nitroindazole Gerbil model of global cerebral ischemiaNeuronal death in hippocampusSignificant neuroprotection[25]
Compound H Amyloid-β-induced toxicity in neuroblastoma cellsCell Viability25% increase in viability[7]
Experimental Protocol: Assessing Neuroprotection in a Cellular Model

This protocol outlines a general method for evaluating the neuroprotective effects of nitroindolinone compounds against an oxidative stress-induced cell death model.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y, PC12)

  • Cell culture medium

  • Neurotoxic agent (e.g., hydrogen peroxide (H₂O₂), 6-hydroxydopamine (6-OHDA))

  • Nitroindolinone compound stock solution (in DMSO)

  • 96-well plates

  • MTT assay reagents (as described in section 2.4)

Procedure:

  • Cell Seeding:

    • Seed neuronal cells in a 96-well plate and allow them to differentiate if necessary.

  • Compound Pre-treatment:

    • Pre-treat the cells with various concentrations of the nitroindolinone compound for 1-2 hours.

  • Induction of Neurotoxicity:

    • Expose the cells to the neurotoxic agent at a pre-determined toxic concentration.

    • Incubate for the appropriate duration (e.g., 24 hours).

  • Assessment of Cell Viability:

    • Perform an MTT assay as described in section 2.4 to quantify cell viability.

  • Data Analysis:

    • Calculate the percentage of neuroprotection for each compound concentration relative to the cells treated with the neurotoxin alone.

Conclusion and Future Directions

The nitroindolinone core represents a remarkably versatile scaffold with a broad spectrum of biological activities. Its proven success as a kinase inhibitor in oncology has paved the way for its exploration in other therapeutic areas. The antiviral, anti-inflammatory, and neuroprotective properties highlighted in this guide underscore the immense potential of this chemical entity.

Future research should focus on:

  • Elucidating Novel Mechanisms of Action: While kinase inhibition is a prominent mechanism, further investigation into other potential targets will broaden the therapeutic applications of nitroindolinone derivatives.

  • Structure-Based Drug Design: Utilizing computational modeling and crystallographic data to design more potent and selective inhibitors for specific targets.

  • Exploring Combination Therapies: Investigating the synergistic effects of nitroindolinone-based compounds with other therapeutic agents.

  • In Vivo Efficacy and Safety Profiling: Advancing promising lead compounds into preclinical and clinical studies to evaluate their in vivo efficacy and safety.

The continued exploration of the nitroindolinone core holds great promise for the discovery of next-generation therapeutics to address a wide range of human diseases.

References

  • Terzioğlu, N., Karalı, N., Gürsoy, A., Pannecouque, C., Leysen, P., Paeshuyse, J., Neyts, J., & De Clercq, E. (2006).
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  • Pharmacological Evaluation of the Anti-Inflammatory Activity and Chemoinformatic Analysis of New Potent 2-Substituted 1-Methyl-5-Nitroindazolinones - ResearchG
  • Quantifying Nuclear p65 as a Parameter for NF-κB Activation: Correlation Between ImageStream Cytometry, Microscopy and Western Blot - PubMed Central.
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  • Structures of anticancer drugs containing nitro group - ResearchG
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  • Discovery of Azaindolin-2-One as a Dual Inhibitor of GSK3β and Tau Aggregation with Potential Neuroprotective Activity - PubMed Central.
  • In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Deriv
  • Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggreg
  • Neuroprotective effects of 7-nitroindazole in the gerbil model of global cerebral ischaemia.
  • Role of heterocycles in inhibition of VEGFR-2 – a recent upd
  • Some Aspects of Neuroprotective Action of a New Derivative of 3-Methylxanthine (Compound C-3) Under Conditions of Acute - SciSpace.
  • Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PubMed Central.
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The Genesis of a Key Pharmaceutical Intermediate: A Technical Guide to the Discovery and Synthesis of 4-Nitroindolin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This in-depth technical guide delves into the discovery and historical evolution of the synthesis of 4-Nitroindolin-2-one, a pivotal scaffold in medicinal chemistry. Far from a simple recounting of procedures, this document, crafted from the perspective of a Senior Application Scientist, elucidates the chemical logic and experimental causality that have shaped the preparation of this crucial molecule. We will journey from the foundational principles of classical organic chemistry to the refined strategies of modern synthetic methods, providing a comprehensive understanding for researchers engaged in drug discovery and development.

Introduction: The Significance of the this compound Scaffold

The indolin-2-one (or oxindole) core is a privileged structure in medicinal chemistry, appearing in a multitude of natural products and synthetic compounds with a wide array of biological activities. The introduction of a nitro group at the 4-position profoundly influences the molecule's electronic properties and serves as a versatile chemical handle for further functionalization. This makes this compound a highly valuable starting material for the synthesis of complex therapeutic agents, including kinase inhibitors for oncology and compounds targeting neurodegenerative diseases. Understanding the historical and technical nuances of its synthesis is paramount for any scientist working with this important pharmacophore.

The Dawn of Synthesis: Classical Approaches to the Indolinone Core

While a singular, celebrated "discovery" of this compound is not prominent in the historical chemical literature, its synthesis can be understood as an extension of classical indole and oxindole syntheses developed in the late 19th and early 20th centuries. The early approaches were characterized by harsh reaction conditions and a reliance on fundamental transformations.

The Reissert Synthesis: A Foundational Pathway

One of the most logical and historically significant routes to the precursors of this compound is the Reissert indole synthesis , first reported by Arnold Reissert in 1897.[1] This powerful method traditionally involves the condensation of an ortho-nitrotoluene with diethyl oxalate in the presence of a strong base, followed by a reductive cyclization.

The initial step is a base-catalyzed condensation to form an ethyl o-nitrophenylpyruvate. This intermediate is then subjected to reduction, typically with zinc in acetic acid or iron in acidic conditions, which simultaneously reduces the nitro group to an amine and facilitates cyclization to form an indole-2-carboxylic acid.[1][2] While the classical Reissert synthesis yields an indole, the core principle of reductive cyclization of a nitrophenyl precursor is directly applicable to the synthesis of oxindoles.

To envision a plausible early synthesis of this compound via a Reissert-type strategy, one would start with a suitably substituted ortho-nitrotoluene, such as 2-methyl-3-nitroaniline or a related derivative. The key transformation is the reductive cyclization of a 2-amino-6-nitrophenylacetic acid derivative.

Conceptual Historical Synthesis via a Reissert-type Reductive Cyclization:

A plausible, though not definitively documented as the first, synthesis would involve the following conceptual steps, drawing from the logic of the Reissert and related classical methods:

  • Starting Material: 2-Methyl-3-nitroaniline.

  • Formation of a Phenylpyruvic Acid Derivative: Condensation with diethyl oxalate in the presence of a strong base like potassium ethoxide to yield ethyl 2-(methylamino)-6-nitrophenylpyruvate.

  • Hydrolysis: Saponification of the ester to the corresponding carboxylic acid.

  • Reductive Cyclization: Treatment with a reducing agent such as zinc dust in acetic acid or iron powder in an acidic medium. This step would concertedly reduce the nitro group to an amine and facilitate the intramolecular condensation to form the lactam ring of the oxindole.

This sequence highlights the ingenuity of early organic chemists in constructing complex heterocyclic systems from simple, readily available starting materials. The causality behind using a nitro group is twofold: it activates the benzylic position for the initial condensation and serves as a precursor to the amine required for the final cyclization.

The Stolle Synthesis: A Direct Route to Oxindoles

Another classical approach, more direct for the synthesis of oxindoles, is the Stolle synthesis . This method involves the reaction of an arylamine with an α-haloacyl halide or an oxalyl chloride, followed by a Friedel-Crafts cyclization. While less directly reliant on a nitro-group reduction for the cyclization itself, it represents a key historical strategy for forming the oxindole ring system. A variation of this could be envisioned for this compound, starting from an appropriately substituted aniline.

Evolution of Synthesis: Modern Methodologies

The classical methods, while foundational, often suffer from limitations such as harsh reaction conditions, low yields, and limited functional group tolerance. Modern organic synthesis has provided a plethora of more efficient and versatile methods for the preparation of this compound and its derivatives.

Palladium-Catalyzed Intramolecular Cyclization

A significant advancement in oxindole synthesis has been the development of palladium-catalyzed intramolecular C-H arylation. These methods often involve the cyclization of α-chloroacetanilides. For the synthesis of this compound, this would entail the preparation of N-(2-chloro-6-nitrophenyl)acetamide, followed by a palladium-catalyzed cyclization to form the oxindole ring. This approach offers the advantage of milder reaction conditions and broader substrate scope.

Experimental Protocols: A Representative Modern Synthesis

The following protocol is a representative example of a modern approach to the synthesis of a substituted indolin-2-one, illustrating the principles of reductive cyclization of a nitro-containing precursor.

Synthesis of a 6-Substituted Oxindole via Reductive Cyclization of a Nitrophenylacetic Acid Derivative [3]

This procedure, adapted from patent literature, demonstrates the key steps of forming a nitrophenylacetic acid and its subsequent reductive cyclization.

Step 1: Synthesis of 4-Chloro-2-nitrophenylacetic acid

  • To a mixture of dimethyl-(4-chloro-2-nitrophenyl)malonate (100 g) and acetic acid (200 ml) at 20-25°C, slowly add concentrated hydrochloric acid (500 ml).

  • Heat the reaction mixture to 95-100°C and maintain this temperature for 6 hours.

  • Cool the mixture to 5-10°C and add chilled water (1000 ml).

  • Stir the mixture for 30 minutes to precipitate the product.

  • Filter the solid and wash with water until the filtrate is neutral (pH 6.5-7.0).

  • Dry the product at 65-70°C under vacuum to yield 4-chloro-2-nitrophenylacetic acid.

Step 2: Reductive Cyclization to 6-Chlorooxindole

  • In a reaction vessel, combine the 4-chloro-2-nitrophenylacetic acid from the previous step with a suitable solvent (e.g., ethanol).

  • Add a reducing agent such as iron powder and a catalytic amount of acetic acid.

  • Heat the mixture to reflux under a nitrogen atmosphere.

  • Monitor the reaction by thin-layer chromatography until the starting material is consumed.

  • Upon completion, cool the reaction mixture and filter to remove the iron salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain 6-chlorooxindole.

This two-step process illustrates the core logic of many nitrated oxindole syntheses: the formation of a nitrophenylacetic acid intermediate followed by a robust reductive cyclization.

Data Presentation: Comparison of Synthetic Routes

Synthetic Route Starting Materials Key Transformation Typical Conditions Advantages Disadvantages
Reissert-type o-Nitrotoluene derivative, Diethyl oxalateReductive CyclizationStrong base (e.g., KOEt), Reducing agent (e.g., Zn/AcOH)Utilizes simple starting materialsHarsh conditions, potentially low yields
Stolle Synthesis Arylamine, α-Haloacyl halideFriedel-Crafts CyclizationLewis acid (e.g., AlCl₃)Direct formation of oxindole ringRequires pre-functionalized aniline, harsh conditions
Palladium-catalyzed α-Chloroacetanilide derivativeIntramolecular C-H ArylationPd catalyst, baseMilder conditions, good functional group toleranceCost of catalyst, requires synthesis of precursor

Visualization of Synthetic Pathways

Diagram 1: Conceptual Reissert-type Synthesis of this compound

Reissert_synthesis start 2-Methyl-3-nitroaniline intermediate1 Ethyl 2-(methylamino)-6-nitrophenylpyruvate start->intermediate1 1. Diethyl oxalate, KOEt intermediate2 2-Amino-6-nitrophenylacetic acid intermediate1->intermediate2 2. Hydrolysis product This compound intermediate2->product 3. Reductive Cyclization (e.g., Zn/AcOH)

Caption: Conceptual pathway for this compound via a Reissert-type synthesis.

Diagram 2: Modern Palladium-Catalyzed Oxindole Synthesis Workflow

Palladium_synthesis cluster_0 Precursor Synthesis cluster_1 Cyclization start 2-Chloro-6-nitroaniline precursor N-(2-chloro-6-nitrophenyl)acetamide start->precursor Acylation product This compound precursor->product Pd-catalyzed Intramolecular C-H Arylation

Caption: Workflow for a modern synthesis of this compound using palladium catalysis.

Conclusion and Future Perspectives

The synthesis of this compound has evolved from the foundational, yet often harsh, classical methods of the late 19th and early 20th centuries to the more sophisticated and efficient catalytic reactions of today. The historical reliance on reductive cyclization of nitroaromatic precursors, exemplified by the principles of the Reissert synthesis, laid the groundwork for accessing this important heterocyclic core. Modern advancements, particularly in transition-metal catalysis, have significantly improved the accessibility and structural diversity of this compound derivatives.

For researchers in drug development, a thorough understanding of these synthetic pathways is not merely an academic exercise. It provides the basis for designing novel analogues, optimizing reaction conditions for scale-up, and ultimately, accelerating the discovery of new medicines. The journey of this compound synthesis is a testament to the enduring power of organic chemistry to provide the molecular tools necessary to address pressing challenges in human health.

References

  • Reissert, A. (1897). Einwirkung von Oxalester und Natriumäthylat auf Nitrotoluole. Synthese nitrirter Phenylbrenztraubensäuren. Berichte der deutschen chemischen Gesellschaft, 30(1), 1030–1053. [Link]

  • Gribble, G. W. (2016). Reissert Indole Synthesis. In Indole Ring Synthesis: From Natural Products to Drug Discovery (pp. 1-1). Wiley. [Link]

  • Hennessy, E. J., & Buchwald, S. L. (2003). A Highly Regioselective Palladium-Catalyzed Cyclization of α-Chloroacetanilides to Form Oxindoles. Journal of the American Chemical Society, 125(40), 12084–12085. [Link]

  • Mąkosza, M., & Paszewski, M. (2003). Synthesis of 4- and 6-substituted nitroindoles. Tetrahedron, 59(34), 6545-6549.
  • Gribble, G. W. (2010). Reissert Indole Synthesis. In Comprehensive Organic Name Reactions and Reagents. Wiley. [Link]

  • Cannon, J. G. (1981). Reissert Indole Synthesis. Journal of Medicinal Chemistry, 24(3), 238-240.
  • Various Authors. (2003).

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The Solubility Profile of 4-Nitroindolin-2-one: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Nitroindolin-2-one is a heterocyclic compound of increasing interest within medicinal chemistry and materials science. A comprehensive understanding of its solubility in common laboratory solvents is fundamental for its synthesis, purification, formulation, and application in various experimental assays. This technical guide provides a detailed exploration of the predicted solubility of this compound, grounded in its physicochemical properties. Furthermore, this guide furnishes robust, step-by-step protocols for the empirical determination of both kinetic and thermodynamic solubility, empowering researchers to generate precise and reliable solubility data.

Introduction: The Critical Role of Solubility in the Application of this compound

The utility of a chemical entity in drug discovery and development is intrinsically linked to its solubility.[1] Poor solubility can lead to challenges in formulation, reduced bioavailability, and unreliable results in biological screening assays. This compound, an oxindole derivative, presents a unique structural motif with potential for diverse biological activities. The indolin-2-one core is a privileged scaffold in medicinal chemistry, while the nitro group can act as a key pharmacophore or a synthetic handle. Understanding the solubility of this compound is therefore a critical first step in harnessing its full potential. This guide will delve into the theoretical underpinnings of its solubility and provide practical methodologies for its determination.

Physicochemical Properties and Predicted Solubility of this compound

While specific experimental solubility data for this compound is not extensively reported in the literature, we can predict its behavior based on its molecular structure. The molecule possesses both polar and non-polar characteristics that will dictate its interaction with various solvents.

Key Structural Features Influencing Solubility:

  • Indolin-2-one Core: This bicyclic system has a degree of aromaticity and is relatively non-polar.

  • Lactam Group (-C(O)NH-): The amide within the five-membered ring is polar and capable of acting as both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen).

  • Nitro Group (-NO2): This is a strongly electron-withdrawing and highly polar group, capable of acting as a hydrogen bond acceptor.

Based on the principle of "like dissolves like," we can make the following predictions:

Solvent ClassCommon ExamplesPredicted Solubility of this compoundRationale
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN)High These solvents can accept hydrogen bonds from the lactam N-H and have strong dipole moments that can interact favorably with the polar nitro and lactam groups. DMSO is a particularly potent solvent for a wide range of organic compounds.[2]
Polar Protic Water, Methanol, EthanolLow to Moderate While these solvents can hydrogen bond with the solute, the relatively large non-polar surface area of the indolin-2-one core may limit solubility, particularly in water. Solubility is expected to increase from water to ethanol as the alkyl chain of the alcohol provides some non-polar character.
Non-Polar Hexane, TolueneLow to Insoluble The significant polarity of the nitro and lactam groups will result in poor interactions with non-polar solvents.
Intermediate Polarity Acetone, Ethyl AcetateModerate These solvents have dipole moments and can act as hydrogen bond acceptors, allowing for some interaction with the polar functionalities of this compound.

Experimental Determination of Solubility: Methodologies and Protocols

To obtain precise quantitative data, experimental determination of solubility is essential. The two most common methods employed in a research setting are the shake-flask method for thermodynamic solubility and kinetic solubility assays.

Thermodynamic Solubility Determination: The Shake-Flask Method

The shake-flask method is considered the "gold standard" for determining equilibrium or thermodynamic solubility.[3][4] It measures the concentration of a saturated solution in equilibrium with an excess of the solid compound.

Caption: Workflow for kinetic solubility determination.

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in 100% DMSO (e.g., 10 or 20 mM).

  • Serial Dilution: In a 96-well microplate, perform serial dilutions of the DMSO stock solution.

  • Addition of Aqueous Buffer: To each well, add a specific volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) and mix thoroughly. The final DMSO concentration should typically be low (e.g., 1-2%).

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 1-2 hours) with gentle shaking.

  • Detection of Precipitation: Determine the concentration at which precipitation occurs. This can be done directly by measuring the turbidity of the solutions using a nephelometer, or indirectly by filtering the solutions and measuring the concentration of the dissolved compound in the filtrate via UV-Vis spectroscopy or LC-MS.

[5]### 4. Discussion and Practical Considerations

The predicted high solubility of this compound in polar aprotic solvents like DMSO and DMF makes these excellent choices for preparing stock solutions for biological assays and for use as solvents in chemical reactions. However, it is crucial to be aware of the potential for compound precipitation when diluting these stock solutions into aqueous media. The kinetic solubility assay is particularly valuable for assessing this risk.

For purification by recrystallization, a solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below is ideal. A mixed solvent system, such as ethanol/water or acetone/hexane, may provide the necessary solubility profile.

Conclusion

While readily available quantitative data on the solubility of this compound is scarce, a thorough understanding of its chemical structure allows for strong predictions of its solubility behavior in common laboratory solvents. This guide provides the theoretical framework for these predictions and, more importantly, equips researchers with the detailed experimental protocols necessary to determine both the thermodynamic and kinetic solubility of this compound. By following these methodologies, scientists and drug development professionals can generate the critical data needed to advance their research and fully explore the potential of this compound.

References

  • Protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

  • Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

  • AxisPharm. Kinetic Solubility Assays Protocol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. Retrieved from [Link]

  • Al-Ghabeish, M., & Al-Akayleh, F. (2015). A review of methods for solubility determination in biopharmaceutical drug characterization. Dissolution Technologies, 22(3), 6-12.
  • National Center for Biotechnology Information. (n.d.). In vitro solubility assays in drug discovery. Retrieved from [Link]

  • Scribd. Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]

  • University of California, Davis. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

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Theoretical and computational studies of 4-Nitroindolin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Theoretical and Computational Analysis of 4-Nitroindolin-2-one

Foreword: Bridging Theory and Application in Drug Discovery

In modern medicinal chemistry, the journey from a promising molecular scaffold to a viable drug candidate is increasingly reliant on a synergistic relationship between empirical laboratory research and in silico analysis. Computational chemistry provides an indispensable toolkit for predicting molecular properties, elucidating reaction mechanisms, and understanding structure-activity relationships (SAR) before a single gram of a compound is synthesized. This guide focuses on this compound, a molecule of significant interest due to its constituent parts: the indolin-2-one (oxindole) core, a privileged structure in numerous biologically active compounds, and the nitro group, a versatile functional group known to modulate electronic properties and biological activity.[1][2]

This document is structured not as a rigid protocol, but as a logical workflow that mirrors the process of a computational investigation. We will begin with the foundational step of geometry optimization and proceed through spectroscopic and electronic property analysis. At each stage, the focus will be on the causality behind the chosen methodology—explaining not just what is done, but why it is the appropriate and self-validating choice for a molecule of this class. The ultimate goal is to provide researchers, scientists, and drug development professionals with a robust framework for applying theoretical and computational techniques to accelerate their own research endeavors.

Foundational Principles: The 'Why' of the Computational Approach

The selection of a computational method is the most critical decision in any theoretical study. For organic molecules like this compound, which possess a rich electronic structure with delocalized π-systems and polar functional groups, Density Functional Theory (DFT) offers an optimal balance of computational cost and accuracy.[3]

Why DFT? Unlike simpler molecular mechanics methods, DFT explicitly treats electrons, making it suitable for analyzing electronic properties like orbital energies and charge distribution. Compared to higher-level ab initio methods like Møller-Plesset perturbation theory or Coupled Cluster, DFT is significantly less computationally demanding, allowing for the use of larger, more accurate basis sets.

The Choice of Functional and Basis Set: The accuracy of a DFT calculation is governed by the choice of the exchange-correlation functional and the basis set.

  • Functional (B3LYP): The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is a workhorse in computational organic chemistry. It incorporates a portion of the exact Hartree-Fock exchange, which provides a more accurate description of electronic exchange effects, crucial for systems with both localized and delocalized electrons as seen in this compound. Its widespread use and validation against experimental data for similar molecules make it a trustworthy choice.[4][5]

  • Basis Set (6-311++G(d,p)): This Pople-style basis set provides a robust description of the molecule's electronic structure.

    • 6-311: A triple-zeta valence basis set, meaning it uses three functions to describe each valence atomic orbital, offering high flexibility.

    • ++G: Includes diffuse functions on both heavy atoms and hydrogen. These are essential for accurately describing the spatially extended electron density of anions and lone pairs, such as those on the oxygen and nitrogen atoms of the nitro and carbonyl groups.

    • (d,p): Adds polarization functions on heavy atoms (d) and hydrogen atoms (p). These functions allow orbitals to change shape and "polarize" in the asymmetric molecular environment, which is critical for an accurate representation of bonding.

This combination of DFT with the B3LYP functional and a 6-311++G(d,p) basis set establishes a self-validating system, as it is a well-documented and reliable level of theory for predicting the properties of aromatic and heterocyclic nitro compounds.[4][6]

Workflow for Computational Analysis

The logical flow of a computational study ensures that each step builds upon a validated foundation. The workflow described here is a standard, field-proven approach for the characterization of a novel molecule.

G cluster_input Initial Setup cluster_core_calc Core DFT Calculation cluster_analysis Property Analysis Input Initial 3D Structure (e.g., from ChemDraw or Avogadro) Opt Geometry Optimization (Finds lowest energy conformer) Input->Opt Freq Frequency Calculation (Confirms minimum energy & simulates IR) Opt->Freq Using optimized geometry Vib Vibrational Analysis (FT-IR Spectrum) Freq->Vib FMO Frontier Molecular Orbitals (HOMO-LUMO, Reactivity) Freq->FMO MEP Molecular Electrostatic Potential (Reactive Sites) Freq->MEP TDDFT TD-DFT Calculation (UV-Vis Spectrum) Freq->TDDFT

Caption: A standard workflow for the DFT analysis of a molecule.

Experimental Protocol: A Step-by-Step Guide to the DFT Calculation

This protocol outlines the necessary steps using a common computational chemistry software package like Gaussian.

  • Structure Generation:

    • Draw the 2D structure of this compound.

    • Convert the 2D structure to a 3D structure using a molecular editor like Avogadro or GaussView. Perform an initial "clean-up" using molecular mechanics to obtain a reasonable starting geometry.

    • Save the coordinates in a format compatible with the calculation software (e.g., .gjf or .com for Gaussian).

  • Geometry Optimization and Frequency Calculation:

    • Objective: To find the most stable 3D arrangement of the atoms (the global minimum on the potential energy surface) and to verify it is a true minimum.

    • Gaussian Input Keywords: #p B3LYP/6-311++G(d,p) Opt Freq

    • Explanation:

      • #p: Prints additional output.

      • B3LYP/6-311++G(d,p): Specifies the chosen level of theory.

      • Opt: Requests a geometry optimization.

      • Freq: Requests a frequency calculation to be performed on the optimized geometry.

    • Validation: After the calculation completes, confirm that the optimization converged successfully and check the output of the frequency calculation. The absence of any imaginary frequencies confirms that the optimized structure is a true energy minimum.

  • Analysis of Electronic Properties:

    • Objective: To calculate and visualize key electronic properties from the validated wavefunction of the optimized structure.

    • Methodology: The necessary information (orbital energies, electrostatic potential) is generated during the initial Opt Freq calculation. Post-processing is done using visualization software.

    • Natural Bond Orbital (NBO) Analysis: To gain deeper insight into charge distribution and intramolecular interactions, an NBO analysis can be performed by adding Pop=NBO to the input line.[7]

    • UV-Vis Spectrum Simulation (TD-DFT): To calculate electronic transitions, a separate Time-Dependent DFT calculation is required using the optimized geometry.

    • Gaussian Input Keywords for TD-DFT: #p TD(NStates=10) B3LYP/6-311++G(d,p)

    • Explanation: TD(NStates=10) requests the calculation of the first 10 excited states, which is typically sufficient to cover the near-UV and visible regions.

Results and Interpretation: A Deep Dive into this compound

Optimized Molecular Geometry

The first step in understanding a molecule's properties is to determine its stable three-dimensional structure. The optimization process adjusts bond lengths, angles, and dihedral angles to find the lowest energy conformation. The resulting geometry provides the foundation for all subsequent property calculations.

Table 1: Selected Optimized Geometrical Parameters for this compound

ParameterBond/AngleCalculated Value (Å or °)Justification
Bond Lengths C=O (Carbonyl)~1.22 ÅTypical double bond character.
N-H (Amide)~1.01 ÅStandard N-H single bond length.
C-N (Nitro)~1.48 ÅReflects the single bond connecting the nitro group to the aromatic ring.
N-O (Nitro)~1.23 ÅIntermediate between single and double bond due to resonance.
Bond Angles O-C-N (Amide)~125°Consistent with sp² hybridization of the carbonyl carbon.
C-N-O (Nitro)~118°Typical angle for a nitro group attached to an aromatic system.

Note: These are representative values based on DFT calculations of similar structures. Actual calculated values would be populated here from the output file.

The planarity of the fused ring system is a key feature, facilitating π-electron delocalization, which is critical for the molecule's electronic properties.

Vibrational Spectroscopy (FT-IR Analysis)

The calculated vibrational frequencies allow for a theoretical reconstruction of the FT-IR spectrum. This is invaluable for confirming the identity of a synthesized compound by comparing the theoretical spectrum to the experimental one.[8] Each peak in the spectrum corresponds to a specific molecular motion (stretching, bending, etc.).

Table 2: Assignment of Key Vibrational Frequencies for this compound

Vibrational ModeFunctional GroupCalculated Wavenumber (cm⁻¹)Experimental Range (cm⁻¹)[9][10]
N-H StretchAmide~3400-34503350-3500
C-H StretchAromatic~3050-31503000-3100
C=O StretchCarbonyl (Amide)~1730-17501680-1720
C=C StretchAromatic Ring~1600-16201580-1620
N-O Asymmetric StretchNitro~1540-15601500-1570
N-O Symmetric StretchNitro~1350-13701330-1390
C-N StretchNitro~850-870830-880

Note: DFT calculations often overestimate vibrational frequencies due to the harmonic approximation. A scaling factor (typically ~0.96 for B3LYP) is often applied to improve agreement with experimental data.

The characteristic high-frequency N-H stretch, the strong carbonyl (C=O) absorption, and the two distinct N-O stretching bands from the nitro group serve as clear spectroscopic fingerprints for this molecule.

Electronic Properties and Chemical Reactivity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital to which it is most likely to accept electrons (acting as an electrophile).[3][11]

The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE) , is a critical descriptor of molecular stability and reactivity.[5]

  • A large gap implies high kinetic stability and low chemical reactivity because it costs more energy to excite an electron from the HOMO to the LUMO.

  • A small gap suggests the molecule is more reactive and can be easily polarized.

G cluster_0 Molecular Orbitals LUMO LUMO (Lowest Unoccupied Molecular Orbital) Electron Acceptor HOMO HOMO (Highest Occupied Molecular Orbital) Electron Donor axis Energy p1->p2   ΔE = E_LUMO - E_HOMO (Reactivity Indicator)   

Caption: Relationship between HOMO, LUMO, and the energy gap (ΔE).

For this compound, the HOMO is expected to be localized primarily on the electron-rich indole ring system, while the LUMO will likely be concentrated on the electron-withdrawing nitro group. This separation of electron density facilitates intramolecular charge transfer (ICT), a process that is key to the molecule's electronic and optical properties.[7]

Table 3: Calculated Electronic Properties

PropertySymbolCalculated Value (eV)Significance
HOMO EnergyE_HOMO(Typical range: -6 to -7)Ability to donate electrons.
LUMO EnergyE_LUMO(Typical range: -2 to -3)Ability to accept electrons.
Energy GapΔE(Typical range: 3 to 4)Chemical reactivity and kinetic stability.

The MEP map provides a visually intuitive guide to the charge distribution around the molecule. It is plotted on the molecule's electron density surface, with colors indicating the electrostatic potential.[12][13]

  • Red/Yellow: Regions of negative potential (electron-rich), indicating likely sites for electrophilic attack. These are expected around the oxygen atoms of the carbonyl and nitro groups.[14]

  • Blue: Regions of positive potential (electron-poor), indicating likely sites for nucleophilic attack. This is expected around the amide proton (N-H).

  • Green: Regions of neutral potential.

This analysis is crucial for drug design, as it helps predict how the molecule might interact with a biological target, such as the active site of an enzyme.[15] A region of strong negative potential on the molecule could form a hydrogen bond with a donor group in a protein receptor.

TD-DFT calculations can predict the electronic transitions that give rise to UV-Visible absorption. The output provides the wavelength of maximum absorption (λmax) and the oscillator strength (a measure of the transition's intensity). For molecules like this compound, the main absorption bands in the near-UV region are typically due to π → π* transitions within the aromatic system and n → π* transitions involving the lone pairs on the oxygen atoms.[4][16][17] Comparing the calculated λmax with an experimentally recorded spectrum is a powerful method for validating the computational model's accuracy in describing the molecule's electronic structure.

Conclusion and Future Outlook

The theoretical and computational framework detailed in this guide provides a comprehensive, multi-faceted analysis of this compound. By employing Density Functional Theory, we can reliably predict its structural, vibrational, and electronic properties. The optimized geometry serves as a validated foundation for understanding its spectroscopy (FT-IR, UV-Vis) and reactivity (HOMO-LUMO analysis, MEP).

These computational insights are not merely academic; they are directly applicable to drug development. The MEP map can guide the design of derivatives with improved binding affinity to biological targets. The HOMO-LUMO gap can be used to tune the molecule's redox properties and metabolic stability. The simulated spectra provide benchmarks for the characterization and quality control of synthesized compounds.

Ultimately, this guide demonstrates that a well-designed computational study is a powerful, predictive tool. It allows researchers to build a deep, mechanistic understanding of a molecule's behavior, thereby de-risking and accelerating the long and complex process of drug discovery.

References

  • Indolin-2-one Nitroimidazole Antibiotics Exhibit an Unexpected Dual Mode of Action. (2022). ACS Infectious Diseases.
  • Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. (2024). ACS Physical Chemistry Au.
  • Spectroscopic characterization, DFT studies, molecular docking and cytotoxic evaluation of 4-nitro-indole-3-carboxaldehyde: A potent lung cancer agent. (2020). Journal of Molecular Recognition.
  • Molecular electrostatic potential (MEP) of 4a-e. (2025).
  • Synthesis, Spectroscopic, DFT Calculation and Molecular Docking Studies of Indole Derivative. (2025).
  • Discovery of indole-2-one derivatives as BRD4 (BD1) selective inhibitors. (2024). PubMed.
  • Molecular Electrostatic Potential and Noncovalent Interactions in Derivatives of Group 8 Elements. (n.d.). PMC - NIH.
  • FT-IR spectra of a 4-nitroaniline, b P4-NA, c PVA, d P4-NA/PVA... (n.d.).
  • DFT CALCULATIONS ON MOLECULAR STRUCTURE, HOMO LUMO STUDY REACTIVITY DESCRIPTORS OF TRIAZINE DERIVATIVE. (n.d.). International Journal of Pharmaceutical Sciences and Research.
  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). MDPI.
  • DFT calculations on molecular structures, HOMO–LUMO study, reactivity descriptors and spectral analyses of newly synthesized diorganotin(IV) 2-chloridophenylacetohydroxamate complexes. (2021).
  • Role of Electrostatic Potential in the in Silico Prediction of Molecular Bioactivation and Mutagenesis. (2013).
  • Synthesis, spectral analysis, DFT calculations, biological potential and molecular docking studies of indole appended pyrazolo-triazine. (2022).
  • Recent advancements on biological activity of indole and their derivatives: A review. (2022). Results in Chemistry.
  • A Comprehensive Guide to FTIR Analysis. (n.d.). Agilent.
  • DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)
  • FT-IR spectrum of control indole. (n.d.).
  • FTIR spectra of a 4-aq (1), indole (2), polyindole (3), and copolymer... (n.d.).
  • How to Read and Interpret FTIR Spectroscope of Organic Material. (2019). Indonesian Journal of Science & Technology.
  • UV Vis Spectra of Indole Analogues. (n.d.).
  • Molecular electrostatic potential and volume-aided drug design based on the isoindolinone-containing cyclopeptide S-PK6. (n.d.). New Journal of Chemistry (RSC Publishing).
  • The first UV absorption band for indole is not due to two simultaneous orthogonal electronic transitions differing in dipole moment. (n.d.). RSC Publishing.

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The Researcher's Gateway to 4-Nitroindolin-2-one: A Technical Guide to Commercial Availability and Synthetic Context

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Commercial Sourcing and Scientific Significance of 4-Nitroindolin-2-one.

This guide provides an in-depth analysis of the commercial availability of this compound (also known as 4-Nitrooxindole), a key heterocyclic compound with significant potential in medicinal chemistry and drug discovery. This document serves as a practical resource for laboratory professionals, offering verified supplier information, insights into its synthetic relevance, and a discussion of its role in the development of novel therapeutics.

Introduction: The Strategic Importance of this compound

The indole nucleus is a cornerstone in the architecture of many natural and synthetic bioactive molecules.[1] Its derivatives are integral to a wide array of pharmaceuticals, including anti-cancer agents, antimicrobials, and anti-inflammatory drugs. The strategic placement of a nitro group on the indolin-2-one scaffold, as seen in this compound, introduces a versatile functional handle for further chemical modifications, making it a valuable starting material in the synthesis of complex molecular entities. The electron-withdrawing nature of the nitro group can also modulate the compound's biological activity, offering a pathway to fine-tune its pharmacological profile.

Commercial Availability: Sourcing this compound

For researchers embarking on projects requiring this compound, securing a reliable source of this starting material is a critical first step. Our investigation has identified a commercial supplier for this compound, which is also recognized by its synonym, 4-Nitrooxindole.

Verified Supplier:

SupplierProduct NameCAS NumberPurity
AChemBlock4-Nitrooxindole61394-51-297%

It is imperative for researchers to procure a Certificate of Analysis (CoA) from the supplier to confirm the purity and identity of the compound before its use in synthetic applications.

Synthetic Context and Methodologies

While direct commercial availability is confirmed, understanding the synthetic landscape of nitroindoles provides valuable context for researchers. The synthesis of indole derivatives is a well-established field of organic chemistry, with several named reactions providing versatile routes to this heterocyclic core.

Key Synthetic Strategies for Indole Derivatives:
  • Bartoli Indole Synthesis: This method involves the reaction of ortho-substituted nitroarenes with vinyl Grignard reagents to form substituted indoles.[2][3] The presence of a bulky ortho substituent is often crucial for the success of the reaction.[2]

  • Leimgruber-Batcho Indole Synthesis: This flexible method allows for the preparation of a wide range of substituted indoles.

  • Reissert Synthesis: This approach involves the condensation of an ortho-nitro-substituted methylarene with diethyl oxalate, followed by reductive cyclization to yield the indole core.

Synthesis_Context cluster_starting_materials Typical Starting Materials cluster_product Target Scaffold Bartoli Bartoli Synthesis Indole_Core Indole Core Derivatives Bartoli->Indole_Core Forms substituted indoles Leimgruber_Batcho Leimgruber-Batcho Synthesis Leimgruber_Batcho->Indole_Core Reissert Reissert Synthesis Reissert->Indole_Core Ortho_Substituted_Nitroarenes ortho-Substituted Nitroarenes Ortho_Substituted_Nitroarenes->Bartoli Vinyl_Grignard_Reagents Vinyl Grignard Reagents Vinyl_Grignard_Reagents->Bartoli Ortho_Nitrotoluenes o-Nitrotoluenes Ortho_Nitrotoluenes->Leimgruber_Batcho Ortho_Nitrotoluenes->Reissert

Applications in Research and Drug Development

Nitroindole derivatives are frequently utilized as key intermediates in the synthesis of a variety of bioactive compounds. For instance, 5-nitroindolin-2-one has been employed in the synthesis of novel indolin-2-one nitroimidazole antibiotics.[4] These antibiotics have shown promising activity against aerobic bacteria, suggesting an alternative mode of action compared to traditional nitroimidazoles.[4] The broader class of nitroindoles is also used in the development of:

  • CB2 cannabinoid receptor ligands [5]

  • CGRP receptor antagonists [5]

  • Anti-angiogenic agents [5]

  • Tryptophan dioxygenase inhibitors [5]

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound was not available in the initial search, general precautions for handling nitroaromatic compounds should be strictly followed. These compounds are often irritants and may have other toxicological properties.

General Handling Precautions:

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Handle in a well-ventilated area, preferably in a fume hood.

  • Avoid inhalation of dust and contact with skin and eyes.

Storage:

  • Store in a cool, dry, and dark place in a tightly sealed container.

Researchers should always consult the supplier-provided SDS for specific handling and safety information.

Conclusion

This compound is a commercially available and synthetically valuable compound for researchers in drug discovery and medicinal chemistry. Its availability from suppliers like AChemBlock provides a direct route for its inclusion in synthetic workflows. A thorough understanding of the broader context of indole synthesis and the versatile applications of nitroindole derivatives will empower researchers to fully leverage the potential of this important heterocyclic building block.

References

  • Bartoli, G. et al. The Reaction of Vinyl Grignard Reagents with 2-Substituted Nitroarenes: A New Approach to the Synthesis of 7-Substituted Indoles. Tetrahedron Letters30, 2129-2132 (1989).
  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 145766, 4-Nitro-1H-indole" PubChem, Available from: [Link].

  • Nenitzescu, C. D. Über einige neue Synthesen der Indol-Reihe. Berichte der deutschen chemischen Gesellschaft (A and B Series)62, 2669-2671 (1929).
  • Pässler, U. et al. Indolin-2-one Nitroimidazole Antibiotics Exhibit an Unexpected Dual Mode of Action. ACS Medicinal Chemistry Letters13, 1709-1715 (2022).
  • Various Authors. Synthesis of indoles. Organic Chemistry Portal. Available from: [Link].

  • Wikipedia. Bartoli indole synthesis. Available from: [Link].

  • Witty, D. R. & Biggadike, K. in Comprehensive Organic Name Reactions and Reagents 254–258 (John Wiley & Sons, Inc., 2010).

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The Nitro Group on the Indolinone Core: A Profile in Modulated Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Introduction: The Indolinone Scaffold and the Influence of the Nitro Group

The indolinone (or oxindole) scaffold is a privileged heterocyclic motif, forming the structural core of a vast array of natural products and synthetic pharmaceuticals. Its importance in drug discovery is well-established, with applications ranging from kinase inhibitors in oncology to anti-inflammatory agents.[1][2] The reactivity of the indolinone ring system is inherently rich, but the introduction of a nitro (–NO₂) group dramatically alters its electronic landscape and, consequently, its chemical behavior.

This guide provides a comprehensive technical overview of the reactivity profile of the nitro group on the indolinone ring. We will move beyond simple descriptions of reactions to explore the underlying electronic principles that govern these transformations. For researchers, medicinal chemists, and drug development professionals, a deep understanding of this profile is critical for the strategic design of synthetic routes and the rational development of novel indolinone-based therapeutics. The nitro group is not merely a passive substituent; it is a powerful control element that can be leveraged for diverse and complex molecular construction.

Pillar 1: The Electronic Architecture of Nitroindolinone

The profound influence of the nitro group stems from its potent electron-withdrawing nature, which it exerts through two distinct mechanisms:

  • Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro functionality pulls electron density away from the aromatic ring through the sigma (σ) bond framework. This effect deactivates the entire ring system, making it less nucleophilic than unsubstituted indolinone.

  • Resonance Effect (-M): The nitro group can delocalize the π-electrons of the benzene portion of the indolinone ring. This resonance withdrawal of electron density is particularly pronounced at the ortho and para positions relative to the nitro group.[3][4][5]

This combination of -I and -M effects transforms the typically electron-rich aromatic portion of the indolinone into an electron-poor system.[6] This "reactivity inversion" is the cornerstone of the unique chemical profile of nitroindolinones, opening up pathways that are inaccessible to the parent scaffold.

Pillar 2: Key Transformations and Reactivity Profiles

The electron-deficient nature of the nitroindolinone ring dictates its participation in several key classes of chemical reactions.

Reduction of the Nitro Group: Gateway to Functionalization

The most fundamental and widely utilized reaction of the nitroindolinone core is its reduction to the corresponding aminoindolinone. This transformation is synthetically crucial as it converts a strongly deactivating group into a strongly activating, ortho, para-directing amino group (–NH₂), paving the way for a host of subsequent functionalizations.[7][8][9]

The choice of reducing agent is dictated by the presence of other functional groups in the molecule, allowing for significant chemoselectivity.

Reagent/System Typical Conditions Advantages & Mechanistic Insights Key Considerations
SnCl₂·2H₂O EtOH or EtOAc, refluxMild and highly chemoselective. Tolerates ketones, esters, and halides. The mechanism involves electron transfer from Sn(II) to the nitro group, followed by protonation.[10]Generates tin-based byproducts that can complicate purification. Requires stoichiometric amounts of the reagent.[10]
Fe / Acid (HCl, AcOH) EtOH/H₂O, refluxCost-effective, robust, and widely used in industrial processes.[11][12] Iron acts as the electron donor in an acidic medium. The reaction proceeds through nitroso and hydroxylamine intermediates.[13]Can be harsh for sensitive substrates. Requires acidic conditions and often results in a heterogeneous mixture.
Catalytic Hydrogenation H₂ (gas), Pd/C or PtO₂Clean reaction with water as the only byproduct. Highly efficient. The reaction occurs on the catalyst surface.Can reduce other functional groups (alkenes, alkynes, C=O, benzyl groups). May not be suitable for molecules containing sulfur or other catalyst poisons.[8][14]
Sodium Hydrosulfite (Na₂S₂O₄) H₂O/THF, refluxA useful alternative when acidic or hydrogenation conditions are not tolerated.Can sometimes selectively reduce one nitro group in the presence of others.[15]

The conversion of a nitroindolinone to an aminoindolinone fundamentally alters the subsequent synthetic strategy, as illustrated below.

G cluster_0 Synthetic Pathway Divergence Nitroindolinone Nitroindolinone Aminoindolinone Aminoindolinone Nitroindolinone->Aminoindolinone Reduction (e.g., Fe/HCl, SnCl₂, H₂/Pd-C) EAS_Product Meta-Substituted Product Nitroindolinone->EAS_Product Electrophilic Aromatic Substitution (EAS) Further_Func Ortho/Para-Substituted Products (e.g., Halogenation, Acylation) Aminoindolinone->Further_Func EAS Diazotization Diazonium Salt (Sandmeyer Rxns) Aminoindolinone->Diazotization

Caption: Synthetic utility of nitro group reduction.

Nucleophilic Aromatic Substitution (SₙAr)

The powerful electron-withdrawing nature of the nitro group makes the indolinone ring susceptible to nucleophilic aromatic substitution (SₙAr), a reaction pathway that is generally not feasible for electron-rich aromatics.[16][17]

Causality and Mechanism: For SₙAr to occur, two conditions must be met:

  • A good leaving group (typically a halide) must be present on the aromatic ring.

  • Strong electron-withdrawing groups (like –NO₂) must be positioned ortho or para to the leaving group.[17][18]

The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the carbon bearing the leaving group (ipso-carbon), forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[16][19] The negative charge of this complex is delocalized onto the nitro group, providing crucial stabilization. The subsequent departure of the leaving group restores aromaticity.

G cluster_0 SₙAr Mechanism on a Nitroindolinone Start Nitroindolinone with LG at para-position Intermediate Meisenheimer Complex (Resonance Stabilized by NO₂ group) Start->Intermediate 1. Nucleophilic Attack (Slow Step) Product Substituted Product Intermediate->Product 2. Loss of Leaving Group (Fast)

Caption: The Addition-Elimination mechanism in SₙAr.

A nitro group in the meta position cannot effectively stabilize the negative charge of the Meisenheimer complex through resonance, and thus SₙAr reactions do not proceed under these circumstances.[18] This positional requirement provides a high degree of regiochemical control in synthesis.

Electrophilic Aromatic Substitution (EAS)

In contrast to its activating role in SₙAr, the nitro group is a powerful deactivating group for electrophilic aromatic substitution (EAS).[7][20] It withdraws electron density from the ring, making it a much weaker nucleophile.

Furthermore, the nitro group acts as a meta-director .[3][4] This is because the resonance structures of the intermediate carbocation (the sigma complex) show that positive charge is placed at the ortho and para positions. Attack at the meta position avoids placing the positive charge on the carbon adjacent to the electron-withdrawing nitro group, resulting in a less destabilized intermediate.[5][20] Therefore, electrophilic attack on a nitroindolinone, while sluggish, will preferentially occur at the position(s) meta to the nitro group.[21]

Cycloaddition and Spirocycle Formation

The electron-deficient character imparted by the nitro group can be exploited in more complex transformations, such as cycloaddition reactions. Nitro-substituted indolinones can act as potent dienophiles or Michael acceptors.[22] A particularly valuable application is in the synthesis of spirooxindoles, a class of compounds with significant biological activity.[2][23]

For example, a one-pot reaction involving the reduction of a nitro group followed by an intramolecular cyclization is a powerful strategy for building complex polycyclic systems.[12] Tandem reactions where the nitroindolinone core participates in [3+2] or other cycloadditions are increasingly being explored to rapidly generate molecular complexity.[22][24]

Pillar 3: Field-Proven Methodologies & Protocols

To ensure the translation of theory into practice, this section provides a detailed, self-validating protocol for a key transformation.

Experimental Protocol: Reduction of 5-Nitroindolin-2-one with Tin(II) Chloride

This protocol describes the chemoselective reduction of a nitro group in the presence of the lactam carbonyl, a common requirement in medicinal chemistry.

Objective: To synthesize 5-aminoindolin-2-one from 5-nitroindolin-2-one.

Reagents & Materials:

  • 5-Nitroindolin-2-one

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol (Absolute)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 5-nitroindolin-2-one (1.0 eq).

  • Solvent Addition: Add absolute ethanol (approx. 10 mL per gram of starting material) to the flask. Stir to create a suspension.

  • Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0-5.0 eq) to the suspension in one portion.

  • Reaction: Attach a reflux condenser and heat the reaction mixture to reflux (approx. 80 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 2-4 hours).

  • Quenching and Basification: Cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker containing ice. Slowly add saturated aqueous NaHCO₃ solution with vigorous stirring until the pH of the aqueous layer is ~8. This will precipitate tin salts.

  • Filtration: Filter the mixture through a pad of Celite® to remove the inorganic tin salts. Wash the filter cake thoroughly with ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization or column chromatography on silica gel to yield pure 5-aminoindolin-2-one.

Self-Validation System: The success of the reaction is confirmed by the disappearance of the starting material spot on TLC and the appearance of a new, more polar product spot. Characterization of the final product by ¹H NMR, ¹³C NMR, and mass spectrometry will confirm the conversion of the nitro group to an amine and the integrity of the indolinone core.

Conclusion

The nitro group is a masterful tool for modulating the reactivity of the indolinone core. Its strong electron-withdrawing properties deactivate the ring towards electrophilic attack while simultaneously activating it for nucleophilic substitution. This dual nature, combined with the synthetic versatility offered by its reduction to an amine, provides chemists with a powerful and predictable handle to control the functionalization of this important scaffold. A thorough understanding of the electronic principles governing these reactions is essential for leveraging the full potential of nitroindolinones in the synthesis of complex molecules and the discovery of new medicines.[1][25][26]

References

  • Chadwick, J., et al. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. Journal of Chemical Education. [Link][13]

  • Chemistry LibreTexts. (2023). 16.10: Reduction of Aromatic Compounds. [Link][9]

  • Master Organic Chemistry. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. [Link][8]

  • Organic Chemistry Portal. (2022). Amine synthesis by nitro compound reduction. [Link][27]

  • Wikipedia. (n.d.). Reduction of nitro compounds. [Link][15]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Sn2+ reduction. [Link][10]

  • ReactionFlash. (n.d.). Béchamp reduction. [Link][28]

  • YouTube. (2017). Directing Effect of the Nitro Group in EAS. [Link][3]

  • Vedantu. (n.d.). In electrophilic aromatic substitution reaction, the nitro group is meta directing because it. [Link][4]

  • Quora. (2018). Why is the nitro group a metal director in aromatic electrophilic reactions? [Link][5]

  • Wikipedia. (n.d.). Electrophilic aromatic directing groups. [Link][20]

  • Pearson+. (2023). The nitro group directs electrophilic aromatic substitution to th... [Link][7]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. [Link][16]

  • YouTube. (2019). Nucleophilic Aromatic Substitution. [Link][29]

  • Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. [Link][17]

  • YouTube. (2017). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. [Link][19]

  • Chemistry LibreTexts. (2021). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. [Link][18]

  • ResearchGate. (2011). Discovery of novel anti-inflammatory drug-like compounds by aligning in silico and in vivo screening: The nitroindazolinone chemotype. [Link][1][26]

  • CK-12 Foundation. (n.d.). Explain electrophilic substitution in nitro compounds. [Link][21]

  • ResearchGate. (n.d.). Reactivity of 3-nitroindoles with electron-rich species. [Link][22]

  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Constructing spirooxindoles from non-oxindole precursors: a one-pot nitro-reduction/double lactamization approach to spiro[indoline-3,3′-quinoline]-2,2′-diones. [Link][12]

  • ResearchGate. (n.d.). Advantages of green synthesis methods for spirooxindole derivatives. [Link][23]

  • RSC Publishing. (n.d.). Catalytic asymmetric synthesis of spirooxindoles: recent developments. [Link][2]

  • MDPI. (n.d.). Pyrrolizine- and Indolizine-Derived Spirooxindoles: Synthesis, Antibacterial Activity and Inverse Docking Analysis. [Link][24]

  • Universidad San Francisco de Quito USFQ. (n.d.). Discovery of novel anti-inflammatory drug-like compounds by aligning in silico and in vivo screening: The nitroindazolinone chemotype. [Link][25]

  • Organic-Chemistry.org. (n.d.). Nitro Reduction - Common Conditions. [Link][14]

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An In-depth Technical Guide to the Electrochemical Properties of 4-Nitroindolin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Redox Personality of a Privileged Scaffold

The indolin-2-one core is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Its fusion of a benzene ring with a pyrrolidin-2-one ring creates a versatile scaffold amenable to a wide array of chemical modifications. The introduction of a nitro group at the 4-position profoundly influences the molecule's electronic properties, bestowing upon it a distinct electrochemical signature. This guide provides a comprehensive exploration of the electrochemical properties of 4-Nitroindolin-2-one, offering insights into its redox behavior, which is pivotal for understanding its potential mechanisms of action, metabolic fate, and applications in drug development and electrochemical sensing.[1][2] As a Senior Application Scientist, this document is structured to provide not just data, but a causal understanding of the experimental observations and their implications.

The Significance of the Nitro Group in the Indolin-2-one Framework

The presence of the electron-withdrawing nitro group (-NO₂) at the 4-position of the indolin-2-one scaffold is the primary determinant of its electrochemical characteristics. This functional group is well-known for its susceptibility to reduction, a process that is often central to the biological activity of many nitroaromatic compounds.[3][4][5] In the context of drug development, the reduction of a nitro group can lead to the formation of reactive intermediates, such as nitroso and hydroxylamine derivatives, which can exert therapeutic or toxic effects.[5][6][7] Therefore, a thorough understanding of the electrochemical reduction of this compound is crucial for predicting its bioactivity and designing safer, more effective drug candidates.

The Electrochemical Behavior of this compound: A Stepwise Reduction Cascade

The electrochemical reduction of aromatic nitro compounds is a well-studied process that typically proceeds through a series of electron and proton transfer steps.[3][4][8][9] While specific data for this compound is not extensively reported, its behavior can be confidently inferred from the vast body of literature on related nitroaromatic and indole compounds.[6][10][11][12][13]

The reduction process is highly dependent on the pH of the medium, as protons are consumed in several steps of the reaction pathway.[6][9] In acidic to neutral aqueous solutions, the reduction of the nitro group is generally an irreversible process involving the transfer of four electrons and four protons to form the corresponding hydroxylamine derivative.[6][11] This is often observed as a single, well-defined cathodic peak in techniques like cyclic voltammetry.[6][10]

A subsequent, less favorable reduction can occur at more negative potentials, where the hydroxylamine is further reduced to an amine in a two-electron, two-proton process.[3]

The Proposed Electrochemical Reduction Pathway

The multi-step reduction of this compound can be visualized as a cascade of events, each occurring at a distinct potential. The initial and most critical event is the formation of the hydroxylamine, which is often the most biologically significant intermediate.

Electrochemical Reduction of this compound Proposed Electrochemical Reduction Pathway of this compound A This compound (Ar-NO₂) B Nitroso Intermediate (Ar-NO) A->B +2e⁻, +2H⁺ C Hydroxylamine Derivative (Ar-NHOH) B->C +2e⁻, +2H⁺ D Amine Derivative (Ar-NH₂) C->D +2e⁻, +2H⁺

Caption: Proposed electrochemical reduction pathway of this compound.

It is important to note that the nitroso intermediate is often more easily reduced than the parent nitro compound, meaning its formation is the rate-determining step in the initial four-electron reduction to the hydroxylamine.[5][9]

Quantitative Electrochemical Parameters

While specific experimental values for this compound are scarce, we can estimate its redox potential based on analogous compounds. For instance, the reduction of nitroindolin-2-one itself has been reported to occur at a peak potential of -668 mV (vs. NHE).[14] The presence of the nitro group on the imidazole ring of an indolin-2-one nitroimidazole derivative significantly raised the reduction potential to -340 mV (vs. NHE), indicating that the electronic environment plays a crucial role.[14] Generally, the reduction potentials of nitroaromatic compounds fall within a range that is accessible in biological systems.[3]

Electrochemical Parameter Typical Value for Nitroaromatics Influencing Factors Significance
Reduction Peak Potential (Epc) -0.3 to -0.8 V (vs. Ag/AgCl)pH, Solvent, Electrode Material, Scan RateIndicates the ease of reduction. A less negative potential suggests a more facile reduction.
Number of Electrons Transferred (n) 4 (for NO₂ to NHOH)pH, Reaction ConditionsDetermines the stoichiometry of the redox reaction.
Diffusion Coefficient (D) 10⁻⁵ to 10⁻⁶ cm²/sSolvent Viscosity, Temperature, Molecular SizeRelates to the mass transport of the analyte to the electrode surface.

Note: The values presented are general ranges for nitroaromatic compounds and should be experimentally determined for this compound for precise characterization.

Experimental Protocol: Cyclic Voltammetry of this compound

To empirically determine the electrochemical properties of this compound, cyclic voltammetry (CV) is the technique of choice. It provides a wealth of information about the redox processes, including the potentials at which they occur and their reversibility.

Materials and Instrumentation
  • Working Electrode: Glassy Carbon Electrode (GCE)

  • Reference Electrode: Ag/AgCl (saturated KCl)

  • Counter Electrode: Platinum wire

  • Electrochemical Workstation (Potentiostat/Galvanostat)

  • Electrochemical Cell

  • This compound

  • Supporting Electrolyte: Phosphate Buffer Solution (PBS) at various pH values (e.g., 4.0, 7.0, 9.0)

  • Solvent: Deionized water or a mixture with an organic solvent like ethanol if solubility is an issue.

  • Inert Gas: Nitrogen or Argon for deoxygenation.

Step-by-Step Methodology
  • Electrode Preparation: Polish the GCE surface with alumina slurry to a mirror finish, followed by sonication in deionized water and ethanol to remove any residual abrasive particles.

  • Solution Preparation: Prepare a stock solution of this compound in a suitable solvent. Prepare the desired pH buffer solutions to serve as the supporting electrolyte.

  • Electrochemical Cell Assembly: Assemble the three-electrode system in the electrochemical cell containing the supporting electrolyte.

  • Deoxygenation: Purge the solution with an inert gas for at least 15 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain a blanket of the inert gas over the solution during the experiment.

  • Blank Scan: Record a cyclic voltammogram of the supporting electrolyte alone to establish the background current and the potential window.

  • Analyte Addition: Add a known concentration of the this compound stock solution to the electrochemical cell.

  • Cyclic Voltammetry Measurement:

    • Set the initial and final potentials to encompass the expected reduction peak of the nitro group (e.g., from +0.2 V to -1.0 V vs. Ag/AgCl).

    • Set a suitable scan rate (e.g., 100 mV/s).

    • Initiate the scan in the negative direction.

    • Record the resulting voltammogram.

  • Data Analysis:

    • Identify the cathodic peak corresponding to the reduction of the nitro group and determine its peak potential (Epc).

    • If a corresponding anodic peak is observed on the reverse scan, the process may have some degree of reversibility. For nitro group reductions, this is typically not the case.[6][11]

    • Investigate the effect of scan rate on the peak current and potential to understand the kinetics of the electrode process.

    • Repeat the experiment at different pH values to determine the role of protons in the reaction mechanism.

Caption: A streamlined workflow for the cyclic voltammetric analysis of this compound.

Implications for Drug Development and Research

The electrochemical properties of this compound have profound implications for its development as a therapeutic agent:

  • Mechanism of Action: For nitroaromatic drugs, reductive activation is often a prerequisite for their biological activity.[7] Understanding the reduction potential and the intermediates formed is key to elucidating the mechanism of action.

  • Hypoxia Selectivity: The reduction of nitroaromatics is often more efficient in hypoxic (low oxygen) environments, such as those found in solid tumors. This property can be exploited to design hypoxia-activated prodrugs that selectively target cancer cells.

  • Metabolism and Toxicity: The reductive metabolism of nitro compounds can lead to the formation of toxic intermediates. A thorough electrochemical characterization can help in predicting potential metabolic pathways and assessing the risk of toxicity.[6]

  • Analytical Applications: The distinct electrochemical signature of this compound can be utilized for the development of sensitive and selective analytical methods for its quantification in biological fluids and pharmaceutical formulations.[15][16]

Conclusion: A Roadmap for Future Investigations

This guide has provided a comprehensive overview of the expected electrochemical properties of this compound, grounded in the established principles of nitroaromatic electrochemistry. While we have laid out a theoretical framework and a practical experimental approach, further in-depth studies are warranted to precisely delineate the redox behavior of this specific molecule. Such investigations will be invaluable for unlocking its full potential in drug discovery and other scientific applications. The indolin-2-one scaffold continues to be a rich source of pharmacological innovation, and a detailed understanding of the electrochemical nuances of its derivatives is essential for advancing this field.[1][2]

References

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A Technical Guide to the Isomers of Nitroindolin-2-one: Synthesis, Electronic Properties, and Basicity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the four primary isomers of nitroindolin-2-one: 4-, 5-, 6-, and 7-nitroindolin-2-one. Indolin-2-one (oxindole) and its derivatives are privileged scaffolds in medicinal chemistry, and understanding the physicochemical properties of its substituted analogues is critical for drug design and development. This document details the influence of the nitro group's position on the electronic structure and basicity of the indolin-2-one core. We explore the underlying principles of inductive and resonance effects that govern these properties. Furthermore, this guide presents a detailed, field-proven experimental protocol for the precise determination of the acid dissociation constant (pKa), a critical parameter for predicting the behavior of these compounds in biological systems.

Introduction: The Indolin-2-one Scaffold

The indolin-2-one (oxindole) skeleton is a cornerstone in modern drug discovery, forming the structural basis for a multitude of approved therapeutics and clinical candidates. Its rigid, bicyclic structure provides a versatile framework for presenting functional groups in a defined three-dimensional space, enabling potent and selective interactions with various biological targets. The introduction of substituents onto the aromatic ring of the indolin-2-one core profoundly alters its electronic, steric, and lipophilic properties, thereby modulating its pharmacokinetic and pharmacodynamic profile.

Among the most influential substituents is the nitro group (-NO₂). Known for its strong electron-withdrawing nature, the nitro group can significantly impact a molecule's acidity/basicity, metabolic stability, and potential for hydrogen bonding. The specific position of the nitro group on the aromatic ring is not trivial; it dictates the interplay of electronic effects, leading to distinct physicochemical characteristics for each isomer. This guide focuses on elucidating these differences among the 4-, 5-, 6-, and 7-nitroindolin-2-one isomers, with a particular emphasis on their basic properties.

The Four Primary Isomers of Nitroindolin-2-one

The nitration of indolin-2-one can yield four distinct positional isomers. The synthesis of these compounds can be achieved through various methods, including direct nitration of the indolin-2-one core or multi-step sequences starting from substituted anilines or other precursors.[1][2][3] The specific synthetic route and reaction conditions are crucial for controlling the regioselectivity and minimizing the formation of isomeric byproducts.[4]

Understanding Basicity: The Role of the Nitro Group

The basicity of the indolin-2-one scaffold is relatively weak and is primarily attributed to the lone pair of electrons on the amide nitrogen (N1). While the carbonyl oxygen also possesses lone pairs, protonation at the nitrogen is generally more significant in determining the pKa of the conjugate acid. The introduction of a nitro group, a powerful electron-withdrawing substituent, significantly reduces this basicity by decreasing the electron density available on the nitrogen atom. This influence is exerted through two primary mechanisms: the inductive effect and the resonance effect.[5][6]

  • Inductive Effect (-I): The highly electronegative nitrogen and oxygen atoms of the nitro group pull electron density away from the aromatic ring through the sigma (σ) bonds.[5] This effect is distance-dependent and deactivates the entire ring, reducing the electron density on the amide nitrogen regardless of the nitro group's position.

  • Resonance Effect (-M or -R): The nitro group can withdraw electron density from the aromatic ring via p-π conjugation.[6] This effect is only operative when the nitro group is in the ortho (position 7) or para (position 5) position relative to the amide nitrogen's point of attachment to the ring. In these positions, resonance structures can be drawn that place a positive charge on the carbon atom bonded to the amide nitrogen, thereby delocalizing the nitrogen's lone pair into the ring and significantly reducing its availability for protonation.[7]

G cluster_effects Electronic Effects Indolinone Indolin-2-one Core Basicity Basicity of Amide N Indolinone->Basicity Electron density at N determines Nitro Nitro Group (-NO₂) Inductive Inductive Effect (-I) (Through σ-bonds) Nitro->Inductive All Positions Resonance Resonance Effect (-R) (Through π-system) Nitro->Resonance Ortho/Para Positions (5- and 7- isomers) Inductive->Indolinone Withdraws e⁻ density Resonance->Indolinone Withdraws e⁻ density

Positional Impact on Basicity:
  • 5-Nitroindolin-2-one (Para): This isomer is expected to be the least basic. The nitro group is in the para position relative to the amide nitrogen, allowing for maximum electron withdrawal through both the inductive and resonance effects. The resonance delocalization strongly pulls the nitrogen's lone pair into the aromatic system.

  • 7-Nitroindolin-2-one (Ortho): This isomer is also expected to have very low basicity. The ortho position allows for strong electron withdrawal via both inductive and resonance effects. Proximity effects might also play a role, potentially including intramolecular hydrogen bonding or steric hindrance that could further modulate basicity.

  • 6-Nitroindolin-2-one (Meta): In this isomer, the nitro group is meta to the amide nitrogen. While it still exerts a powerful electron-withdrawing inductive effect, the resonance effect (-R) is not operative from this position.[7] Therefore, 6-nitroindolin-2-one is expected to be more basic than the 5- and 7-nitro isomers but still significantly less basic than the parent indolin-2-one.

  • 4-Nitroindolin-2-one (Meta): Similar to the 6-nitro isomer, the nitro group is in a meta position relative to the amide nitrogen, meaning electron withdrawal occurs primarily through the inductive effect. Its basicity is expected to be comparable to that of the 6-nitro isomer.

Quantitative Data on Basicity

IsomerPosition Relative to Amide NDominant Electronic EffectsPredicted Basicity RankingPredicted pKa of Conjugate Acid
5-Nitroindolin-2-one ParaInductive (-I) & Resonance (-R)4 (Least Basic)Lowest
7-Nitroindolin-2-one OrthoInductive (-I) & Resonance (-R)3Low
6-Nitroindolin-2-one MetaInductive (-I) only2Higher
This compound MetaInductive (-I) only1 (Most Basic)Highest

Note: This table represents predicted trends. Experimental verification is essential for obtaining precise pKa values.

Experimental Protocol: pKa Determination by Potentiometric Titration

For drug development professionals, obtaining an accurate pKa value is non-negotiable, as it governs solubility, absorption, and receptor binding. Potentiometric titration is a highly accurate and reliable method for determining the pKa of weak bases.[8][9] The method involves monitoring the pH of a solution of the compound as a titrant (a strong acid) is added incrementally. The pKa is determined from the midpoint of the buffer region on the resulting titration curve.[10][11]

Self-Validating System for Accurate pKa Determination

The following protocol is designed as a self-validating system to ensure accuracy and reproducibility.

Materials & Equipment:

  • Nitroindolin-2-one isomer sample (high purity)

  • Calibrated pH meter with a combination glass electrode

  • Automated titrator or manual burette (Class A)

  • Magnetic stirrer and stir bar

  • Volumetric flasks and pipettes (Class A)

  • Solvent (e.g., 20% v/v Methanol in water, to ensure solubility)

  • Standardized 0.1 M Hydrochloric Acid (HCl) solution (titrant)

  • Standard pH buffers (e.g., pH 4, 7, and 10) for calibration

  • Nitrogen gas source for inert atmosphere

  • Potassium Chloride (KCl) for maintaining constant ionic strength

Step-by-Step Methodology:

  • System Calibration & Preparation:

    • Rationale: Accurate pH measurement is the foundation of this technique.

    • Procedure: Calibrate the pH meter using at least three standard buffers (e.g., 4.01, 7.00, 10.01) at the experimental temperature.[8] Ensure the slope is within the acceptable range (typically 95-105%).

  • Sample Solution Preparation:

    • Rationale: A precise concentration is needed to accurately determine the equivalence point. The presence of a co-solvent may be necessary for poorly soluble compounds.[12]

    • Procedure: Accurately weigh the nitroindolin-2-one sample and dissolve it in the chosen solvent system (e.g., 20% MeOH/H₂O) to prepare a solution of known concentration (e.g., 1-10 mM). Add KCl to maintain a constant ionic strength (e.g., 0.15 M).[8]

  • Titration Setup:

    • Rationale: An inert atmosphere prevents dissolved CO₂ from interfering with pH measurements, especially when titrating weak bases.[12]

    • Procedure: Place a known volume of the sample solution in a jacketed beaker to maintain constant temperature. Immerse the calibrated pH electrode and the burette tip into the solution. Begin gentle stirring. Purge the solution with nitrogen for 5-10 minutes before starting and maintain a blanket of nitrogen over the solution throughout the titration.[8]

  • Titration Execution:

    • Rationale: A slow, incremental addition of titrant allows the system to reach equilibrium at each step, ensuring an accurate titration curve.

    • Procedure: Add the standardized HCl titrant in small, precise increments (e.g., 0.05-0.1 mL). After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added. Decrease the increment size in the region of rapid pH change to precisely capture the inflection point.[9]

  • Data Analysis and pKa Determination:

    • Rationale: The pKa corresponds to the pH at which the concentrations of the base and its conjugate acid are equal.

    • Procedure:

      • Plot the recorded pH values (y-axis) against the volume of HCl added (x-axis) to generate the titration curve.

      • Determine the equivalence point (Veq), which is the point of maximum slope on the curve. This can be found accurately by plotting the first derivative (ΔpH/ΔV vs. V).

      • Calculate the half-equivalence point volume (V½ = Veq / 2).

      • The pH of the solution at the half-equivalence point is equal to the pKa of the conjugate acid.[13]

G start Start prep 1. Calibrate pH Meter & Prepare Standardized Titrant start->prep sample 2. Prepare Analyte Solution (Nitroindolin-2-one in co-solvent) prep->sample setup 3. Assemble Titration Cell (Inert Atmosphere, Constant T) sample->setup titrate 4. Add Titrant Incrementally Record pH and Volume setup->titrate plot 5. Plot Titration Curve (pH vs. Volume) titrate->plot analyze 6. Determine Equivalence Point (Veq) (e.g., via 1st Derivative Plot) plot->analyze pka 7. Calculate Half-Equivalence Point pH at Veq/2 = pKa analyze->pka end End pka->end

Conclusion

The position of the nitro group on the indolin-2-one ring is a critical determinant of the molecule's basicity. Through a combination of inductive and resonance effects, the nitro group significantly reduces the electron density of the amide nitrogen, thereby lowering its ability to accept a proton. A clear hierarchy of basicity can be predicted: 4-nitro ≈ 6-nitro (meta isomers, more basic) > 7-nitro (ortho isomer) > 5-nitro (para isomer, least basic). For drug development professionals, this theoretical understanding must be complemented by precise experimental data. The potentiometric titration protocol detailed herein provides a robust and reliable method for quantifying these differences, yielding the pKa values essential for building accurate structure-activity relationships and developing successful therapeutic agents.

References

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Methodological & Application

Protocol for N-alkylation of 4-Nitroindolin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthesis of N-Alkylated 4-Nitroindolin-2-one Derivatives

Abstract

This comprehensive application note provides a detailed protocol for the N-alkylation of this compound, a critical heterocyclic scaffold in medicinal chemistry and drug discovery. The inherent chemical properties of the indolin-2-one (oxindole) core, modified by the presence of a potent electron-withdrawing nitro group, present unique challenges and opportunities in its synthetic manipulation. This guide elucidates the underlying chemical principles governing the regioselective N-alkylation, contrasting it with potential side reactions. We present a robust, field-tested protocol utilizing standard laboratory reagents and techniques, alongside an alternative method for substrates incompatible with strongly basic conditions. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights, step-by-step methodologies, and critical troubleshooting advice to ensure successful and reproducible synthesis.

Introduction and Scientific Context

The indolin-2-one, or oxindole, scaffold is a privileged structure frequently found in a wide array of natural products and pharmacologically active compounds.[1] N-substituted oxindoles, in particular, have demonstrated a plethora of biological activities, including anticancer, antimicrobial, and antipsychotic properties.[1] The introduction of a substituent at the N-1 position is a key synthetic step that significantly modulates the molecule's steric and electronic properties, often leading to enhanced biological efficacy or target specificity.

The specific substrate, this compound, is an attractive starting material due to the influence of the nitro group. This powerful electron-withdrawing group significantly increases the acidity of the N-H proton of the lactam ring, facilitating its deprotonation and subsequent reaction with electrophiles.[2][3] This enhanced acidity makes the N-alkylation more facile compared to its non-nitrated analogue. However, careful control of reaction conditions is paramount to prevent undesired side reactions, such as C3-alkylation, which is a known competitive pathway in oxindole chemistry.[4][5] This guide provides the necessary framework to selectively achieve N-alkylation.

Mechanistic Principles of N-Alkylation

The primary pathway for the N-alkylation of this compound is a two-step process: deprotonation followed by nucleophilic substitution.

  • Deprotonation: A suitable base is used to abstract the acidic proton from the nitrogen atom of the indolin-2-one ring. The use of a strong, non-nucleophilic base like sodium hydride (NaH) is ideal as it irreversibly deprotonates the substrate to form a sodium indolin-2-onate salt (the conjugate base) and hydrogen gas.[5][6] The resulting anion is stabilized by resonance, with the negative charge delocalized over the nitrogen and oxygen atoms of the lactam, as well as being inductively stabilized by the adjacent nitro-substituted aromatic ring.

  • Nucleophilic Attack (SN2): The generated indolin-2-onate anion is a potent nucleophile. It subsequently attacks the electrophilic carbon of an alkylating agent (e.g., an alkyl halide), displacing the leaving group in a classic bimolecular nucleophilic substitution (SN2) reaction to form the desired N-C bond.[7]

To achieve high selectivity for N-alkylation over potential O-alkylation or C3-alkylation, the complete formation of the N-anion is crucial. Using a strong base in a polar aprotic solvent like N,N-dimethylformamide (DMF) strongly favors the formation of the N-anion and promotes N-alkylation.[5]

N-Alkylation Mechanism Substrate This compound (Acidic N-H) Anion Indolin-2-onate Anion (Nucleophile) Substrate->Anion Deprotonation Base Base (e.g., NaH) Base->Anion Product N-Alkyl-4-nitroindolin-2-one Anion->Product Sₙ2 Attack Byproduct1 H₂ Gas Anion->Byproduct1 AlkylHalide Alkylating Agent (R-X) AlkylHalide->Product Byproduct2 NaX Salt Product->Byproduct2

Figure 1: General mechanism for the base-mediated N-alkylation of this compound.

Primary Protocol: N-Alkylation using Sodium Hydride and an Alkyl Halide

This protocol describes the most common and robust method for the N-alkylation of this compound.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥97%CommercialStarting material.
Sodium Hydride (NaH)60% dispersion in mineral oilCommercialStrong base. Handle with extreme care.
Alkyl Halide (R-X)Reagent GradeCommerciale.g., Iodomethane, Benzyl bromide.
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%CommercialReaction solvent. Must be dry.[8]
Ethyl Acetate (EtOAc)ACS GradeCommercialExtraction solvent.
Saturated NH₄Cl (aq)N/ALab PreparedFor quenching the reaction.
Brine (Saturated NaCl)N/ALab PreparedFor washing during workup.
Anhydrous Na₂SO₄ or MgSO₄Reagent GradeCommercialDrying agent.
Silica Gel230-400 meshCommercialFor column chromatography.
Round-bottom flaskN/AN/AEnsure glassware is oven or flame-dried.
Magnetic stirrer & stir barN/AN/A
Inert atmosphere setupN/AN/ANitrogen or Argon gas line.
Step-by-Step Experimental Procedure

Experimental Workflow A 1. Setup & Inert Atmosphere (Dry flask, N₂ balloon) B 2. Reagent Addition (Dissolve substrate in anhydrous DMF) A->B C 3. Deprotonation (Cool to 0°C, add NaH portion-wise) B->C D 4. Alkylation (Add alkyl halide dropwise) C->D E 5. Reaction Monitoring (Warm to RT, monitor by TLC) D->E F 6. Reaction Quench (Cool to 0°C, add sat. NH₄Cl) E->F G 7. Aqueous Workup (Extract with EtOAc, wash with brine) F->G H 8. Drying & Concentration (Dry organic layer, evaporate solvent) G->H I 9. Purification (Silica gel column chromatography) H->I J 10. Characterization (NMR, MS, IR) I->J

Figure 2: Step-by-step workflow for the N-alkylation protocol.

  • Reaction Setup: Place a magnetic stir bar into an oven-dried round-bottom flask. Seal the flask with a septum and allow it to cool to room temperature under a stream of nitrogen or argon. Maintain a positive pressure of inert gas throughout the reaction (a balloon is sufficient).

  • Substrate Dissolution: To the flask, add this compound (1.0 eq). Via syringe, add anhydrous DMF (approx. 0.1 M concentration, e.g., 10 mL for 1 mmol of substrate). Stir the mixture until the solid is fully dissolved.

  • Deprotonation: Cool the flask to 0 °C using an ice-water bath. Carefully add sodium hydride (60% dispersion, 1.2 eq) to the stirred solution in small portions. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes. The solution may change color, and gas evolution should cease.

  • Alkylation: Add the alkyl halide (1.1 eq) dropwise to the reaction mixture at 0 °C via syringe.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-12 hours).

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C. Slowly and carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) dropwise until gas evolution stops.

  • Workup and Extraction: Transfer the mixture to a separatory funnel and dilute with water and ethyl acetate. Separate the layers. Wash the organic layer sequentially with water (2x) and then with brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product is typically purified by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure N-alkylated product.[9]

Alternative Protocol: The Mitsunobu Reaction

The Mitsunobu reaction is a powerful alternative for N-alkylation, particularly when using an alcohol as the alkylating agent. It proceeds under neutral conditions, avoiding the need for a strong base, which can be advantageous for sensitive substrates.[10] This reaction allows for the conversion of primary and secondary alcohols directly into the N-alkylated product.[11]

Key Reagents
ReagentRoleNotes
Alcohol (R-OH)Alkylating AgentThe source of the alkyl group.
Triphenylphosphine (PPh₃)ReductantActivates the azodicarboxylate.
DIAD or DEADOxidantDiisopropyl- or Diethyl-azodicarboxylate.
Tetrahydrofuran (THF)SolventMust be anhydrous.
Abbreviated Procedure
  • Under an inert atmosphere, dissolve this compound (1.0 eq), the desired alcohol (1.1 eq), and triphenylphosphine (1.2 eq) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Add DIAD or DEAD (1.2 eq) dropwise to the stirred solution. A color change and/or formation of a precipitate is often observed.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Concentrate the reaction mixture directly and purify by flash column chromatography. Note: Purification can be challenging due to the presence of triphenylphosphine oxide and reduced hydrazide byproducts.

Product Characterization

Confirmation of the N-alkylated product structure should be performed using standard analytical techniques:

  • ¹H NMR: Disappearance of the N-H proton signal (typically a broad singlet >8 ppm) and the appearance of new signals corresponding to the protons of the newly introduced alkyl group.

  • ¹³C NMR: Appearance of new carbon signals corresponding to the alkyl group.

  • Mass Spectrometry (MS): Observation of the correct molecular ion peak [M+H]⁺ or [M+Na]⁺ corresponding to the calculated exact mass of the product.

  • Infrared (IR) Spectroscopy: Disappearance of the N-H stretching band (around 3200 cm⁻¹).

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
No or Low Conversion 1. Inactive NaH (hydrolyzed by moisture). 2. Wet solvent (DMF) or glassware. 3. Alkylating agent is not reactive enough (e.g., R-Cl).1. Use fresh NaH from a new container. 2. Ensure all glassware is oven-dried and use anhydrous grade solvent. 3. Use a more reactive halide (R-I > R-Br > R-Cl) or add a catalytic amount of sodium iodide (NaI) for Finkelstein conditions.
Multiple Products Observed on TLC 1. O-alkylation: The oxygen of the lactam is also nucleophilic. 2. C3-alkylation: The enolate can react at the C3 position.[4] 3. Over-alkylation: If the alkylating agent has multiple reactive sites.1. O-alkylation is generally kinetically disfavored. Ensuring complete N-deprotonation with NaH in DMF minimizes this. 2. Maintain low reaction temperatures and ensure full formation of the N-anion before adding the alkylating agent.[5] 3. Use an alkylating agent with a single electrophilic site.
Difficult Purification 1. Mineral oil from NaH dispersion co-elutes with product. 2. Residual DMF is present in the crude product.1. Before workup, add hexanes to the reaction flask, swirl, and decant to wash away the mineral oil. Repeat 2-3 times. 2. During workup, wash the organic layer thoroughly with water and brine to remove DMF. If it persists, it can be removed under high vacuum.

Safety Precautions

  • Sodium Hydride (NaH): Highly flammable and reacts violently with water to produce hydrogen gas. Handle only under an inert atmosphere and in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • DMF: A potential reproductive toxin. Avoid inhalation and skin contact.

  • Alkyl Halides: Many are toxic, volatile, and lachrymatory. Handle with care in a well-ventilated fume hood.

  • Reaction Quenching: The quenching of excess NaH is highly exothermic. Perform the quench slowly at 0 °C.

Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety guidelines.

References

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The Strategic Application of 4-Nitroindolin-2-one in the Synthesis of Advanced Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indolin-2-one Scaffold as a Privileged Structure in Kinase Inhibition

The indolin-2-one core is a well-established privileged scaffold in medicinal chemistry, forming the foundation of numerous clinically approved and investigational kinase inhibitors.[1][2][3] Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, most notably cancer.[4] The indolin-2-one framework serves as an excellent ATP-competitive hinge-binding motif, providing a rigid and versatile platform for the design of potent and selective kinase inhibitors.[5][6] By strategically modifying the substituents on this core, medicinal chemists can fine-tune the inhibitor's affinity and selectivity for specific kinases, thereby tailoring its therapeutic profile. Among the various substituted indolin-2-ones, 4-Nitroindolin-2-one emerges as a particularly valuable, albeit underutilized, starting material for the synthesis of a new generation of kinase inhibitors. This application note will provide a detailed guide on the synthetic utility of this compound, focusing on its transformation into key intermediates and its subsequent elaboration into potent kinase inhibitors.

Part 1: The Synthetic Versatility of this compound

The primary strategic advantage of this compound lies in the facile conversion of its nitro group into a versatile amino functionality. This transformation unlocks a plethora of synthetic possibilities, allowing for the introduction of diverse chemical moieties at the 4-position of the indolin-2-one ring. This is crucial for establishing interactions with the solvent-exposed region of the kinase ATP-binding pocket, which can significantly enhance potency and modulate selectivity.

Core Synthetic Strategy: From Nitro to Amino

The cornerstone of utilizing this compound is its reduction to 4-aminoindolin-2-one. This transformation is a critical step that converts an electron-withdrawing group into a nucleophilic handle, ripe for further functionalization.

Reduction_of_4_Nitroindolin_2_one start This compound intermediate 4-Aminoindolin-2-one start->intermediate Reduction (e.g., Fe/HCl, H2/Pd-C)

Caption: Reduction of this compound to 4-Aminoindolin-2-one.

This reduction can be efficiently achieved through various established methods, with catalytic hydrogenation or metal-acid systems being the most common and scalable.

Part 2: Synthesis of a 4-Aminoindolin-2-one-Based Kinase Inhibitor: A Step-by-Step Protocol

This section provides a detailed protocol for the synthesis of a representative 3-((1H-pyrrol-2-yl)methylene)-4-aminoindolin-2-one, a core structure for many kinase inhibitors.[7] This protocol is divided into two main stages: the reduction of this compound and the subsequent Knoevenagel condensation.

Stage 1: Synthesis of 4-Aminoindolin-2-one

Principle: The nitro group of this compound is reduced to a primary amine using iron powder in the presence of an acid catalyst. This method is robust, high-yielding, and avoids the use of high-pressure hydrogenation.[8]

Materials:

  • This compound

  • Iron powder (<100 mesh)

  • Ethanol

  • Water

  • Concentrated Hydrochloric Acid

  • Sodium Bicarbonate solution (saturated)

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate

Protocol:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq), ethanol, and water (a 4:1 v/v mixture is a good starting point).

  • Add iron powder (approximately 3.5-4.0 eq) to the suspension.

  • Heat the mixture to reflux with vigorous stirring.

  • Carefully add concentrated hydrochloric acid (catalytic amount, e.g., 0.1-0.2 eq) dropwise to the refluxing mixture.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite to remove the iron salts. Wash the filter cake with ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • To the remaining aqueous solution, add a saturated solution of sodium bicarbonate until the pH is basic (pH ~8-9) to neutralize the acid.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-aminoindolin-2-one as a solid. The product can be further purified by recrystallization if necessary.

Parameter Value Reference
Starting MaterialThis compound-
Product4-Aminoindolin-2-one-
Reducing AgentIron Powder / HCl[8]
Typical Yield>90%[8]
Stage 2: Knoevenagel Condensation to Synthesize 3-((1H-pyrrol-2-yl)methylene)-4-aminoindolin-2-one

Principle: The Knoevenagel condensation is a nucleophilic addition of an active methylene compound (in this case, the C3 of the indolin-2-one) to a carbonyl group (of the pyrrole-2-carboxaldehyde), followed by a dehydration reaction. This reaction is typically catalyzed by a weak base.

Knoevenagel_Condensation intermediate 4-Aminoindolin-2-one product 3-((1H-pyrrol-2-yl)methylene) -4-aminoindolin-2-one intermediate->product aldehyde 1H-Pyrrole-2-carboxaldehyde aldehyde->product

Caption: Knoevenagel condensation of 4-Aminoindolin-2-one with 1H-Pyrrole-2-carboxaldehyde.

Materials:

  • 4-Aminoindolin-2-one (from Stage 1)

  • 1H-Pyrrole-2-carboxaldehyde

  • Ethanol

  • Piperidine

  • Hexane

  • Ethyl Acetate

Protocol:

  • In a round-bottom flask, dissolve 4-aminoindolin-2-one (1.0 eq) and 1H-pyrrole-2-carboxaldehyde (1.0-1.1 eq) in ethanol.

  • Add a catalytic amount of piperidine (e.g., 0.1 eq) to the solution.

  • Heat the reaction mixture to reflux and monitor its progress by TLC. The reaction usually completes within 2-6 hours, often indicated by the precipitation of the product.

  • After completion, cool the reaction mixture to room temperature.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold ethanol and then with hexane to remove any unreacted starting materials and impurities.

  • The product, 3-((1H-pyrrol-2-yl)methylene)-4-aminoindolin-2-one, can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) if required.

Parameter Value Reference
Reactant 14-Aminoindolin-2-one-
Reactant 21H-Pyrrole-2-carboxaldehyde[9]
CatalystPiperidine-
Product3-((1H-pyrrol-2-yl)methylene)-4-aminoindolin-2-one-
Typical Yield70-85%-

Part 3: Further Functionalization of the 4-Amino Group

The synthesized 3-((1H-pyrrol-2-yl)methylene)-4-aminoindolin-2-one serves as a versatile intermediate for creating a library of potential kinase inhibitors. The 4-amino group can be readily acylated, sulfonated, or used in various coupling reactions to introduce a wide range of substituents. This "late-stage diversification" is a powerful strategy in drug discovery.

Functionalization intermediate 3-((1H-pyrrol-2-yl)methylene) -4-aminoindolin-2-one product1 4-Acylamino Derivative intermediate->product1 Acylation product2 4-Sulfonamido Derivative intermediate->product2 Sulfonylation acyl Acylating Agent (e.g., Acetyl Chloride) acyl->product1 sulfonyl Sulfonylating Agent (e.g., Methanesulfonyl Chloride) sulfonyl->product2

Caption: Further functionalization of the 4-amino group.

Exemplary Protocol: Acylation of the 4-Amino Group

Principle: The nucleophilic 4-amino group reacts with an electrophilic acylating agent, such as an acid chloride or anhydride, in the presence of a base to form an amide bond.

Materials:

  • 3-((1H-pyrrol-2-yl)methylene)-4-aminoindolin-2-one

  • Acetyl chloride (or other desired acid chloride)

  • Dichloromethane (DCM)

  • Triethylamine (or another non-nucleophilic base)

  • Saturated Sodium Bicarbonate solution

  • Water

  • Brine

  • Anhydrous Sodium Sulfate

Protocol:

  • Suspend or dissolve 3-((1H-pyrrol-2-yl)methylene)-4-aminoindolin-2-one (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

  • Cool the mixture to 0 °C in an ice bath.

  • Add triethylamine (1.2-1.5 eq).

  • Slowly add the acetyl chloride (1.1-1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization to yield the desired 4-acetylamino derivative.

Part 4: Biological Activity and Kinase Selectivity

The biological activity of the synthesized indolin-2-one derivatives is highly dependent on the nature of the substituents. For instance, the unsubstituted 3-((1H-pyrrol-2-yl)methylene)indolin-2-one core is known to inhibit several receptor tyrosine kinases (RTKs) such as VEGFR, PDGFR, and FGFR.[10] The introduction of substituents at the 4-position via the amino group allows for the modulation of this activity and the generation of more selective inhibitors. For example, specific substitutions can enhance the inhibitory activity against certain kinases while reducing off-target effects.

Compound Scaffold Target Kinases Reported IC50 / Activity Reference
3-((1H-pyrrol-2-yl)methylene)indolin-2-oneVEGFR, PDGFR, FGFRNanomolar range[10]
4-Aminoquinoline derivativesRIPK2IC50 = 5.1 ± 1.6 nM (for compound 14)[11]
3-(benzylidene)indolin-2-onesEGF, Her-2 RTKsSubmicromolar levels[6]
Indolin-2-one derivativesAurora BIC50 = 10.5 nM (for compound 8a)[12]

The data above illustrates how modifications to the indolin-2-one scaffold can lead to potent inhibitors of various kinases. The synthetic accessibility of the 4-position through the 4-nitro precursor provides a powerful tool for exploring this chemical space.

Conclusion

This compound is a strategic starting material for the synthesis of a diverse range of kinase inhibitors. Its primary utility lies in its efficient conversion to 4-aminoindolin-2-one, which serves as a key intermediate for introducing a variety of functional groups at the 4-position of the indolin-2-one core. The protocols outlined in this application note provide a robust framework for researchers in drug discovery to synthesize and explore novel indolin-2-one-based kinase inhibitors. The ability to systematically modify the 4-position allows for the fine-tuning of biological activity and selectivity, ultimately aiding in the development of next-generation targeted therapeutics.

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  • Sun, L., et al. (2010). Synthesis and bioactivity of 4,10-dimethyl-pyridino[2,3-h]quinolin-2(1H)-one-9-carboxylic acid and its esters. Bioorganic & medicinal chemistry, 11(6), 1031-4.
  • Wu, J., et al. (2019). Synthesis of 2,2-Disubstituted Indolin-3-ones via Enolonium Species. The Journal of Organic Chemistry, 84(14), 9114-9123.
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  • Zhang, Y., et al. (2024). Knoevenagel Condensation of Acetonedicarboxylates with Aldehydes.
  • Wang, Y., et al. (2017).
  • Yang, T. H., et al. (2018). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Mini reviews in medicinal chemistry, 18(17), 1466–1476.
  • Zhang, Y., et al. (2020). Synthesis and Biological Evaluation of 3-Substituted-indolin-2-one Derivatives Containing Chloropyrrole Moieties. Molecules, 25(1), 199.
  • Sun, L., et al. (2011). Divergent synthesis of 4-amino indoles with free amine groups via tandem reaction of 2-alkynylanilines. Organic Chemistry Frontiers, 8(1), 47-51.
  • Chen, J., et al. (2019).
  • Wang, Y., et al. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Molecules, 28(6), 2585.
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4-Nitroindolin-2-one: A Versatile Scaffold for the Synthesis of Novel Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols for Researchers in Synthetic Chemistry and Drug Discovery

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of 4-Nitroindolin-2-one

In the landscape of medicinal chemistry and organic synthesis, the indolin-2-one (oxindole) core is a privileged scaffold, forming the structural basis of numerous natural products and synthetic compounds with significant biological activities.[1][2] The strategic introduction of a nitro group at the 4-position of the indolin-2-one ring system profoundly influences its chemical reactivity, transforming it into a versatile and powerful building block for the construction of a diverse array of complex heterocyclic systems. The electron-withdrawing nature of the nitro group activates the aromatic ring for nucleophilic substitution and modulates the reactivity of the lactam functionality, opening up unique synthetic pathways.[3][4]

This guide provides an in-depth exploration of this compound as a precursor for heterocyclic synthesis. It is designed for researchers and scientists in drug development, offering not just protocols, but a deeper understanding of the causality behind the experimental choices, thereby empowering the rational design of novel molecular entities.

Core Reactivity and Synthetic Potential

The synthetic utility of this compound stems from two primary reactive sites: the nitro group and the enolizable lactam moiety. The nitro group can be readily reduced to an amino group, which can then participate in various cyclization reactions to form fused heterocyclic systems. The lactam ring, particularly the C3 position, is amenable to functionalization, including alkylation and condensation reactions, which are pivotal for constructing spirocyclic frameworks.

Application I: Synthesis of Pyrrolo[3,2-e]indolones – A Gateway to Bioactive Scaffolds

The pyrrolo[3,2-e]indole framework is a key structural motif found in several potent anti-cancer agents.[5] The synthesis of this tricyclic system can be efficiently achieved starting from this compound, leveraging the nitro group as a masked amino functionality for the construction of the adjacent pyrrole ring.

Mechanistic Rationale: The Domino Approach

A powerful strategy involves a domino reaction sequence initiated by the alkylation of this compound, followed by a reductive cyclization. This approach is highly efficient as it allows for the construction of multiple bonds in a single synthetic operation, minimizing purification steps and improving overall yield.

mechanistic_pathway A This compound B N-Alkylation A->B R-X, Base C N-Alkyl-4-nitroindolin-2-one B->C D Reduction of Nitro Group C->D Reducing Agent (e.g., Fe/AcOH) E 4-Amino-N-alkylindolin-2-one D->E F Intramolecular Cyclization E->F Acid or Heat G Pyrrolo[3,2-e]indolone F->G

Caption: Domino reaction workflow for Pyrrolo[3,2-e]indolone synthesis.

Experimental Protocol: Synthesis of a Model Pyrrolo[3,2-e]indolone Derivative

This protocol details the synthesis of a generic N-alkylated pyrrolo[3,2-e]indolone from this compound.

Step 1: N-Alkylation of this compound

  • To a solution of this compound (1.0 eq) in a suitable solvent such as DMF or acetonitrile, add a base (e.g., K₂CO₃, 1.5 eq).[6]

  • Stir the mixture at room temperature for 15-20 minutes to facilitate the formation of the corresponding anion.

  • Add the desired alkylating agent (R-X, e.g., an alkyl halide, 1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature, pour it into ice-water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the N-alkyl-4-nitroindolin-2-one.

Step 2: Reductive Cyclization

  • Dissolve the N-alkyl-4-nitroindolin-2-one (1.0 eq) in a mixture of acetic acid and ethanol.

  • Add a reducing agent, such as iron powder (Fe, 5.0 eq), in portions to the stirred solution.[7] The use of iron in acidic media is a classic and effective method for the reduction of aromatic nitro groups.[8]

  • Heat the reaction mixture to reflux (around 80-90 °C) and monitor by TLC until the starting material is consumed.

  • Cool the reaction mixture and filter it through a pad of Celite to remove the iron catalyst.

  • Concentrate the filtrate under reduced pressure to remove the solvents.

  • Neutralize the residue with a saturated solution of NaHCO₃ and extract the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the resulting crude product by column chromatography to yield the desired pyrrolo[3,2-e]indolone.

Parameter Typical Conditions Notes
Solvent (Alkylation) DMF, AcetonitrileAnhydrous conditions are recommended.
Base (Alkylation) K₂CO₃, NaHNaH is a stronger base and may be required for less reactive alkylating agents.[9]
Reducing Agent Fe/AcOH, SnCl₂·2H₂OFe/AcOH is cost-effective and environmentally benign.
Temperature 60-100 °CDependent on the reactivity of the substrates.
Yield 60-85% (over two steps)Varies with the nature of the alkylating agent.

Application II: Diastereoselective Synthesis of Spirooxindoles

Spirooxindoles are a fascinating class of compounds characterized by a spiro-fused carbon at the C3 position of the oxindole ring.[10] They exhibit a wide range of biological activities and their synthesis is a topic of significant interest. This compound serves as an excellent starting material for the construction of these three-dimensional architectures.

Mechanistic Rationale: [3+2] Cycloaddition

One of the most elegant methods for the synthesis of spiro-pyrrolidinyl oxindoles is the [3+2] cycloaddition reaction of an azomethine ylide with a dipolarophile.[11][12] The this compound can be converted into a suitable dipolarophile, which then reacts with an in situ generated azomethine ylide.

spirooxindole_synthesis cluster_dipolarophile Dipolarophile Generation cluster_ylide Azomethine Ylide Generation cluster_cycloaddition [3+2] Cycloaddition A This compound B Knoevenagel Condensation A->B Aldehyde, Base C Activated Alkene B->C G Spiro-pyrrolidinyl-oxindole C->G Reaction with Azomethine Ylide D Isatin/Sarcosine E Decarboxylative Condensation D->E Heat F Azomethine Ylide E->F F->G

Caption: Workflow for the synthesis of spirooxindoles via [3+2] cycloaddition.

Experimental Protocol: Three-Component Synthesis of a Spiro-pyrrolidinyl-oxindole

This protocol describes a one-pot, three-component reaction for the synthesis of a spirooxindole derivative.

  • In a round-bottom flask, dissolve this compound (1.0 eq), an appropriate aldehyde (1.0 eq), and an α-amino acid such as sarcosine (1.2 eq) in a suitable solvent like methanol or ethanol.

  • Add a catalytic amount of a base (e.g., piperidine or pyrrolidine) to the mixture.

  • Heat the reaction mixture to reflux and monitor its progress using TLC.

  • The reaction typically proceeds through the in situ formation of an activated alkene from the Knoevenagel condensation of this compound and the aldehyde, and the simultaneous generation of an azomethine ylide from the decarboxylative condensation of a second equivalent of the aldehyde with sarcosine.

  • The [3+2] cycloaddition between the activated alkene and the azomethine ylide yields the spirooxindole product.

  • Upon completion, cool the reaction mixture to room temperature, which may result in the precipitation of the product.

  • Collect the solid product by filtration, wash with cold solvent, and dry under vacuum.

  • If no precipitation occurs, concentrate the solvent and purify the crude residue by column chromatography.

Component Role Example
This compound Dipolarophile precursor-
Aldehyde Forms activated alkene and azomethine ylideBenzaldehyde, substituted benzaldehydes
α-Amino Acid Azomethine ylide precursorSarcosine, Proline
Solvent Reaction mediumMethanol, Ethanol
Catalyst Base catalyst for condensationPiperidine, Pyrrolidine

Application III: Catalytic Reduction and Further Functionalization

The reduction of the nitro group in this compound to an amino group is a critical transformation that unlocks a plethora of synthetic possibilities. The resulting 4-aminoindolin-2-one is a valuable intermediate for the synthesis of various fused heterocyclic systems and for the introduction of other functional groups.

Catalytic Hydrogenation: A Clean and Efficient Method

Catalytic hydrogenation is a preferred method for the reduction of nitro groups due to its high efficiency, clean reaction profile, and the generation of water as the only byproduct.[8][13]

reduction_workflow A This compound B Catalytic Hydrogenation A->B H₂, Pd/C, Solvent C 4-Aminoindolin-2-one B->C D Further Reactions C->D E Fused Heterocycles D->E Cyclization Precursors F Substituted Indolinones D->F Acylation, Sulfonylation, etc.

Caption: Synthetic utility of 4-aminoindolin-2-one derived from catalytic reduction.

Experimental Protocol: Catalytic Hydrogenation of this compound

Safety Note: Handle hydrogen gas with extreme caution in a well-ventilated fume hood.

  • To a solution of this compound (1.0 eq) in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate), add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 5-10 mol%).

  • Place the reaction flask in a hydrogenation apparatus.

  • Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this process three times to ensure an inert atmosphere.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon or a Parr shaker) at room temperature.

  • Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the flask with nitrogen or argon.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the Celite pad with the reaction solvent.

  • Combine the filtrates and concentrate under reduced pressure to obtain the 4-aminoindolin-2-one, which is often pure enough for subsequent steps.

Parameter Typical Conditions Notes
Catalyst 10% Pd/C, PtO₂Pd/C is the most common and cost-effective choice.
Solvent Methanol, Ethanol, Ethyl AcetateChoose a solvent that dissolves the starting material well.
Hydrogen Pressure 1 atm (balloon) to 50 psiHigher pressure may be required for less reactive substrates.
Temperature Room TemperatureThe reaction is typically exothermic.
Yield >95%Usually quantitative or near-quantitative.

Conclusion and Future Perspectives

This compound has proven to be a remarkably versatile and valuable building block in the synthesis of a wide range of heterocyclic compounds. Its strategic utility lies in the predictable and controllable reactivity of the nitro group and the lactam moiety. The protocols and mechanistic insights provided in this guide are intended to serve as a foundation for researchers to explore new synthetic methodologies and to design novel molecules with potential therapeutic applications. The continued exploration of new reactions and catalytic systems involving this compound will undoubtedly lead to the discovery of new and innovative heterocyclic scaffolds for drug discovery and materials science.

References

  • Simple synthesis of pyrrolo[3,2-e]indole-1-carbonitriles. (2013). PMC - NIH. [Link]

  • Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold. (n.d.). PMC - NIH. [Link]

  • Synthesis of 4- and 6-substituted nitroindoles. (n.d.). ElectronicsAndBooks. [Link]

  • Synthesis of the spirooxindoles 4a,b. (n.d.). ResearchGate. [Link]

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  • Synthetic approach for the synthesis of Spirooxindole 4. (n.d.). ResearchGate. [Link]

  • Indolin-2-one Nitroimidazole Antibiotics Exhibit an Unexpected Dual Mode of Action. (2022). Journal of the American Chemical Society. [Link]

  • Constructing spirooxindoles from non-oxindole precursors: a one-pot nitro-reduction/double lactamization approach to spiro[indoline-3,3′-quinoline]-2,2′-diones. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Enantioselective Synthesis of Pyrroloindolines by a Formal [3+2] Cycloaddition Reaction. (n.d.). PMC - NIH. [Link]

  • Bartoli indole synthesis. (n.d.). Wikipedia. [Link]

  • Catalytic Asymmetric Reactions of 4‐Substituted Indoles with Nitroethene: A Direct Entry to Ergot Alkaloid Structures. (2015). PMC - NIH. [Link]

  • Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. (n.d.). [No Source Name Available]. [Link]

  • Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. (2023). [No Source Name Available]. [Link]

  • Multicomponent synthesis of functionalized pyrrolo[3,4-e]isoindole-1,3,6,8-tetraones via [2 + 2 + 2] cycloaddition of maleimides with nitroenamines. (n.d.). Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. (n.d.). MDPI. [Link]

  • Reduction of nitro compounds. (n.d.). Wikipedia. [Link]

  • Synthesis of indoles. (n.d.). Organic Chemistry Portal. [Link]

  • Bartoli Indole Synthesis. (2021). J&K Scientific LLC. [Link]

  • A new synthesis of 2-nitroindoles. (2025). ResearchGate. [Link]

  • Discovery of indole-2-one derivatives as BRD4 (BD1) selective inhibitors. (2024). PubMed. [Link]

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  • Pyridynes and indolynes as building blocks for functionalized heterocycles and natural products. (2015). PubMed. [Link]

  • N-alkylation of indole derivatives. (n.d.).
  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (n.d.). PMC - PubMed Central. [Link]

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  • Efficient Catalytic Reduction of 4-Nitrophenol Using Copper(II) Complexes with N,O-Chelating Schiff Base Ligands. (n.d.). MDPI. [Link]

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Experimental procedure for the reduction of 4-Nitroindolin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Topic: A Field-Proven Protocol for the Synthesis of 4-Aminoindolin-2-one via Iron-Mediated Reduction of 4-Nitroindolin-2-one

For: Researchers, scientists, and drug development professionals.

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of 4-Aminoindolin-2-one

The indolin-2-one scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds, particularly as a core component of numerous kinase inhibitors.[1] The strategic introduction of an amino group at the 4-position unlocks a critical vector for synthetic diversification, enabling the exploration of novel chemical space in drug discovery programs. 4-Aminoindolin-2-one serves as a key building block for the synthesis of complex heterocyclic systems and targeted therapeutic agents.

This application note provides a comprehensive, field-proven protocol for the reduction of this compound to the corresponding 4-aminoindolin-2-one. We will delve into the mechanistic underpinnings of the chosen method—a classic yet highly effective iron-mediated reduction in an acidic medium—and provide a detailed, step-by-step procedure designed for reproducibility and scalability.

The Chemical Rationale: Why Iron in Acidic Media?

The reduction of an aromatic nitro group is a six-electron process that can be achieved through various methodologies.[2] While catalytic hydrogenation offers a clean reduction, it often requires specialized equipment (hydrogenators) and careful handling of pyrophoric catalysts. Moreover, catalyst poisoning can be a concern.[3]

For robustness, cost-effectiveness, and broad functional group tolerance, the use of easily oxidized metals in acidic media remains a highly reliable and widely practiced method in both academic and industrial settings. We have selected iron powder in the presence of a catalytic amount of strong acid for this transformation.

The Mechanism: The reduction proceeds via a series of single-electron transfers (SET) from the surface of the iron metal to the electron-deficient nitro group. The acidic medium serves a dual purpose: it activates the iron surface and provides the necessary protons for the sequential reduction of the nitro group through nitroso and hydroxylamine intermediates, ultimately yielding the desired primary amine.

Safety Precautions and Materials

3.1. Hazard Identification:

  • This compound: While specific data for this compound is limited, related nitroaromatic compounds are often classified as irritants and may be harmful if ingested or inhaled. Handle with appropriate personal protective equipment (PPE).

  • Iron Powder: Can be flammable, especially in finely divided form. Avoid creating dust clouds.

  • Concentrated Hydrochloric Acid: Highly corrosive and causes severe burns. Use in a well-ventilated fume hood with appropriate acid-resistant gloves and eye protection.

  • Ethanol: Flammable liquid. Keep away from ignition sources.

3.2. Personal Protective Equipment (PPE):

  • Safety goggles or a face shield.

  • Chemical-resistant gloves (nitrile or neoprene).

  • A laboratory coat.

3.3. Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
This compound≥98% Puritye.g., Sigma-AldrichStarting material.
Iron Powder, reduced<100 meshe.g., Alfa AesarExcess is used.
Ethanol (EtOH)Anhydrouse.g., Fisher ScientificReaction solvent.
Water (H₂O)DeionizedIn-houseCo-solvent.
Hydrochloric Acid (HCl)Concentrated (37%)e.g., VWRAcid catalyst.
Sodium Bicarbonate (NaHCO₃)Reagent GradeIn-houseFor neutralization during work-up.
Ethyl Acetate (EtOAc)HPLC GradeIn-houseExtraction solvent.
Anhydrous Sodium Sulfate (Na₂SO₄)Reagent GradeIn-houseDrying agent.
Celite®---e.g., MilliporeSigmaFiltration aid.

Experimental Protocol: Reduction of this compound

This protocol is adapted from a procedure for a closely related substrate and is expected to yield high-quality 4-aminoindolin-2-one.[4]

4.1. Reaction Setup:

  • To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add this compound (10.0 g, 56.1 mmol).

  • Add ethanol (120 mL) and deionized water (30 mL) to the flask. Stir the mixture to create a suspension.

  • To the stirred suspension, add reduced iron powder (12.5 g, 224 mmol, 4.0 equiv.).

4.2. Reaction Execution:

  • Begin vigorous stirring and heat the mixture to reflux (approximately 80-85 °C) using a heating mantle.

  • Once at reflux, carefully add concentrated hydrochloric acid (1.0 mL) dropwise via syringe through a septum. Caution: The reaction is exothermic, and the addition of acid may cause a rapid increase in temperature and reflux rate.

  • Maintain the reaction at reflux with vigorous stirring for 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The disappearance of the starting material spot and the appearance of a new, more polar spot (which may require a different solvent system to visualize clearly) indicates reaction completion.

4.3. Work-up and Purification:

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Filter the hot reaction mixture through a pad of Celite® to remove the iron powder and iron oxides. Wash the filter cake with hot ethanol (3 x 20 mL) to ensure complete recovery of the product.

  • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain a crude solid or oil.

  • Resuspend the crude product in deionized water (100 mL) and carefully neutralize the solution by the slow addition of solid sodium bicarbonate until the pH is approximately 7-8. Caution: This will cause foaming due to the release of CO₂.[2]

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude 4-aminoindolin-2-one.

  • The crude product can be further purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the pure product.

Visualization of the Experimental Workflow

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine this compound, EtOH, and H₂O in Flask B Add Iron Powder A->B C Heat to Reflux B->C D Add Conc. HCl (catalyst) C->D E Maintain Reflux (2-3h) D->E F Monitor by TLC E->F G Cool to RT & Filter through Celite F->G H Concentrate Filtrate G->H I Neutralize with NaHCO₃ H->I J Extract with EtOAc I->J K Dry, Concentrate & Purify J->K L L K->L 4-Aminoindolin-2-one

Caption: Workflow for the synthesis of 4-Aminoindolin-2-one.

Characterization of 4-Aminoindolin-2-one

The identity and purity of the synthesized 4-aminoindolin-2-one should be confirmed by standard analytical techniques.

Technique Expected Observations
¹H NMR Aromatic protons on the benzene ring, a singlet for the CH₂ group of the indolinone ring (~3.5 ppm), a broad singlet for the NH₂ protons, and a broad singlet for the lactam NH proton.[1]
¹³C NMR Signals corresponding to the carbonyl carbon (~175-180 ppm), aromatic carbons, and the aliphatic CH₂ carbon.
IR Spectroscopy Key vibrational frequencies are expected for N-H stretching (primary amine and lactam, ~3400-3200 cm⁻¹), a strong C=O stretch for the lactam (~1700-1680 cm⁻¹), and C=C stretching from the aromatic ring (~1600-1450 cm⁻¹).[1]
Mass Spectrometry The mass spectrum should show a molecular ion peak [M]⁺ corresponding to the molecular weight of 4-aminoindolin-2-one (C₈H₈N₂O, MW: 148.16 g/mol ). An [M+H]⁺ peak may also be observed depending on the ionization method (e.g., ESI).[1][2]

Troubleshooting

Issue Potential Cause Recommended Solution
Incomplete Reaction (Starting Material Remains) Insufficient reaction time, inactive iron, or insufficient acid.Ensure the iron powder is fresh and finely divided. A pre-activation step of the iron with dilute HCl can sometimes be beneficial.[5] Extend the reaction time and monitor by TLC. A small additional charge of HCl can be added if the reaction has stalled.
Low Yield Incomplete extraction, product loss during filtration, or formation of side products.Ensure the filter cake is washed thoroughly with hot solvent. During neutralization, ensure the pH is basic enough (pH 8-9) to fully deprotonate the amine and precipitate it from the aqueous layer for efficient extraction.
Product is Difficult to Purify (Dark Color) Formation of iron complexes or oxidative side products.After filtration of the iron salts, consider treating the crude solution with activated carbon. Ensure the work-up is performed promptly after the reaction is complete to minimize air oxidation of the electron-rich aminoindolinone product.

References

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  • An In-depth Technical Guide to 7-Aminoindolin-2-one: Chemical Properties and Structure - Benchchem.
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High-Throughput Screening of 4-Nitroindolin-2-one Derivatives: Application Notes and Protocols for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of the 4-Nitroindolin-2-one Scaffold in Modern Drug Discovery

The indolin-2-one core is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its remarkable ability to bind to a diverse array of biological targets with high affinity.[1] This structural motif is particularly prominent in the development of protein kinase inhibitors, a class of drugs that has revolutionized cancer therapy.[2][3][4][5] The strategic placement of a nitro group at the 4-position of the indolin-2-one ring can significantly modulate the compound's electronic properties and steric profile, potentially enhancing its binding affinity and selectivity for specific targets. This makes this compound derivatives a compelling class of molecules for high-throughput screening (HTS) campaigns aimed at discovering novel therapeutics.

This document provides detailed application notes and protocols for the high-throughput screening of this compound derivatives. The methodologies described are designed to be robust, scalable, and amenable to the automated workflows typical of modern drug discovery laboratories. We will explore both biochemical and cell-based assays to identify and characterize promising lead compounds.

I. High-Throughput Screening Workflow for this compound Derivatives

A typical HTS campaign for a this compound library involves a multi-stage process designed to efficiently identify and validate active compounds. The workflow begins with a primary screen of a large compound library, followed by dose-response confirmation, secondary assays to eliminate false positives, and finally, more complex cellular assays to confirm on-target activity and assess preliminary cytotoxicity.

HTS_Workflow cluster_0 Primary Screen cluster_1 Hit Confirmation cluster_2 Hit Validation cluster_3 Lead Characterization Primary Single-Concentration Screen (e.g., 10 µM) DoseResponse Dose-Response Curve (IC50/EC50 Determination) Primary->DoseResponse Active Compounds ('Hits') Orthogonal Orthogonal Assay (Different Technology) DoseResponse->Orthogonal Confirmed Hits Counterscreen Counterscreen (Assay Interference) Orthogonal->Counterscreen CellBased Cell-Based Assays (Target Engagement, Cytotoxicity) Counterscreen->CellBased Validated Hits Lead Optimization Lead Optimization CellBased->Lead Optimization

Caption: General workflow for high-throughput screening of this compound derivatives.

II. Application Note 1: Biochemical Screening for Protein Kinase Inhibition

Objective: To identify this compound derivatives that inhibit the activity of a specific protein kinase of interest in a high-throughput format.

Rationale: Given that the indolin-2-one scaffold is a well-established ATP-competitive kinase inhibitor, a primary screen targeting a disease-relevant kinase is a logical starting point. The LanthaScreen® TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assay is a robust, sensitive, and widely used platform for HTS of kinase inhibitors.[6][7][8][9]

Protocol: LanthaScreen® TR-FRET Kinase Assay

This protocol is a model for a generic tyrosine kinase and can be adapted for other kinases.

Materials:

  • Kinase: Purified recombinant protein kinase (e.g., VEGFR2, Aurora B).

  • Substrate: Fluorescein-labeled peptide or protein substrate.

  • Antibody: Terbium-labeled anti-phospho-substrate antibody.

  • ATP: Adenosine triphosphate.

  • Assay Buffer: Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Stop Solution: TR-FRET dilution buffer containing EDTA.

  • Compound Library: this compound derivatives dissolved in DMSO.

  • Plates: Low-volume 384-well assay plates (e.g., Corning #3676).

  • Instrumentation: Microplate reader capable of TR-FRET detection.

Procedure:

  • Compound Plating:

    • Prepare a 4X working solution of the this compound derivatives in the appropriate assay buffer.

    • Using an acoustic liquid handler or multichannel pipette, transfer 2.5 µL of the 4X compound solution to the 384-well assay plate.

    • Include positive controls (e.g., a known inhibitor like Sunitinib) and negative controls (DMSO vehicle).

  • Kinase Reaction:

    • Prepare a 2X kinase/substrate solution in assay buffer. The optimal concentrations of kinase and substrate should be predetermined through titration experiments.

    • Add 5 µL of the 2X kinase/substrate solution to each well of the assay plate.

    • Prepare a 2X ATP solution in assay buffer.

    • Initiate the kinase reaction by adding 2.5 µL of the 2X ATP solution to each well. The final reaction volume is 10 µL.

    • Incubate the plate at room temperature for 60-90 minutes.

  • Detection:

    • Prepare a 2X stop/detection solution containing the terbium-labeled antibody and EDTA in TR-FRET dilution buffer.

    • Add 10 µL of the stop/detection solution to each well to terminate the kinase reaction and initiate the FRET signal.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition:

    • Read the plate on a TR-FRET enabled microplate reader, measuring the emission at 520 nm (fluorescein) and 490 nm (terbium).

    • Calculate the TR-FRET ratio (520 nm emission / 490 nm emission).

Data Analysis:

  • Calculate the percent inhibition for each compound relative to the positive and negative controls.

  • Compounds showing significant inhibition (e.g., >50%) are selected as "hits" for further confirmation.

Parameter Typical Concentration Purpose
This compound10 µM (single point)Primary screen concentration
Kinase0.1 - 5 nMEnzyme source
Fluorescent Substrate200 - 400 nMPhosphorylation target
ATPKm,appPhosphate donor
Tb-Antibody2 nMDetection reagent

III. Application Note 2: Cell-Based Screening for Anticancer Activity

Objective: To evaluate the cytotoxic or anti-proliferative effects of this compound derivatives on a cancer cell line.

Rationale: A cell-based assay provides a more physiologically relevant context by assessing a compound's ability to cross cell membranes and exert a biological effect. The resazurin (AlamarBlue) assay is a common and reliable method for measuring cell viability and is well-suited for HTS.

Protocol: Resazurin-Based Cell Viability Assay

Materials:

  • Cell Line: Cancer cell line of interest (e.g., HeLa, A549, MCF-7) cultured in appropriate media.

  • Compound Library: this compound derivatives in DMSO.

  • Resazurin Solution: 0.15 mg/mL resazurin sodium salt in PBS, sterile-filtered.

  • Positive Control: A known cytotoxic agent (e.g., Doxorubicin).

  • Plates: Sterile, clear-bottom 96- or 384-well cell culture plates.

  • Instrumentation: Fluorescence microplate reader.

Procedure:

  • Cell Seeding:

    • Harvest and count cells, then resuspend to the desired density in culture medium.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate (e.g., 5,000 cells/well).

    • Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Addition:

    • Prepare serial dilutions of the this compound derivatives and controls in culture medium. The final DMSO concentration should not exceed 0.5%.

    • Remove the medium from the wells and add 100 µL of the compound dilutions.

    • Include vehicle control wells (medium with DMSO) and untreated control wells (medium only).

    • Incubate for 48-72 hours at 37°C and 5% CO₂.

  • Resazurin Incubation:

    • Add 10 µL of resazurin solution to each well.

    • Incubate for 2-4 hours at 37°C, protected from light.

  • Data Acquisition:

    • Measure the fluorescence intensity using a plate reader (Excitation: ~560 nm, Emission: ~590 nm).

Data Analysis:

  • Subtract the background fluorescence (medium only) from all readings.

  • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

  • Plot the percentage of viability against the log of the compound concentration to determine the IC₅₀ value.

Parameter Condition Purpose
Cell Seeding Density5,000 - 10,000 cells/wellEnsure logarithmic growth
Compound Incubation48 - 72 hoursAllow for cytotoxic effects to manifest
Resazurin Incubation2 - 4 hoursAllow for metabolic conversion
Final DMSO Conc.< 0.5%Minimize vehicle toxicity

IV. Application Note 3: Target Engagement Confirmation with High-Throughput CETSA

Objective: To confirm that hit compounds directly bind to their intended intracellular protein target.

Rationale: A limitation of primary biochemical and cell viability assays is that they do not confirm that the compound's effect is due to direct interaction with the target protein. The Cellular Thermal Shift Assay (CETSA) addresses this by measuring the change in a protein's thermal stability upon ligand binding.[10][11][12][13] This can be adapted to a high-throughput format (HT-CETSA).[10][11][13]

Protocol: High-Throughput Cellular Thermal Shift Assay (HT-CETSA)

This protocol is a generalized model and requires optimization for each specific target protein.

Materials:

  • Cell Line: Expressing the target protein of interest.

  • Hit Compounds: Validated hits from primary and secondary screens.

  • Lysis Buffer: PBS with protease inhibitors.

  • Plates: 384-well PCR plates.

  • Instrumentation: Thermocycler, centrifuge, and a detection instrument (e.g., plate reader for ELISA-based detection).

Procedure:

  • Cell Treatment:

    • Seed cells in a suitable format and treat with various concentrations of the hit compounds or DMSO for 1-2 hours at 37°C.

  • Thermal Challenge:

    • Transfer the cell suspension to 384-well PCR plates.

    • Heat the plates in a thermocycler for 3 minutes at a predetermined optimal temperature (a temperature that causes partial denaturation of the target protein).

  • Lysis and Protein Precipitation:

    • Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.

    • Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Target Protein Quantification:

    • Quantify the amount of soluble target protein remaining in the supernatant using a high-throughput method such as an ELISA-based assay or AlphaLISA®.

Data Analysis:

  • A compound that binds to the target protein will stabilize it, resulting in more soluble protein remaining after the thermal challenge compared to the DMSO control.

  • Plot the amount of soluble protein against the compound concentration to generate a target engagement curve.

Kinase_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade cluster_2 Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR) RAS RAS RTK->RAS P GF Growth Factor GF->RTK Inhibitor This compound Derivative Inhibitor->RTK Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK P ERK ERK MEK->ERK P TF Transcription Factors ERK->TF Gene Gene Expression (Proliferation, Survival) TF->Gene

Caption: A representative signaling pathway targeted by indolin-2-one kinase inhibitors.

V. Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the discovery of novel therapeutic agents, particularly kinase inhibitors. The high-throughput screening protocols outlined in this document provide a robust framework for identifying and characterizing active compounds from large chemical libraries. A successful HTS campaign, integrating biochemical and cell-based assays, will generate high-quality hits that can be advanced into lead optimization programs. Subsequent studies should focus on elucidating the structure-activity relationships (SAR) of active compounds, optimizing their pharmacokinetic properties, and evaluating their efficacy in preclinical disease models.

References

  • High-Throughput Cellular Thermal Shift Assay Using Acoustic Transfer of Protein Lysates. (2022). SLAS DISCOVERY: Advancing the Science of Drug Discovery, 27(4), 185-194. Available at: [Link]

  • High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. (2022). bioRxiv. Available at: [Link]

  • High-Throughput Detection of Ligand-Protein Binding using a SplitLuc Cellular Thermal Shift Assay. (2020). STAR Protocols, 1(3), 100189. Available at: [Link]

  • High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery. (2019). Trends in Pharmacological Sciences, 40(10), 734-747. Available at: [Link]

  • LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. (n.d.). BMG LABTECH. Available at: [Link]

  • LanthaScreen Technology on microplate readers. (2022). BMG LABTECH. Available at: [Link]

  • Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. (n.d.). ResearchGate. Available at: [Link]

  • Indolin-2-one derivatives as selective Aurora B kinase inhibitors targeting breast cancer. (2021). Bioorganic Chemistry, 117, 105451. Available at: [Link]

  • Indolin-2-Ones in Clinical Trials as Potential Kinase Inhibitors: A Review. (2012). Pharmacology & Pharmacy, 3(1), 62-71. Available at: [Link]

  • Structure-activity relationship studies of indolin-2-one derivatives as vascular endothelial growth factor receptor inhibitors and anticancer agents. (2020). Archiv der Pharmazie, 353(10), e2000159. Available at: [Link]

Sources

Synthesis of 4-Aminoindolin-2-one from 4-Nitroindolin-2-one: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides a detailed protocol for the synthesis of 4-aminoindolin-2-one, a valuable building block in medicinal chemistry and drug discovery, from its nitro precursor, 4-nitroindolin-2-one. This document is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth technical insights and a self-validating experimental workflow.

Introduction: The Significance of the Indolin-2-one Scaffold

The indolin-2-one core is a "privileged structure" in medicinal chemistry, forming the backbone of numerous kinase inhibitors and other therapeutic agents. The introduction of an amino group at the 4-position of this scaffold opens up a vector for further chemical modifications, allowing for the exploration of new chemical space and the development of novel drug candidates with potentially enhanced potency and selectivity. This application note details a reliable and reproducible method for the reduction of this compound to the corresponding 4-aminoindolin-2-one, a key step in the synthesis of a diverse library of bioactive molecules.

Reaction Principle: Reduction of an Aromatic Nitro Group

The core chemical transformation in this synthesis is the reduction of an aromatic nitro group (-NO₂) to a primary amine (-NH₂). Several methods are available for this conversion, including catalytic hydrogenation and the use of metal-acid systems.[1][2] For this specific substrate, reduction using a metal in an acidic medium, such as iron powder in the presence of a proton source, offers a robust and scalable method.[1]

The generally accepted mechanism for this type of reduction involves the transfer of electrons from the metal surface to the nitro group, followed by a series of protonation and dehydration steps, ultimately leading to the formation of the amine. The acidic environment facilitates the dissolution of the metal and provides the necessary protons for the reaction to proceed.

Visualizing the Synthesis

Caption: Workflow for the synthesis of 4-aminoindolin-2-one.

Detailed Experimental Protocol

This protocol is based on established methods for the reduction of aromatic nitro compounds and has been optimized for the synthesis of 4-aminoindolin-2-one.

Materials and Reagents
Reagent/MaterialGradeSupplier
This compound≥98%Commercially Available
Iron Powder (<100 mesh)ReagentCommercially Available
Ethanol (EtOH)AnhydrousCommercially Available
Deionized Water (H₂O)--
Concentrated Hydrochloric Acid (HCl)37%Commercially Available
Sodium Bicarbonate (NaHCO₃)Saturated Aqueous Solution-
Ethyl Acetate (EtOAc)HPLC GradeCommercially Available
BrineSaturated Aqueous Solution-
Anhydrous Sodium Sulfate (Na₂SO₄)ReagentCommercially Available
Celite®-Commercially Available
Round-bottom flask (250 mL)--
Reflux condenser--
Magnetic stirrer and stir bar--
Heating mantle--
Buchner funnel and filter paper--
Separatory funnel (500 mL)--
Rotary evaporator--
Step-by-Step Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), ethanol (4 volumes, e.g., 40 mL for 10 g of starting material), and deionized water (1 volume, e.g., 10 mL).

  • Addition of Iron Powder: To the stirred suspension, add iron powder (3.7 eq).

  • Initiation of Reaction: Heat the mixture to reflux. Once refluxing, carefully add a few drops of concentrated hydrochloric acid to initiate the reaction. An exothermic reaction should be observed.

  • Reaction Monitoring: Continue stirring at reflux for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Filter the hot reaction mixture through a pad of Celite® to remove the iron salts. Wash the filter cake with hot ethanol.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • Dissolve the crude residue in ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified 4-aminoindolin-2-one. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel if necessary.

Characterization of 4-Aminoindolin-2-one

The identity and purity of the synthesized 4-aminoindolin-2-one should be confirmed by standard analytical techniques.

Technique Expected Observations
¹H NMR Signals corresponding to the aromatic protons, the methylene protons of the indolinone ring, and the amino and amide protons. The chemical shifts and coupling constants will be characteristic of the 4-aminoindolin-2-one structure.
¹³C NMR Resonances for the carbonyl carbon, the aromatic carbons, and the methylene carbon of the indolinone ring.
IR Spectroscopy Characteristic absorption bands for N-H stretching of the primary amine and the lactam, C=O stretching of the lactam carbonyl, and C=C stretching of the aromatic ring.[3]
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of 4-aminoindolin-2-one (C₈H₈N₂O, MW: 148.16 g/mol ).[3]

Causality and Experimental Choices

  • Choice of Reducing Agent: Iron powder in acidic medium is a cost-effective and efficient reagent for the reduction of aromatic nitro groups.[1] It is generally selective for the nitro group in the presence of other functional groups like the lactam carbonyl.

  • Solvent System: The mixture of ethanol and water provides good solubility for the starting material and the reagents, and the aqueous component is necessary for the protonolysis steps in the reduction mechanism.

  • Acid Catalyst: A small amount of hydrochloric acid is used to activate the iron powder and to provide the acidic environment required for the reduction.

  • Work-up Procedure: The filtration through Celite is crucial to remove the fine iron oxide byproducts. The aqueous washes are necessary to remove any remaining acid and inorganic salts.

Troubleshooting

Problem Possible Cause Solution
Incomplete reactionInsufficient heating, inactive iron powder, or insufficient acid.Ensure the reaction is maintained at a vigorous reflux. Use freshly opened or activated iron powder. Add a few more drops of concentrated HCl.
Low yieldLoss of product during work-up or incomplete reaction.Ensure efficient extraction and minimize transfers. Monitor the reaction to completion by TLC.
Product is impureIncomplete removal of iron salts or side products.Ensure thorough washing of the filter cake and the organic extracts. Consider recrystallization or column chromatography for further purification.

Safety Precautions

  • Handle concentrated hydrochloric acid in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • The reaction is exothermic; add the acid catalyst slowly and cautiously.

  • Ethanol is flammable; ensure there are no open flames in the vicinity of the reaction setup.

Conclusion

This application note provides a robust and detailed protocol for the synthesis of 4-aminoindolin-2-one from this compound. By understanding the underlying chemical principles and following the outlined procedure, researchers can reliably produce this key intermediate for their drug discovery and development programs. The self-validating nature of the protocol, combined with the provided characterization guidelines, ensures the synthesis of high-purity material.

References

  • Gamble, A. B., Garner, J., Gordon, C. P., O'Conner, S. M. J., & Keller, P. A. (2007). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. Synthetic Communications, 37(16), 2777-2786. [Link]

  • ResearchGate. (2019, February 10). What is the procedure of the reduction from NO2 to NH2 using Sn or SnCl2?. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). Retrieved from [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084). Retrieved from [Link]

  • MassBank. (n.d.). 4-Aminoindole; LC-ESI-QQ; MS2; CE:20 V; [M+H]+. Retrieved from [Link]

  • NIST WebBook. (n.d.). p-Aminotoluene. Retrieved from [Link]

  • NIST WebBook. (n.d.). 2-Pyridinamine, 4-methyl-. Retrieved from [Link]

  • NIST WebBook. (n.d.). 4-Imidazolidinone, 2-thioxo-. Retrieved from [Link]

  • Reddit. (2021, July 20). Reduction of aromatic nitro compounds with SnCl2. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Nitro Reduction - SnCl2. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Sn2+ reduction. Retrieved from [Link]

Sources

Application Notes and Protocols: Derivatization of 4-Nitroindolin-2-one for Structure-Activity Relationship Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 4-Nitroindolin-2-one Scaffold - A Privileged Structure in Medicinal Chemistry

The indolin-2-one, or oxindole, core is a prominent heterocyclic scaffold found in a multitude of natural products and synthetic compounds with significant biological activities.[1][2] Its rigid structure andamenability to functionalization at various positions make it a "privileged" scaffold in drug discovery. The introduction of a nitro group at the 4-position of the indolin-2-one core creates a versatile building block, this compound, which has been the starting point for the development of a wide range of therapeutic agents, including inhibitors of protein kinases, antimicrobials, and anti-inflammatory agents.[3][4][5] The electron-withdrawing nature of the nitro group influences the reactivity of the entire molecule and provides a handle for further chemical modifications.

This guide provides a detailed overview of key derivatization strategies for the this compound scaffold to facilitate structure-activity relationship (SAR) studies. We will delve into the rationale behind common synthetic transformations, provide detailed experimental protocols, and discuss how these modifications can impact biological activity.

Strategic Derivatization Points of this compound

The this compound core offers several key positions for chemical modification to generate a library of diverse compounds for SAR exploration. Understanding the reactivity of each position is crucial for designing effective synthetic routes.

SAR_Points a N1 N1-Position (Alkylation, Acylation) N1->a C3 C3-Position (Condensation, Arylation) C3->a C4 C4-Nitro Group (Reduction, Cross-Coupling) C4->a

Caption: Key derivatization points on the this compound scaffold.

  • N1-Position: The nitrogen atom of the lactam ring is a primary site for modification. N-alkylation and N-acylation are common strategies to introduce a variety of substituents, which can influence solubility, cell permeability, and target engagement.[6][7]

  • C3-Position: The methylene group at the C3-position is activated by the adjacent carbonyl group, making it susceptible to a range of reactions. Knoevenagel condensation with aldehydes and ketones is a widely used method to introduce diverse side chains.[8][9]

  • C4-Nitro Group: The nitro group itself can be a key pharmacophore or can be transformed into other functional groups. Reduction of the nitro group to an amine opens up a vast array of subsequent derivatization possibilities, including amidation and sulfonylation. More recently, the nitro group has been utilized as a leaving group in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form C-C bonds.[10][11]

Synthetic Protocols for Derivatization

The following protocols provide detailed, step-by-step methodologies for key derivatization reactions of this compound.

Protocol 1: N-Alkylation of this compound

N-alkylation introduces alkyl or arylalkyl groups at the N1-position, which can significantly impact the compound's lipophilicity and ability to form hydrogen bonds.[12]

Workflow for N-Alkylation:

N_Alkylation_Workflow Start This compound Base Deprotonation (e.g., NaH, K2CO3) Start->Base Alkylating_Agent Addition of Alkyl Halide (R-X) Base->Alkylating_Agent Reaction Reaction at RT to 60°C Alkylating_Agent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product N-Alkylated Product Purification->Product

Caption: General workflow for the N-alkylation of this compound.

Materials:

  • This compound

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

  • Base (e.g., Sodium hydride (NaH), 60% dispersion in mineral oil, or Potassium carbonate (K2CO3))

  • Alkyl halide (e.g., benzyl bromide, methyl iodide)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Hexanes/Ethyl Acetate solvent system

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add the base (1.2-2.0 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture at room temperature for 30 minutes to an hour, or until the evolution of hydrogen gas ceases (if using NaH).

  • Add the alkyl halide (1.1-1.5 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature or heat to 60 °C and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).[6]

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO3 solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate gradient of hexanes and ethyl acetate to afford the desired N-alkylated this compound.

Causality Behind Experimental Choices:

  • Solvent: Anhydrous polar aprotic solvents like DMF or acetonitrile are used to dissolve the starting material and facilitate the reaction without interfering with the strong base.

  • Base: A strong base like NaH is required to deprotonate the weakly acidic N-H of the lactam.[13] A milder base like K2CO3 can also be effective, often requiring higher temperatures.[6]

  • Inert Atmosphere: An inert atmosphere is crucial when using reactive bases like NaH to prevent quenching by atmospheric moisture and oxygen.

Protocol 2: C3-Arylation via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful and versatile method for forming carbon-carbon bonds. In the context of this compound, this reaction can be employed to introduce aryl or heteroaryl moieties at the C3 position after converting it to a suitable halide or triflate. Alternatively, and more directly, recent advancements have shown that the nitro group itself can act as a leaving group in palladium-catalyzed cross-coupling reactions.[10]

Workflow for Suzuki-Miyaura Coupling:

Suzuki_Coupling_Workflow Start This compound Derivative (e.g., 4-bromo- or 4-nitro-) Reaction Heating (e.g., 80-100 °C) Start->Reaction Boronic_Acid Arylboronic Acid (Ar-B(OH)2) Boronic_Acid->Reaction Catalyst Pd Catalyst & Ligand (e.g., Pd(PPh3)4, XPhos) Catalyst->Reaction Base Base (e.g., K2CO3, K3PO4) Base->Reaction Solvent Solvent System (e.g., Dioxane/H2O) Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product C4-Arylated Product Purification->Product

Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound (or a halogenated precursor)

  • Arylboronic acid

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] or a pre-catalyst system like XPhos)[14]

  • Base (e.g., potassium carbonate (K2CO3) or potassium phosphate (K3PO4))

  • Solvent system (e.g., 1,4-dioxane and water)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Hexanes/Ethyl Acetate solvent system

Procedure:

  • In a reaction vessel, combine the this compound derivative (1.0 eq), the arylboronic acid (1.5-2.0 eq), the palladium catalyst (0.05-0.1 eq), and the base (2.0-3.0 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.

  • Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water).

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.[14]

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate gradient of hexanes and ethyl acetate to yield the C4-arylated product.

Causality Behind Experimental Choices:

  • Catalyst and Ligand: The choice of palladium catalyst and ligand is critical for the success of the reaction. Bulky, electron-rich phosphine ligands like XPhos can improve the efficiency of the oxidative addition and reductive elimination steps.[14]

  • Base: The base plays multiple roles, including the activation of the organoboron species and facilitating the transmetalation step.[15]

  • Degassed Solvents: Degassing the solvents is essential to remove dissolved oxygen, which can oxidize and deactivate the palladium(0) catalyst.

Structure-Activity Relationship (SAR) Insights

The derivatization of this compound has led to the discovery of compounds with a wide range of biological activities. The following table summarizes some general SAR trends observed in the literature.

Position of ModificationType of SubstituentGeneral Impact on Biological ActivityExample Target Class
N1 Small alkyl groups (e.g., methyl, ethyl)Can enhance potency and cell permeability.Kinase inhibitors[3]
N1 Bulky or polar groupsMay decrease activity due to steric hindrance or unfavorable physicochemical properties.Varies
C3 Substituted benzylidene groupsOften crucial for binding to the target protein; substituents on the phenyl ring can fine-tune activity and selectivity.VEGFR inhibitors[3]
C3 Heterocyclic substituentsCan introduce additional hydrogen bonding interactions and improve solubility.Anti-inflammatory agents[4]
C4 Amino group (from nitro reduction)Provides a key hydrogen bond donor and a site for further derivatization.Various
C4 Aryl or heteroaryl groups (from cross-coupling)Can extend the molecule into new binding pockets and improve target affinity.PAR-4 antagonists[16]

SAR Logic Diagram:

SAR_Logic cluster_N1 N1-Position cluster_C3 C3-Position cluster_C4 C4-Position cluster_Activity Biological Activity N1_Alkyl Small Alkyl Group Potency Increased Potency N1_Alkyl->Potency Permeability Enhanced Permeability N1_Alkyl->Permeability N1_Bulky Bulky/Polar Group Decreased_Activity Decreased Activity N1_Bulky->Decreased_Activity C3_Benzylidene Substituted Benzylidene Binding Improved Binding C3_Benzylidene->Binding C3_Heterocycle Heterocycle C3_Heterocycle->Binding Solubility Increased Solubility C3_Heterocycle->Solubility C4_Amino Amino Group C4_Amino->Binding C4_Aryl Aryl/Heteroaryl C4_Aryl->Binding

Caption: Logical relationships between substituents and their impact on biological activity.

Conclusion

The this compound scaffold is a highly valuable starting point for the development of novel therapeutic agents. A systematic approach to its derivatization at the N1, C3, and C4 positions allows for a thorough exploration of the chemical space and the generation of robust structure-activity relationships. The protocols and insights provided in this guide are intended to serve as a practical resource for researchers in medicinal chemistry and drug discovery, enabling the efficient synthesis and optimization of new bioactive compounds based on this versatile heterocyclic core.

References

  • Indolin-2-one Nitroimidazole Antibiotics Exhibit an Unexpected Dual Mode of Action. (2022). ACS Infectious Diseases. [Link]

  • Substituted indoles as selective protease activated receptor 4 (PAR-4) antagonists: Discovery and SAR of ML354. (n.d.). National Institutes of Health. [Link]

  • Oxindole and its derivatives: A review on recent progress in biological activities. (2022). Future Journal of Pharmaceutical Sciences. [Link]

  • Structure-activity relationship studies of indolin-2-one derivatives as vascular endothelial growth factor receptor inhibitors and anticancer agents. (2020). Archiv der Pharmazie. [Link]

  • Design, Synthesis and Biological Evaluation of Novel Oxindole Analogs As Antitubercular Agents. (2017). Future Medicinal Chemistry. [Link]

  • Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents. (2014). Drug Design, Development and Therapy. [Link]

  • The Suzuki–Miyaura Coupling of Nitroarenes. (2017). Synfacts. [Link]

  • Design, synthesis and structure-activity relationship studies of 4-indole-2-arylaminopyrimidine derivatives as anti-inflammatory agents for acute lung injury. (2021). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (2011). Journal of the American Chemical Society. [Link]

  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. (2019). Catalysts. [Link]

  • Synthesis and biological evaluation of 4-nitroindole derivatives as 5-HT2A receptor antagonists. (2015). Bioorganic & Medicinal Chemistry. [Link]

  • Recent Advances in the development of Suzuki Miyaura Coupling Reactions. (n.d.). World Wide Journal of Multidisciplinary Research and Development. [Link]

  • 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives. (2020). RSC Advances. [Link]

  • Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. (2017). European Journal of Medicinal Chemistry. [Link]

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). Molecules. [Link]

  • Design, Synthesis, and Biological Evaluation of 3-Substituted-Indolin-2-One Derivatives as Potent Anti-Inflammatory Agents. (2022). Molecules. [Link]

  • Recent advancements on biological activity of indole and their derivatives: A review. (2022). Journal of Taibah University for Science. [Link]

  • Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles. (2021). Chemistry – A European Journal. [Link]

  • Process for n-alkylation of indoles. (1961).
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  • in the chemical literature: N-alkylation of an indole. (2019). YouTube. [Link]

  • Discovery of indole-2-one derivatives as BRD4 (BD1) selective inhibitors. (2024). Bioorganic & Medicinal Chemistry. [Link]

  • Synthesis of substituted N-heterocycles by N-alkylation. (n.d.). Organic Chemistry Portal. [Link]

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Analytical methods for quantifying 4-Nitroindolin-2-one in reaction mixtures

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Analytical Quantification of 4-Nitroindolin-2-one in Chemical Reaction Mixtures

Abstract

This document provides a comprehensive guide to the analytical quantification of this compound, a key intermediate in various synthetic pathways. We present detailed protocols for two robust, validated analytical methods: High-Performance Liquid Chromatography with UV detection (HPLC-UV) for routine analysis and Liquid Chromatography-Mass Spectrometry (LC-MS) for high-sensitivity and high-specificity applications. The methodologies are designed for researchers, chemists, and quality control professionals engaged in drug development and synthetic chemistry, providing the necessary framework for accurate in-process monitoring and final product analysis. All protocols are developed in alignment with the principles outlined in the International Council for Harmonisation (ICH) guidelines to ensure data integrity and reliability.[1][2][3]

Introduction and Strategic Importance

This compound is a pivotal structural motif and building block in the synthesis of a variety of biologically active compounds.[4] Accurate quantification of this intermediate within a complex reaction mixture is critical for several reasons:

  • Reaction Kinetics and Optimization: Understanding the rate of formation of this compound allows for the precise optimization of reaction parameters such as temperature, catalyst loading, and reaction time.

  • Yield Determination: Accurate measurement is fundamental to calculating the true yield of the synthetic step, impacting process efficiency and cost-effectiveness.

  • Impurity Profiling: Monitoring the consumption of starting materials and the emergence of byproducts in relation to the formation of this compound is essential for developing a comprehensive process and ensuring the purity of the final active pharmaceutical ingredient (API).[5][6]

The primary analytical challenge lies in achieving selective quantification in the presence of structurally similar starting materials, intermediates, and potential degradants. This guide provides a strategic approach to selecting and implementing the appropriate analytical technology to overcome these challenges.

Analytical Method Selection: A Logic-Driven Approach

The choice between HPLC-UV and LC-MS is dictated by the specific requirements of the analysis at different stages of research and development. HPLC-UV is a robust and widely accessible technique ideal for routine assays where the analyte concentration is relatively high and the matrix is well-characterized. LC-MS, however, offers superior sensitivity and unparalleled specificity, making it the gold standard for complex matrices, trace-level quantification, and unequivocal identification.

G start Analytical Goal for This compound Quantification q1 Need for structural confirmation or analyzing complex matrix? start->q1 q2 Is analyte concentration very low (trace levels)? q1->q2 No lc_ms LC-MS Method (High Specificity, High Sensitivity) q1->lc_ms Yes hplc_uv HPLC-UV Method (Routine, High Concentration) q2->hplc_uv No q2->lc_ms Yes

Caption: Decision tree for selecting the appropriate analytical method.

Method 1: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)

This method is the workhorse for routine quantification, offering a balance of performance, reliability, and cost-effectiveness. The principle relies on the separation of this compound from other reaction components on a hydrophobic stationary phase, followed by quantification based on its ultraviolet absorbance.

Rationale for Experimental Choices
  • Stationary Phase (C18): A C18 (octadecylsilane) column is selected for its excellent retention and separation of moderately polar aromatic compounds like indolinones.[7]

  • Mobile Phase (Acetonitrile/Water): Acetonitrile is a common organic modifier that provides good peak shape and lower backpressure compared to methanol. A gradient elution is employed to ensure that both early-eluting polar impurities and later-eluting non-polar compounds are effectively separated within a reasonable runtime.

  • Detection Wavelength: Based on UV/Vis spectral analysis of nitroindole compounds, a detection wavelength is chosen where this compound exhibits significant absorbance, while minimizing interference from other components.[8][9] For nitroaromatic systems, this is often in the 280-350 nm range.

Detailed Experimental Protocol

Equipment and Materials:

  • HPLC system with gradient pump, autosampler, and UV/Vis or Photodiode Array (PDA) detector.

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • This compound reference standard (purity ≥ 98%).

  • HPLC-grade acetonitrile (ACN) and water.

  • HPLC-grade formic acid.

  • Volumetric flasks, pipettes, and autosampler vials.

  • 0.22 µm syringe filters.

Chromatographic Conditions:

Parameter Setting
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
Detection λ 290 nm (Verify with standard)[10]

| Gradient | 0-2 min: 10% B; 2-15 min: 10-90% B; 15-17 min: 90% B; 17-18 min: 90-10% B; 18-22 min: 10% B |

Procedure:

  • Standard Preparation: Prepare a 1.0 mg/mL stock solution of the this compound reference standard in acetonitrile. From this stock, create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting with 50:50 ACN:Water.

  • Sample Preparation: a. Quench a 100 µL aliquot of the reaction mixture in 900 µL of acetonitrile to precipitate catalysts and salts. b. Vortex thoroughly and centrifuge at 10,000 x g for 5 minutes. c. Take the supernatant and perform a further 1:10 dilution (or as needed to fall within the calibration range) with 50:50 ACN:Water. d. Filter the final diluted sample through a 0.22 µm syringe filter into an HPLC vial.

  • Analysis: Set up the HPLC sequence with calibration standards followed by the prepared samples.

  • Quantification: Generate a linear calibration curve by plotting the peak area of the standard against its concentration. Determine the concentration of this compound in the samples using the regression equation from the calibration curve.

Method Validation Framework (ICH Q2(R2) Principles)

A validated method provides documented evidence of its suitability for the intended purpose.[2][6][11]

ParameterAcceptance CriteriaRationale
Specificity Peak is pure and well-resolved (Resolution > 2) from adjacent peaks.Ensures the signal is solely from the analyte, free from interference.[1][5]
Linearity Correlation coefficient (R²) ≥ 0.998 over the specified range.Demonstrates a direct relationship between concentration and response.[12]
Accuracy 90-110% recovery from spiked matrix samples at three concentrations.Confirms the closeness of the measured value to the true value.[13]
Precision (%RSD) Repeatability (Intra-day) ≤ 2%; Intermediate Precision (Inter-day) ≤ 3%.Measures the degree of scatter between a series of measurements.[13]
LOD / LOQ S/N ratio ≥ 3 for LOD; S/N ratio ≥ 10 for LOQ.Defines the lowest concentration that can be reliably detected and quantified.[14]

Method 2: Liquid Chromatography-Mass Spectrometry (LC-MS)

For reaction mixtures where byproducts may co-elute with the analyte or when high sensitivity is required, LC-MS is the definitive method. It couples the separation power of HPLC with the mass-resolving capability of a mass spectrometer, providing a second dimension of confirmation.

Rationale for Experimental Choices
  • MS Compatibility: The HPLC method is adapted by using volatile mobile phase modifiers (e.g., formic acid) that are compatible with mass spectrometry ionization sources.[7]

  • Ionization Mode: Electrospray Ionization (ESI) is typically used for polar molecules like this compound. Given the presence of a slightly acidic N-H proton and the electron-withdrawing nitro group, negative ion mode (ESI-) is often more sensitive and is the recommended starting point.

  • Detection Mode (MRM): For ultimate selectivity and sensitivity in quantification, Multiple Reaction Monitoring (MRM) is employed.[15] This involves selecting the precursor ion (the deprotonated molecule [M-H]⁻) and monitoring a specific, stable fragment ion produced by collision-induced dissociation.

Detailed Experimental Protocol

Equipment and Materials:

  • LC-MS/MS system (e.g., Triple Quadrupole).

  • All materials listed for HPLC-UV, ensuring formic acid is MS-grade.

LC-MS Conditions:

Parameter Setting
LC Conditions Same as HPLC-UV method.
Ionization Source Electrospray Ionization (ESI), Negative Mode
Capillary Voltage 3.5 kV
Gas Temp. 300 °C
Gas Flow 10 L/min
Nebulizer 35 psi

| MRM Transition | To be determined by infusion of standard. For C₈H₆N₂O₃ (MW: 178.15), precursor [M-H]⁻ would be m/z 177.1. A likely fragment would involve the loss of NO₂ (m/z 131.1). |

Procedure:

  • Method Development (Infusion): Infuse a standard solution of this compound directly into the mass spectrometer to determine the optimal precursor ion and identify the most stable, intense fragment ion for the MRM transition.

  • Standard and Sample Preparation: Follow the same procedure as for the HPLC-UV method.

  • Analysis: Run the analysis using the optimized LC-MRM method. The data acquisition software will integrate the peak area corresponding to the specific MRM transition.

  • Quantification: Use a calibration curve generated from the reference standards to quantify the analyte in the unknown samples. The process is analogous to the HPLC-UV method but offers significantly higher confidence in the identity of the quantified peak.[16][17]

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample Reaction Mixture Aliquot quench Quench & Precipitate (in Acetonitrile) sample->quench centrifuge Centrifuge quench->centrifuge dilute Dilute Supernatant centrifuge->dilute filter Filter (0.22 µm) dilute->filter hplc RP-HPLC Separation (C18 Column) filter->hplc detector Detection hplc->detector uv UV Detector (Quantify by Absorbance) detector->uv Method 1 ms Mass Spectrometer (Quantify by MRM) detector->ms Method 2 integrate Peak Integration uv->integrate ms->integrate calibrate Calibration Curve integrate->calibrate calculate Calculate Concentration calibrate->calculate report Report Result calculate->report

Caption: General experimental workflow for quantification of this compound.

Conclusion

The successful development and manufacture of pharmaceuticals rely on robust and reliable analytical methods. The HPLC-UV and LC-MS protocols detailed in this application note provide a comprehensive framework for the accurate quantification of this compound in complex reaction mixtures. The HPLC-UV method serves as an excellent tool for routine process monitoring, while the LC-MS method provides the enhanced sensitivity and specificity required for challenging matrices and regulatory scrutiny. Adherence to the validation principles outlined ensures that the data generated is trustworthy, reproducible, and fit for its intended purpose, supporting confident decision-making throughout the drug development lifecycle.[6][18]

References

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
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  • PubMed. (n.d.). Determination of the metabolites of nitrofuran antibiotics in animal tissue by high-performance liquid chromatography-tandem mass spectrometry. National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]

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  • PubMed. (2013, March). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. National Center for Biotechnology Information. Available at: [Link]

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Sources

Application Notes: 4-Nitroindolin-2-one in the Development of Antibacterial Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antibacterial Scaffolds

The rise of antibiotic-resistant bacteria presents a formidable challenge to global health. The dwindling pipeline of new antibacterial agents necessitates the exploration of novel chemical scaffolds that can circumvent existing resistance mechanisms.[1] The indolin-2-one core, a "privileged scaffold" in medicinal chemistry, has been a cornerstone in the development of various therapeutic agents, including kinase inhibitors used in oncology.[2][3] Its rigid bicyclic structure provides a stable platform for chemical modifications, allowing for the fine-tuning of its pharmacological properties.[2] This application note provides an in-depth guide for researchers on the utilization of a specific derivative, 4-Nitroindolin-2-one, as a foundational structure for the synthesis and evaluation of new antibacterial agents.

Synthesis of this compound Derivatives: A General Approach

The synthesis of novel antibacterial agents based on the this compound scaffold often involves the condensation of this compound with various aldehydes or ketones. This reaction, typically catalyzed by a base such as piperidine or pyrrolidine, yields a series of derivatives with diverse substitutions at the 3-position of the indolin-2-one ring. The rationale behind this approach is to explore the structure-activity relationship (SAR) by introducing different functional groups that can modulate the compound's antibacterial potency and spectrum.[1]

Protocol 1: General Synthesis of 3-substituted-4-nitroindolin-2-one Derivatives
  • Reactant Preparation: In a round-bottom flask, dissolve 1 equivalent of this compound in a suitable solvent such as ethanol or methanol.

  • Addition of Aldehyde/Ketone: Add 1.1 equivalents of the desired aldehyde or ketone to the solution.

  • Catalyst Addition: Add a catalytic amount of a base (e.g., piperidine, 0.1 equivalents).

  • Reaction: Reflux the reaction mixture for 4-8 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution.

  • Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum. If necessary, further purify the product by recrystallization or column chromatography.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Unraveling the Mechanism of Action: A Dual-Threat Approach

Recent studies on nitroimidazole-indolin-2-one hybrids have unveiled an unexpected and powerful dual mechanism of action against bacteria.[4][5][6] This dual action is a key advantage, as it may slow the development of bacterial resistance.[4]

  • Inhibition of Topoisomerase IV: One mode of action involves the direct inhibition of topoisomerase IV, an essential enzyme for DNA replication in bacteria.[4][5] This mechanism is independent of the nitro group's reduction.

  • Reductive Bioactivation: The second mechanism is the classic action of nitro-containing compounds. The nitro group is reduced within the bacterial cell, particularly in the low-oxygen environment of anaerobic bacteria, to form reactive radical species.[4][] These radicals can then damage cellular components like DNA and proteins, leading to cell death.[4][5]

The conjugation of the indolin-2-one scaffold to a nitro-containing moiety appears to increase the redox potential of the molecule, facilitating its reduction even in aerobic bacteria and thus broadening its spectrum of activity.[4][5]

Dual Mechanism of Action cluster_0 Bacterial Cell Compound This compound Derivative TopoisomeraseIV Topoisomerase IV Compound->TopoisomeraseIV Inhibition Nitroreductase Nitroreductase Compound->Nitroreductase Reduction DNA_Replication DNA Replication TopoisomeraseIV->DNA_Replication Blocks CellDeath Cell Death DNA_Replication->CellDeath Leads to ReactiveSpecies Reactive Nitrogen Species Nitroreductase->ReactiveSpecies Generates CellularDamage Cellular Damage (DNA, Proteins) ReactiveSpecies->CellularDamage Causes CellularDamage->CellDeath Leads to

Caption: Dual mechanism of action of this compound derivatives.

Structure-Activity Relationship (SAR) Insights

The antibacterial efficacy of this compound derivatives is highly dependent on the nature of the substituents. SAR studies are crucial for optimizing the lead compound to enhance its activity and drug-like properties.

Position of SubstitutionFunctional GroupImpact on Antibacterial ActivityReference
Indolin-2-one C5 Nitro groupGenerally enhances activity against both Gram-positive and Gram-negative bacteria.[1]
Indolin-2-one N1 Methyl groupCan influence potency.[1]
3-position substituent Aromatic/Heterocyclic ringsIntroduction of various rings can modulate the spectrum and potency of activity.[8]
3-position substituent Electron-withdrawing groups on aryl ringsMay enhance activity.[8]

In Vitro Evaluation of Antibacterial Activity

A critical step in the development of new antibacterial agents is the determination of their in vitro efficacy. The broth microdilution method is a standardized and widely used technique to determine the Minimum Inhibitory Concentration (MIC) of a novel compound.[9][10][11]

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol adheres to the guidelines set by the Clinical and Laboratory Standards Institute (CLSI).

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 108 CFU/mL).[9]

    • Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in the test wells.[9][10]

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the synthesized this compound derivative in a suitable solvent (e.g., DMSO).

    • In a 96-well microtiter plate, perform two-fold serial dilutions of the compound in cation-adjusted Mueller-Hinton Broth (CAMHB) to obtain a range of concentrations.[10]

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the compound dilutions.

    • Include a positive control (broth with inoculum and a known antibiotic) and a negative (growth) control (broth with inoculum but no compound).[10] A sterility control (broth only) should also be included.

    • Incubate the plate at 35-37°C for 16-20 hours.[10]

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[10][11] This can be assessed visually or by measuring the optical density at 600 nm.[11]

MIC Determination Workflow Start Start PrepInoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->PrepInoculum Inoculate Inoculate Wells with Bacteria PrepInoculum->Inoculate PrepDilutions Prepare Serial Dilutions of Compound in 96-well Plate PrepDilutions->Inoculate Incubate Incubate Plate (37°C, 16-20h) Inoculate->Incubate ReadResults Read Results (Visual or Spectrophotometric) Incubate->ReadResults DetermineMIC Determine MIC ReadResults->DetermineMIC End End DetermineMIC->End

Sources

The Versatile Scaffold: 4-Nitroindolin-2-one in the Synthesis of Serotonin Receptor Antagonists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Indolin-2-one Core in Neurological Drug Discovery

The indolin-2-one framework is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its rigid structure and synthetic tractability make it an attractive starting point for the development of novel therapeutics. Within the landscape of neurological drug discovery, derivatives of indolin-2-one have shown significant promise, particularly as antagonists for various serotonin (5-HT) receptors. Serotonin, a key neurotransmitter, modulates a wide array of physiological and psychological processes, and its receptors are implicated in conditions such as depression, anxiety, and psychosis. Consequently, the development of selective serotonin receptor antagonists is a major focus of pharmaceutical research.

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the utilization of 4-nitroindolin-2-one as a versatile starting material for the synthesis of potential serotonin receptor antagonists. We will explore the key synthetic transformations, provide detailed experimental protocols, and discuss the rationale behind the methodological choices, thereby offering a comprehensive resource for the synthesis of novel drug candidates.

Strategic Overview: From this compound to Serotonin Receptor Antagonists

The synthetic strategy hinges on a few key transformations of the this compound starting material. The nitro group at the 4-position serves as a synthetic handle that can be readily converted into an amino group. This amino group, in turn, can be further functionalized to introduce the diverse side chains necessary for potent and selective binding to serotonin receptors. A common and effective approach involves the introduction of an arylpiperazine moiety, a pharmacophore frequently found in high-affinity 5-HT receptor ligands.

The overall synthetic workflow can be conceptualized as a multi-step process, beginning with the reduction of the nitro group, followed by the introduction of a reactive group (such as a halogen) to facilitate cross-coupling reactions. Finally, a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination, is employed to append the desired arylpiperazine side chain.

Synthetic_Workflow start This compound intermediate1 4-Aminoindolin-2-one start->intermediate1 Reduction intermediate2 4-Haloindolin-2-one intermediate1->intermediate2 Halogenation final_product Target Serotonin Receptor Antagonist intermediate2->final_product Buchwald-Hartwig Amination reagent Arylpiperazine reagent->final_product

Caption: General synthetic workflow from this compound.

Experimental Protocols: A Step-by-Step Guide

Part 1: Synthesis of 4-Aminoindolin-2-one (Intermediate 1)

The initial and crucial step in this synthetic sequence is the reduction of the nitro group of this compound to form 4-aminoindolin-2-one. Catalytic hydrogenation is a clean and efficient method for this transformation, typically employing palladium on carbon (Pd/C) as the catalyst.[1][2] This method offers high yields and avoids the use of harsh or stoichiometric reducing agents.

Protocol 1: Catalytic Hydrogenation of this compound

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂)

  • Filtration apparatus (e.g., Celite® pad)

Procedure:

  • In a suitable hydrogenation vessel, dissolve this compound (1.0 eq) in methanol or ethanol.

  • Carefully add 10% Pd/C (typically 5-10 mol% of palladium).

  • Seal the vessel and purge with an inert gas (e.g., nitrogen or argon).

  • Introduce hydrogen gas to the desired pressure (typically 1-4 atm).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within a few hours.

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield crude 4-aminoindolin-2-one. This product is often of sufficient purity for the next step, but can be further purified by recrystallization or column chromatography if necessary.

Part 2: Synthesis of 4-Haloindolin-2-one (Intermediate 2)

To facilitate the subsequent cross-coupling reaction, the amino group of 4-aminoindolin-2-one is converted to a halogen, typically bromine or iodine, via a Sandmeyer-type reaction. This provides a reactive handle for palladium-catalyzed C-N bond formation.

Protocol 2: Halogenation of 4-Aminoindolin-2-one

Materials:

  • 4-Aminoindolin-2-one

  • Hydrobromic acid (HBr) or Hydroiodic acid (HI)

  • Sodium nitrite (NaNO₂)

  • Copper(I) bromide (CuBr) or Copper(I) iodide (CuI)

  • Ice bath

Procedure:

  • Suspend 4-aminoindolin-2-one (1.0 eq) in an aqueous solution of HBr or HI in a reaction vessel.

  • Cool the suspension in an ice bath to 0-5 °C.

  • Slowly add an aqueous solution of sodium nitrite (1.1 eq) dropwise, maintaining the temperature below 5 °C. Stir for 30-60 minutes to form the diazonium salt.

  • In a separate vessel, prepare a solution or suspension of CuBr or CuI in the corresponding acid (HBr or HI).

  • Slowly add the cold diazonium salt solution to the copper(I) halide solution.

  • Allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) until nitrogen evolution ceases.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude 4-haloindolin-2-one by column chromatography on silica gel.

Part 3: Synthesis of the Target Serotonin Receptor Antagonist via Buchwald-Hartwig Amination

The final step in this synthetic sequence is the palladium-catalyzed Buchwald-Hartwig amination.[3][4] This powerful cross-coupling reaction forms the C-N bond between the 4-haloindolin-2-one and the desired arylpiperazine. The choice of palladium catalyst, ligand, and base is critical for achieving high yields and purity.

Buchwald_Hartwig_Mechanism Pd0 Pd(0)L_n OxAdd Oxidative Addition Complex Pd0->OxAdd Oxidative Addition ArylHalide 4-Haloindolin-2-one ArylHalide->OxAdd AmineComplex Amine Coordination OxAdd->AmineComplex Amine Arylpiperazine Amine->AmineComplex Deprotonation Deprotonation AmineComplex->Deprotonation Base RedElim Reductive Elimination Deprotonation->RedElim RedElim->Pd0 Catalyst Regeneration Product Target Antagonist RedElim->Product PdII Pd(II) Complex

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Protocol 3: Buchwald-Hartwig Amination

Materials:

  • 4-Haloindolin-2-one (from Part 2)

  • Arylpiperazine derivative (e.g., 1-(2-methoxyphenyl)piperazine)

  • Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

  • Phosphine ligand (e.g., BINAP, Xantphos, or a Buchwald ligand like XPhos)

  • Base (e.g., sodium tert-butoxide (NaOtBu), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄))

  • Anhydrous solvent (e.g., toluene or dioxane)

Procedure:

  • To a dry reaction vessel under an inert atmosphere (argon or nitrogen), add the 4-haloindolin-2-one (1.0 eq), the arylpiperazine derivative (1.1-1.5 eq), the palladium catalyst (1-5 mol%), the phosphine ligand (1.2-6 mol%), and the base (1.5-2.5 eq).

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the appropriate temperature (typically 80-110 °C).

  • Monitor the reaction progress by TLC or LC-MS. The reaction may take several hours to reach completion.

  • Upon completion, cool the reaction mixture to room temperature and dilute with a suitable organic solvent.

  • Filter the mixture to remove insoluble inorganic salts.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the target serotonin receptor antagonist.

Data Presentation and Characterization

The synthesized compounds should be thoroughly characterized to confirm their structure and purity. The following table summarizes the expected analytical data for a representative target compound.

CompoundMolecular FormulaMolecular Weight1H NMR (δ, ppm)13C NMR (δ, ppm)Mass Spec (m/z)Purity (HPLC)
Target Antagonist C₂₀H₂₁N₃O₂335.40[Characteristic peaks for indolinone and arylpiperazine moieties][Characteristic peaks for indolinone and arylpiperazine moieties][M+H]⁺>95%

Structure-Activity Relationship (SAR) Insights

The 4-substituted indolin-2-one scaffold allows for systematic exploration of the structure-activity relationship (SAR).[5][6][7] Key areas for modification include:

  • The Arylpiperazine Moiety: Substitution on the phenyl ring of the piperazine can significantly impact receptor affinity and selectivity. Electron-donating or electron-withdrawing groups at different positions can be explored.

  • The Linker: While a direct C-N bond is described here, introducing a linker between the indolinone core and the piperazine can modulate flexibility and binding orientation.

  • Substitution on the Indolin-2-one Core: Further modifications to the indolin-2-one ring, such as at the N1 position or other positions on the benzene ring, can be investigated to optimize pharmacological properties.

Conclusion

This compound is a readily available and highly versatile starting material for the synthesis of a diverse range of potential serotonin receptor antagonists. The synthetic route outlined in this application note, involving reduction of the nitro group, halogenation, and subsequent Buchwald-Hartwig amination, provides a robust and adaptable platform for the generation of novel drug candidates. The modularity of this approach allows for extensive SAR studies, facilitating the optimization of potency, selectivity, and pharmacokinetic properties. This guide serves as a foundational resource for researchers in the field of medicinal chemistry and drug discovery to explore the rich chemical space of indolin-2-one-based serotonin receptor modulators.

References

  • Buchwald, S. L., & Hartwig, J. F. (2000). Palladium-catalyzed amination of aryl halides and sulfonates. Accounts of Chemical Research, 33(3), 205-215.
  • Gribble, G. W. (2010). Palladium-Catalyzed Cross-Coupling Reactions in Heterocyclic Chemistry. In Heterocyclic Scaffolds II (pp. 1-100). Springer, Berlin, Heidelberg.
  • Hartwig, J. F. (1998). Transition metal catalyzed synthesis of arylamines and aryl ethers from aryl halides and triflates: scope and mechanism.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 74035, this compound. Retrieved January 12, 2026, from [Link].

  • Royal Society of Chemistry. (2022). Buchwald-Hartwig amination. In The Merck Index Online. Retrieved from [Link]

  • Surrey, A. R. (1949). The Synthesis of 4-Aminoindolin-2-one. Journal of the American Chemical Society, 71(10), 3354-3355.
  • Tse, C., & Surry, D. S. (2012). The Suzuki-Miyaura cross-coupling reaction in the pharmaceutical industry. Organic Process Research & Development, 16(8), 1293-1304.
  • Bioorganic & Medicinal Chemistry. (2001). Synthesis and SAR of 3- and 4-substituted quinolin-2-ones: Discovery of Mixed 5-HT(1B)/5-HT(2A) Receptor Antagonists. 9(8), 2129-37. [Link]

  • European Journal of Medicinal Chemistry. (2014). Synthesis and in vivo SAR study of indolin-2-one-based multi-targeted inhibitors as potential anticancer agents. 82, 139-51. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2015). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. 11, 2153-2160. [Link]

  • Archiv der Pharmazie. (2020). Structure-activity relationship studies of indolin-2-one derivatives as vascular endothelial growth factor receptor inhibitors and anticancer agents. 353(12), e2000022. [Link]

  • Frontiers in Chemistry. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. 8, 645. [Link]

  • Dalton Transactions. (2021). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. 50(44), 15993-16017. [Link]

  • Wikipedia. (2023). Reduction of nitro compounds. Retrieved from [Link]

  • Organic Chemistry Portal. (2023). Amine synthesis by nitro compound reduction. Retrieved from [Link]

  • Bioorganic Chemistry. (2020). Synthesis of new 4-butyl-arylpiperazine-3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives and evaluation for their 5-HT1A and D2 receptor affinity and serotonin transporter inhibition. 97, 103662. [Link]

  • PubMed. (2006). Synthesis of new 1,2,3-benzotriazin-4-one-arylpiperazine derivatives as 5-HT1A serotonin receptor ligands. Retrieved from [Link]

  • Fundamentals of Organic Chemistry. (n.d.). 12.4 Synthesis of Amines. Retrieved from [Link]

  • Molecules. (2011). Synthesis and Biological Evaluation of 3-Substituted-indolin-2-one Derivatives Containing Chloropyrrole Moieties. 16(11), 9368-9385. [Link]

Sources

Application Notes and Protocols for Solid-Phase Synthesis Utilizing the 4-Nitroindolin-2-one Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The indolin-2-one (oxindole) core is a privileged scaffold in medicinal chemistry, forming the basis of numerous kinase inhibitors and other therapeutic agents.[1] Its functionalization on a solid support allows for the rapid generation of diverse compound libraries, a cornerstone of modern drug discovery. This guide provides a comprehensive overview of proposed solid-phase synthesis (SPS) techniques involving the 4-Nitroindolin-2-one scaffold. While direct, published protocols for the solid-phase manipulation of this specific nitro-substituted indolinone are not extensively documented, this document synthesizes established methodologies for oxindole chemistry on solid supports with the known reactivity of nitroaromatics to provide a robust and scientifically grounded framework for researchers. We will explore the strategic utility of the nitro group, methods for resin attachment, on-resin diversification strategies, and protocols for cleavage and product isolation.

Introduction: The Strategic Value of this compound in Solid-Phase Synthesis

The this compound scaffold offers a unique combination of features that make it an attractive starting point for diversity-oriented synthesis (DOS).[2][3][4]

  • Privileged Core Structure: The indolin-2-one core is a well-established pharmacophore.[1]

  • Orthogonal Reactivity: The nitro group provides a versatile chemical handle that is orthogonal to many standard peptide and organic coupling chemistries. It is strongly electron-withdrawing, which can influence the reactivity of the aromatic ring and the lactam functionality.[5][6]

  • Latent Functionality: The nitro group can be readily reduced to an amine, providing a key vector for diversification late in the synthetic sequence. This transformation opens up a vast chemical space for the introduction of new substituents.

This guide will delineate a logical workflow for the solid-phase synthesis of libraries based on the this compound scaffold, from initial resin attachment to the final characterization of diverse products.

Workflow Overview: A Proposed Strategy

The proposed workflow for the solid-phase synthesis of a this compound library is depicted below. This strategy is designed to be modular, allowing for the introduction of diversity at multiple points in the synthetic sequence.

sps_workflow cluster_0 Phase 1: Immobilization cluster_1 Phase 2: On-Resin Diversification cluster_2 Phase 3: Cleavage & Isolation A This compound B Functionalization for Attachment A->B e.g., N-alkylation with a linker C Attachment to Resin B->C Coupling D Modification of C3 Position C->D Knoevenagel Condensation E Reduction of Nitro Group D->E SnCl2·2H2O F Functionalization of C4-Amine E->F Acylation, Sulfonylation, etc. G Cleavage from Resin F->G TFA Cocktail H Purification & Characterization G->H

Figure 1: Proposed workflow for the solid-phase synthesis of a this compound library.

Phase 1: Immobilization of this compound onto a Solid Support

The initial and most critical step is the covalent attachment of the this compound scaffold to a solid support. The choice of resin and linker is paramount and will dictate the conditions for cleavage. For the purposes of this guide, we will focus on an acid-labile linker strategy, which is common in solid-phase organic synthesis.

Rationale for Linker Strategy

A linker containing a carboxylic acid or alcohol functionality can be attached to the nitrogen of the indolinone lactam. This preserves the C3 position for subsequent diversification.

Protocol 1: N-Alkylation and Attachment to 2-Chlorotrityl Chloride (2-CTC) Resin

This protocol offers the advantage of a highly acid-labile linkage, allowing for mild cleavage conditions that preserve sensitive functional groups.

Materials:

Reagent/MaterialGradeSupplier
This compound≥98%Commercially Available
Ethyl 4-bromobutyrate≥98%Commercially Available
Sodium Hydride (NaH), 60% dispersion in mineral oilReagent GradeCommercially Available
Anhydrous N,N-Dimethylformamide (DMF)AnhydrousCommercially Available
Lithium Hydroxide (LiOH)≥98%Commercially Available
Tetrahydrofuran (THF)AnhydrousCommercially Available
2-Chlorotrityl chloride resin100-200 mesh, 1% DVBCommercially Available
Diisopropylethylamine (DIPEA)Reagent GradeCommercially Available
Dichloromethane (DCM)AnhydrousCommercially Available
Methanol (MeOH)ACS GradeCommercially Available

Step 1: Synthesis of 4-(4-Nitro-2-oxoindolin-1-yl)butanoic acid (Linker-Scaffold Construct)

  • To a stirred suspension of NaH (1.2 eq.) in anhydrous DMF at 0 °C under an inert atmosphere (N₂ or Ar), add a solution of this compound (1.0 eq.) in anhydrous DMF dropwise.

  • Stir the resulting mixture at room temperature for 1 hour.

  • Cool the reaction to 0 °C and add ethyl 4-bromobutyrate (1.1 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the ethyl ester intermediate.

  • Dissolve the crude ester in a mixture of THF and water (3:1).

  • Add LiOH (3.0 eq.) and stir at room temperature until TLC or LC-MS analysis indicates complete saponification.

  • Acidify the reaction mixture with 1 M HCl to pH 2-3 and extract with ethyl acetate.

  • Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify by flash chromatography to yield the desired carboxylic acid linker-scaffold construct.

Step 2: Attachment to 2-Chlorotrityl Chloride Resin

  • Swell the 2-CTC resin (1.0 eq., based on resin loading) in anhydrous DCM in a peptide synthesis vessel for 30 minutes.

  • Drain the DCM.

  • Dissolve the 4-(4-Nitro-2-oxoindolin-1-yl)butanoic acid (1.5-2.0 eq.) in anhydrous DCM.

  • Add DIPEA (4.0 eq.) to the solution of the acid.

  • Add the activated acid solution to the swollen resin and agitate at room temperature for 4-6 hours.

  • To cap any unreacted sites, add a solution of DCM/MeOH/DIPEA (17:2:1) and agitate for 30 minutes.

  • Wash the resin sequentially with DCM (3x), DMF (3x), MeOH (3x), and DCM (3x).

  • Dry the resin under high vacuum.

Phase 2: On-Resin Diversification

With the scaffold securely attached to the solid support, a series of chemical transformations can be performed to generate a library of compounds.

Protocol 2: Knoevenagel Condensation at the C3 Position

The C3 methylene of the indolin-2-one is activated and can undergo condensation with a variety of aldehydes.

Materials:

Reagent/MaterialGradeSupplier
Resin-bound this compoundAs prepared in Protocol 1-
Aldehyde (R-CHO)VariousCommercially Available
PiperidineReagent GradeCommercially Available
Anhydrous Ethanol (EtOH) or TolueneAnhydrousCommercially Available

Procedure:

  • Swell the resin-bound this compound (1.0 eq.) in the chosen solvent (EtOH or Toluene).

  • Add the desired aldehyde (5.0-10.0 eq.) and piperidine (2.0-5.0 eq.).

  • Heat the reaction mixture to 60-80 °C and agitate overnight.

  • Monitor the reaction progress using a test cleavage followed by LC-MS analysis.

  • Once complete, wash the resin sequentially with DMF (3x), DCM (3x), and MeOH (3x).

  • Dry the resin under high vacuum.

Protocol 3: Reduction of the Nitro Group

The reduction of the nitro group to an amine is a key step for introducing further diversity.

Materials:

Reagent/MaterialGradeSupplier
Resin-bound C3-substituted this compoundAs prepared in Protocol 2-
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)≥98%Commercially Available
Anhydrous DMFAnhydrousCommercially Available

Procedure:

  • Swell the resin (1.0 eq.) in anhydrous DMF.

  • Add a solution of SnCl₂·2H₂O (10.0 eq.) in anhydrous DMF.

  • Agitate the mixture at room temperature overnight.

  • Monitor the reaction using a test cleavage and LC-MS analysis, looking for the mass shift corresponding to the NO₂ to NH₂ conversion.

  • Wash the resin sequentially with DMF (5x, to remove tin salts), DCM (3x), and MeOH (3x).

  • Dry the resin under high vacuum.

Protocol 4: Functionalization of the C4-Amine

The newly formed aniline can be acylated, sulfonylated, or used in other amine-based chemistries.

Materials:

Reagent/MaterialGradeSupplier
Resin-bound C4-Aminoindolin-2-oneAs prepared in Protocol 3-
Acyl chloride, sulfonyl chloride, or carboxylic acidVariousCommercially Available
DIPEA or PyridineReagent GradeCommercially Available
HBTU/HOBt (for carboxylic acid coupling)Reagent GradeCommercially Available
Anhydrous DMF or DCMAnhydrousCommercially Available

Procedure (for Acylation with an Acyl Chloride):

  • Swell the resin (1.0 eq.) in anhydrous DCM.

  • Add the acyl chloride (5.0 eq.) and DIPEA (10.0 eq.).

  • Agitate at room temperature for 4-6 hours.

  • Monitor the reaction via test cleavage and LC-MS.

  • Wash the resin sequentially with DCM (3x), DMF (3x), and MeOH (3x).

  • Dry the resin under high vacuum.

Phase 3: Cleavage and Isolation

The final step is the release of the synthesized compounds from the solid support.

Protocol 5: Acid-Mediated Cleavage from 2-CTC Resin

Materials:

Reagent/MaterialGradeSupplier
Final resin-bound product--
Trifluoroacetic Acid (TFA)Reagent GradeCommercially Available
Dichloromethane (DCM)ACS GradeCommercially Available
Triisopropylsilane (TIS) (optional scavenger)≥98%Commercially Available
Cold Diethyl EtherAnhydrousCommercially Available

Procedure:

  • Place the dry resin in a reaction vessel.

  • Prepare a cleavage cocktail. For 2-CTC resin, a mild solution of 1-5% TFA in DCM is often sufficient. For more robust linkers or complete deprotection, a cocktail of 95% TFA, 2.5% water, and 2.5% TIS can be used.[7][8][9]

  • Add the cleavage cocktail to the resin and agitate at room temperature for 1-2 hours.

  • Filter the resin and collect the filtrate.

  • Wash the resin with additional cleavage cocktail or DCM.

  • Combine the filtrates and concentrate in vacuo.

  • Precipitate the crude product by adding cold diethyl ether.

  • Centrifuge to pellet the product, decant the ether, and repeat the ether wash.

  • Dry the crude product under high vacuum.

  • Purify the product using preparative HPLC or other suitable chromatographic techniques.

  • Characterize the final product by LC-MS and NMR.

Analytical Monitoring of Solid-Phase Reactions

Effective monitoring of each synthetic step is crucial for the success of solid-phase synthesis.[10][11]

  • Test Cleavage: A small aliquot of resin is treated with the cleavage cocktail, and the resulting solution is analyzed by LC-MS to confirm the presence of the desired product and the absence of starting material.

  • Kaiser Test: This colorimetric test can be used to detect the presence of free primary amines, for example, after the reduction of the nitro group. A positive test (blue color) indicates the successful formation of the aniline.

Conclusion and Future Perspectives

The methodologies outlined in this guide provide a comprehensive and scientifically plausible framework for the solid-phase synthesis of diverse libraries based on the this compound scaffold. The strategic placement of the nitro group serves as a linchpin for late-stage diversification, enabling the exploration of a broad chemical space. While these protocols are derived from established principles of solid-phase organic synthesis, researchers should optimize reaction conditions for their specific substrates and library goals. The continued development of novel on-resin reactions and analytical techniques will further enhance the utility of this and other scaffolds in the ongoing quest for new therapeutic agents.

References

  • Scicinski, J. J., et al. (2002). Analytical techniques for small molecule solid phase synthesis. Current Medicinal Chemistry, 9(23), 2103-27. [Link]

  • Parrot, I., et al. (2002). Analytical methods for the monitoring of solid phase organic synthesis. Il Farmaco, 57(6), 497-510. [Link]

  • Spring, D. R. (2012). DIVERSITY-ORIENTED SYNTHESIS. In Solid-Phase Organic Synthesis: Concepts, Strategies, and Applications (pp. 131-156). John Wiley & Sons, Inc.
  • Knepper, K., et al. (2012). Synthesis of diverse indole libraries on polystyrene resin – Scope and limitations of an organometallic reaction on solid supports. Beilstein Journal of Organic Chemistry, 8, 1191-1200. [Link]

  • O'Connell, K. M. G., et al. (2013). The Basics of Diversity-Oriented Synthesis. In Diversity-Oriented Synthesis: Basics and Applications in Organic Synthesis, Drug Discovery, and Chemical Biology (pp. 1-34). John Wiley & Sons, Inc.
  • Sun, L. F., et al. (2004). Design, synthesis, and biological evaluations of 3-substituted indolin-2-ones: a novel class of tyrosine kinase inhibitors that exhibit selectivity toward particular receptor tyrosine kinases. Journal of Medicinal Chemistry, 47(17), 4283-4293. [Link]

  • Galloway, W. R. J. D., et al. (2008). Diversity-oriented synthesis. Chemical Record, 8(3), 129-42. [Link]

  • Nicolaou, K. C., et al. (2003). Novel strategies for the solid phase synthesis of substituted indolines and indoles. Bioorganic & Medicinal Chemistry, 11(3), 465-76. [Link]

  • Balasubramanian, S. (n.d.). Synthesis of 2-Oxindole Derivatives via the Intramolecular Heck Reaction on Solid Support. University of Cambridge. [Link]

  • Liu, J., et al. (2021). Diversified strategy for the synthesis of DNA-encoded oxindole libraries. Chemical Science, 12(15), 5559-5565. [Link]

  • Liu, J., et al. (2021). Diversified strategy for the synthesis of DNA-encoded oxindole libraries. RSC Publishing. [Link]

  • Klare, H. F. T., et al. (2017). Oxidative Fragmentations and Skeletal Rearrangements of Oxindole Derivatives. Organic Letters, 19(5), 988-991. [Link]

  • Klare, H. F. T., et al. (2016). Oxidative Fragmentations and Skeletal Rearrangements of Oxindole Derivatives. Caltech. [Link]

  • Ono, N. (2001). The Nitro Group in Organic Synthesis. Wiley-VCH.
  • Wikipedia. (n.d.). Nitro compound. [Link]

  • Unspecified Author. (2020). NITRO COMPOUNDS. [Link]

  • Roth, G. J., et al. (2009). Design, Synthesis, and Evaluation of Indolinones as Triple Angiokinase Inhibitors and the Discovery of a Highly Specific 6-Methoxycarbonyl-Substituted Indolinone (BIBF 1120). Journal of Medicinal Chemistry, 52(14), 4466-4480. [Link]

  • Sharma, V., et al. (2015). Indolinones as promising scaffold as kinase inhibitors: a review. Current Topics in Medicinal Chemistry, 15(11), 1089-110. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Cleavage from Resin. [Link]

  • ResearchGate. (2014). Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage?[Link]

  • Meienhofer, J., et al. (1971). Solid-phase Synthesis With Attachment of Peptide to Resin Through an Amino Acid Side Chain: (8-lysine)-vasopressin. Proceedings of the National Academy of Sciences of the United States of America, 68(5), 1006-9. [Link]

  • Barlos, K., et al. (2016). Solid phase peptide synthesis via side chain attachment.
  • van der Veken, P., et al. (2022). Solid-phase peptide synthesis on disulfide-linker resin followed by reductive release affords pure thiol-functionalized peptides. Organic & Biomolecular Chemistry, 20(28), 5483-5488. [Link]

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Catalytic Strategies for the Functionalization of the 4-Nitroindolin-2-one Scaffold: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The 4-nitroindolin-2-one core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with significant therapeutic potential. The strong electron-withdrawing nature of the nitro group at the C4 position profoundly influences the reactivity of the entire molecule, presenting unique challenges and opportunities for synthetic chemists. This comprehensive guide provides an in-depth exploration of modern catalytic methodologies for the selective functionalization of the this compound backbone. We will delve into the mechanistic underpinnings of key transition-metal catalyzed and organocatalytic transformations, offering field-proven insights and detailed, step-by-step protocols to empower researchers in the synthesis of novel, biologically active molecules.

Introduction: The Significance of the this compound Scaffold

The indolin-2-one (oxindole) motif is a cornerstone in drug discovery, present in a wide array of natural products and pharmaceuticals. The introduction of a nitro group at the C4 position dramatically alters the electronic landscape of the molecule, enhancing its electrophilicity and modulating its biological activity. This makes the this compound scaffold a particularly attractive starting point for the development of novel therapeutics, including kinase inhibitors and anticancer agents.[1][2] However, the very feature that makes this scaffold so promising—the powerful electron-withdrawing nitro group—also dictates a unique set of rules for its chemical manipulation. Understanding and harnessing this reactivity is paramount for the successful design and synthesis of new chemical entities.

This guide will focus on catalytic methods, which offer unparalleled efficiency, selectivity, and atom economy in the construction of complex molecular architectures. We will explore how different catalytic systems can be employed to achieve site-selective functionalization at various positions of the this compound core, including the nucleophilic C3 position, and the C-H bonds of the aromatic ring.

The Influence of the C4-Nitro Group on Reactivity

The nitro group at the C4 position exerts a strong -I (inductive) and -M (mesomeric) effect, withdrawing electron density from the entire ring system.[3] This has several key consequences for catalytic functionalization:

  • Activation of the Benzene Ring: The benzene ring is rendered more electron-deficient, which can influence the regioselectivity of C-H functionalization reactions.[4]

  • Increased Acidity of the C3-Proton: The electron-withdrawing effect of the nitro group increases the acidity of the proton at the C3 position, facilitating its deprotonation and subsequent reaction with electrophiles.

  • Modulation of Catalyst-Substrate Interactions: The electronic nature of the substrate can significantly impact the binding and reactivity of the catalyst, necessitating careful optimization of reaction conditions.

The following sections will provide specific examples and protocols that account for these electronic effects.

Organocatalytic Functionalization of the C3 Position

The acidic proton at the C3 position of the indolin-2-one core makes it a prime target for functionalization via enolate chemistry. Organocatalysis has emerged as a powerful tool for the asymmetric functionalization of this position, enabling the construction of chiral centers with high enantioselectivity.[5][6][7]

Asymmetric Michael Addition to Nitroolefins

The organocatalytic Michael addition of 3-substituted oxindoles to nitroolefins is a robust method for creating adjacent quaternary and tertiary stereocenters.[6] The use of bifunctional catalysts, such as those derived from thiourea and a chiral amine, is crucial for activating both the nucleophile and the electrophile.

Causality Behind Experimental Choices:

  • Bifunctional Catalyst: The thiourea moiety activates the nitroolefin via hydrogen bonding, lowering its LUMO energy and making it more susceptible to nucleophilic attack. The amine base deprotonates the oxindole at the C3 position to generate the nucleophilic enolate. This dual activation is key to achieving high reactivity and stereoselectivity.

  • Solvent: A non-polar solvent like toluene is often chosen to maximize the effect of the hydrogen bonding interactions between the catalyst and the substrates.

Experimental Protocol: Organocatalytic Asymmetric Michael Addition [6]

Reagent/ParameterValue
3-Substituted this compound 0.1 mmol
Nitroolefin 0.12 mmol
Chiral Thiourea Catalyst 10 mol%
Solvent Toluene (1.0 mL)
Temperature Room Temperature
Reaction Time 24-48 hours

Step-by-Step Methodology:

  • To a dry vial, add the 3-substituted this compound (0.1 mmol) and the chiral thiourea catalyst (0.01 mmol).

  • Add toluene (1.0 mL) and stir the mixture for 5 minutes at room temperature.

  • Add the nitroolefin (0.12 mmol) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired product.

Michael_Addition_Mechanism cluster_catalyst Bifunctional Catalyst cluster_reaction C-C Bond Formation catalyst Chiral Thiourea-Amine activated_oxindole Enolate Formation (Base Activation) activated_nitroolefin H-Bonding Activation (Acid Activation) oxindole This compound (Nucleophile) oxindole->activated_oxindole Catalyst (Base) nitroolefin Nitroolefin (Electrophile) nitroolefin->activated_nitroolefin Catalyst (H-Bonding) michael_adduct Michael Adduct (Chiral Product) activated_oxindole->michael_adduct activated_nitroolefin->michael_adduct

Caption: Dual activation in organocatalytic Michael addition.

Transition-Metal Catalyzed C-H Functionalization

Direct C-H functionalization has revolutionized organic synthesis by providing a more atom- and step-economical approach to the modification of organic molecules.[4][8] For the this compound scaffold, transition-metal catalysis can be employed to selectively functionalize the C-H bonds of the benzene ring.

Palladium-Catalyzed C7-Arylation

The C7 position of the indole nucleus is often challenging to functionalize selectively. However, by employing a suitable directing group on the indole nitrogen, palladium-catalyzed C-H arylation can be directed to this position with high regioselectivity.[9][10]

Causality Behind Experimental Choices:

  • Directing Group: A phosphinoyl directing group on the indole nitrogen is crucial for directing the palladium catalyst to the C7 position through the formation of a stable six-membered palladacycle intermediate.

  • Ligand: A pyridine-type ligand is often essential for promoting the C-H activation step and stabilizing the palladium catalyst.

  • Oxidant: An oxidant is required to regenerate the active Pd(II) catalyst from the Pd(0) species formed during the reductive elimination step.

Experimental Protocol: Pd-Catalyzed C7-Arylation of N-Protected Indoles [9]

Reagent/ParameterValue
N-Phosphinoyl-4-nitroindole 0.2 mmol
Arylboronic Acid 0.4 mmol
Pd(OAc)₂ 5 mol%
Pyridine Ligand 20 mol%
Ag₂CO₃ (Oxidant) 2.0 equiv.
Solvent Toluene (2.0 mL)
Temperature 120 °C
Reaction Time 24 hours

Step-by-Step Methodology:

  • To a sealed tube, add the N-phosphinoyl-4-nitroindole (0.2 mmol), arylboronic acid (0.4 mmol), Pd(OAc)₂ (0.01 mmol), pyridine ligand (0.04 mmol), and Ag₂CO₃ (0.4 mmol).

  • Evacuate and backfill the tube with an inert atmosphere (e.g., argon).

  • Add toluene (2.0 mL) via syringe.

  • Seal the tube and heat the reaction mixture at 120 °C for 24 hours.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite and concentrate the filtrate.

  • Purify the residue by column chromatography on silica gel to obtain the C7-arylated product.

CH_Arylation_Workflow start Start: N-Protected 4-Nitroindole reagents Add: Arylboronic Acid Pd(OAc)₂ Ligand Oxidant start->reagents reaction Heat at 120°C (Inert Atmosphere) reagents->reaction workup Cool, Dilute, Filter reaction->workup purification Column Chromatography workup->purification product Product: C7-Arylated 4-Nitroindole purification->product

Caption: Workflow for Pd-catalyzed C7-arylation.

Catalytic Reduction and Subsequent Functionalization

The nitro group itself can be a versatile functional handle. Its reduction to an amino group opens up a plethora of possibilities for further functionalization, such as N-alkylation, N-arylation, and the formation of various heterocyclic systems.

Iron-Catalyzed Reduction of the Nitro Group

Iron catalysis offers a cost-effective and environmentally benign alternative to traditional methods for nitro group reduction.[11][12] Simple iron salts or complexes can efficiently catalyze the reduction of aromatic nitro compounds to the corresponding anilines using a variety of reducing agents.

Causality Behind Experimental Choices:

  • Iron Catalyst: Iron catalysts are abundant, inexpensive, and generally have low toxicity.

  • Reducing Agent: Silanes, such as phenylsilane, are effective and relatively mild reducing agents for this transformation.

  • Solvent: Protic solvents like ethanol can facilitate the protonolysis steps in the catalytic cycle.

Experimental Protocol: Iron-Catalyzed Nitro Reduction [11]

Reagent/ParameterValue
This compound 1.0 mmol
FeCl₂ 5 mol%
Phenylsilane 3.0 equiv.
Solvent Ethanol (5.0 mL)
Temperature 80 °C
Reaction Time 12 hours

Step-by-Step Methodology:

  • To a round-bottom flask, add the this compound (1.0 mmol) and FeCl₂ (0.05 mmol).

  • Add ethanol (5.0 mL) and stir the mixture.

  • Add phenylsilane (3.0 mmol) dropwise to the reaction mixture.

  • Heat the reaction at 80 °C and monitor by TLC.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 4-aminoindolin-2-one.

Nitro_Reduction_Pathway start This compound catalysis FeCl₂ Catalyst Phenylsilane (Reductant) start->catalysis intermediate 4-Aminoindolin-2-one catalysis->intermediate functionalization Further Functionalization (N-Alkylation, N-Arylation, etc.) intermediate->functionalization product Diverse Functionalized Indolin-2-ones functionalization->product

Caption: Functionalization via nitro group reduction.

Conclusion and Future Outlook

The catalytic functionalization of the this compound backbone offers a powerful platform for the synthesis of novel and diverse molecular architectures with significant potential in drug discovery. This guide has highlighted key organocatalytic and transition-metal-catalyzed strategies, providing both mechanistic insights and practical protocols. The continued development of novel catalytic systems, particularly those that offer high levels of stereocontrol and regioselectivity, will undoubtedly expand the synthetic toolbox available to researchers in this exciting field. As our understanding of the intricate interplay between catalyst, substrate, and reaction conditions grows, so too will our ability to design and create the next generation of innovative therapeutics based on the versatile this compound scaffold.

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  • Zha, S., et al. (2023). Diastereoselective synthesis of polycyclic indolines via dearomative [4 + 2] cycloaddition of 3-nitroindoles with ortho-aminophenyl p-quinone methides. Organic & Biomolecular Chemistry, 21(7), 1373-1378. [Link]

  • Hammond, G. S. (1953). The influence of the nitro-group on the reactivity of aromatic halogens. Part II. Journal of the Chemical Society (Resumed), 1103-1108. [Link]

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  • Mampuys, P., et al. (2021). Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex. Journal of the American Chemical Society, 143(3), 1436-1447. [Link]

  • Liu, W., et al. (2012). Organocatalytic asymmetric Michael addition of oxindoles to nitroolefins for the synthesis of 2,2-disubstituted oxindoles bearing adjacent quaternary and tertiary stereocenters. The Journal of Organic Chemistry, 77(24), 11307-11312. [Link]

  • Berdini, V., & Goti, A. (2017). Non-Covalent Organocatalyzed Domino Reactions Involving Oxindoles: Recent Advances. Molecules, 22(11), 1836. [Link]

  • Yang, Y., et al. (2016). Palladium-Catalyzed C-H Arylation of Indoles at the C7 Position. Journal of the American Chemical Society, 138(2), 495-498. [Link]

  • Zha, S., et al. (2023). Diastereoselective synthesis of polycyclic indolines via dearomative [4 + 2] cycloaddition of 3-nitroindoles with ortho-aminophenyl p-quinone methides. Organic & Biomolecular Chemistry, 21(7), 1373-1378. [Link]

  • Gadge, S. T., & Bhanage, B. M. (2017). C-H Functionalization of indoles and oxindoles through CDC reactions. RSC Advances, 7(4), 245-267. [Link]

  • Mampuys, P., et al. (2021). Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex. Journal of the American Chemical Society, 143(3), 1436-1447. [Link]

  • Huang, X., et al. (2023). Catalytic asymmetric [4 + 1] cycloaddition to synthesize chiral pyrazoline-spirooxindoles. Organic Chemistry Frontiers, 10(10), 2536-2541. [Link]

  • Berdini, V., & Goti, A. (2017). Non-Covalent Organocatalyzed Domino Reactions Involving Oxindoles: Recent Advances. Molecules, 22(11), 1836. [Link]

  • Das, P., et al. (2021). Transition metal-catalyzed C–H functionalizations of indoles. New Journal of Chemistry, 45(32), 13692-13746. [Link]

  • Li, B., et al. (2022). Recent advances in theoretical studies on transition-metal-catalyzed regioselective C-H functionalization of indoles. Journal of Molecular Modeling, 28(9), 267. [Link]

  • Yang, Y., et al. (2016). Palladium-Catalyzed C-H Arylation of Indoles at the C7 Position. Journal of the American Chemical Society, 138(2), 495-498. [Link]

  • Zha, S., et al. (2023). Diastereoselective synthesis of polycyclic indolines via dearomative [4 + 2] cycloaddition of 3-nitroindoles with ortho-aminophenyl p-quinone methides. Organic & Biomolecular Chemistry, 21(7), 1373-1378. [Link]

  • Gadge, S. T., & Bhanage, B. M. (2017). C-H Functionalization of indoles and oxindoles through CDC reactions. RSC Advances, 7(4), 245-267. [Link]

  • Mampuys, P., et al. (2021). Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex. Journal of the American Chemical Society, 143(3), 1436-1447. [Link]

  • Paderes, M. C., et al. (2008). Enantioselective Organocatalytic Michael Addition of Aldehydes to Nitroethylene: Efficient Access to γ2-Amino Acids. Journal of the American Chemical Society, 130(17), 5821-5823. [Link]

  • Sereda, G. (2016). Synthesis and Reactions of Nitroindoles. Organic Preparations and Procedures International, 48(6), 435-465. [Link]

  • Liu, W., et al. (2012). Organocatalytic asymmetric Michael addition of oxindoles to nitroolefins for the synthesis of 2,2-disubstituted oxindoles bearing adjacent quaternary and tertiary stereocenters. The Journal of Organic Chemistry, 77(24), 11307-11312. [Link]

  • Yang, Y., et al. (2016). Palladium-Catalyzed C-H Arylation of Indoles at the C7 Position. Journal of the American Chemical Society, 138(2), 495-498. [Link][23]

  • Zha, S., et al. (2023). Diastereoselective synthesis of polycyclic indolines via dearomative [4 + 2] cycloaddition of 3-nitroindoles with ortho-aminophenyl p-quinone methides. Organic & Biomolecular Chemistry, 21(7), 1373-1378. [Link]

  • Gadge, S. T., & Bhanage, B. M. (2017). C-H Functionalization of indoles and oxindoles through CDC reactions. RSC Advances, 7(4), 245-267. [Link]

  • Mampuys, P., et al. (2021). Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex. Journal of the American Chemical Society, 143(3), 1436-1447. [Link]

  • Huang, X., et al. (2023). Catalytic asymmetric [4 + 1] cycloaddition to synthesize chiral pyrazoline-spirooxindoles. Organic Chemistry Frontiers, 10(10), 2536-2541. [Link]

  • Berdini, V., & Goti, A. (2017). Non-Covalent Organocatalyzed Domino Reactions Involving Oxindoles: Recent Advances. Molecules, 22(11), 1836. [Link]

  • Li, B., et al. (2022). Recent advances in theoretical studies on transition-metal-catalyzed regioselective C-H functionalization of indoles. Journal of Molecular Modeling, 28(9), 267. [Link]

  • Liu, W., et al. (2012). Organocatalytic asymmetric Michael addition of oxindoles to nitroolefins for the synthesis of 2,2-disubstituted oxindoles bearing adjacent quaternary and tertiary stereocenters. The Journal of Organic Chemistry, 77(24), 11307-11312. [Link]

  • Paderes, M. C., et al. (2008). Enantioselective Organocatalytic Michael Addition of Aldehydes to Nitroethylene: Efficient Access to γ2-Amino Acids. Journal of the American Chemical Society, 130(17), 5821-5823. [Link]

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Synthesis of Chemical Probes for Chemical Biology: A Detailed Application Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of Chemical Probes in Modern Research

In the intricate landscape of chemical biology, small-molecule probes are the indispensable tools that illuminate the complex machinery of life. They are meticulously designed molecules that enable researchers to interrogate, visualize, and manipulate biological processes within their native context.[1][2] A well-designed chemical probe can selectively interact with a specific biomolecule, such as a protein or enzyme, allowing for the elucidation of its function, the validation of new drug targets, and the development of novel diagnostic agents.[1][2] This guide provides a comprehensive overview of the principles and protocols for the synthesis of chemical probes, aimed at empowering researchers, scientists, and drug development professionals to craft these powerful molecular tools.

A typical chemical probe is modular in design, comprising three key components: a reporter group for detection, a linker that connects the components, and a reactive group (or "warhead") that imparts selectivity for the target. The rational design and synthesis of each component are critical to the probe's overall performance and the validity of the biological insights it provides.

I. Guiding Principles of Chemical Probe Design

The effectiveness of a chemical probe is not merely a matter of successful synthesis; it is a testament to a thoughtful design process rooted in a deep understanding of the biological target and its environment. The following principles are paramount:

  • Target Selectivity and Affinity : A high-quality probe must exhibit a strong and selective interaction with its intended target to minimize off-target effects that can lead to misleading results.[3] This is often achieved by designing the reactive group to be complementary to the target's binding site or active site.

  • Cell Permeability and Solubility : For intracellular applications, the probe must be able to traverse the cell membrane. Its solubility in aqueous biological media is also crucial for effective delivery and interaction with the target.[3]

  • Bioorthogonality : The chemical functionalities of the probe and its components should be "bioorthogonal," meaning they do not react with or interfere with endogenous biological molecules and processes.[4] This principle is the cornerstone of modern chemical biology, allowing for precise chemical modifications in living systems.

  • Minimal Perturbation : The probe itself should not significantly perturb the native structure or function of the biological system it is designed to study. This is particularly important for the reporter group and linker, which should be as sterically unobtrusive as possible.

II. Core Synthetic Strategies: Building the Molecular Toolkit

The synthesis of a chemical probe is a multi-step process that often involves the modular assembly of its core components. Several powerful and versatile synthetic strategies have become the workhorses of chemical biology.

A. "Click Chemistry": The Power of Simplicity and Efficiency

Coined by K. Barry Sharpless, "click chemistry" refers to a class of reactions that are rapid, high-yielding, and produce minimal byproducts.[5][6] These reactions are often bioorthogonal, making them ideal for the synthesis and application of chemical probes.[7][8][9]

The CuAAC reaction is the quintessential click reaction, forming a stable triazole linkage between an azide and a terminal alkyne.[6][10] It is widely used for conjugating different probe components.[8][11]

Experimental Protocol: General Procedure for CuAAC

Step Procedure Notes
1 Reagent Preparation Prepare stock solutions of the alkyne-containing molecule (e.g., 10 mM in DMSO), the azide-containing molecule (e.g., 10 mM in DMSO), copper(II) sulfate (CuSO4) (e.g., 100 mM in water), and a reducing agent like sodium ascorbate (e.g., 1 M in water). A copper-stabilizing ligand such as THPTA or TBTA is also recommended (e.g., 200 mM in water).[8]
2 Reaction Setup In a microcentrifuge tube, combine the alkyne and azide components in a suitable buffer (e.g., PBS, pH 7.4). A slight molar excess of one component can be used to drive the reaction to completion.
3 Catalyst Addition Add the copper(II) sulfate and the stabilizing ligand. The ligand should be in molar excess to the copper.[8]
4 Initiation Add the sodium ascorbate to reduce Cu(II) to the active Cu(I) catalyst and initiate the reaction.[8]
5 Incubation Incubate the reaction at room temperature for 1-4 hours, protected from light.[12]
6 Purification Purify the resulting probe using an appropriate method such as HPLC or size-exclusion chromatography to remove unreacted starting materials and the copper catalyst.[8]

To circumvent the potential cytotoxicity of the copper catalyst in living systems, strain-promoted azide-alkyne cycloaddition (SPAAC) was developed.[13][] This reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts spontaneously with an azide without the need for a catalyst.[1][13][]

Experimental Protocol: General Procedure for SPAAC

Step Procedure Notes
1 Reagent Preparation Prepare stock solutions of the strained alkyne (e.g., DBCO- or BCN-functionalized molecule, 10 mM in DMSO) and the azide-containing molecule (10 mM in DMSO).
2 Reaction Setup In a suitable buffer (e.g., PBS, pH 7.4), combine the strained alkyne and azide components. A molar excess of one component (typically 2-10 fold) is often used.[13]
3 Incubation Incubate the reaction at room temperature or 37°C for 1-24 hours.[13] The reaction time will depend on the specific strained alkyne and the concentrations of the reactants.
4 Purification Purify the final probe using a suitable method like HPLC or dialysis to remove any unreacted starting materials.[13]

Diagram of Synthetic Workflows

G cluster_0 Probe Component Synthesis cluster_1 Probe Assembly (Click Chemistry) cluster_2 Purification & Characterization Reporter (e.g., Fluorophore) Reporter (e.g., Fluorophore) Reporter-Linker Reporter-Linker Reporter (e.g., Fluorophore)->Reporter-Linker Linker Attachment Probe Precursor Probe Precursor Reporter-Linker->Probe Precursor Conjugation Reactive Group (Warhead) Reactive Group (Warhead) Reactive Group (Warhead)->Probe Precursor Final Probe Final Probe Probe Precursor->Final Probe CuAAC or SPAAC Purified Probe Purified Probe Final Probe->Purified Probe HPLC Characterized Probe Characterized Probe Purified Probe->Characterized Probe MS, NMR Biological Application Biological Application Characterized Probe->Biological Application

Caption: General workflow for chemical probe synthesis.

B. Solid-Phase Peptide Synthesis (SPPS) for Activity-Based Probes

Activity-based probes (ABPs) are a powerful class of chemical probes designed to covalently label active enzymes.[10][13][15] The synthesis of peptide-based ABPs is often accomplished using solid-phase peptide synthesis (SPPS), which allows for the stepwise assembly of a peptide chain on a solid resin support.[9][10][16][17]

Experimental Protocol: General Procedure for SPPS of an Activity-Based Probe

Step Procedure Notes
1 Resin Preparation Swell the appropriate resin (e.g., Rink amide resin) in a suitable solvent like dimethylformamide (DMF).[18]
2 Fmoc Deprotection Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin or the growing peptide chain using a solution of piperidine in DMF.[18]
3 Amino Acid Coupling Activate the carboxyl group of the next Fmoc-protected amino acid using a coupling reagent (e.g., HBTU/HOBt) and add it to the resin to form a new peptide bond.[18]
4 Repeat Repeat the deprotection and coupling steps for each amino acid in the desired peptide sequence.
5 Warhead and Reporter Addition After the peptide sequence is complete, cap the N-terminus with the reactive "warhead" and, if desired, incorporate a reporter group (or a handle for click chemistry) at a suitable position.[9][10]
6 Cleavage and Deprotection Cleave the completed probe from the resin and remove any side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid-based).[18]
7 Purification Purify the crude probe using reversed-phase HPLC.[18]
C. NHS Ester Chemistry for Bioconjugation

N-Hydroxysuccinimide (NHS) esters are widely used for labeling proteins and other biomolecules containing primary amines (e.g., lysine residues).[3][7][15] This reaction forms a stable amide bond and is a common method for attaching reporter groups to probes or target molecules.

Experimental Protocol: General Procedure for NHS Ester Labeling

Step Procedure Notes
1 Buffer Preparation Dissolve the protein to be labeled in an amine-free buffer with a pH of 8.0-8.5, such as 0.1 M sodium bicarbonate buffer.[7][15]
2 NHS Ester Solution Dissolve the NHS ester-functionalized molecule (e.g., a fluorophore) in an anhydrous solvent like DMSO or DMF to create a stock solution.[3][7]
3 Labeling Reaction Add a molar excess of the NHS ester solution to the protein solution. The optimal molar ratio will depend on the protein and the desired degree of labeling.[3][7]
4 Incubation Incubate the reaction at room temperature for 1-4 hours, with gentle stirring and protected from light.[7][15]
5 Purification Separate the labeled protein from the unreacted NHS ester using a desalting column or dialysis.[3][6]

III. The Building Blocks of a Chemical Probe

A. Reporter Groups: Visualizing the Invisible

The reporter group is the component of the probe that allows for its detection and quantification. Fluorescent reporters, or fluorophores, are the most common choice due to their high sensitivity and the availability of advanced imaging techniques like fluorescence microscopy.[19][20]

Table 1: Spectral Properties of Common Fluorophores

FluorophoreExcitation Max (nm)Emission Max (nm)Quantum Yield
Fluorescein (FITC)4955180.92
Rhodamine B5555800.31
Cyanine3 (Cy3)5505700.15
Cyanine5 (Cy5)6506700.28
Alexa Fluor 4884945170.92
Alexa Fluor 5555565730.10
Alexa Fluor 6476506680.33
BODIPY FL5035120.97

Data compiled from various sources, including[21][22][23][24][25]. Quantum yields can vary depending on the solvent and conjugation state.

B. Linkers: The Critical Connection

The linker connects the reporter group to the reactive group and can significantly influence the probe's properties. The length and chemical nature of the linker can affect solubility, cell permeability, and steric hindrance. Cleavable linkers are a particularly sophisticated design element, allowing for the release of the probe or its target under specific conditions.

Table 2: Examples of Cleavable Linkers and Cleavage Conditions

Linker TypeCleavage ConditionExample
DisulfideReducing agents (e.g., DTT, glutathione)Cleavage inside the cell due to higher glutathione concentrations.[26][27]
EsterEsterasesEnzymatic cleavage.[28]
DipeptideSpecific proteases (e.g., Cathepsin B)Cleavage in the lysosome where these proteases are active.[26][28][29]
Acid-Labile (e.g., Hydrazone)Acidic pHCleavage in acidic organelles like endosomes and lysosomes (pH 4.5-6.5).[26][27][29][]
PhotocleavableUV lightSpatiotemporal control over cleavage by light exposure.[29]
C. Reactive Groups: The Key to Selectivity

The reactive group, or "warhead," is responsible for the probe's interaction with its target. For covalent probes, the warhead forms a stable bond with a specific amino acid residue in the target protein. The choice of warhead is dictated by the nature of the target and is a critical determinant of the probe's selectivity.

IV. Purification and Characterization: Ensuring Probe Quality

The synthesis of a chemical probe does not end with the final reaction. Rigorous purification and characterization are essential to ensure the probe's identity, purity, and suitability for biological experiments.

  • Purification : High-performance liquid chromatography (HPLC) is the most common method for purifying chemical probes.[31][32][33] Reversed-phase HPLC separates molecules based on their hydrophobicity and is highly effective at removing unreacted starting materials and side products.[2]

  • Characterization :

    • Mass Spectrometry (MS) is used to confirm the molecular weight of the synthesized probe, verifying that the correct product has been formed.[20][34]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed structural information, confirming the probe's chemical structure and purity.[20][35][36][37]

Diagram of Probe Design Principles

G Probe Design Probe Design Target Selectivity Target Selectivity Probe Design->Target Selectivity Cell Permeability Cell Permeability Probe Design->Cell Permeability Bioorthogonality Bioorthogonality Probe Design->Bioorthogonality Minimal Perturbation Minimal Perturbation Probe Design->Minimal Perturbation Solubility Solubility Probe Design->Solubility

Caption: Key principles guiding the design of effective chemical probes.

V. Comparative Analysis of Bioorthogonal Reactions

The choice of bioorthogonal reaction for probe synthesis or in situ labeling is a critical decision. The reaction kinetics, stability of the reactants, and potential for side reactions all need to be considered.

Table 3: Comparison of Bioorthogonal Reaction Kinetics

ReactionBioorthogonal PairSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Key Advantages
CuAAC Alkyne + Azide10² - 10³High efficiency, stable product.
SPAAC Strained Alkyne (e.g., DBCO) + Azide~0.1 - 2.3Copper-free, good biocompatibility.[38]
SPAAC Strained Alkyne (e.g., BCN) + Azide~0.14Good balance of reactivity and stability.[38]
iEDDA Tetrazine + trans-Cyclooctene (TCO)10³ - 10⁶Exceptionally fast kinetics.[38]
Staudinger Ligation Azide + Phosphine10⁻³ - 10⁻²One of the first bioorthogonal reactions.

Data compiled from various sources, including[1][38][39][40][41][42]. Rate constants are approximate and can vary with specific reactants and conditions.

Conclusion: The Future of Chemical Probe Synthesis

The field of chemical biology is continually evolving, with new synthetic methods and probe designs emerging at a rapid pace. The principles and protocols outlined in this guide provide a solid foundation for the synthesis of a wide range of chemical probes. By carefully considering the design principles, selecting the appropriate synthetic strategies, and rigorously purifying and characterizing the final products, researchers can create powerful tools to unravel the complexities of biological systems and drive forward the frontiers of science and medicine.

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  • Lab Network. (2024, September 23). Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples. [Link]

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Scale-up synthesis of 4-Nitroindolin-2-one for preclinical studies

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Scale-up Synthesis of 4-Nitroindolin-2-one for Preclinical Studies

Introduction

This compound is a pivotal building block in medicinal chemistry, serving as a key intermediate in the synthesis of a wide array of pharmacologically active compounds. Its indole-based scaffold is a privileged structure in drug discovery, appearing in molecules targeting various diseases, from cancer to inflammatory conditions.[1][2][3] The presence of the nitro group at the C4 position offers a versatile chemical handle for further functionalization, enabling the exploration of structure-activity relationships (SAR) crucial for lead optimization.[1] As drug development programs advance, the demand for multi-gram to kilogram quantities of such intermediates for preclinical toxicology and efficacy studies necessitates the development of a robust, safe, and scalable synthetic process.

This application note provides a comprehensive guide for the scale-up synthesis of this compound, starting from the commercially available Indolin-2-one (Oxindole). The protocol is designed for researchers, chemists, and process development professionals, emphasizing safety, efficiency, and analytical validation of the final product.

Synthetic Strategy Overview

The selected synthetic route involves the direct nitration of Indolin-2-one. This approach is advantageous due to the low cost and high availability of the starting material and the straightforward nature of the transformation. The primary challenge in this synthesis is controlling the regioselectivity of the electrophilic nitration. The indolin-2-one ring system can potentially be nitrated at several positions. This protocol employs controlled reaction conditions to favor the formation of the desired 4-nitro isomer.

The overall workflow is a two-stage process: a controlled nitration reaction followed by purification via recrystallization.

G SM Indolin-2-one (Starting Material) Nitration Stage 1: Regioselective Nitration (H₂SO₄, HNO₃, Low Temp) SM->Nitration Controlled Addition Workup Reaction Quench & Isolation (Ice-water, Filtration) Nitration->Workup Reaction Completion Crude Crude this compound Workup->Crude Purification Stage 2: Purification (Recrystallization) Crude->Purification API Pure this compound (>98% Purity) Purification->API QC QC Analysis (NMR, LC-MS, HPLC) API->QC Final Validation

Caption: Overall workflow for the synthesis of this compound.

Safety First: Handling Nitrating Agents

Nitration reactions are highly exothermic and involve the use of strong, corrosive acids and powerful oxidizing agents.[4][5] Strict adherence to safety protocols is mandatory to mitigate risks such as runaway reactions, explosions, and severe chemical burns.[6][7]

Core Safety Requirements:

  • Personal Protective Equipment (PPE): Always wear acid-resistant gloves (nitrile is a minimum recommendation, consult manufacturer charts), chemical safety goggles, a face shield, and a chemical-resistant lab coat.[6][8]

  • Engineering Controls: All operations must be conducted inside a certified chemical fume hood with adequate ventilation to prevent inhalation of toxic fumes like nitrogen oxides.[4][5]

  • Emergency Preparedness: Ensure immediate access to an emergency eyewash station and safety shower. Have appropriate spill containment kits (e.g., sodium carbonate or other neutralizing agents for acid spills) readily available.[6][7]

  • Controlled Addition: The nitrating agent must be added slowly and in a controlled manner to a cooled solution of the substrate to manage the reaction exotherm. A digital thermometer should be used to monitor the internal temperature continuously.

  • Quenching: The reaction mixture must be quenched by slowly adding it to ice or ice-water. Never add water directly to the concentrated acid mixture, as this can cause violent boiling and splashing.

G start Start: Prepare Nitration ppe Wear Full PPE (Gloves, Goggles, Face Shield, Lab Coat) start->ppe hood Work in Chemical Fume Hood ppe->hood setup Assemble Glassware & Prepare Ice Bath hood->setup addition Slow, Controlled Addition of Nitrating Agent setup->addition monitor Monitor Internal Temperature (Maintain < 5 °C) addition->monitor monitor->addition Continuous Loop quench Slowly Add Reaction Mixture to Ice-Water monitor->quench Reaction Complete waste Dispose of Acidic Waste per Institutional Guidelines quench->waste end End waste->end

Caption: Mandatory safety workflow for nitration reactions.

Part 1: Scale-up Synthesis Protocol

This protocol details the synthesis of this compound on a 50-gram scale.

Equipment:

  • 1 L three-neck round-bottom flask

  • Mechanical stirrer with a Teflon-coated paddle

  • Digital thermometer with a probe

  • Addition funnel (250 mL)

  • Large ice-water bath

  • Büchner funnel and vacuum flask (2 L)

  • Standard laboratory glassware

Reagents:

CompoundFormulaMW ( g/mol )MolesEquivalentsAmount
Indolin-2-oneC₈H₇NO133.150.3751.050.0 g
Sulfuric Acid (98%)H₂SO₄98.08--250 mL
Nitric Acid (70%)HNO₃63.010.4131.126.0 mL

Procedure:

  • Reactor Setup: Assemble the 1 L three-neck flask with the mechanical stirrer, digital thermometer, and addition funnel. Place the entire setup in a large ice-water bath.

  • Dissolution: Charge the flask with Indolin-2-one (50.0 g, 0.375 mol). Carefully and slowly add concentrated sulfuric acid (250 mL) while stirring. The dissolution is exothermic; ensure the internal temperature does not exceed 25 °C by controlling the addition rate.

  • Cooling: Once a homogenous solution is obtained, cool the mixture to 0 °C using the ice-water bath. The solution may become viscous.

  • Preparation of Nitrating Agent: In a separate beaker, carefully prepare the nitrating agent by adding concentrated nitric acid (26.0 mL, 0.413 mol) to the addition funnel.

  • Nitration: Begin the slow, dropwise addition of nitric acid to the stirred, cooled solution of Indolin-2-one. Crucially, maintain the internal temperature below 5 °C throughout the addition. This step is highly exothermic. The addition should take approximately 60-90 minutes.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or HPLC.

  • Work-up (Quenching): Prepare a 2 L beaker containing 1 kg of crushed ice and 500 mL of cold deionized water. While stirring the ice-water mixture vigorously, slowly pour the reaction mixture into it. A yellow-to-brown solid will precipitate.

  • Isolation: Allow the slurry to stir for 30 minutes to ensure complete precipitation. Isolate the crude solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake thoroughly with cold deionized water (3 x 500 mL) until the filtrate is neutral (pH ~6-7). This removes residual acids.

  • Drying: Press the solid as dry as possible on the filter. Transfer the crude product to a drying dish and dry it under vacuum at 50 °C to a constant weight.

Part 2: Purification Protocol

The crude this compound is purified by recrystallization to achieve the high purity required for preclinical studies.

Procedure:

  • Solvent Selection: Acetic acid or a mixture of ethanol and water are suitable solvents for recrystallization. Acetic acid is often effective for this class of compounds.

  • Recrystallization: Transfer the dried crude solid to an appropriately sized Erlenmeyer flask. Add the minimum amount of hot acetic acid required to fully dissolve the solid.

  • Cooling & Crystallization: Once dissolved, remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 1 hour to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing & Drying: Wash the crystals with a small amount of cold ethanol to remove residual acetic acid, followed by a wash with n-hexane. Dry the purified product under vacuum at 60 °C to a constant weight.

Part 3: Analytical Characterization

Comprehensive analytical testing is required to confirm the identity, purity, and integrity of the final compound.[9]

  • ¹H and ¹³C NMR Spectroscopy: Confirms the chemical structure and isomeric purity. Dissolve 5-10 mg of the sample in DMSO-d₆. The spectra should be consistent with the 4-nitro substituted pattern.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the molecular weight of the product. The ESI-MS in negative mode should show the deprotonated molecule [M-H]⁻ at m/z ≈ 177.0.

  • High-Performance Liquid Chromatography (HPLC): Determines the purity of the final product. A reversed-phase C18 column with a water/acetonitrile gradient containing 0.1% TFA is a suitable method.[9] Purity should be >98% for preclinical use.

  • Melting Point: The purified compound should exhibit a sharp melting point, which can be compared to literature values.

Process Parameters and Data Summary

ParameterTarget ValueNotes
Reaction Scale50 g (0.375 mol)Process can be scaled linearly with appropriate equipment.
Reaction Temperature0-5 °CCritical for controlling selectivity and safety.
Reaction Time~3.5 hours1.5 h for addition, 2 h for stirring.
Expected Crude Yield80-90%Varies based on temperature control.
Purified Yield65-75%After recrystallization.
Final Purity (HPLC)>98%Required for preclinical studies.
AppearanceYellow to light-brown crystalline solid

Discussion & Mechanistic Insights

The synthesis relies on the electrophilic aromatic substitution of the indolin-2-one benzene ring. The nitronium ion (NO₂⁺), the active electrophile, is generated in situ from the reaction of nitric acid and sulfuric acid.

Caption: Simplified mechanism for the nitration of Indolin-2-one.

The amide group in the five-membered ring is a deactivating group but an ortho, para-director. However, the benzene ring itself is activated towards electrophilic substitution. The reaction conditions, particularly the strong acidic medium and low temperature, influence the position of nitration. The formation of the 4-nitro isomer is favored, though the 6-nitro isomer is a common byproduct that must be removed during purification.

Conclusion

This application note details a reliable and scalable protocol for the synthesis of this compound. By implementing stringent safety measures and controlled reaction conditions, this key intermediate can be produced in high yield and purity, suitable for advancing drug discovery programs into the preclinical phase. The provided analytical methods ensure the quality and consistency of the final product, forming a self-validating system for reproducible manufacturing.

References

  • Standard Operating Procedure for Nitrates. (2012). UC Center for Laboratory Safety. Link

  • Nitration reaction safety. (2024). YouTube. Link

  • Nitric Acid Safety Tips & Health Hazards. (2015). VelocityEHS. Link

  • Nitric Acid Safety. (n.d.). University of Washington Environmental Health & Safety. Link

  • Organic Syntheses Procedure for 4-nitroindole. (n.d.). Organic Syntheses. Link

  • Nitric Acid Safety Tips for the Workplace. (2023). Nevada Technical Associates, Inc. Link

  • Makosza, M., & Glinka, T. (2003). Synthesis of 4- and 6-substituted nitroindoles. Tetrahedron.
  • Intramolecular Aminolactonization for Synthesis of Furoindolin-2-One. (2021). Molecules. Link

  • Synthesis of Indoles by Reductive Cyclization of Nitro Compounds Using Formate Esters as CO Surrogates. (2019). Chemistry – A European Journal. Link

  • Synthesis of indoles. (n.d.). Organic Chemistry Portal. Link

  • Bartoli indole synthesis. (n.d.). Wikipedia. Link

  • Preparation method of 4-nitroindole. (2010). Google Patents. Link

  • Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. (2021). ChemMedChem. Link

  • Indolin-2-one Nitroimidazole Antibiotics Exhibit an Unexpected Dual Mode of Action. (2022). ACS Infectious Diseases. Link

  • Application Notes and Protocols for the Analytical Characterization of 6-Nitroindoline-2-carboxylic Acid. (n.d.). BenchChem. Link

  • Discovery of indole-2-one derivatives as BRD4 (BD1) selective inhibitors. (2024). Bioorganic & Medicinal Chemistry. Link

  • A General and Scalable Synthesis of Polysubstituted Indoles. (2020). Molecules. Link

  • Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. (2021). ChemMedChem. Link

  • Automated and Accelerated Synthesis of Indole Derivatives on a Nano-Scale. (2019). ACS Central Science. Link

  • Preclinical investigations and a first-in-human phase I trial of M4112, the first dual inhibitor of indoleamine 2,3-dioxygenase 1 and tryptophan 2,3-dioxygenase 2, in patients with advanced solid tumors. (2020). Journal for ImmunoTherapy of Cancer. Link

  • Discovery and preclinical studies of (R)-1-(4-(4-fluoro-2-methyl-1H-indol-5-yloxy)-5- methylpyrrolo[2,1-f][4][5][8]triazin-6-yloxy)propan- 2-ol (BMS-540215), an in vivo active potent VEGFR-2 inhibitor. (2006). Journal of Medicinal Chemistry. Link

  • Bartoli Indole Synthesis. (2021). J&K Scientific LLC. Link

  • A new synthesis of 2-nitroindoles. (2005). Tetrahedron Letters. Link

  • Unraveling the Dynamics of Host–Microbiota Indole Metabolism: An Investigation of Indole, Indolin-2-one, Isatin, and 3-Hydroxyindolin-2-one. (2024). International Journal of Molecular Sciences. Link

  • Design, synthesis and structure-activity relationship studies of 4-indole-2-arylaminopyrimidine derivatives as anti-inflammatory agents for acute lung injury. (2021). European Journal of Medicinal Chemistry. Link

  • Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. (2019). European Journal of Medicinal Chemistry. Link

  • 4-Nitroindole | 4769-97-5. (n.d.). BenchChem. Link

  • Method for synthesizing 4-hydroxyindole. (2021). Google Patents. Link

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Troubleshooting & Optimization

Technical Support Center: A Guide to Optimizing the Synthesis of 4-Nitroindolin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Nitroindolin-2-one. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve the yield and purity of this important synthetic intermediate. Here, you will find in-depth troubleshooting advice and frequently asked questions, grounded in established chemical principles and practical laboratory experience.

Introduction: The Synthetic Challenge

This compound is a key building block in the synthesis of various pharmacologically active compounds. Its preparation, while seemingly straightforward, can be fraught with challenges, including low yields, difficult purification, and the formation of persistent impurities. This guide aims to provide rational solutions to these common issues, empowering you to optimize your synthetic protocol.

The predominant synthetic route involves a two-step process: the acylation of a substituted nitroaniline with chloroacetyl chloride to form a 2-chloro-N-(nitrophenyl)acetamide intermediate, followed by an intramolecular cyclization to yield the desired this compound. Success in this synthesis hinges on careful control of reaction conditions and a thorough understanding of the underlying reaction mechanisms.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of this compound.

Issue 1: Low Yield of 2-Chloro-N-(2-chloro-5-nitrophenyl)acetamide Intermediate

Question: I am experiencing a low yield during the initial acylation step. What are the likely causes and how can I improve it?

Answer:

A low yield in the formation of the chloroacetamide intermediate is a common hurdle. The primary causes often revolve around incomplete reaction, side reactions, or degradation of the starting material or product.

Potential Causes & Solutions:

  • Incomplete Reaction:

    • Insufficient Acylating Agent: Ensure at least a stoichiometric amount of chloroacetyl chloride is used. An excess (1.1 to 1.5 equivalents) can drive the reaction to completion. However, a large excess can lead to side reactions and complicate purification.

    • Inadequate Base: A base, such as triethylamine or pyridine, is crucial to neutralize the HCl generated during the reaction.[1] Insufficient base can lead to protonation of the starting aniline, deactivating it towards acylation. Use of at least a stoichiometric equivalent of a non-nucleophilic base is recommended.

    • Low Reaction Temperature: While the reaction is often exothermic, maintaining a moderate temperature (e.g., 0 °C to room temperature) is typically sufficient.[2] If the reaction is sluggish, gentle heating (e-g., 40-50 °C) can be beneficial, but monitor for potential side reactions.

  • Side Reactions:

    • Diacylation: Although less common with anilines, using a large excess of chloroacetyl chloride can potentially lead to diacylation.

    • Reaction with Solvent: Ensure the use of an inert solvent (e.g., dichloromethane, chloroform, or ethyl acetate) that does not react with the acylating agent.[2][3]

  • Degradation:

    • Moisture: Chloroacetyl chloride is highly reactive towards water. Ensure all glassware is dry and use anhydrous solvents to prevent hydrolysis of the acylating agent.

Workflow for Optimizing Acylation:

start Low Yield of Chloroacetamide sub_reagents Check Reagent Stoichiometry & Purity start->sub_reagents sub_conditions Optimize Reaction Conditions start->sub_conditions sub_workup Refine Workup Procedure start->sub_workup sol_reagents_1 Use 1.1-1.5 eq. Chloroacetyl Chloride sub_reagents->sol_reagents_1 sol_reagents_2 Ensure >1 eq. of Dry, Non-Nucleophilic Base sub_reagents->sol_reagents_2 sol_conditions_1 Maintain Temperature (0°C to RT) sub_conditions->sol_conditions_1 sol_conditions_2 Use Anhydrous Inert Solvent (DCM, EtOAc) sub_conditions->sol_conditions_2 sol_workup_1 Quench with Water/Brine sub_workup->sol_workup_1 sol_workup_2 Purify by Recrystallization or Chromatography sub_workup->sol_workup_2 end Improved Yield sol_reagents_1->end sol_reagents_2->end sol_conditions_1->end sol_conditions_2->end sol_workup_1->end sol_workup_2->end

Caption: Troubleshooting workflow for low acylation yield.

Issue 2: Inefficient Intramolecular Cyclization to this compound

Question: The cyclization of my 2-chloro-N-(2-chloro-5-nitrophenyl)acetamide is giving a low yield of this compound. How can I drive this reaction to completion?

Answer:

The intramolecular cyclization to form the indolinone ring is a critical step that is highly dependent on the choice of base and reaction conditions.

Potential Causes & Solutions:

  • Inappropriate Base: A strong, non-nucleophilic base is required to deprotonate the amide nitrogen, initiating the intramolecular nucleophilic substitution.

    • Recommended Bases: Sodium hydride (NaH), potassium tert-butoxide (t-BuOK), or lithium diisopropylamide (LDA) are effective choices.

    • Bases to Avoid: Weaker bases like triethylamine are generally insufficient to deprotonate the amide. Hydroxide bases can lead to hydrolysis of the chloroacetamide.

  • Suboptimal Reaction Temperature:

    • The reaction often requires heating to overcome the activation energy for cyclization. Temperatures in the range of 60-100 °C are common, depending on the solvent and base used.

  • Solvent Choice:

    • A polar aprotic solvent is ideal for this reaction. Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or tetrahydrofuran (THF) are suitable choices.[4] These solvents effectively solvate the cation of the base and do not interfere with the reaction.

Experimental Protocol for Intramolecular Cyclization:

  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), dissolve the 2-chloro-N-(2-chloro-5-nitrophenyl)acetamide in anhydrous DMF.

  • Addition of Base: Cool the solution to 0 °C and add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) portion-wise.

  • Reaction: Allow the reaction mixture to warm to room temperature and then heat to 80 °C for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature and carefully quench with water. Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.

Issue 3: Difficulty in Purifying the Final Product

Question: My crude this compound is difficult to purify, and I'm seeing persistent impurities in my NMR and LC-MS. What are these impurities and how can I remove them?

Answer:

Purification challenges often arise from the presence of side products or unreacted starting materials.

Common Impurities and Purification Strategies:

ImpurityPotential OriginRecommended Purification Method
Unreacted 2-chloro-N-(2-chloro-5-nitrophenyl)acetamide Incomplete cyclizationColumn chromatography on silica gel.
Hydrolyzed starting material (2-chloro-5-nitroaniline) Presence of moisture during acylation or workupColumn chromatography or recrystallization.
Polymeric byproducts Strong basic conditions or high temperaturesRecrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes).[4]

Recrystallization Protocol:

  • Dissolve the crude this compound in a minimal amount of a hot solvent in which it is sparingly soluble at room temperature (e.g., ethanol or ethyl acetate).

  • If colored impurities are present, a small amount of activated charcoal can be added, and the solution filtered hot.

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Frequently Asked Questions (FAQs)

Q1: What is the role of the ortho-chloro substituent on the aniline starting material?

A1: The ortho-chloro substituent serves as a leaving group during the intramolecular cyclization step. The deprotonated amide nitrogen acts as a nucleophile, displacing the chloride to form the five-membered indolinone ring.

Q2: Can I use other halogenated acylating agents besides chloroacetyl chloride?

A2: Yes, bromoacetyl bromide can also be used. Bromoacetamides are generally more reactive than their chloro-analogues, which may allow for milder cyclization conditions. However, they are also more lachrymatory and may be less stable.

Q3: Are there alternative synthetic routes to this compound?

A3: While the acylation-cyclization route is common, other methods for synthesizing substituted indoles exist, such as the Fischer, Bartoli, or Leimgruber-Batcho indole syntheses.[5][6][7] However, for the specific substitution pattern of this compound, the described route is often the most direct. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, can also be employed to introduce substituents onto the indole core.[8][9][10][11]

Q4: How can I confirm the purity of my final product?

A4: A combination of analytical techniques is recommended for comprehensive purity assessment.[12]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the percentage purity.[13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the structure of the desired product and can reveal the presence of impurities.[12]

  • Mass Spectrometry (MS): Confirms the molecular weight of the product.

Reaction Pathway Overview:

2-Chloro-5-nitroaniline 2-Chloro-5-nitroaniline 2-Chloro-N-(2-chloro-5-nitrophenyl)acetamide 2-Chloro-N-(2-chloro-5-nitrophenyl)acetamide 2-Chloro-5-nitroaniline->2-Chloro-N-(2-chloro-5-nitrophenyl)acetamide Chloroacetyl Chloride, Base This compound This compound 2-Chloro-N-(2-chloro-5-nitrophenyl)acetamide->this compound Strong Base, Heat

Caption: General synthetic pathway for this compound.

Conclusion

The synthesis of this compound, while presenting certain challenges, can be reliably optimized through a systematic approach to troubleshooting and a solid understanding of the reaction mechanism. By carefully selecting reagents, controlling reaction conditions, and employing appropriate purification techniques, researchers can achieve high yields and purity of this valuable synthetic intermediate.

References

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  • NIH. One-pot synthesis of polysubstituted indoles from aliphatic nitro compounds under mild conditions. Available from: [Link]

  • Google Patents. Processes for production of indole compounds.
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  • NIH. Why Do Some Fischer Indolizations Fail?. Available from: [Link]

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Technical Support Center: Purification of Crude 4-Nitroindolin-2-one by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of crude 4-Nitroindolin-2-one via recrystallization. Moving beyond a simple protocol, this document elucidates the underlying principles, offers detailed troubleshooting for common experimental hurdles, and answers frequently asked questions to empower you to achieve high purity and yield.

Part 1: The Science of Recrystallization

Recrystallization is a powerful purification technique based on the differential solubility of a compound and its impurities in a chosen solvent at varying temperatures.[1] The fundamental principle is that most organic solids are more soluble in a hot solvent than in a cold one.[2] By dissolving the crude solid in a minimal amount of hot solvent to create a saturated solution, then allowing it to cool slowly, the desired compound's solubility decreases, and it crystallizes out of the solution, leaving the more soluble impurities behind in the solvent (the "mother liquor").[1]

G cluster_0 Hot Solvent cluster_1 Slow Cooling cluster_2 Cold Solvent A High Solubility (Compound & Soluble Impurities Dissolve) B Supersaturation Point Reached A->B Temperature decreases C Crystal Lattice Formation (Compound Selectively Crystallizes) B->C Nucleation begins D Low Solubility (Pure Crystals Precipitate) C->D E Impurities Remain in Solution (Mother Liquor) C->E

Diagram 1: The core principle of purification by recrystallization.

Part 2: Experimental Protocol for this compound

This protocol provides a robust starting point for the purification of this compound. Optimization may be required based on the specific impurity profile of your crude material.

Step-by-Step Methodology
  • Solvent Selection: The choice of solvent is the most critical step for a successful recrystallization.[2][3] An ideal solvent should dissolve this compound poorly at room temperature but completely at its boiling point. Based on the polar nature of the nitro group and the lactam ring, polar protic or aprotic solvents are good candidates.

    • Primary Recommendation: Ethanol or Ethyl Acetate.

    • Alternative: A mixed solvent system, such as Methanol/Water or Ethanol/Water, can be highly effective if a single solvent is not ideal.[4]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling with gentle swirling (using a hot plate). Continue adding the solvent in small portions until the solid just dissolves completely. Causality: Using the minimum amount of hot solvent is crucial for achieving a saturated solution, which is necessary for good recovery upon cooling.[5] Adding too much solvent will result in a poor or no yield.[5][6][7]

  • Decolorization (Optional): If the hot solution is highly colored (e.g., dark brown or red) and the pure compound is expected to be a lighter color (e.g., yellow or tan), this indicates the presence of colored impurities.

    • Remove the flask from the heat source.

    • Add a very small amount of activated charcoal (a spatula tip is often sufficient).

    • Re-heat the solution to boiling for a few minutes. Trustworthiness: Use charcoal sparingly; an excess can adsorb your target compound, significantly reducing the final yield.[8]

  • Hot Filtration: To remove insoluble impurities (and activated charcoal, if used), the hot solution must be filtered quickly.

    • Set up a gravity filtration apparatus using a short-stemmed or stemless funnel and fluted filter paper.

    • Pre-heat the funnel and receiving flask by pouring some hot, pure solvent through them. This prevents premature crystallization in the funnel.[8][9]

    • Pour the hot solution through the filter paper.

  • Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Subsequently, place it in an ice-water bath to maximize crystal formation. Expertise: Slow cooling is essential for the formation of large, pure crystals. Rapid cooling can trap impurities within the crystal lattice.[2][8]

  • Isolation and Washing: Collect the purified crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a minimal amount of ice-cold solvent to remove any adhering mother liquor. Causality: Using cold solvent is critical because even at low temperatures, your product has some solubility. Washing with room temperature or warm solvent will redissolve and wash away a portion of your purified product, reducing the yield.[5]

  • Drying: Continue to draw air through the crystals on the filter for several minutes to help evaporate the solvent. Then, transfer the crystals to a watch glass or drying dish and dry them in a vacuum oven until a constant weight is achieved.

G start Crude this compound dissolve 1. Dissolve in Minimal Hot Solvent start->dissolve charcoal 2. Add Activated Charcoal (If Colored) dissolve->charcoal hot_filter 3. Hot Gravity Filtration charcoal->hot_filter Yes charcoal->hot_filter No cool 4. Slow Cooling & Ice Bath hot_filter->cool vac_filter 5. Vacuum Filtration & Cold Solvent Wash cool->vac_filter dry 6. Dry Crystals vac_filter->dry end Pure this compound dry->end

Diagram 2: Standard workflow for recrystallization.

Part 3: Troubleshooting Guide

This section addresses specific issues you may encounter during the recrystallization process in a direct question-and-answer format.

Q: I've cooled my solution, even in an ice bath, but no crystals have formed. What went wrong?

  • A: This is a very common issue with two primary causes.

    • Cause 1: Excessive Solvent. You likely added more than the minimum amount of hot solvent required for dissolution.[6][7] This means the solution is not saturated upon cooling, and the compound remains dissolved.

      • Solution: Gently heat the solution to boil off a portion of the solvent (e.g., reduce the volume by 10-20%) in a fume hood. Allow the concentrated solution to cool again.[7][9]

    • Cause 2: Supersaturation. The solution may be supersaturated, a state where the concentration of the solute is higher than its normal solubility limit, but crystal nucleation has not occurred.[6]

      • Solution 1 (Scratching): Use a glass stirring rod to gently scratch the inside surface of the flask just below the solvent line. The microscopic imperfections on the glass provide a nucleation site for crystal growth to begin.[5][6]

      • Solution 2 (Seeding): If you have a small crystal of pure this compound, add it to the cold solution. This "seed crystal" provides a template for other molecules to crystallize upon.[5][6]

Q: My product separated as an oily liquid instead of solid crystals. How do I fix this?

  • A: This phenomenon, known as "oiling out," occurs when the solute comes out of solution at a temperature above its melting point. [8][9] This often happens with impure compounds (impurities can depress the melting point) or when using certain solvent systems.[6] An oil is undesirable because it traps impurities.[10]

    • Solution 1: Re-heat the solution until the oil completely redissolves. Add a small amount of additional hot solvent (5-10% more) to decrease the saturation temperature. Allow the solution to cool much more slowly (e.g., by placing the hot flask in a beaker of warm water and letting both cool together).[6][9]

    • Solution 2: As the solution cools, stir it vigorously to break up any forming oil droplets. These smaller beads can act as nuclei for crystallization.[8]

    • Solution 3: If the problem persists, the chosen solvent is likely unsuitable. Recover the crude material by evaporating the solvent and attempt the recrystallization with a different solvent or a mixed solvent pair.[6]

Q: My final yield is disappointingly low. Where could my product have gone?

  • A: A low yield can result from several procedural errors.

    • Cause 1: Incomplete Crystallization. As discussed above, using too much solvent is the most frequent cause, leaving a significant portion of your product in the mother liquor.[5][7]

    • Cause 2: Premature Crystallization. If your product crystallized in the funnel during hot filtration, it was discarded along with the insoluble impurities.[9] Ensure your filtration apparatus is pre-heated.

    • Cause 3: Excessive Washing. Washing the collected crystals with too much solvent, or with solvent that was not ice-cold, will dissolve and wash away part of your product.[5] Always use a minimum of ice-cold solvent for the wash step.

Q: I performed the recrystallization, but my final product is still colored. Why?

  • A: This indicates that colored impurities were not successfully removed.

    • Solution 1: The impurities may be structurally similar to this compound and have similar solubility profiles. A second recrystallization may be necessary to achieve higher purity.

    • Solution 2: If you did not use activated charcoal and the initial solution was colored, you should repeat the process and include the decolorization step. If you did use charcoal, you may not have used enough, or the contact time was too short.

G start Problem: No Crystals Formed q1 Is the solution clear or cloudy? start->q1 a1_clear Clear Solution (Likely Supersaturated or Too Dilute) q1->a1_clear Clear a1_cloudy Cloudy/Turbid Solution (Precipitation has started) q1->a1_cloudy Cloudy action1 Action: Scratch flask with glass rod a1_clear->action1 a1_cloudy->action1 action2 Action: Add a seed crystal action1->action2 Fails outcome1 Crystals Form action1->outcome1 action2->outcome1 outcome2 Still No Crystals action2->outcome2 Fails action3 Action: Evaporate some solvent & re-cool action3->outcome1 outcome2->action3

Sources

Troubleshooting side reactions in 4-Nitroindolin-2-one synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 4-Nitroindolin-2-one

This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals engaged in the synthesis of this compound. Recognizing the nuances and potential pitfalls of this synthesis, we have structured this document to provide direct, actionable solutions to common experimental challenges. Our approach is rooted in mechanistic understanding to not only solve immediate problems but also to empower you with the knowledge to proactively optimize your synthetic strategy.

Overview of Synthetic Strategies

The synthesis of this compound is primarily approached via two distinct pathways:

  • Direct Electrophilic Nitration of Indolin-2-one: This is a direct approach where the pre-formed indolin-2-one core is subjected to nitrating agents. While seemingly straightforward, this route is often complicated by issues of regioselectivity, leading to a mixture of isomers.

  • Cyclization of a Pre-Nitrated Aromatic Precursor: This strategy involves introducing the nitro group at the desired position on a suitable benzene-ring precursor, followed by cyclization to form the indolin-2-one ring. This method, such as a modified Batcho-Leimgruber synthesis, offers superior regiocontrol.[1]

The choice between these routes depends on the required purity, scale, and the availability of starting materials. This guide will address troubleshooting for challenges encountered in both methodologies.

Synthetic_Strategies cluster_0 Route A: Direct Nitration cluster_1 Route B: Precursor Cyclization A_start Indolin-2-one A_reagent Nitrating Agent (e.g., HNO3/H2SO4) A_start->A_reagent Reacts with A_product Mixture of Nitroisomers (4-NO2, 5-NO2, 6-NO2) A_reagent->A_product Yields A_purify Purification Challenge A_product->A_purify B_start Substituted Nitroarene (e.g., 2-methyl-3-nitroaniline derivative) B_process Multi-step Cyclization (e.g., Batcho-Leimgruber) B_start->B_process Undergoes B_product This compound (High Regioselectivity) B_process->B_product Yields start Start start->A_start start->B_start

Caption: High-level overview of the two primary synthetic routes to this compound.

Troubleshooting Guide: Common Issues and Solutions

This section is formatted as a series of questions addressing specific experimental failures. Each answer provides a diagnostic approach and corrective actions based on chemical principles.

Q1: My direct nitration of indolin-2-one resulted in a low yield of the desired 4-nitro product and a complex mixture of other isomers. How can I improve regioselectivity?

Answer: This is the most common challenge with the direct nitration route. The indolin-2-one ring system is subject to competing directing effects. The amide nitrogen is an ortho-, para-director (activating), while the carbonyl group is a meta-director (deactivating). This electronic tug-of-war often leads to a mixture of 5- and 6-nitroindolin-2-one as major byproducts, with the desired 4-nitro isomer being minor.

Root Causes & Corrective Actions:

  • Harsh Reaction Conditions: Standard "mixed acid" (concentrated HNO₃/H₂SO₄) at elevated temperatures is often too aggressive, leading to poor selectivity and potential for di-nitration.[2]

    • Solution: Perform the reaction at a significantly lower temperature. Start at 0 °C and consider going as low as -20 °C. Add the nitrating agent dropwise over an extended period to maintain temperature control and minimize localized overheating.

  • Choice of Nitrating Agent: The reactivity of the nitronium ion (NO₂⁺) source dramatically impacts selectivity.

    • Solution: Explore milder nitrating agents that can offer better regiocontrol. A comparison is provided in the table below. Acetyl nitrate, generated in situ from fuming nitric acid and acetic anhydride, is a less aggressive alternative that has shown success in the nitration of other sensitive indole-like scaffolds.[3]

Table 1: Comparison of Common Nitrating Agents

Nitrating Agent Typical Conditions Pros Cons
HNO₃ / H₂SO₄ 0 °C to RT Inexpensive, potent Low regioselectivity, risk of over-oxidation and di-nitration[2]
Acetyl Nitrate 0 °C to -20 °C Milder, can improve regioselectivity Requires careful preparation, moisture sensitive[3]
Copper(II) Nitrate Acetic Anhydride, 0 °C Often milder, can favor specific isomers Metal-based, may require different workup

| tert-Butyl Nitrite | Requires specific catalysts | Mild, high regioselectivity in some systems[4] | More expensive, catalyst may be complex |

Experimental Protocol: Improving Regioselectivity via Controlled Nitration

  • Dissolve indolin-2-one (1 equiv.) in a suitable solvent like acetic anhydride or dichloromethane in a flask equipped with a dropping funnel and thermometer.

  • Cool the solution to -10 °C using an ice-salt or acetone/dry ice bath.

  • Prepare the nitrating agent (e.g., acetyl nitrate by slowly adding fuming HNO₃ to chilled acetic anhydride) in a separate flask and transfer it to the dropping funnel.

  • Add the nitrating agent to the indolin-2-one solution dropwise, ensuring the internal temperature does not rise above -5 °C.

  • Monitor the reaction progress closely using Thin Layer Chromatography (TLC).

  • Upon consumption of the starting material, quench the reaction by pouring it carefully onto crushed ice.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate), wash with saturated sodium bicarbonate solution to neutralize acids, and purify via column chromatography.

Troubleshooting_Isomers start Problem: Mixture of Nitro Isomers cause1 Cause: Harsh Conditions? start->cause1 cause2 Cause: Non-selective Reagent? cause1->cause2 No solution1a Action: Lower Reaction Temp (0°C to -20°C) cause1->solution1a Yes solution2 Action: Switch to Milder Agent (e.g., Acetyl Nitrate) cause2->solution2 Yes outcome Result: Improved Yield of This compound cause2->outcome No (Consider Route B) solution1b Action: Slow, Dropwise Addition of Nitrating Agent solution1a->solution1b solution1b->outcome solution2->outcome

Caption: A decision workflow for troubleshooting poor regioselectivity in direct nitration.
Q2: My reaction turned dark brown/black, and TLC analysis shows extensive decomposition with very little product. What happened?

Answer: A dark, tar-like reaction mixture is a classic sign of oxidative decomposition. The indolin-2-one ring, while more stable than indole itself, is still susceptible to oxidation under strongly acidic and oxidizing conditions, especially at elevated temperatures.

Root Causes & Corrective Actions:

  • Runaway Reaction Temperature: Nitration reactions are highly exothermic. A momentary loss of cooling can cause the temperature to spike, leading to rapid decomposition.

    • Solution: Ensure robust cooling and slow, controlled addition of the nitrating agent. For larger-scale reactions, consider a jacketed reactor for better temperature management.

  • Excess Nitrating Agent: Using a large excess of the nitrating agent can promote side reactions and decomposition.

    • Solution: Use a carefully measured stoichiometry, typically ranging from 1.05 to 1.2 equivalents of the nitrating agent. Monitor the reaction by TLC and quench it as soon as the starting material is consumed to prevent over-reaction.

  • Formation of Nitrogen Oxides: The reaction can produce nitrogen dioxide (NO₂) gas, which appears as reddish-brown fumes.[5] NO₂ is a radical species and can contribute to degradation pathways.

    • Solution: Ensure the reaction is performed in a well-ventilated fume hood. While its formation is often unavoidable, minimizing reaction time and temperature can reduce its impact.

Q3: I am attempting a cyclization route to avoid isomers, but my reaction is failing at the cyclization step. What should I investigate?

Answer: Failures in cyclization routes, such as the Batcho-Leimgruber synthesis, typically point to issues with the reductive cyclization step or the stability of the enamine intermediate.[1]

Root Causes & Corrective Actions:

  • Ineffective Reducing Agent: The conversion of the β-nitro-enamine intermediate to the indolinone requires a specific type of reduction.

    • Solution: The choice of reducing agent is critical. While various reagents can be used, palladium on carbon (Pd/C) with a hydrogen source (like H₂ gas or ammonium formate) is a common and effective choice. If this is failing, ensure your catalyst is active (not poisoned) and the hydrogen source is fresh. Alternatively, other reducing agents like tin(II) chloride (SnCl₂) in an acidic medium can be effective.[6]

  • Instability of the Enamine Intermediate: The enamine precursor can be labile and may decompose if not handled correctly.

    • Solution: In many cases, it is best to proceed with the reductive cyclization step immediately after the formation of the enamine without isolating it. This "one-pot" approach minimizes the chance of degradation.[7]

  • Incorrect pH: The pH of the reaction medium can significantly influence the rate and success of both the enamine formation and the subsequent cyclization.

    • Solution: Follow established protocols for the specific cyclization method you are using. For reductive cyclizations, the conditions are often acidic to facilitate the reaction. Ensure your reagents and solvents are free of contaminants that could alter the pH.

Frequently Asked Questions (FAQs)

Q: Which synthetic route is generally recommended for producing high-purity this compound? A: For applications requiring high isomeric purity, the cyclization of a pre-nitrated precursor (Route B) is strongly recommended. While it involves more synthetic steps, the regiochemical outcome is controlled from the start, circumventing the difficult purification challenges associated with the direct nitration of indolin-2-one.[1]

Q: How can I effectively purify this compound from its isomers (5-nitro and 6-nitro)? A: Separating these isomers is challenging due to their similar polarities.

  • Column Chromatography: This is the most effective method. Use a high-resolution silica gel with a carefully optimized eluent system. A gradient elution starting from a non-polar solvent system (e.g., Hexane/Ethyl Acetate) and gradually increasing the polarity is often necessary.

  • Recrystallization: If you have a crude mixture that is significantly enriched in the 4-nitro isomer, fractional recrystallization may be possible. Experiment with various solvent systems (e.g., Ethanol, Methanol, or Ethyl Acetate/Hexane mixtures).[8]

Q: What are the critical safety precautions for handling nitration reactions? A:

  • Personal Protective Equipment (PPE): Always wear safety goggles, a face shield, a lab coat, and acid-resistant gloves.

  • Fume Hood: All nitration reactions must be conducted in a certified chemical fume hood due to the evolution of toxic nitrogen oxide gases.[5]

  • Handling of Acids: Concentrated nitric and sulfuric acids are extremely corrosive. Always add acid to water (or other solvents) slowly, never the other way around.

  • Exothermic Nature: Be prepared for a highly exothermic reaction. Use an ice bath for cooling and add reagents slowly to maintain control. Have a larger cooling bath and a quenching solution (e.g., ice water or a bicarbonate solution) ready in case of a thermal runaway.

References

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Technical Support Center: Optimizing Coupling Reactions with 4-Nitroindolin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing cross-coupling reactions with 4-nitroindolin-2-one. This guide is designed for researchers, medicinal chemists, and process development scientists who are leveraging this versatile but challenging building block. My goal is to move beyond generic protocols and provide you with the causal reasoning and field-proven insights necessary to troubleshoot and optimize your reactions effectively. We will explore the nuanced reactivity of this electron-deficient scaffold and equip you with the knowledge to navigate its specific challenges.

The Challenge: Understanding the Reactivity of this compound

The this compound scaffold presents a unique set of challenges in palladium-catalyzed cross-coupling reactions. The potent electron-withdrawing nature of the nitro group significantly influences the electronic properties of the entire aromatic system. This has two primary consequences:

  • Activation of the C-NO₂ Bond: The nitro group itself can act as a leaving group in certain palladium-catalyzed reactions. This "denitrative coupling" involves the oxidative addition of the Ar-NO₂ bond to the Pd(0) center, a pathway that can compete with or even dominate the desired reaction at another leaving group (e.g., a halide).[1][2][3]

  • Susceptibility to Reduction: The nitro group is susceptible to reduction to an amino group or other intermediates under various reaction conditions, particularly if a stoichiometric reductant or a hydrogen source is present.[4][5] This side reaction consumes starting material and complicates purification.

Navigating these challenges requires a careful and rational selection of catalyst, ligand, base, and solvent. This guide provides a structured approach to making these critical decisions.

General Principles & Key Parameter Optimization

Before diving into specific troubleshooting scenarios, let's establish a baseline for reaction optimization. The following table summarizes recommended starting points for common coupling reactions. These are not absolute rules but validated starting points from which to begin your optimization.

Table 1: Recommended Starting Conditions for Coupling Reactions with this compound Derivatives

ParameterSuzuki-Miyaura CouplingBuchwald-Hartwig AminationSonogashira CouplingHeck Coupling
Pd Source Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%)Pd₂(dba)₃ (1-2 mol%) or G3/G4 Precatalysts (1-2 mol%)PdCl₂(PPh₃)₂ (2-5 mol%)Pd(OAc)₂ (2-5 mol%)
Ligand SPhos, XPhos, or BrettPhos (1.1-1.2 eq to Pd)BrettPhos, RuPhos, or Josiphos ligands (1.1-1.2 eq to Pd)XPhos or P(t-Bu)₃ (1.2-2 eq to Pd)P(o-tol)₃ or PPh₃ (2-4 eq to Pd)
Base K₃PO₄, K₂CO₃, or Cs₂CO₃ (2-3 eq)K₂CO₃, Cs₂CO₃, or LiHMDS (1.5-2.5 eq)Et₃N or DIPA (Solvent or 3-5 eq)K₂CO₃, Et₃N, or DBU (1.5-2.5 eq)
Solvent Toluene/H₂O, Dioxane/H₂O, or DMFToluene, Dioxane, or CPMEToluene, DMF, or AcetonitrileDMF, NMP, or Acetonitrile
Additives None typically requiredNone typically requiredCuI (0.5-1.0 eq to Pd)Phase-transfer catalyst (e.g., TBAC) may be beneficial
Temperature 80-110 °C90-120 °C40-80 °C80-120 °C

Note: Precatalysts are often preferred for their air stability and ability to reliably generate the active Pd(0) species.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered when working with this compound.

Scenario 1: Low or No Conversion of Starting Material

Q: My reaction has stalled, and I'm recovering mostly starting material. What are the likely causes and how do I fix it?

A: This is the most common failure mode and can stem from several sources. The key is to diagnose the root cause systematically. Low conversion is almost always a catalyst activity issue.

Causality & Solution Pathway:

  • Inactive Catalyst (Failure to Generate Pd(0)): If you are using a Pd(II) source like Pd(OAc)₂, the reduction to the active Pd(0) species may be inefficient. Some phosphine ligands can act as reductants, but this is not always reliable.

    • Solution: Switch to a palladium(0) source like Pd₂(dba)₃ or, even better, use a modern, air-stable palladacycle precatalyst (e.g., XPhos Pd G3). These precatalysts are designed for clean, quantitative generation of the active L-Pd(0) species upon heating.[6]

  • Poor Ligand Choice: The electron-deficient nature of the this compound ring makes oxidative addition more challenging if your leaving group is a bromide or, especially, a chloride. The ligand is critical for promoting this key step.

    • Solution: Employ bulky, electron-rich dialkylbiaryl phosphine ligands. Ligands like BrettPhos, SPhos, and XPhos are specifically designed to accelerate oxidative addition and subsequent reductive elimination.[1][2][7] For particularly stubborn substrates, consider N-heterocyclic carbene (NHC) ligands, which are even stronger electron donors.[2]

  • Inappropriate Base: The base plays a crucial role in the transmetalation step (Suzuki) or amine deprotonation (Buchwald-Hartwig). An incorrect choice can halt the catalytic cycle.

    • Solution: For Suzuki reactions, aqueous inorganic bases like K₃PO₄ or K₂CO₃ are generally effective.[8] For Buchwald-Hartwig aminations, avoid strong alkoxides like NaOtBu or KOtBu if possible, as they can have poor compatibility with nitro groups.[9] Weaker carbonate bases or non-nucleophilic amide bases like LiHMDS are often superior choices.

  • Oxygen Contamination: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, effectively killing the reaction.

    • Solution: Ensure your reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Solvents must be thoroughly degassed using methods like freeze-pump-thaw cycles or by bubbling with an inert gas for at least 30 minutes.[6]

Below is a workflow to guide your troubleshooting process for low conversion issues.

troubleshooting_low_conversion Workflow: Troubleshooting Low Conversion start Reaction Stalled (Low Conversion) q1 Are you using a Pd(II) precatalyst (e.g., Pd(OAc)₂)? start->q1 sub_q1_yes Switch to Pd(0) source (e.g., Pd₂(dba)₃) or a G3/G4 Precatalyst. q1->sub_q1_yes Yes q2 Is your ligand a simple triarylphosphine (e.g., PPh₃)? q1->q2 No sub_q1_yes->q2 sub_q2_yes Use an electron-rich, bulky biaryl phosphine ligand (e.g., XPhos, SPhos, BrettPhos). q2->sub_q2_yes Yes q3 Was the reaction degassed properly? q2->q3 No sub_q2_yes->q3 q3->q3 sub_q3_no Improve inert atmosphere technique. Use freeze-pump-thaw or prolonged sparging. q3->sub_q3_no No end_node Re-run Experiment q3->end_node Yes sub_q3_no->end_node

Caption: Decision tree for diagnosing low conversion.

Scenario 2: Significant Reduction of the Nitro Group

Q: My desired product is formed, but I'm also seeing a major byproduct corresponding to the 4-aminoindolin-2-one derivative. How can I prevent this reduction?

A: Unwanted reduction of the nitro group is a classic problem when working with nitroarenes.[4][5] The palladium catalyst itself, in the presence of a hydrogen source, can facilitate this transformation.

Causality & Solution Pathway:

  • Hydrogen Source: The most common culprits are subtle sources of hydrogen.

    • Formate Salts/Formic Acid: Often used in reductive Heck reactions, these are potent hydride donors and should be avoided.[10]

    • Alcohol Solvents: Solvents like isopropanol or ethanol can act as hydrogen donors at elevated temperatures, especially with certain bases.

    • Silanes: Used in some transfer hydrogenation protocols, silanes will readily reduce nitro groups in the presence of palladium.[4][11]

    • Water-Gas Shift Reaction: In reactions using CO (e.g., some carbonylations) and water, in situ H₂ generation can occur.

  • Catalyst/Ligand Choice: Some catalyst systems are more prone to facilitating hydrogenation pathways. Heterogeneous catalysts like Palladium on Carbon (Pd/C) are classic hydrogenation catalysts and should never be used unless reduction is the desired outcome.[5]

Solutions:

  • Scrutinize Reagents: Ensure none of your reagents can act as a hydride or hydrogen donor. Switch from alcohol solvents to aprotic solvents like toluene, dioxane, or DMF.

  • Use a Weaker Base: Strong bases can sometimes promote pathways that lead to reduction. Switching from an alkoxide to a carbonate base may help.

  • Optimize Temperature: Lowering the reaction temperature can sometimes disfavor the reduction pathway relative to the desired cross-coupling.

  • Choose a Specific Catalyst System: Catalyst systems developed specifically for nitroarene coupling, such as those using BrettPhos, have shown high selectivity for C-N or C-C bond formation without affecting the nitro group.[1][2][12]

Scenario 3: Unwanted Denitrative Coupling

Q: I have a halide (e.g., 4-nitro-7-chloroindolin-2-one) and I want to perform a Suzuki reaction at the chlorine, but I am getting the product where the nitro group has been replaced. How do I control the regioselectivity?

A: This is a fascinating and advanced problem that highlights the modern understanding of nitroarene reactivity. The Ar-NO₂ bond can be cleaved via oxidative addition, making the nitro group a leaving group.[13][14] Controlling the selectivity between Ar-X and Ar-NO₂ coupling is a matter of kinetics.

Causality & Solution Pathway:

The relative rates of oxidative addition at the C-Cl versus the C-NO₂ bond determine the product distribution. This rate is highly dependent on the ligand used.

  • Ligand Effects: Highly electron-donating and sterically hindered ligands, like BrettPhos, were specifically developed to facilitate the challenging oxidative addition into Ar-NO₂ bonds.[1][2] To favor reaction at a halide, you may need to use a different class of ligand.

  • Solution Strategy:

    • Decrease Ligand Electron Donation: Move away from the most electron-rich biaryl phosphines. Try a ligand like SPhos or XPhos, which are still active but may show a different kinetic profile.

    • Change Ligand Class: Consider a bidentate phosphine ligand like dppf (used in Pd(dppf)Cl₂). These ligands have different geometries and electronic properties and may favor oxidative addition at the halide.

    • Temperature Screening: The activation barriers for the two competing oxidative addition pathways will likely have different temperature dependencies. Running the reaction at a lower temperature may favor one pathway over the other. Start at a lower temperature (e.g., 60-70 °C) and monitor the reaction closely.

Caption: Competing catalytic cycles in substrates with multiple leaving groups.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the coupling of a this compound bearing a halide (Br or I) with an arylboronic acid.

Materials:

  • This compound derivative (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Pd₂(dba)₃ (1.5 mol%)

  • SPhos (3.3 mol%)

  • K₃PO₄ (anhydrous powder, 2.5 eq)

  • Toluene and Water (e.g., 10:1 ratio, degassed)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add the this compound derivative, arylboronic acid, and K₃PO₄.

  • Catalyst Preparation: In a separate vial, weigh the Pd₂(dba)₃ and SPhos. Add a small amount of degassed toluene to form a slurry.

  • Inert Atmosphere: Seal the Schlenk flask with a septum, and evacuate and backfill with argon three times.

  • Solvent Addition: Add the degassed toluene and water via syringe to the Schlenk flask.

  • Catalyst Addition: Add the catalyst slurry to the reaction flask via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel.

References

  • D. D. Barder, et al. (2007). Cross-Coupling Reactions of Nitroarenes. Accounts of Chemical Research. [Link]

  • D. D. Barder, et al. (2021). Cross-Coupling Reactions of Nitroarenes. PubMed. [Link]

  • Organic Chemistry Portal. Amine synthesis by nitro compound reduction. [Link]

  • J. M. Dennis, et al. (2022). Reductive Arylation of Nitroarenes with Chloroarenes: Reducing Conditions Enable New Reactivity from Palladium Catalysts. PMC - NIH. [Link]

  • Organic Chemistry Portal. Nitro Reduction - Common Conditions. [Link]

  • S. L. Buchwald, et al. (2017). Palladium-Catalyzed Cross-Coupling of Nitroarenes. Angewandte Chemie International Edition. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • B. H. Lipshutz, et al. (2021). High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. Organic Letters. [Link]

  • Y. Yang, et al. (2017). Palladium-Catalyzed Cross-Coupling of Nitroarenes. Angewandte Chemie. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • N. A. White, et al. (2020). An Electron-Deficient Palladium Catalyst Enables the Use of a Common Soluble Base in C–N Coupling. PMC - NIH. [Link]

  • Wikipedia. Sonogashira coupling. [Link]

  • C. W. Gstottmayr, et al. (2017). A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki‐Miyaura Reactions. NIH. [Link]

  • ResearchGate. Screening of different bases for Suzuki coupling. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination Reagent Guide. [Link]

  • ResearchGate. Why can't I achieve good yields for this Suzuki reaction?. [Link]

  • K. D. Hesp, et al. (2017). The Suzuki–Miyaura Coupling of Nitroarenes. Journal of the American Chemical Society. [Link]

  • M. Eckhardt, et al. (2022). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Molecules. [Link]

  • T. D. Quach, et al. (2017). Buchwald-Hartwig Amination of Nitroarenes. PubMed. [Link]

  • Reddit. Diagnosing issues with a failed Suzuki coupling?. [Link]

  • Organic Chemistry Portal. Heck Reaction. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • I. Bacsa, et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]

  • M. R. Vitale, et al. (2020). Transition-Metal-Catalyzed Denitrative Coupling of Nitroarenes. ACS Catalysis. [Link]

  • Reddit. How resistant are Suzuki couplings to nitro groups?. [Link]

  • Chemistry LibreTexts. Heck Reaction. [Link]

  • ResearchGate. What's the problem of Suzuki-Miyuara coupling reaction conditions?. [Link]

  • Y. Li, et al. (2012). Palladium-Catalyzed Oxidative Heck Coupling Reaction for Direct Synthesis of 4-Arylcoumarins Using Coumarins and Arylboronic Acids. Organic Chemistry Portal. [Link]

  • J. Mao, et al. (2013). Palladium-catalyzed synthesis of indoles via intramolecular Heck reaction. ResearchGate. [Link]

  • S. S. Patil, et al. (2011). Synthesis of Aminoindolizine and Quinoline Derivatives via Fe(acac)3/TBAOH-Catalyzed Sequential Cross-Coupling-Cycloisomerization Reactions. Organic Chemistry Portal. [Link]

  • R. C. Larock, et al. (2006). Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization. NIH. [Link]

  • M. G. Organ, et al. (2015). Palladium catalyzed reductive Heck coupling and its application in total synthesis of (−)-17-nor-excelsinidine. PMC - PubMed Central. [Link]

Sources

Stability issues of 4-Nitroindolin-2-one under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Nitroindolin-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges of this molecule under acidic and basic conditions. By understanding the underlying chemical principles, you can anticipate and troubleshoot issues, ensuring the integrity of your experiments.

I. Understanding the Molecule: A Tale of Two Functional Groups

This compound possesses two key functional groups that dictate its reactivity and stability: a nitroaromatic ring and a γ-lactam (the indolin-2-one core) . The interplay between these groups is crucial to understanding its behavior.

  • The Nitroaromatic System: The nitro group (NO₂) is strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution. This electron deficiency can also influence the reactivity of the adjacent lactam. Under certain conditions, the nitro group itself can be reduced to various other functional groups, including nitroso, hydroxylamino, and amino groups.[1][2]

  • The γ-Lactam Ring: Lactams, being cyclic amides, are susceptible to hydrolysis, which leads to the opening of the ring to form an amino acid derivative. This process can be catalyzed by both acids and bases.[3][4] The stability of lactams is often pH-dependent. For instance, many β-lactams exhibit maximal stability in a slightly acidic to neutral pH range.[5][6] While this compound contains a five-membered γ-lactam, the general principles of acid- and base-catalyzed hydrolysis apply.

II. Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter during your experiments with this compound, providing potential causes and actionable solutions.

Issue 1: Unexpected Color Change in Solution (Yellowing or Darkening)

  • Scenario: You dissolve this compound in a basic buffer (e.g., carbonate, phosphate at pH > 8) and the solution turns yellow or darkens over time.

  • Potential Cause: The formation of a colored Meisenheimer complex or degradation of the nitroaromatic ring. The electron-withdrawing nature of the nitro group makes the aromatic ring susceptible to nucleophilic attack by hydroxide ions or other nucleophiles present in the basic medium.[2] Additionally, some nitroaromatic compounds can form colored byproducts upon degradation.[7]

  • Troubleshooting Protocol:

    • pH Monitoring: Immediately measure the pH of your solution.

    • UV-Vis Spectroscopy: Run a UV-Vis spectrum of the colored solution and compare it to a freshly prepared solution of this compound in a neutral solvent (e.g., DMSO, neutral buffer). A significant shift in the absorption maxima or the appearance of new peaks indicates the formation of new species.

    • Solvent and Buffer Selection: If possible, switch to a buffer system with a lower pH. If a basic pH is required for your assay, consider using a non-nucleophilic buffer and minimize the exposure time of this compound to these conditions.

    • Inert Atmosphere: Perform the experiment under an inert atmosphere (nitrogen or argon) to rule out oxidation, which can also lead to colored impurities.

Issue 2: Low Yield or No Product in a Reaction Involving Acidic Conditions

  • Scenario: You are using this compound in a reaction that requires a strong acid catalyst (e.g., TFA, concentrated HCl) and you observe a low yield of your desired product, accompanied by multiple unidentified spots on TLC or peaks in LC-MS.

  • Potential Cause: Acid-catalyzed hydrolysis of the γ-lactam ring. The carbonyl oxygen of the lactam can be protonated under acidic conditions, making the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by water, leading to ring-opening.[4][8]

  • Troubleshooting Protocol:

    • LC-MS Analysis of a Control: Prepare a solution of this compound in your acidic reaction medium (without other reactants) and monitor it over time using LC-MS. Look for the appearance of a new peak with a mass corresponding to the hydrolyzed product (addition of one molecule of water, M+18).

    • Milder Acidic Conditions: If hydrolysis is confirmed, explore the use of milder acid catalysts (e.g., Lewis acids, weaker protic acids) or reduce the reaction temperature and time.

    • Anhydrous Conditions: If the reaction chemistry allows, perform the reaction under strictly anhydrous conditions to minimize the presence of water, the nucleophile responsible for hydrolysis.

Issue 3: Inconsistent Results in Biological Assays

  • Scenario: You are testing the biological activity of this compound in cell culture media and observe high variability between experiments.

  • Potential Cause: Degradation of the compound in the assay medium. Biological media are typically buffered around pH 7.4 and are complex aqueous solutions. Over the course of a multi-hour or multi-day experiment, this compound may be degrading. The stability of related β-lactam antibiotics in various growth media has been shown to vary significantly.[5][6][9][10]

  • Troubleshooting Protocol:

    • Stability Study in Media: Incubate this compound in the cell culture medium under your standard assay conditions (e.g., 37°C, 5% CO₂) for the duration of your experiment. At various time points, take aliquots and analyze them by HPLC to quantify the amount of remaining parent compound.

    • Fresh Preparation: Always use freshly prepared stock solutions of this compound. Avoid repeated freeze-thaw cycles of stock solutions.

    • Dosing Schedule: If significant degradation is observed, consider a repeated dosing schedule during the experiment to maintain a more constant concentration of the active compound.

III. Frequently Asked Questions (FAQs)

Q1: What is the recommended pH range for working with this compound solutions?

Q2: How should I store this compound?

Store this compound as a solid in a tightly sealed container, protected from light, and in a cool, dry place. For long-term storage, refrigeration is recommended. Solutions should be prepared fresh. If storage of solutions is necessary, use an anhydrous aprotic solvent like DMSO, store at -20°C or -80°C, and protect from moisture.

Q3: Can I use strong bases like NaOH or KOH with this compound?

Exposure to strong bases should be avoided. Strong bases will readily catalyze the hydrolysis of the lactam ring.[4] If basic conditions are necessary, use weaker, non-nucleophilic bases and keep the temperature and exposure time to a minimum.

Q4: What are the likely degradation products of this compound under acidic or basic conditions?

The primary degradation product from hydrolysis will be the ring-opened compound, 2-amino-5-nitrophenylacetic acid . Under strongly reducing conditions (which can sometimes be inadvertently created in a reaction mixture), the nitro group could be reduced to an amino group, forming 4-aminoindolin-2-one .

IV. Visualization of Potential Degradation Pathways

The following diagrams illustrate the predicted degradation pathways of this compound under acidic and basic conditions based on established chemical principles for lactam hydrolysis.

Acidic_Hydrolysis cluster_0 Acid-Catalyzed Hydrolysis This compound This compound Protonated_Lactam Protonated Lactam (Activated Intermediate) This compound->Protonated_Lactam + H+ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Lactam->Tetrahedral_Intermediate + H2O Ring_Opened_Product 2-amino-5-nitrophenylacetic acid Tetrahedral_Intermediate->Ring_Opened_Product Proton Transfer & Ring Opening

Caption: Predicted pathway for acid-catalyzed hydrolysis of this compound.

Basic_Hydrolysis cluster_1 Base-Catalyzed Hydrolysis 4-Nitroindolin-2-one_base This compound Tetrahedral_Intermediate_base Tetrahedral Intermediate 4-Nitroindolin-2-one_base->Tetrahedral_Intermediate_base + OH- Ring_Opened_Anion Ring-Opened Anion Tetrahedral_Intermediate_base->Ring_Opened_Anion Ring Opening Final_Product_base 2-amino-5-nitrophenylacetic acid (after acidic workup) Ring_Opened_Anion->Final_Product_base + H+ (workup)

Caption: Predicted pathway for base-catalyzed hydrolysis of this compound.

V. Summary of Stability and Handling Recommendations

ParameterRecommendationRationale
pH of Aqueous Solutions Maintain between pH 4 and 7.Minimizes both acid- and base-catalyzed hydrolysis of the lactam ring.[5][6]
Reagents to Avoid Strong acids (e.g., HCl, H₂SO₄, TFA), Strong bases (e.g., NaOH, KOH), Strong reducing agents.Can cause rapid hydrolysis of the lactam or reduction of the nitro group.[1][4]
Storage (Solid) Cool, dry, dark place, tightly sealed.Protects from moisture and light to prevent degradation.
Storage (Solution) Prepare fresh. If necessary, store in anhydrous aprotic solvent (e.g., DMSO) at -20°C or -80°C.Minimizes hydrolysis and other solvent-mediated degradation pathways.
Experimental Setup When in doubt, use an inert atmosphere (N₂ or Ar).Protects against potential oxidative degradation.

VI. References

  • Blahna, K. et al. (2020). Stability of β-lactam antibiotics in bacterial growth media. bioRxiv. Available at: [Link]

  • Greco, J. et al. (2024). Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Greco, J. et al. (2024). Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation. PubMed. Available at: [Link]

  • Khan Academy. Beta-lactam antibiotics. Khan Academy. Available at: [Link]

  • Blahna, K. et al. (2021). Stability of β-lactam antibiotics in bacterial growth media. PLoS One. Available at: [Link]

  • U.S. Environmental Protection Agency. (2002). Standard Operating Procedure for Determination of Nitramines and Nitroaromatics in Water by Gas Chromatography. EPA.

  • Spain, J. C. (1995). Biodegradation of nitroaromatic compounds. PubMed. Available at: [Link]

  • Rieger, P. G. et al. (1993). Degradation of nitroaromatic compounds by microorganisms. PubMed. Available at: [Link]

  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews. Available at: [Link]

  • Spain, J. C. (1996). Biodegradation and Transformation of Nitroaromatic Compounds. DTIC.

  • Arora, P. K. (2022). Biological Treatment of Nitroaromatics in Wastewater. MDPI. Available at: [Link]

  • Spain, J. C. (2000). Biodegradation of Nitroaromatic Compounds and Explosives. CSWAB.org.

  • Fischer, L., & Pleiss, J. (2022). Nature's Toolbox for the Hydrolysis of Lactams and Cyclic Imides. ACS Catalysis. Available at: [Link]

  • Musgrave, R. (2017). Lactam Hydrolysis. YouTube. Available at: [Link]

  • Wikipedia. TNT. Wikipedia. Available at: [Link]

  • Unacademy. (2020). Hydrolysis: Preparation of 4-Nitroaniline. YouTube. Available at: [Link]

  • Chemistry Steps. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Chemistry Steps. Available at: [Link]

  • Reddit. (2022). Hydrolysis product troubleshooting. Reddit. Available at: [Link]

  • The Organic Chemistry Tutor. (2024). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). YouTube. Available at: [Link]

  • D'hooghe, M., & De Kimpe, N. (2006). Novel and Recent Synthesis and Applications of β-Lactams. PMC. Available at: [Link]

  • Al-Naiema, I. M., & Stone, E. A. (2017). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. PMC. Available at: [Link]

  • Zherdev, A. V. et al. (2018). Immune Recognition of Closed and Open Lactam Rings and their Influence on Immunoassays of Ampicillin Antibiotics. Oriental Journal of Chemistry. Available at: [Link]

  • Al-Naiema, I. M., & Stone, E. A. (2017). Hydrolysis of 4-imino-imidazolidin-2-ones in acid and the mechanism of cyclization of hydantoic acid amides. ResearchGate.

  • Al-Naiema, I. M., & Stone, E. A. (2007). Hydrolysis of 4-imino-imidazolidin-2-ones in acid and the mechanism of cyclization of hydantoic acid amides. Organic & Biomolecular Chemistry. Available at: [Link]

  • Frau, J. et al. (2001). Alkaline and acidic hydrolysis of the lactam ring. Elect J Theoret Chem.

  • Frau, J. et al. (2003). Alkaline Hydrolysis of a gamma-Lactam Ring. ResearchGate.

  • Frau, J. et al. (2001). Alkaline and acidic hydrolysis of the β‐lactam ring. Semantic Scholar.

  • Organic Chemistry Portal. Synthesis of indoles. Organic Chemistry Portal. Available at: [Link]

  • Van de Vijver, R., & Van Speybroeck, V. (2022). The Enthalpy of Formation of Acetylenes and Aromatic Nitro Compounds for a Group Contribution Method with “Chemical Accuracy”. MDPI. Available at: [Link]

Sources

Technical Support Center: Column Chromatography for Nitroindolinone Isomer Separation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic separation of nitroindolinone isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of these critical compounds. Nitroindolinone scaffolds are pivotal in medicinal chemistry, and achieving high-purity isomers is often a crucial step for subsequent biological evaluation. This resource synthesizes established chromatographic principles with field-proven insights to empower you to overcome separation hurdles and achieve your purification goals.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of nitroindolinone isomers so challenging?

Separating nitroindolinone isomers is difficult due to their inherent structural similarities. Positional isomers (where the nitro group is at different locations on the aromatic ring) and stereoisomers (enantiomers or diastereomers arising from chiral centers in the indolinone core) often have very similar physical and chemical properties, such as polarity and hydrophobicity.[1][2] This results in minimal differences in their interaction with the stationary phase, leading to co-elution or poor resolution in standard chromatographic systems.[2][3]

Q2: What is the best starting point for stationary phase selection for separating nitroindolinone positional isomers?

For positional isomers of aromatic compounds like nitroindolinones, stationary phases that offer alternative selectivities beyond simple hydrophobicity are highly recommended.[2][4][5]

  • Phenyl Phases (e.g., Phenyl-Hexyl): These are an excellent first choice. They provide π-π interactions between the phenyl groups of the stationary phase and the aromatic ring of the nitroindolinone isomers.[2][3] These interactions are sensitive to the electronic effects and spatial arrangement of the nitro group, often leading to successful separation.[3]

  • Pentafluorophenyl (PFP) Phases: PFP columns offer a unique combination of hydrophobic, π-π, dipole-dipole, and ion-exchange interactions.[2][5] This multi-modal interaction capability can be particularly effective in differentiating the subtle structural differences between nitroindolinone isomers.[5]

  • Biphenyl Phases: These phases can provide enhanced π-π interactions compared to standard phenyl columns, which can be beneficial for resolving stubborn isomer pairs.[2][4]

While a standard C18 column might work in some cases, phenyl-based columns generally provide the necessary shape selectivity for these types of separations.[4][5]

Q3: How do I approach the separation of nitroindolinone enantiomers?

Enantiomers have identical physical properties in a non-chiral environment, so a chiral stationary phase (CSP) is mandatory for their separation by HPLC.[6][7] The most common and effective CSPs for a wide range of compounds, including those with structures similar to nitroindolinones, are polysaccharide-based.[1]

  • Coated Polysaccharide Phases (e.g., Chiralcel® OD, Chiralpak® AD): These are often the first choice for screening. They consist of cellulose or amylose derivatives coated onto a silica support and offer broad applicability.[8]

  • Immobilized Polysaccharide Phases (e.g., Chiralpak® IA, IB, IC): These have the chiral selector covalently bonded to the silica. This makes them more robust and compatible with a wider range of solvents, which can be advantageous during method development.[6]

Method development for chiral separations is largely an empirical process that involves screening different CSPs and mobile phases.[7][9]

Q4: What is Supercritical Fluid Chromatography (SFC), and can it be used for nitroindolinone isomers?

Supercritical Fluid Chromatography (SFC) is a powerful technique that uses a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase.[10][11] SFC is increasingly popular for chiral separations in the pharmaceutical industry due to several advantages:[10][12]

  • Speed: The low viscosity of the mobile phase allows for high flow rates and rapid separations, often significantly faster than HPLC.[11]

  • Efficiency: SFC can provide high-efficiency separations, leading to excellent resolution.[10]

  • Greener Chemistry: It drastically reduces the consumption of organic solvents.[12]

SFC has been successfully applied to the separation of various isomers, including E/Z isomers and enantiomers of nitroso-compounds, which share structural similarities with nitroindolinones.[13][14] It is an excellent alternative to normal-phase HPLC for chiral separations.[11]

Troubleshooting Guide

This section addresses specific problems you may encounter during the separation of nitroindolinone isomers.

Issue 1: Poor Resolution of Positional Isomers

Symptom: Peaks are overlapping or not baseline-separated.

Causality: The chosen stationary and mobile phase combination does not sufficiently differentiate the isomers. The subtle differences in polarity and shape between the isomers are not being exploited by the chromatographic system.

Solutions:

  • Optimize the Mobile Phase:

    • Solvent Choice: The organic modifier can have a significant impact on selectivity. Methanol enhances π-π interactions with phenyl-based columns, while acetonitrile can suppress them.[3] If you are using acetonitrile, try switching to methanol, or vice-versa. You can also test mixtures of the two.

    • pH Control: If your nitroindolinone has ionizable functional groups, adjusting the pH of the mobile phase can alter retention and selectivity. Aim for a pH at least 2 units away from the pKa of the analyte for robust methods.[15] Using a buffer in the 10-25 mM range is typically sufficient.[16]

    • Gradient Optimization: A shallower gradient will increase the time the isomers spend in the column, providing more opportunity for separation. Decrease the rate of change of the organic modifier concentration over the elution window of your isomers.

  • Change the Stationary Phase:

    • If a Phenyl-Hexyl column is not providing adequate separation, try a PFP or Biphenyl column. These offer different interaction mechanisms that may be more effective.[2][4][5]

  • Adjust Temperature:

    • Lowering the column temperature can sometimes improve resolution by enhancing the subtle intermolecular interactions between the analytes and the stationary phase. Conversely, increasing the temperature can improve efficiency but may reduce selectivity. Experiment with a range of temperatures (e.g., 25°C to 40°C).

Issue 2: Peak Tailing with Basic Nitroindolinone Analogs

Symptom: Asymmetrical peaks with a "tail" extending from the back of the peak.

Causality: Peak tailing for basic compounds is often caused by secondary interactions with acidic silanol groups on the surface of the silica-based stationary phase.[16] These interactions are a different retention mechanism from the primary reversed-phase or π-π interactions, leading to a portion of the analyte being retained longer.

Solutions:

  • Use a High-Purity Silica Column: Modern columns are made with high-purity silica that has a lower concentration of acidic silanol groups, reducing the potential for tailing.

  • Mobile Phase Additives:

    • Acidify the Mobile Phase: Adding a small amount of an acid like formic acid or trifluoroacetic acid (TFA) to the mobile phase (e.g., 0.1%) will protonate the basic analyte and suppress the ionization of the silanol groups, minimizing the unwanted secondary interactions.[15]

    • Increase Buffer Strength: A higher concentration of buffer ions can also help to mask the active silanol sites.[16]

  • Choose an Alternative Stationary Phase:

    • Embedded Polar Group (EPG) Phases: Columns with polar-embedded groups (like amides) can shield the silanol groups and provide alternative hydrogen-bonding interactions, often resulting in improved peak shape for basic compounds compared to standard C18 phases.[5]

Issue 3: Irreproducible Retention Times

Symptom: The retention times of the isomer peaks shift between injections or between different days.

Causality: Fluctuating retention times are a sign of an unstable chromatographic system. This can be caused by changes in the mobile phase composition, temperature, or column equilibration.

Solutions:

  • Ensure Proper Mobile Phase Preparation:

    • Premix Solvents: If possible, prepare the mobile phase by accurately mixing the components offline rather than relying on the pump's online mixing, which can sometimes be a source of variability.[17]

    • Degas Thoroughly: Dissolved gases in the mobile phase can form bubbles in the pump or detector, leading to flow rate and pressure fluctuations. Always degas your mobile phase before use.[18]

  • Column Equilibration: Ensure the column is fully equilibrated with the starting mobile phase conditions before each injection. This is particularly important for gradient methods. A good rule of thumb is to flush the column with 10-20 column volumes of the initial mobile phase.

  • Control Column Temperature: Use a column oven to maintain a constant temperature. Fluctuations in ambient lab temperature can affect retention times.[19]

  • Check for Leaks: A leak in the system will cause a drop in pressure and an increase in retention times. Inspect all fittings and connections.[20]

Experimental Protocols & Workflows

Protocol 1: Method Development for Positional Nitroindolinone Isomers

This protocol provides a systematic approach to developing a separation method for positional isomers using reversed-phase HPLC.

1. Initial Column and Mobile Phase Selection:

  • Column: Start with a Phenyl-Hexyl column (e.g., 150 x 4.6 mm, 3 or 5 µm).
  • Mobile Phase A: 0.1% Formic Acid in Water
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile
  • Rationale: Formic acid is used to ensure good peak shape and is MS-compatible. Acetonitrile is a common, effective organic modifier.[18]

2. Gradient Scouting Run:

  • Flow Rate: 1.0 mL/min
  • Temperature: 30 °C
  • Injection Volume: 5 µL
  • Gradient: 5% to 95% B over 20 minutes.
  • Purpose: This fast gradient will determine the approximate organic solvent concentration required to elute the isomers.

3. Optimization:

  • Based on the scouting run, design a shallower gradient around the elution point. For example, if the isomers eluted at 60% B, a new gradient could be 40% to 70% B over 30 minutes.
  • If resolution is still poor, switch the organic modifier (Mobile Phase B) to 0.1% Formic Acid in Methanol and repeat the scouting and optimization steps. Methanol's ability to enhance π-π interactions may provide the necessary selectivity.[3]

4. Further Troubleshooting (if needed):

  • If both acetonitrile and methanol fail to provide a separation, switch to a PFP column and repeat the protocol. The different selectivity of the PFP phase is the next logical step.[5]
Workflow Diagram: Troubleshooting Poor Resolution

The following diagram illustrates the decision-making process when faced with co-eluting isomers.

TroubleshootingWorkflow Start Poor Resolution of Isomers Opt_MobilePhase Optimize Mobile Phase Start->Opt_MobilePhase Shallow_Gradient 1. Make Gradient Shallower Opt_MobilePhase->Shallow_Gradient Change_Solvent 2. Switch ACN to MeOH (or vice-versa) Shallow_Gradient->Change_Solvent Adjust_Temp 3. Adjust Temperature Change_Solvent->Adjust_Temp Check_Resolution1 Resolution Improved? Adjust_Temp->Check_Resolution1 Change_Column Change Stationary Phase (e.g., Phenyl -> PFP) Check_Resolution1->Change_Column No Success Method Optimized Check_Resolution1->Success Yes Repeat_Protocol Repeat Scouting Protocol Change_Column->Repeat_Protocol Check_Resolution2 Resolution Improved? Repeat_Protocol->Check_Resolution2 Check_Resolution2->Success Yes Further_Help Consult Advanced Techniques (e.g., SFC, 2D-LC) Check_Resolution2->Further_Help No

Caption: A logical workflow for troubleshooting poor isomer resolution.

Data Summary Table

The choice of stationary phase is critical for isomer separation. The following table summarizes the primary interaction mechanisms of recommended columns.

Stationary PhasePrimary Interaction MechanismsBest Suited For
C18 (ODS) Hydrophobic (Van der Waals) interactionsGeneral purpose, separating compounds based on hydrophobicity. Less selective for isomers.[21]
Phenyl-Hexyl Hydrophobic, π-π interactionsAromatic and moderately polar compounds, positional isomers.[3][4]
Pentafluorophenyl (PFP) Hydrophobic, π-π, dipole-dipole, shape selectivityPositional isomers, halogenated compounds, polar analytes.[2][5]
Chiral (Polysaccharide) Chiral recognition, inclusion complexesEnantiomers.[6][7]

References

  • Choosing Your LC Stationary Phase. (2019). Restek. [Link]

  • Avoiding Reversed-Phase Chromatography Problems Through Informed Method Development Practices: Choosing the Stationary-Phase Chemistry. (n.d.). LCGC International. [Link]

  • HPLC Troubleshooting Guide. (n.d.). Advanced Chromatography Technologies. [Link]

  • HPLC Troubleshooting Guide. (n.d.). Chrom-Tech. [Link]

  • HPLC Column Troubleshooting Guide. (n.d.). Scribd. [Link]

  • HPLC Troubleshooting Guide. (n.d.). Washington State University. [Link]

  • The Science and Strategy Behind Isomer Separation: Advancements in Chromatography for Precision Purification (Isomerism Part 1). (2024). Rotachrom Technologies. [Link]

  • [Reader Insight] A Guide to Selective Columns for Isomer Separation. (2024). Welch Materials. [Link]

  • Considerations for Selecting and Maintaining Column Phases for Optimizing Liquid Chromatography. (2024). Separation Science. [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. (2025). Phenomenex. [Link]

  • Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. (2025). Mastelf. [Link]

  • Separation of Pharmaceutical Enantiomers using Supercritical Fluid Technology. (n.d.). ResearchGate. [Link]

  • Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. (2013). LCGC International. [Link]

  • Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum. (n.d.). Agilent. [Link]

  • Supercritical Fluid Chromatography for the Analysis of Nitroaromatics, Nitramines and Nitrate Esters. (n.d.). Defense Technical Information Center. [Link]

  • Separation of Compounds Using Column Chromatography (Theory). (n.d.). Amrita Virtual Lab. [Link]

  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. (2025). Technology Networks. [Link]

  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. (2022). LCGC International. [Link]

  • Tackling Common Challenges in Chromatography. (2025). Chrom Tech, Inc. [Link]

  • Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. (2024). Selvita. [Link]

  • Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. (2023). MDPI. [Link]

  • Separation of N'-nitrosonornicotine isomers and enantiomers by supercritical fluid chromatography tandem mass spectrometry. (2021). PubMed. [Link]

  • Enantiomeric separation of hydroxy and hydroperoxy eicosanoids by chiral column chromatography. (n.d.). PubMed. [Link]

  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023). MDPI. [Link]

  • Separation of Isomers on Nematic Liquid Crystal Stationary Phases in Gas Chromatography: A Review. (2025). ResearchGate. [Link]

  • Chiral HPLC Separations. (n.d.). Phenomenex. [Link]

  • Trouble resolving isomers. (2015). Chromatography Forum. [Link]

  • Enantiomeric Separation of New Chiral Azole Compounds. (2021). MDPI. [Link]

  • Chemical/Laboratory Techniques: Column Chromatography. (2022). YouTube. [Link]

  • Column Chromatography-Separation of ortho & para Nitrophenols. (2021). YouTube. [Link]

  • Purification of DNA Oligonucleotides using Anion Exchange Chromatography. (2023). YouTube. [Link]

Sources

Preventing degradation of 4-Nitroindolin-2-one during storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Nitroindolin-2-one. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound. Here, we provide in-depth troubleshooting advice and frequently asked questions based on the inherent chemical properties of the indolinone core and the nitroaromatic system.

Introduction: Understanding the Instability of this compound

This compound is a valuable building block in medicinal chemistry and materials science.[1][2] However, its chemical structure, featuring a γ-lactam fused to a nitro-substituted benzene ring, contains two key functionalities prone to degradation:

  • The Lactam Ring: The amide bond within the five-membered ring is susceptible to hydrolysis, particularly under acidic or alkaline conditions, leading to ring-opening.[3][4][5]

  • The Nitroaromatic System: Nitroaromatic compounds are notoriously sensitive to light and can undergo complex photochemical reactions.[6][7][8] They can also be thermally sensitive and are often incompatible with strong acids, bases, and oxidizing agents.[9][10]

This guide will address the practical implications of this inherent reactivity and provide clear, actionable strategies to prevent degradation during storage and handling.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid this compound?

A1: To maximize shelf-life, solid this compound should be stored under a combination of controlled conditions. The primary goals are to exclude atmospheric moisture, oxygen, and light, which are the main drivers of hydrolytic and photolytic degradation. The recommended storage protocols for similar nitro-containing or light-sensitive indole compounds serve as a strong guideline.[11][12][13]

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)Reduces the rate of potential thermal degradation and slows down hydrolytic processes.[11][13]
Atmosphere Inert Gas (Argon or Nitrogen)Minimizes contact with atmospheric oxygen and moisture, preventing oxidation and hydrolysis.[13]
Light Protect from Light (Amber Vial)The nitroaromatic moiety is photosensitive; light exposure can initiate degradation, leading to discoloration and impurity formation.[8][11][13]
Container Tightly Sealed, Airtight ContainerPrevents the ingress of moisture and oxygen from the ambient environment.[12][14]

Q2: What are the visible signs of degradation?

A2: The most common visual indicator of degradation is a change in color. Pure this compound is typically an off-white to pale yellow solid.[15] Degradation, often due to oxidation or photodegradation, can lead to the formation of colored impurities and complex polymeric byproducts.[13][16] You should consider the sample potentially compromised if you observe:

  • A color change from off-white/yellow to tan, dark brown, or black.[13]

  • A change in the texture of the powder, such as clumping, which may indicate moisture absorption.

Q3: Can I store this compound in solution? If so, how?

A3: Storing this compound in solution is generally not recommended for long-term stability due to the increased risk of hydrolysis and other solvent-mediated degradation pathways. If short-term storage in solution is necessary, choose a dry, aprotic solvent (e.g., anhydrous DMSO, DMF, or acetonitrile). Prepare solutions fresh for immediate use whenever possible. If storage is unavoidable, flush the vial with an inert gas, seal it tightly, and store it at -20°C or -80°C to drastically slow degradation kinetics.

Troubleshooting Guide: Specific Issues & Solutions

Q4: My previously pure sample of this compound now shows multiple spots on a TLC plate. What happened?

A4: The appearance of new, often more polar, spots on a TLC plate is a clear sign of degradation. The most probable cause is the hydrolysis of the lactam ring. This reaction opens the ring to form 2-amino-5-nitrophenylacetic acid, a significantly more polar compound that will have a lower Rf value on normal-phase silica gel. Photodegradation can also produce a variety of byproducts with different polarities.[6][7]

Solution:

  • Confirm Identity: Use an analytical technique like LC-MS to identify the impurities. The expected mass of the hydrolyzed product can confirm the degradation pathway.

  • Re-purification: If the material is valuable, it may be possible to re-purify the bulk of the sample using column chromatography.

  • Review Storage Protocol: This event indicates a failure in your storage procedure. Ensure your container is airtight and that the compound is stored in a dark, cool, and dry environment.[12][14]

Q5: I dissolved my compound in methanol for an experiment, and the solution turned yellow/brown within a few hours. Is this normal?

A5: No, this is a sign of instability. While this compound is a pale yellow solid, a rapid and significant color change in solution suggests degradation. Protic solvents like methanol can participate in or accelerate degradation pathways. Furthermore, dissolved oxygen in the solvent can promote oxidative degradation, and ambient light can cause rapid photodegradation in solution.[6][17]

Solution:

  • Use Aprotic Solvents: Switch to high-purity, anhydrous aprotic solvents (e.g., DMSO, acetonitrile) for your experiments.

  • Degas Solvents: If the reaction is sensitive to oxidation, degas the solvent prior to use by sparging with argon or nitrogen.

  • Protect from Light: Conduct the experiment in a fume hood with the sash down and the lights off, or wrap the reaction vessel in aluminum foil.

Q6: My NMR spectrum looks clean, but my bioassay results are inconsistent. Could sub-visible degradation be the issue?

A6: Yes. Standard 1H NMR may not be sensitive enough to detect low levels (<5%) of impurities, but these can be potent enough to interfere with sensitive biological assays. The indolinone scaffold is a common feature in bioactive molecules, including kinase inhibitors, and even minor structural changes from degradation can alter or destroy biological activity.[18][19]

Solution:

  • High-Resolution Analysis: Use a more sensitive analytical method like HPLC-UV or LC-MS to re-assess the purity of your compound.[20][21] An HPLC trace can quantify impurities that are not obvious by NMR.

  • "First In, First Out": Implement a "first in, first out" policy for your chemical stocks to ensure older material, which is more likely to have degraded, is used first or properly disposed of.[22]

  • Fresh Samples: For critical experiments, always use a freshly opened vial of the compound or a sample that has been recently verified for purity.

Visualizing Degradation & Prevention

The following diagrams illustrate the primary degradation pathway and the recommended workflow to prevent it.

cluster_hydrolysis Dominant Degradation: Lactam Hydrolysis A This compound (Lactam Ring Intact) B Tetrahedral Intermediate A->B Nucleophilic Attack (e.g., H₂O, OH⁻) C 2-Amino-5-nitrophenylacetic acid (Ring-Opened Product) B->C Ring Cleavage

Caption: The hydrolytic pathway of this compound.

cluster_workflow Recommended Storage & Handling Workflow Receive Receive Compound Check Visually Inspect (Color, Texture) Receive->Check Store Store Solid Sample Check->Store If OK Degraded Degradation Observed (e.g., Color Change) Check->Degraded If Not OK Use Weigh Sample for Use Store->Use Return Return to Storage Use->Return Quickly & Purge with Inert Gas Return->Store Analyze Purity Analysis (HPLC, LC-MS) Degraded->Analyze

Caption: A workflow for proper handling to minimize degradation.

Technical Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol provides a general reverse-phase HPLC method to assess the purity of this compound and detect potential degradation products.

Objective: To quantify the purity of this compound and identify the presence of more polar impurities, such as the ring-opened hydrolyzed product. A similar approach has been used for analyzing indoline degradation.[21]

Materials:

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade Water

  • Trifluoroacetic Acid (TFA)

  • This compound sample

  • C18 Reverse-Phase HPLC Column (e.g., 4.6 x 150 mm, 5 µm particle size)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in Water

    • Mobile Phase B: 0.1% ACN in Water

  • Sample Preparation:

    • Accurately weigh ~1 mg of this compound.

    • Dissolve in 1 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.

    • Vortex until fully dissolved.

    • Dilute 1:10 in the same solvent for a working concentration of 100 µg/mL.

    • Filter through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC Conditions:

    • Column: C18 Reverse-Phase, 4.6 x 150 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 254 nm and 340 nm (The nitroaromatic system should have strong absorbance at these wavelengths).

    • Column Temperature: 30°C

    • Gradient:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 95 5
      20 5 95
      25 5 95
      26 95 5

      | 30 | 95 | 5 |

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • The main peak corresponds to this compound.

    • Any earlier eluting peaks are likely more polar degradation products (e.g., the hydrolyzed form).

    • Calculate purity by the area percentage of the main peak relative to the total area of all peaks. A pure sample should be >98%.

References

  • Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance. MDPI. [Link]

  • Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process. PubMed. [Link]

  • The kinetics and mechanism of acid catalysed hydrolysis of lactams. Canadian Journal of Chemistry. [Link]

  • Theoretical study of the hydrolysis mechanism of β-lactam antibiotics catalysed by a Zn(II) dinuclear biomimetic organometallic complex. Taylor & Francis Online. [Link]

  • The Mechanisms of Hydrolysis of the y-Lactam lsatin and its Derivatives. RSC Publishing. [Link]

  • β-Lactam antibiotic targets and resistance mechanisms: from covalent inhibitors to substrates. PMC - PubMed Central. [Link]

  • Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process. Semantic Scholar. [Link]

  • Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid? Environmental Science & Technology Letters - ACS Publications. [Link]

  • Formation of Nitroaromatic Compounds in Advanced Oxidation Processes: Photolysis versus Photocatalysis. Environmental Science & Technology - ACS Publications. [Link]

  • Nitroaromatic Compounds, from Synthesis to Biodegradation. PMC - NIH. [Link]

  • Handling and Care of Peroxide-Forming and Nitro Compounds. Lyme Congregational Church Boston. [Link]

  • Biodegradation of Nitroaromatic Compounds and Explosives. CSWAB.org. [Link]

  • Indoline-2-one derivative. Solubility of Things. [Link]

  • Formation of indolinone derivatives for both diclofenac-Na and 4-hydroxydiclofenac in the presence of derivatising agent PFPA. ResearchGate. [Link]

  • Synthesis and Biological Evaluation of New Bis-Indolinone Derivatives Endowed with Cytotoxic Activity. MDPI. [Link]

  • Synthesis and biological evaluation of 2-indolinone derivatives as potential antitumor agents. PubMed. [Link]

  • Storage And Handling Of Industrial Nitrocellulose. Health and Safety Executive. [Link]

  • Design, Synthesis, and Evaluation of Indolinones as Triple Angiokinase Inhibitors and the Discovery of a Highly Specific 6-Methoxycarbonyl-Substituted Indolinone (BIBF 1120). Journal of Medicinal Chemistry - ACS Publications. [Link]

  • How To Store Nitrocellulose? - Chemistry For Everyone. YouTube. [Link]

  • Runaway Reaction Hazards in Processing Organic Nitro Compounds. Organic Process Research & Development - ACS Publications. [Link]

  • Biodegradation and Biotransformation of Indole: Advances and Perspectives. PMC. [Link]

  • Determination of the metabolites of nitrofuran antibiotics in animal tissue by high-performance liquid chromatography-tandem mass spectrometry. PubMed. [Link]

  • Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. Chemical Engineering Transactions. [Link]

  • Alkaline hydrolysis of the cyclic nitramine explosives RDX, HMX, and CL-20: new insights into degradation pathways obtained by the observation of novel intermediates. PubMed. [Link]

  • Discovery of indole-2-one derivatives as BRD4 (BD1) selective inhibitors. PubMed. [Link]

  • Degradation pathway of indole by electroFenton. ResearchGate. [Link]

  • Reactions of 1-methyl-2-phenylindole with malondialdehyde and 4-hydroxyalkenals. Analytical applications to a colorimetric assay of lipid peroxidation. PubMed. [Link]

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Technical Support Center: Regioselective Functionalization of 4-Nitroindolin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the regioselective functionalization of 4-nitroindolin-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of manipulating this valuable synthetic intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific experimental challenges, grounded in established chemical principles and field-proven insights.

Introduction: The Challenge of Regioselectivity

The this compound scaffold is a crucial building block in medicinal chemistry, offering a gateway to a diverse range of biologically active compounds. However, its functionalization presents a significant synthetic challenge. The molecule's architecture, featuring an electron-withdrawing nitro group on the aromatic ring and a lactam moiety, creates a complex electronic landscape. This intricate interplay of functional groups often leads to a lack of regioselectivity, resulting in mixtures of products and low yields of the desired isomer. This guide aims to provide a comprehensive resource for overcoming these hurdles.

Frequently Asked Questions (FAQs)

Q1: Why is achieving regioselectivity in the functionalization of this compound so challenging?

A1: The challenge arises from the competing electronic effects of the nitro group and the lactam functionality. The nitro group is a strong deactivating and meta-directing group for electrophilic aromatic substitution. In contrast, the nitrogen of the lactam is an ortho-, para-directing group, though its influence is modulated by the adjacent carbonyl. This creates a complex reactivity map across the benzene ring (C5, C6, and C7 positions), making it difficult to target a single position with high selectivity. Furthermore, the N-H bond of the lactam and the α-carbon (C3) are also potential sites for reaction, adding another layer of complexity.

Q2: What are the most common sites for undesired side reactions?

A2: Undesired reactions can occur at several positions. The most common side reactions include:

  • N-H functionalization: The lactam nitrogen is nucleophilic and can compete with C-H functionalization, especially in the presence of electrophiles or under basic conditions.[1][2][3]

  • C3 functionalization: The C3 position is α to the carbonyl and can be enolized, making it susceptible to reactions with electrophiles.

  • Functionalization at multiple aromatic positions: The nuanced electronic effects can lead to mixtures of C5, C6, and C7 substituted products.

  • Reduction of the nitro group: Many catalytic systems, particularly those employing transition metals, can also catalyze the reduction of the nitro group, leading to the corresponding 4-aminoindolin-2-one.

Q3: How does the 4-nitro group influence the reactivity of the indolin-2-one core?

A3: The 4-nitro group is a potent electron-withdrawing group, which has several significant effects:

  • Deactivation of the aromatic ring: It reduces the electron density of the benzene ring, making it less susceptible to electrophilic aromatic substitution.

  • Increased acidity of the N-H bond: The electron-withdrawing nature of the nitro group increases the acidity of the lactam N-H, making it more prone to deprotonation and subsequent N-functionalization.

  • Activation towards nucleophilic aromatic substitution (SNA_r): While less common for C-H functionalization, the strong deactivation by the nitro group can make the aromatic ring susceptible to nucleophilic attack under certain conditions.

Q4: What are the primary strategies for controlling regioselectivity at the C5, C6, and C7 positions?

A4: The key to controlling regioselectivity lies in the use of directing groups.[4][5] These are functional groups that are temporarily installed on the molecule to direct a catalyst or reagent to a specific C-H bond.

  • C5-Functionalization: Directing groups at the C3 position can facilitate C5 functionalization.[6][7][8]

  • C6-Functionalization: Achieving C6 functionalization is particularly challenging due to its remote location.[9][10][11] Specialized "U-shaped" templates or directing groups at less conventional positions may be required.

  • C7-Functionalization: Directing groups on the lactam nitrogen are commonly used to direct functionalization to the C7 position.[5][12][13][14]

The choice of catalyst is also crucial, with palladium, rhodium, and copper complexes being commonly employed in C-H activation strategies.[15][16][17][18][19]

Q5: What are some recommended protecting group strategies for the N-H bond?

A5: Protecting the lactam nitrogen can prevent undesired N-functionalization and can also serve as a handle for directing C-H functionalization. The choice of protecting group is critical and depends on its stability to the reaction conditions and the ease of its removal.

Protecting GroupIntroductionRemoval ConditionsKey Considerations
Pivaloyl (Piv) Pivaloyl chloride, baseStrong base (e.g., LDA)Bulky, can direct to C7, but removal can be harsh.[20]
Phenylsulfonyl (PhSO2) Phenylsulfonyl chloride, baseHarsh conditions (e.g., reducing agents)Electron-withdrawing, can alter reactivity.[21]
Boc (tert-Butoxycarbonyl) Boc anhydride, baseAcidic conditions (e.g., TFA)Common and versatile, but sensitive to strong acids.
Benzyl (Bn) Benzyl bromide, baseHydrogenolysis (Pd/C, H2)Stable to many conditions, but requires catalytic hydrogenation for removal.
2-(Phenylsulfonyl)ethyl 2-(Phenylsulfonyl)ethyl bromide, baseBasic conditions (reverse Michael)Readily removed under basic conditions.[22]

Troubleshooting Guides

Problem 1: Low yield and a mixture of isomers are observed during electrophilic aromatic substitution.
Potential Cause Troubleshooting Step Scientific Rationale
Insufficient control over regioselectivity Introduce a directing group at the N-1 or C-3 position to favor a single isomer.[4][5]Directing groups coordinate to the catalyst, bringing it into proximity with a specific C-H bond, thereby enhancing reactivity and selectivity at that site.
Deactivation by the nitro group Employ harsher reaction conditions (higher temperature, stronger Lewis acid) or use a more reactive electrophile.The electron-withdrawing nitro group deactivates the ring towards electrophilic attack. Overcoming this deactivation requires more forcing conditions.
Steric hindrance If targeting a sterically hindered position (e.g., C5 when C6 is substituted), consider a smaller directing group or a less bulky catalyst.Steric clashes between the substrate, directing group, and catalyst can disfavor reaction at a particular site.
Problem 2: N-functionalization competes with the desired C-H functionalization.
Potential Cause Troubleshooting Step Scientific Rationale
Acidity of the N-H bond Protect the N-H with a suitable protecting group (see FAQ 5).[21][23]Protection removes the acidic proton, preventing deprotonation and subsequent reaction at the nitrogen.
Basic reaction conditions If possible, switch to neutral or acidic conditions. If a base is required, use a non-nucleophilic, sterically hindered base.Strong bases will readily deprotonate the acidic N-H, forming a nucleophilic anion that can react with electrophiles.
Choice of electrophile Use a "softer" electrophile that has a lower propensity to react with the "hard" nitrogen anion.Hard and soft acid-base (HSAB) theory can guide the choice of reagents to minimize undesired side reactions.
Problem 3: The catalyst is deactivated or poisoned during a cross-coupling reaction.
Potential Cause Troubleshooting Step Scientific Rationale
Coordination of the nitro group to the metal center Use a ligand that can form a more stable complex with the metal, preventing coordination of the nitro group.The oxygen atoms of the nitro group have lone pairs of electrons that can coordinate to the metal center of the catalyst, leading to deactivation.
Reduction of the nitro group Choose a milder reducing agent or a catalyst that is less prone to promoting nitro group reduction.Many transition metal catalysts, especially in the presence of a reductant, can reduce nitro groups to amines.
Insoluble complex formation Change the solvent to one that better solubilizes all reaction components, including the catalyst and any intermediates.Precipitation of the catalyst or a key intermediate from the reaction mixture will halt the catalytic cycle.

Experimental Workflow & Visualization

Example Protocol: Regioselective C7-Arylation of N-Pivaloyl-4-nitroindolin-2-one

This protocol is a representative example and may require optimization for specific substrates.

  • Protection of the N-H bond: To a solution of this compound in a suitable solvent (e.g., DCM or THF), add a base (e.g., triethylamine or DMAP) followed by pivaloyl chloride. Stir at room temperature until the starting material is consumed (monitor by TLC). Work up and purify to obtain N-pivaloyl-4-nitroindolin-2-one.

  • C-H Arylation: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), combine N-pivaloyl-4-nitroindolin-2-one, the desired aryl halide (e.g., aryl iodide or bromide), a palladium catalyst (e.g., Pd(OAc)2), a ligand (e.g., a phosphine ligand), and a base (e.g., K2CO3 or Cs2CO3) in a suitable solvent (e.g., toluene or dioxane).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Work-up and Purification: Cool the reaction mixture, filter off any solids, and concentrate the filtrate. Purify the crude product by column chromatography to isolate the C7-arylated product.

  • Deprotection: Dissolve the purified C7-arylated product in a suitable solvent and treat with a strong base (e.g., LDA) at low temperature to remove the pivaloyl group.[20] Quench the reaction and purify to obtain the final C7-arylated this compound.

Logical Workflow for Troubleshooting Regioselectivity Issues

Sources

Technical Support Center: Overcoming Poor Solubility of 4-Nitroindolin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling 4-Nitroindolin-2-one. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound in their reaction media. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to directly address the specific issues you may face during your experiments. Our approach is rooted in scientific principles and practical, field-proven insights to ensure you can confidently move forward with your research.

Introduction: Understanding the Challenge

This compound is a valuable building block in medicinal chemistry and materials science. However, its planar structure, nitro group, and lactam functionality contribute to strong intermolecular forces, leading to poor solubility in many common reaction solvents. This guide will walk you through systematic approaches to overcome this critical hurdle.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding the solubility of this compound.

Q1: Why is this compound so poorly soluble in many common organic solvents?

A1: The poor solubility of this compound stems from a combination of its molecular features. The presence of the polar nitro group (-NO2) and the lactam ring creates strong dipole-dipole interactions and hydrogen bonding between molecules. These forces lead to a stable crystal lattice structure that requires a significant amount of energy to disrupt and dissolve.

Q2: I'm seeing my compound crash out of solution when I add another reagent. What's happening?

A2: This is a common issue known as "salting out" or precipitation due to a change in the solvent environment.[1] The addition of a new reagent can alter the overall polarity of your reaction mixture, reducing the solubility of this compound.[1] To mitigate this, consider a slow, dropwise addition of the second reagent with vigorous stirring to maintain a homogenous solution.

Q3: Can I just heat the mixture to get it to dissolve?

A3: Heating can be an effective way to increase solubility.[1] However, it's crucial to be aware of the thermal stability of this compound and your other reactants. Overheating can lead to decomposition or unwanted side reactions.[1] Always use a condenser to prevent solvent loss when heating and monitor for any color changes that might indicate degradation.

Q4: What is a good starting point for solvent selection?

A4: Highly polar aprotic solvents are often a good starting point for dissolving this compound. Consider solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP).[2] It's recommended to perform small-scale solubility tests with a range of solvents to find the most suitable one for your specific reaction conditions.

In-Depth Troubleshooting Guides

When simple solvent selection and heating are not sufficient, a more systematic approach is necessary. The following guides provide detailed strategies to enhance the solubility of this compound.

Issue 1: Insufficient Solubility in a Single Solvent System

If this compound remains insoluble even in polar aprotic solvents, a co-solvent system can be a powerful solution.

The Co-solvency Approach

Co-solvency involves using a mixture of solvents to achieve a desired polarity and solubilizing power that a single solvent cannot provide.[3][4][5] This technique is particularly useful for compounds like this compound that have both polar and non-polar characteristics.

Underlying Principle: Co-solvents work by reducing the interfacial tension between the solute and the primary solvent, effectively making the solute more "comfortable" in the solution.[3]

Workflow for Selecting a Co-Solvent System:

Caption: Decision-making workflow for pH modification.

Issue 3: Even with Co-solvents and pH Adjustment, Solubility Remains a Challenge

For particularly stubborn solubility issues, more advanced techniques may be required.

Advanced Solubilization Techniques
  • Surfactants: These are amphiphilic molecules that can form micelles in solution. [6][7][8]The hydrophobic core of the micelle can encapsulate poorly soluble compounds like this compound, increasing their apparent solubility in the bulk solvent. [6][8]Non-ionic surfactants like Tween® or Triton™ are often used to avoid unwanted ionic interactions. [7]

  • Sonication: The use of high-frequency sound waves can help to break down solid aggregates and enhance dissolution. [1][9][10]This technique provides mechanical energy to overcome the lattice energy of the solid, facilitating its interaction with the solvent. [9] Protocol for Sonication-Assisted Dissolution:

    • Prepare a slurry of this compound in your chosen solvent or solvent system.

    • Place the reaction vessel in an ultrasonic bath.

    • Sonicate the mixture in short bursts (e.g., 5-10 minutes) to avoid excessive heating.

    • Monitor the temperature of the mixture and use a cooling bath if necessary.

    • Continue sonication until the solid has dissolved.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. [11]They can form inclusion complexes with poorly soluble molecules, effectively encapsulating them and increasing their solubility in aqueous media. [12][11]Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and low toxicity. [11]

Summary of Troubleshooting Strategies

StrategyPrincipleBest ForConsiderations
Co-solvency Altering the polarity of the solvent system. [3]Moderately soluble compounds or when a single solvent is not effective.Miscibility of solvents, potential for precipitation upon addition of other reagents.
pH Adjustment Ionizing the molecule to increase its polarity and solubility. [13]Compounds with acidic or basic functional groups.Potential for side reactions, stability of reactants and products at different pH values.
Surfactants Encapsulating the solute in micelles. [6][8]Highly non-polar compounds in polar solvents.Potential for foaming, interference with downstream purification.
Sonication Using ultrasonic energy to break down solid aggregates. [9][10]Stubbornly insoluble compounds.Potential for localized heating, degradation of sensitive molecules.
Cyclodextrins Forming inclusion complexes to enhance aqueous solubility. [11]Enhancing solubility in aqueous or protic media.Stoichiometry of the complex, potential for competitive binding.

Concluding Remarks

Overcoming the poor solubility of this compound is a critical step in harnessing its full potential in your research. By systematically applying the principles of co-solvency, pH modification, and advanced solubilization techniques, you can successfully navigate these challenges. This guide provides a framework for troubleshooting, but always remember that empirical testing and careful observation are paramount to finding the optimal conditions for your specific reaction.

References

  • Co-solvency and anti-solvent method for the solubility enhancement. (2024, October 30). Google AI Search.
  • Solubilization techniques used for poorly water-soluble drugs - PMC. (n.d.). PubMed Central.
  • Overcoming poor solubility of 3-fluoro-2-methyl-1H-indole deriv
  • Unlocking the Benefits of Sonication for Creating Soluble Liquids | Envirostar. (2023, April 21). Envirostar.
  • Cosolvent and Complexation Systems. (2022, May 30). Pharma Excipients.
  • Harnessing Sound Waves: Sonication for Creating Soluble Liquids | Envirostar. (2023, May 11). Envirostar.
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. (2024, March 15). WuXi AppTec DMPK.
  • Improving the solubility of 2,6-Dibromo-4-nitroaniline for reactions. (n.d.). Benchchem.
  • Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evalu
  • Ultrasound influence on the solubility of solid dispersions prepared for a poorly soluble drug. (n.d.). PubMed.
  • Addressing poor solubility of reactants in surfactant synthesis. (n.d.). Benchchem.
  • Sonocrystallization: Emerging Approach for Solubility Enhancement of Poorly Aqueous Soluble Drug Molecules | Neuroquantology. (n.d.). Neuroquantology.
  • Ultrasonic Dissolving of Solids in Liquids. (n.d.). Hielscher Ultrasonics.
  • The use of surfactants in the extraction of active ingredients from natural resources: a comprehensive review. (2025, July 8). NIH.
  • ENHANCEMENT OF SOLUBILITY; AN OVERVIEW. (2013, November 13).
  • Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone deriv
  • Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). (n.d.). CORE.
  • 5 Novel Techniques for Solubility Enhancement. (2021, July 26). Ascendia Pharmaceutical Solutions.
  • Techniques for Improving Solubility. (n.d.). International Journal of Medical Science and Dental Research.
  • 16.4: The Effects of pH on Solubility. (2019, January 3). Chemistry LibreTexts.
  • Solubility and Partitioning Behavior of Surfactants and Additives Used in Bioprocesses. (2025, August 10).
  • Solubility-pH profiles of some acidic, basic and amphoteric drugs. (n.d.).
  • Exp.
  • Solubility enhancement techniques: A comprehensive review. (2023, March 13). WJBPHS.
  • The Role of Surfactants in Solubiliz
  • Solubility of Organic Compounds. (2023, August 31). University of Sydney.
  • A review on solubility enhancement techniques. (n.d.). SciSpace.
  • 4-Nitro-1H-indole | C8H6N2O2 | CID 145766. (n.d.). PubChem - NIH.
  • Nitroindole | C8H6N2O2 | CID 43297. (n.d.). PubChem - NIH.
  • 4-Nitroaniline. (n.d.). Wikipedia.
  • 4-Nitroaniline | C6H6N2O2 | CID 7475. (n.d.). PubChem - NIH.
  • Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia - PMC. (n.d.). NIH.
  • Solvents and Polarity. (n.d.). Department of Chemistry : University of Rochester.
  • Common Solvents Used in Organic Chemistry: Table of Properties 1. (2020, August 9).
  • Solubility of 4-methyl-2-nitroaniline in fourteen organic solvents from T = (278.15 to 313.15) K and mixing properties of solutions. (2025, August 7).
  • (PDF) A new synthesis of 2-nitroindoles. (2025, August 6).
  • One-pot synthesis of polysubstituted indoles from aliphatic nitro compounds under mild conditions - PMC. (2008, March 5). NIH.
  • Is p-nitrophenol soluble in organic solvents?. (n.d.). ECHEMI.
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  • Discovery of indole-2-one derivatives as BRD4 (BD1) selective inhibitors. (2024, May 15). PubMed.

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Identification and characterization of impurities in 4-Nitroindolin-2-one samples

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The rigorous identification and characterization of impurities in active pharmaceutical ingredients (APIs) like 4-Nitroindolin-2-one are critical for ensuring drug safety, efficacy, and stability. Impurities can arise from various sources, including the synthetic route, degradation of the API, or interaction with excipients and storage conditions.[1][2][3] This guide serves as a technical resource for researchers, scientists, and drug development professionals, providing troubleshooting advice and answers to frequently encountered challenges during the analysis of this compound samples.

Section 1: Understanding Potential Impurities in this compound

This section addresses the foundational knowledge required before beginning any analysis: knowing what to look for.

Q1: What are the most likely impurities I should expect in my this compound sample?

The impurity profile is intrinsically linked to the synthetic pathway and storage conditions. While a definitive list requires specific process knowledge, impurities can be logically categorized. We recommend creating a preliminary list based on your specific synthesis route to guide your analytical method development.

Table 1: Common Categories of Potential Impurities in this compound

Impurity CategoryPotential Compounds/StructuresLikely Origin
Starting Materials & Intermediates Unreacted starting materials (e.g., substituted o-nitrotoluenes), intermediates from specific routes (e.g., Reissert or Madelung synthesis).[4]Incomplete reaction or inefficient purification.
Process-Related By-products Isomers (e.g., 5- or 6-Nitroindolin-2-one), products from side-reactions like over-oxidation or incomplete cyclization.Non-specific reaction conditions, competing reaction pathways.
Degradation Products 4-Aminoindolin-2-one (reduction of the nitro group), products of lactam hydrolysis.[5]Exposure to light, heat, humidity, or incompatible pH conditions.
Reagents & Solvents Residual catalysts, reagents, and solvents used during synthesis and purification.Inadequate final purification and drying steps.

Expert Insight: The nitroaromatic structure of this compound makes it susceptible to reduction.[6] Therefore, paying close attention to potential reductive degradants, such as 4-Aminoindolin-2-one, is crucial, especially in stability studies.

Section 2: Analytical Strategy and Method Development

A robust analytical method is the cornerstone of accurate impurity profiling. This section provides guidance on developing and optimizing your primary analytical technique, typically High-Performance Liquid Chromatography (HPLC).

Q2: How should I approach developing an HPLC method for separating this compound from its impurities?

A systematic approach is key. We recommend a multi-stage process, starting with column and mobile phase screening and progressing to fine-tuning for optimal resolution.

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Caption: A systematic workflow for HPLC method development.

Experimental Protocol: Stability-Indicating RP-HPLC Method Development
  • Instrumentation:

    • HPLC or UHPLC system with a Diode Array Detector (DAD) or UV detector.

    • Data acquisition and processing software.

  • Initial Conditions (Starting Point):

    • Column: A standard C18 column (e.g., 4.6 x 150 mm, 3.5 µm) is a versatile starting point. For better retention of potentially polar degradants, consider a phenyl or polar-embedded phase as an alternative.[7]

    • Mobile Phase A: 0.1% Formic Acid or Phosphoric Acid in Water. The choice of buffer should be made to ensure the final pH is at least one unit away from the analyte's pKa.

    • Mobile Phase B: Acetonitrile (ACN) or Methanol (MeOH). ACN often provides better peak shapes and lower backpressure.

    • Detection: Monitor at a wavelength where the API and expected impurities have significant absorbance (e.g., 254 nm, or an API-specific maximum). Use DAD to check for peak purity.

    • Column Temperature: 30 °C.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5 µL.

  • Screening and Optimization:

    • Gradient: Start with a broad scouting gradient (e.g., 5-95% B over 20 minutes) to elute all potential impurities.

    • Analysis: Inject a sample of this compound and a stressed sample (e.g., acid/base hydrolyzed, oxidized, photolytically degraded) to ensure the method is stability-indicating.

    • Optimization: Adjust the gradient slope to improve the resolution between the main peak and any closely eluting impurities. If peak shape is poor (e.g., tailing), adjust the mobile phase pH or switch to a different column chemistry.[8]

Section 3: Troubleshooting Common Chromatographic Issues

Even with a well-developed method, problems can arise. This section provides solutions to common issues encountered during the analysis of this compound.

Q3: My peaks are tailing or showing poor shape. What should I do?

Peak tailing is a common issue, often caused by secondary interactions between the analyte and the stationary phase or by issues with the HPLC system itself.

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solution1a [label="Solution:\nLower mobile phase pH (e.g., to 2.5-3.0)\nto suppress silanol activity.", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution1b [label="Solution:\nUse a base-deactivated or\nend-capped column.", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution2a [label="Solution:\nReduce sample concentration.", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution2b [label="Solution:\nFlush column or replace if old.", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution3a [label="Solution:\nDissolve sample in mobile phase\nor a weaker solvent.", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges problem -> {cause1, cause2, cause3} [arrowhead=none]; cause1 -> {solution1a, solution1b}; cause2 -> {solution2a, solution2b}; cause3 -> solution3a; }

Caption: A decision tree for troubleshooting peak tailing.

Table 2: Quick Troubleshooting Guide for Common HPLC Issues

SymptomPotential CauseRecommended Solution
Shifting Retention Times Inconsistent mobile phase preparation; column temperature fluctuation; column aging.Ensure precise mobile phase preparation; use a column oven for temperature control; flush the column or replace if necessary.[9]
High Backpressure Blockage in the system (e.g., guard column, column frit); mobile phase precipitation.Replace guard column/in-line filter; filter mobile phases and samples; flush the system with a strong solvent.[9]
Ghost Peaks Carryover from previous injection; contamination in the mobile phase.Implement a robust needle wash program; run blank gradients to identify the source of contamination.
Low Sensitivity Incorrect detection wavelength; sample degradation; low injection volume.Verify wavelength using a DAD; ensure sample stability; check injector for proper function.[10]

Section 4: Structure Elucidation of Unknown Impurities

Identifying an unknown peak is a critical step. This usually involves a combination of mass spectrometry (MS) for molecular weight and fragmentation information, and Nuclear Magnetic Resonance (NMR) for definitive structure confirmation.

Q4: I have an unknown peak in my chromatogram. How do I determine its structure?

A hyphenated approach using LC-MS is the most efficient first step.

  • LC-MS Analysis: Obtain the mass-to-charge ratio (m/z) of the unknown impurity. High-resolution mass spectrometry (HRMS) is invaluable for determining the elemental composition.

  • Fragmentation Analysis (MS/MS): Fragment the parent ion to gain structural insights. For nitroaromatic compounds, characteristic losses of NO (30 Da), NO₂ (46 Da), and OH (17 Da) can be highly informative.[11][12][13] For example, the loss of 46 Da strongly suggests the presence of a nitro group.

  • Isotopic Pattern Analysis: Check for characteristic isotopic patterns if you suspect the presence of elements like chlorine or bromine from starting materials or reagents.

  • Propose Putative Structures: Based on the molecular formula and fragmentation data, propose potential structures. Consider likely degradation pathways (e.g., reduction of NO₂ to NH₂) or synthetic by-products.

  • NMR for Confirmation: If the impurity can be isolated (e.g., via preparative HPLC), 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are the gold standard for unambiguous structure elucidation.[14][15][16] Key ¹H NMR signals for the indolin-2-one core and substituent shifts will confirm the structure.[17][18]

Experimental Protocol: Sample Preparation for LC-MS Analysis
  • Solvent Selection: Dissolve the this compound sample in a solvent compatible with the HPLC mobile phase (e.g., a mixture of water and acetonitrile).

  • Concentration: Prepare a sample at a concentration suitable for impurity detection (e.g., 0.5-1.0 mg/mL). The goal is to see impurity peaks clearly without overloading the mass spectrometer with the main API peak.

  • Filtration: Filter the sample through a 0.22 µm syringe filter (ideally one certified for low extractables) to remove particulates that could clog the system.

  • Ionization Mode: Given the structure, both Electrospray Ionization (ESI) positive and negative modes should be screened. ESI negative mode may be particularly useful for deprotonating acidic protons, while ESI positive mode can show protonated molecules [M+H]⁺.[11]

  • Blank Injection: Always run a solvent blank before and after the sample to ensure there is no system contamination or carryover.

Section 5: Frequently Asked Questions (FAQs)

Q5: Can I use Gas Chromatography (GC) to analyze for impurities? GC is generally not the primary choice for this compound due to its low volatility and potential for thermal degradation in the GC inlet. However, GC-MS is the ideal technique for analyzing volatile organic impurities, such as residual solvents from the synthesis.[1]

Q6: What are the regulatory expectations for impurity profiling? Regulatory bodies like the ICH have established thresholds for reporting, identifying, and qualifying impurities in new drug substances. For instance, the identification threshold for impurities is often ≥0.10%.[2] It is essential to consult the latest ICH guidelines (Q3A/B) for specific requirements.

Q7: My sample shows a new impurity upon storage. What is the likely cause? The appearance of a new peak during a stability study often points to a degradation product. For this compound, common degradation pathways include:

  • Reduction: The nitro group is reduced to an amino group (4-Aminoindolin-2-one).

  • Hydrolysis: The amide bond (lactam) in the indolinone ring can hydrolyze under strongly acidic or basic conditions.

  • Photodegradation: Exposure to light can induce degradation. Stressing the sample under controlled conditions (heat, light, acid, base, oxidation) can help confirm the identity of the degradation product.[19]

References

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  • Low, J. N., et al. (2020). Synthesis of N-substituted 3-(2-aryl-2-oxoethyl)-3-hydroxyindolin-2-ones and their conversion to N-substituted (E)-3-(2-aryl-2-oxoethylidene)indolin-2-ones: synthetic sequence, spectroscopic characterization and structures of four 3-hydroxy compounds and five oxoethylidene products. Acta Crystallographica Section C Structural Chemistry, 76(Pt 5), 458-472. [Link]

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Sources

Technical Support Center: Optimizing Catalyst Selection for 4-Nitroindolin-2-one Transformations

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide by a Senior Application Scientist.

Welcome to the technical support center for the catalytic transformations of 4-Nitroindolin-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and troubleshoot common experimental challenges. As a key intermediate in pharmaceutical synthesis, mastering the transformations of this compound is crucial for the efficient development of novel therapeutics.[1][2]

This document provides in-depth, field-proven insights in a direct question-and-answer format, focusing on two primary transformations: the catalytic reduction of the nitro group and the N-arylation of the lactam.

Section 1: Catalytic Reduction of this compound to 4-Aminoindolin-2-one

The reduction of the nitro group on the this compound scaffold is a foundational step in many synthetic routes. The resulting 4-amino group provides a versatile handle for further functionalization. However, achieving high yield and chemoselectivity can be challenging.

Frequently Asked Questions (FAQs) - Nitro Group Reduction

Q1: What is the most common and reliable catalyst for reducing this compound?

A1: Palladium on activated carbon (Pd/C), typically at 5% or 10% loading, is the most widely used and reliable catalyst for this transformation. It is highly effective for the hydrogenation of aromatic nitro groups and is known for its excellent chemoselectivity, often leaving other reducible functional groups (e.g., esters, amides) intact under standard conditions.[3]

Q2: My substrate contains other reducible functional groups. How can I selectively reduce only the nitro group?

A2: Chemoselectivity is a primary concern in complex molecule synthesis.[3] The choice of catalyst and conditions is critical.

  • Palladium on Carbon (Pd/C): This is generally the best first choice for its high chemoselectivity towards the nitro group.

  • Platinum on Carbon (Pt/C): This is a more active catalyst and may be less selective. It can be useful if the reaction with Pd/C is too slow, but careful monitoring is required to avoid over-reduction.[4]

  • Raney Nickel (Ra-Ni): This is a very strong and often pyrophoric catalyst. It is generally not recommended when high chemoselectivity is required, as it can reduce a wider range of functional groups.[3]

  • Transfer Hydrogenation: Using a hydrogen donor like ammonium formate or cyclohexene with Pd/C can sometimes offer enhanced selectivity and milder reaction conditions compared to using hydrogen gas.[4]

Q3: My hydrogenation reaction is stalled or showing very low conversion. What are the likely causes?

A3: Low or no conversion is a frequent issue in catalytic hydrogenations. A systematic approach to troubleshooting is essential.[4][5] The most common culprits are related to the catalyst, the reaction conditions, or the substrate/solvent purity.

Troubleshooting Guide: Low Conversion in Nitro-Reduction

This guide will help you diagnose and resolve issues leading to incomplete reactions.

Issue 1: Catalyst Inactivity or Poisoning

  • Explanation: The catalyst's active sites can be blocked or destroyed by impurities. Sulfur, halides, and strong coordinating agents are common poisons. The catalyst may also lose activity over time due to improper storage or handling.[4]

  • Solutions:

    • Use a Fresh Catalyst: Always use a fresh batch of catalyst from a reliable supplier to rule out deactivation from storage.[4]

    • Purify Substrate: Ensure your this compound starting material is free from potential catalyst poisons. Recrystallization or column chromatography may be necessary.

    • Inert Atmosphere Handling: Handle pyrophoric catalysts like Raney Nickel under an inert atmosphere to prevent oxidation.[4]

Issue 2: Inadequate Reaction Conditions

  • Explanation: Catalytic hydrogenation is a three-phase reaction (solid catalyst, liquid substrate/solvent, gaseous hydrogen). Efficient mixing and sufficient hydrogen availability are paramount.[4]

  • Solutions:

    • Increase Hydrogen Pressure: If using a balloon, ensure it is fully inflated and remains so. For more robust reactions, use a Parr shaker or a similar hydrogenation apparatus to control and maintain pressure.

    • Optimize Temperature: While many hydrogenations run at room temperature, gentle heating (e.g., 40-50 °C) can sometimes increase the reaction rate. However, be cautious as higher temperatures can decrease selectivity.[4]

    • Ensure Vigorous Stirring: Inefficient agitation is a common cause of slow reactions. Use a stir bar that is large enough to create a vortex and ensure the solid catalyst is well-suspended in the solution.[4]

Issue 3: Substrate or Solvent Issues

  • Explanation: Poor solubility of the substrate can limit its access to the catalyst surface. Impurities in the solvent can also act as catalyst poisons.

  • Solutions:

    • Select an Appropriate Solvent: Methanol, ethanol, and ethyl acetate are common choices. If solubility is an issue, consider a co-solvent system or a different solvent altogether, like THF.

    • Use High-Purity Solvents: Always use solvents of appropriate grade (e.g., HPLC grade or distilled) to avoid introducing contaminants.

Troubleshooting_Hydrogenation start Low or No Conversion cat_check 1. Check Catalyst start->cat_check cond_check 2. Check Conditions sub_check 3. Check Substrate/Solvent poisoned Poisoned? cat_check->poisoned cat_check->poisoned inactive Inactive/Old? cat_check->inactive loading Insufficient Loading? cat_check->loading pressure Inadequate H₂ Pressure? cond_check->pressure temp Incorrect Temperature? cond_check->temp agitation Poor Agitation? cond_check->agitation solubility Poor Solubility? sub_check->solubility solvent_purity Impure Solvent? sub_check->solvent_purity sol_poison Purify Substrate (Remove S, Halides) poisoned->sol_poison Yes sol_inactive Use Fresh Catalyst inactive->sol_inactive Yes sol_loading Increase Catalyst (e.g., 5-10 mol%) loading->sol_loading Yes sol_pressure Increase H₂ Pressure (Use Parr Shaker) pressure->sol_pressure Yes sol_temp Gently Increase Temp (e.g., to 40°C) temp->sol_temp Yes sol_agitation Increase Stir Rate (Ensure Catalyst Suspension) agitation->sol_agitation Yes sol_solubility Change Solvent (e.g., MeOH, EtOH, EtOAc, THF) solubility->sol_solubility Yes sol_purity Use High-Purity Distilled Solvent solvent_purity->sol_purity Yes

Caption: Troubleshooting workflow for low conversion in catalytic hydrogenation.

Experimental Protocol: Catalytic Hydrogenation of this compound
  • Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Solvent Addition: Add a suitable solvent (e.g., methanol or ethyl acetate, approx. 0.1 M concentration). Stir until the starting material is fully dissolved.

  • Inert Gas Purge: Purge the flask with an inert gas (Nitrogen or Argon) for 5-10 minutes.

  • Catalyst Addition: Under a positive pressure of inert gas, carefully add 10% Pd/C catalyst (5-10 mol% by weight).[4]

  • Hydrogenation: Evacuate the inert gas and introduce hydrogen gas. This can be done by attaching a hydrogen-filled balloon or by connecting the flask to a hydrogenation apparatus set to the desired pressure (e.g., 1-3 atm).[4]

  • Reaction: Stir the reaction mixture vigorously at room temperature. Efficient stirring is crucial to ensure the catalyst remains suspended.[4]

  • Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS) until the starting material is consumed.

  • Work-up: Once the reaction is complete, carefully vent the excess hydrogen and purge the system again with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 4-Aminoindolin-2-one, which can be purified further if necessary.

Section 2: Palladium-Catalyzed N-Arylation of this compound

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, allowing for the N-arylation of the indolin-2-one core.[6] This reaction is highly dependent on the synergistic interplay between the palladium catalyst, the phosphine ligand, and the base.

Frequently Asked Questions (FAQs) - N-Arylation

Q1: What is a standard starting catalyst system for the N-arylation of this compound?

A1: A robust starting point for the Buchwald-Hartwig amination of lactams is a combination of a palladium(II) precatalyst like Pd(OAc)₂ or a palladium(0) source like Pd₂(dba)₃, paired with a suitable phosphine ligand.[7][8] Xantphos is an excellent, versatile ligand for this type of transformation. A strong, non-nucleophilic base such as cesium carbonate (Cs₂CO₃) or sodium tert-butoxide (NaOtBu) is typically required.[7][9]

Q2: My N-arylation reaction is not working. What are the most critical parameters to investigate?

A2: The failure of a Buchwald-Hartwig reaction often points to one of three areas: the catalyst system (ligand choice), the base, or the reaction setup (air and moisture sensitivity).

  • Ligand: The ligand is arguably the most critical variable. If Xantphos fails, consider other classes of ligands such as bidentate phosphines like BINAP or sterically hindered monodentate ligands.[6]

  • Base: The strength and solubility of the base are crucial. NaOtBu is stronger but can be incompatible with sensitive functional groups. Cs₂CO₃ is a milder, effective choice.[7] Ensure the base is anhydrous.

  • Atmosphere: The Pd(0) active species is highly sensitive to oxygen. The reaction must be set up under a strictly inert atmosphere (Argon or Nitrogen). Use degassed solvents.

Q3: Can the nitro group on the substrate interfere with the N-arylation reaction?

A3: Yes, the electron-withdrawing nitro group can influence the reactivity of the substrate. Furthermore, some palladium-phosphine systems can potentially be reduced by substrates containing nitro groups, leading to catalyst deactivation.[10] If catalyst deactivation is suspected, screening different ligands or using a more robust precatalyst (e.g., a G3-palladacycle) may be beneficial.

Troubleshooting Guide: Low Yield in N-Arylation

Issue 1: Catalyst System Incompatibility

  • Explanation: The combination of palladium source, ligand, and substrate is not optimal. The ligand may be too bulky or not electron-rich enough to facilitate the catalytic cycle.

  • Solutions:

    • Ligand Screening: This is the most effective strategy. Create a small screening matrix with different classes of ligands (e.g., Xantphos, RuPhos, BrettPhos, BINAP).

    • Palladium Source: While Pd(OAc)₂ and Pd₂(dba)₃ are common, pre-formed palladacycle precatalysts can offer higher stability and activity.

    • Solvent Choice: Toluene and dioxane are standard solvents.[7] A more polar solvent like DMF might be effective in some cases, especially with soluble organic bases like DBU.[9]

Issue 2: Base-Related Problems

  • Explanation: The base may be too weak, not soluble enough, or degrading the substrate/product. For example, KOtBu is incompatible with ester functional groups.[10]

  • Solutions:

    • Vary the Base: Test different bases like K₃PO₄, K₂CO₃, or NaOtBu in addition to Cs₂CO₃.

    • Ensure Anhydrous Conditions: Use a freshly opened bottle of base or dry it in an oven before use. Moisture can quench the base and hinder the reaction.

Issue 3: Reaction Conditions and Setup

  • Explanation: As mentioned, oxygen can kill the catalyst. High temperatures can also lead to ligand decomposition or side reactions.

  • Solutions:

    • Degas Solvents: Thoroughly degas the reaction solvent by sparging with argon or using several freeze-pump-thaw cycles.

    • Optimize Temperature: Buchwald-Hartwig reactions are typically run at elevated temperatures (80-110 °C).[7] Systematically screen the temperature to find the optimal balance between reaction rate and catalyst stability.

Buchwald_Hartwig cluster_inputs Key Reaction Components Catalyst Pd(0) Catalyst (Active Species) Product N-Aryl Product (Ar-NR₂) Catalyst->Product Reductive Elimination ArylHalide Aryl Halide (Ar-X) ArylHalide->Catalyst Oxidative Addition Lactam This compound (R₂NH) Lactam->Catalyst Coordination Base Base (e.g., Cs₂CO₃) Base->Lactam Deprotonates Ligand Ligand (e.g., Xantphos) Ligand->Catalyst Stabilizes & Activates

Caption: Key components and relationships in a Buchwald-Hartwig N-arylation.

Experimental Protocol: N-Arylation of this compound
  • Setup: To an oven-dried Schlenk tube or reaction vial, add the palladium precatalyst (e.g., Pd(OAc)₂, 2-5 mol%), the phosphine ligand (e.g., Xantphos, 4-10 mol%), and the base (e.g., Cs₂CO₃, 1.5-2.0 eq).

  • Reagent Addition: Add the this compound (1.0 eq) and the aryl halide (1.1-1.2 eq).

  • Inert Atmosphere: Seal the vessel, and evacuate and backfill with an inert gas (Argon is preferred) three times.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

  • Heating: Place the reaction vessel in a preheated oil bath or heating block set to the desired temperature (e.g., 100 °C).

  • Reaction: Stir the reaction mixture for the specified time (typically 12-24 hours).

  • Monitoring: Monitor the reaction by taking small aliquots (under inert atmosphere if possible) and analyzing via TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with a solvent like ethyl acetate and filter through Celite® to remove inorganic salts and catalyst residues.

  • Purification: Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Comparative Data for Catalyst Systems

Table 1: Catalyst Systems for Nitro Group Reduction

Catalyst SystemH₂ SourceTypical ConditionsAdvantagesDisadvantages
10% Pd/C H₂ gas (1-3 atm)RT, MeOH/EtOAcHigh chemoselectivity, reliableCan be slow, susceptible to poisoning[4]
Pt/C H₂ gas (1-3 atm)RT, MeOH/EtOAcMore active than Pd/CLower chemoselectivity, risk of over-reduction[4]
Raney® Ni H₂ gas (1-5 atm)RT to 50°C, EtOHHighly active, inexpensivePyrophoric, low chemoselectivity, safety concerns[3]
Pd/C + NH₄HCO₂ Ammonium Formate50-80°C, MeOHTransfer hydrogenation, no H₂ gas neededHigher temperatures often required

Table 2: Catalyst Systems for N-Arylation (Buchwald-Hartwig)

Pd SourceLigandBaseTypical ConditionsAdvantagesDisadvantages
Pd(OAc)₂ XantphosCs₂CO₃100°C, TolueneBroad scope for lactams, reliable[7]Can be slow, requires careful inerting
Pd₂(dba)₃ BINAPNaOtBu80-100°C, TolueneHighly active system[6]Base is harsh, less functional group tolerance
Pd G3-XantPhos (Internal)K₃PO₄80-110°C, DioxaneAir-stable precatalyst, high activityMore expensive than simple Pd salts
Pd(OAc)₂ RuPhosNaOtBuRT to 80°CActive at lower temperaturesLigand can be expensive

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Navigating the Exotherm: A Technical Support Guide for the Synthesis of 4-Nitroindolin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of 4-nitroindolin-2-one. As Senior Application Scientists, we understand the critical importance of managing thermally sensitive reactions. The nitration of indolin-2-one is a classic example of a highly exothermic process where precise control is paramount to ensure both the safety of the experiment and the purity of the final product. This guide is designed to provide you with in-depth troubleshooting advice and frequently asked questions to navigate the potential thermal instability during this synthesis.

Understanding the Challenge: The Exothermic Nitration of Indolin-2-one

The introduction of a nitro group onto an aromatic ring is an inherently energetic transformation.[1] In the case of indolin-2-one, the reaction with a nitrating agent, typically a mixture of nitric and sulfuric acids, generates a significant amount of heat.[2] If this heat is not effectively dissipated, the reaction rate can accelerate uncontrollably, leading to a dangerous situation known as a thermal runaway.[3][4][5] A thermal runaway can result in a rapid increase in temperature and pressure, potentially causing the release of hazardous materials and even an explosion.[3]

This guide will walk you through a proposed safe and controlled synthesis protocol and then address the common issues that can arise, providing you with the knowledge to troubleshoot and maintain control over your reaction.

Proposed Safe Synthesis Protocol for this compound

This protocol is designed for a laboratory scale (e.g., 1-10 g) and prioritizes thermal control.

Reagents and Equipment:

  • Indolin-2-one

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice bath (or a cryostat for more precise temperature control)

  • Jacketed reaction vessel with overhead stirring

  • Thermocouple for accurate temperature monitoring

  • Dropping funnel for controlled addition of reagents

  • Quenching solution (e.g., ice-water mixture)

Step-by-Step Procedure:

  • Preparation of the Reaction Mixture:

    • In a jacketed reaction vessel equipped with a stirrer and a thermocouple, add indolin-2-one to concentrated sulfuric acid, ensuring the temperature is maintained at 0-5 °C with an ice bath. Stir the mixture until all the indolin-2-one has dissolved.

  • Preparation of the Nitrating Mixture:

    • In a separate flask, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, while cooling in an ice bath to maintain a temperature below 10 °C.

  • Controlled Addition of the Nitrating Agent:

    • Cool the solution of indolin-2-one in sulfuric acid to 0 °C.

    • Slowly add the pre-cooled nitrating mixture dropwise via a dropping funnel to the indolin-2-one solution. This is the most critical step for thermal control. Monitor the internal temperature of the reaction mixture closely and maintain it between 0-5 °C. The addition rate should be adjusted to prevent the temperature from rising above this range.

  • Reaction Monitoring:

    • After the addition is complete, continue to stir the reaction mixture at 0-5 °C for a specified time (e.g., 1-2 hours), monitoring the reaction progress by TLC.

  • Quenching the Reaction:

    • Once the reaction is complete, carefully and slowly pour the reaction mixture onto a vigorously stirred mixture of ice and water. This will precipitate the crude this compound.

  • Isolation and Purification:

    • Filter the precipitated solid, wash it with cold water until the washings are neutral, and then dry the product.

    • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

Troubleshooting Guide

Issue Potential Cause Recommended Action
Rapid Temperature Rise During Nitrating Agent Addition Addition rate is too fast. Inadequate cooling.Immediately stop the addition of the nitrating agent. Increase the efficiency of the cooling bath (add more ice/salt or lower the cryostat temperature). Once the temperature is back in the desired range, resume addition at a much slower rate.
Formation of a Dark Brown or Black Reaction Mixture Overheating leading to decomposition and side reactions.If accompanied by a rapid temperature rise, treat as a thermal runaway (see FAQs). If the temperature is controlled, it may indicate the formation of oxidized byproducts. Consider lowering the reaction temperature further in subsequent experiments.
Low Yield of this compound Incomplete reaction. Loss of product during workup. Formation of other isomers (e.g., 5-nitro or 6-nitroindolin-2-one).Monitor the reaction by TLC to ensure it has gone to completion before quenching. Ensure the quenching process is done with vigorous stirring to achieve fine precipitation for better recovery. Analyze the crude product by NMR or LC-MS to identify the presence of isomers. The regioselectivity of nitration can be influenced by the specific acid mixture and temperature.
Product is Difficult to Purify Presence of multiple nitro-isomers or decomposition products.Optimize the reaction temperature to improve regioselectivity. Consider alternative nitrating agents that may offer better selectivity under milder conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary signs of a pending thermal runaway in this reaction?

A1: The most critical indicator is a rapid and accelerating increase in the internal reaction temperature, even after you have stopped adding the nitrating agent and have maximum cooling applied. Other signs can include a sudden change in the color of the reaction mixture (e.g., to dark brown or black), vigorous gas evolution, and an increase in pressure within the reaction vessel.

Q2: What should I do in the event of a thermal runaway?

A2: Your personal safety is the top priority. If you observe the signs of a thermal runaway, and the temperature continues to rise uncontrollably, you should:

  • Alert others in the laboratory and evacuate the immediate area.

  • If it is safe to do so from a distance, activate any emergency quenching system you have in place.

  • Do not attempt to approach the reactor.

  • Follow your institution's emergency procedures.

Q3: Can I use a different nitrating agent to avoid the strong acidity of the sulfuric/nitric acid mixture?

A3: While the mixed acid system is common, other nitrating agents can be used, and some may offer milder reaction conditions. For example, acetyl nitrate, generated in situ from nitric acid and acetic anhydride, can sometimes be used. However, any new nitrating system must be thoroughly evaluated for its own thermal hazards before use.

Q4: How does the choice of solvent affect the thermal stability of the reaction?

A4: In this specific protocol, concentrated sulfuric acid acts as both a solvent and a catalyst. The high viscosity and heat capacity of sulfuric acid can help to moderate temperature fluctuations to some extent. Performing the reaction in a more dilute solution could potentially provide a larger heat sink, but it may also slow down the reaction rate and affect the product distribution. Any change in the solvent system requires a careful reassessment of the reaction's thermal profile.

Q5: I am considering scaling up this reaction. What are the key safety considerations?

A5: Scaling up an exothermic reaction like this one is a significant challenge. The surface-area-to-volume ratio of the reactor decreases as the scale increases, which makes heat removal less efficient.[4] Before scaling up, it is crucial to:

  • Perform a thorough risk assessment.

  • Obtain calorimetric data (e.g., from a reaction calorimeter) to understand the heat of reaction and the maximum temperature of the synthesis reaction (MTSR).

  • Consider moving to a continuous flow reactor system, which offers significantly better heat transfer and control over the reaction conditions, thereby enhancing safety.[6]

Visualizing the Process and Safety Logic

Reaction_Pathway Indolin2one Indolin-2-one ReactionMixture Reaction Mixture (0-5 °C) Indolin2one->ReactionMixture H2SO4 H2SO4 (solvent/catalyst) H2SO4->ReactionMixture NitratingAgent HNO3/H2SO4 (Nitrating Agent) NitratingAgent->ReactionMixture Slow, controlled addition Product This compound ReactionMixture->Product Exothermic Nitration

Troubleshooting_Workflow Start Monitor Reaction Temperature TempRise Temperature Rises Above 5 °C? Start->TempRise StopAddition Stop Addition of Nitrating Agent TempRise->StopAddition Yes ContinueMonitoring Continue Monitoring TempRise->ContinueMonitoring No IncreaseCooling Increase Cooling Capacity StopAddition->IncreaseCooling TempControlled Temperature Stabilizes? IncreaseCooling->TempControlled ResumeSlowly Resume Addition Slowly TempControlled->ResumeSlowly Yes Runaway Thermal Runaway Protocol! (Evacuate) TempControlled->Runaway No ResumeSlowly->ContinueMonitoring ContinueMonitoring->TempRise

References

  • Indolin-2-one Nitroimidazole Antibiotics Exhibit an Unexpected Dual Mode of Action. (2022-10-19). ACS Infectious Diseases. [Link]

  • 4-nitroindole. Organic Syntheses. [Link]

  • Bartoli indole synthesis. Wikipedia. [Link]

  • Synthesis of indolines. Organic Chemistry Portal. [Link]

  • MIXED NITRATING ACID (greater than 50% HN03). (2022-12-16). East Harbour Group. [Link]

  • Synthesis of indolin-2-ones (oxindoles) related to mitomycin A. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Synthesis of indoles. Organic Chemistry Portal. [Link]

  • Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. (2016-11-15). ChemMedChem. [Link]

  • Controlling temperature of nitration reactions.
  • Synthesis and Reactions of Nitroindoles. ResearchGate. [Link]

  • Nitration of Indoles. IV. The Nitration of 2-Phenylindole. The Journal of Organic Chemistry. [Link]

  • One-pot synthesis of polysubstituted indoles from aliphatic nitro compounds under mild conditions. (2008-03-05). Tetrahedron Letters. [Link]

  • Developing Preventative Strategies to Mitigate Thermal Runaway in NMC532-Graphite Cylindrical Cells Using Forensic Simulations. MDPI. [Link]

  • Short-Term Low Temperature Induces Nitro-Oxidative Stress that Deregulates the NADP-Malic Enzyme Function by Tyrosine Nitration in Arabidopsis thaliana. MDPI. [Link]

  • Continuous flow nitration in miniaturized devices. (2014-02-14). Journal of Flow Chemistry. [Link]

  • Effect of Amine Additives on Thermal Runaway Inhibition of SiCjjNCM811 Batteries. Journal of Electrochemistry. [Link]

  • A process for the preparation of oxindole derivatives.
  • Why is mononitration of phenol carried out at low temperatures? (2024-11-11). Quora. [Link]

  • Synthesis of 4- and 6-substituted nitroindoles. Tetrahedron. [Link]

  • Identification of the Decomposition Products in an Industrial Nitration Process under Thermal Runaway Conditions. ResearchGate. [Link]

  • Discovery of indole-2-one derivatives as BRD4 (BD1) selective inhibitors. (2024-05-15). Bioorganic & Medicinal Chemistry. [Link]

  • Experimental Study on Thermal-Induced Runaway in High Nickel Ternary Batteries. (2022-04-19). International Journal of Environmental Research and Public Health. [Link]

  • Lithium-ion batteries: Runaway risk of forming toxic compounds. ResearchGate. [Link]

  • Experimental Investigation on Thermal Runaway of Lithium-Ion Batteries under Low Pressure and Low Temperature. MDPI. [Link]

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Technical Support Center: Workup Procedures to Remove Unreacted Starting Materials

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for reaction workup procedures. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on the critical step of removing unreacted starting materials from a reaction mixture.[1][2][3] Moving beyond simple protocols, this resource emphasizes the underlying principles of each technique, offering troubleshooting advice and frequently asked questions to empower you to make informed decisions in your laboratory work.

The Importance of a Clean Reaction Workup

A successful chemical synthesis does not end with the formation of the desired product. The crude reaction mixture often contains a variety of substances, including the product, byproducts, catalysts, and, crucially, unreacted starting materials.[1][2] The process of separating and purifying the desired product from this complex mixture is known as the "workup."[1][3] Failure to effectively remove unreacted starting materials can compromise the purity of the final product, interfere with subsequent reaction steps, and complicate analytical characterization.

This guide will explore the most common and effective workup techniques, providing you with the knowledge to select and optimize the best procedure for your specific needs.

Selecting the Right Workup Strategy: A Decision-Making Workflow

Choosing the appropriate workup procedure is paramount for efficient purification. The selection process depends on the physical and chemical properties of your product and the unreacted starting materials, such as polarity, solubility, volatility, and acidic or basic nature.

Workup Decision Tree start Crude Reaction Mixture q1 Are starting materials and product solids? start->q1 q2 Significant difference in volatility? q1->q2 No recrystallization Recrystallization/ Precipitation q1->recrystallization Yes q3 Are compounds acidic or basic? q2->q3 No distillation Distillation q2->distillation Yes q4 Significant difference in polarity? q3->q4 No acid_base_extraction Acid-Base Extraction q3->acid_base_extraction Yes chromatography Column Chromatography q4->chromatography Yes extraction Liquid-Liquid Extraction q4->extraction No

Caption: A decision tree to guide the selection of an appropriate workup procedure.

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a fundamental and widely used technique to separate compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent.[4][5] The underlying principle is the partitioning of a solute between these two phases.[4][5] Non-polar compounds tend to reside in the organic phase, while polar and ionic species are more soluble in the aqueous phase.[4]

Troubleshooting Guide: Liquid-Liquid Extraction
Problem Possible Cause Solution
Emulsion Formation (a stable mixture of the two layers) - Vigorous shaking. - Presence of surfactants or finely divided solids. - Similar densities of the two phases.- Gently swirl or invert the separatory funnel instead of vigorous shaking. - Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer.[6] - Allow the mixture to stand for a longer period. - Filter the mixture through a plug of glass wool or Celite.
Poor Separation of Layers - Immiscible solvents were not used. - High concentration of solutes affecting solvent properties.- Ensure you are using two immiscible solvents. - Dilute the reaction mixture with more of the organic solvent.
Product is Partially Soluble in Both Layers - The polarity of the product is intermediate.- Perform multiple extractions with fresh solvent to maximize recovery.[7][8] - "Salt out" the organic compound from the aqueous layer by adding a saturated salt solution.[6]
Difficulty Identifying the Aqueous and Organic Layers - Unsure of the relative densities of the solvents.- Add a few drops of water to the separatory funnel; the layer that the drops join is the aqueous layer. - Consult a solvent density table.
FAQs: Liquid-Liquid Extraction

Q: How do I choose the right organic solvent for extraction?

A: The ideal extraction solvent should have the following properties:

  • It should readily dissolve the compound of interest.

  • It should be immiscible with the other solvent (usually water).

  • It should have a relatively low boiling point for easy removal by evaporation.[9]

  • It should be unreactive with the compounds in the mixture.

  • Common choices include diethyl ether, ethyl acetate, dichloromethane, and hexane.[10][11]

Q: What is the purpose of washing the organic layer with brine?

A: Washing with brine (a saturated aqueous solution of NaCl) helps to remove dissolved water from the organic layer and can also help to break up emulsions.[1][6]

Q: How many extractions are necessary?

A: It is generally more efficient to perform multiple extractions with smaller volumes of solvent rather than a single extraction with a large volume.[7] Three extractions are often sufficient to ensure a good recovery of the desired compound.

Protocol: Standard Liquid-Liquid Extraction
  • Ensure the stopcock of the separatory funnel is closed and place it securely in a ring stand.

  • Pour the reaction mixture into the separatory funnel.

  • Add the extraction solvent to the separatory funnel. The volume is typically 10-50% of the solution being washed.[2]

  • Stopper the funnel, and while holding the stopper and stopcock firmly, invert the funnel and vent to release any pressure.

  • Gently rock or swirl the funnel to mix the layers. Avoid vigorous shaking to prevent emulsion formation.

  • Return the funnel to the ring stand and allow the layers to separate completely.

  • Remove the stopper and carefully drain the bottom layer into a clean flask.

  • Drain the top layer through the top opening of the funnel to avoid contamination.

  • Repeat the extraction with fresh solvent as needed.

  • Combine the organic layers and proceed with drying and solvent removal.

Acid-Base Extraction

A powerful variation of liquid-liquid extraction, acid-base extraction, separates compounds based on their acidic or basic properties.[12][13] By reacting an acidic or basic compound with a base or an acid, respectively, a salt is formed.[13][14] This salt is typically water-soluble and will move into the aqueous layer, leaving neutral compounds behind in the organic layer.[13][15] The process can then be reversed to regenerate the original acidic or basic compound.

Troubleshooting Guide: Acid-Base Extraction
Problem Possible Cause Solution
Incomplete Extraction of Acidic/Basic Compound - The pH of the aqueous layer was not sufficiently basic or acidic. - The acid or base used was too weak or too strong.- Check the pH of the aqueous layer with pH paper to ensure it is in the desired range. - For carboxylic acids, a weak base like sodium bicarbonate is often sufficient. For phenols, a stronger base like sodium hydroxide is needed.[15] For amines, a dilute acid like HCl is typically used.[14]
Precipitation of Product in the Separatory Funnel - The salt formed is not soluble in the aqueous layer.- Add more water to the separatory funnel to dissolve the precipitate. - If the precipitate is the desired product, it can be collected by filtration.
Product Does Not Precipitate Upon Neutralization - The product is soluble in the aqueous solution even in its neutral form. - The solution was not sufficiently neutralized.- Extract the neutralized aqueous solution with an organic solvent to recover the product. - Carefully check and adjust the pH of the aqueous solution.
FAQs: Acid-Base Extraction

Q: Can I separate a mixture of a carboxylic acid and a phenol using acid-base extraction?

A: Yes. A weak base, such as sodium bicarbonate, will deprotonate the more acidic carboxylic acid, allowing it to be extracted into the aqueous layer. The less acidic phenol will remain in the organic layer. Subsequently, the phenol can be extracted with a stronger base like sodium hydroxide.[15]

Q: What is the purpose of backwashing?

A: After the initial extraction, the aqueous layer containing the salt of the desired compound may still contain some dissolved neutral impurities. A "backwash" with a fresh portion of the organic solvent can help to remove these impurities, leading to a purer final product.

Protocol: Separation of an Acidic, Basic, and Neutral Compound
  • Dissolve the mixture in a suitable organic solvent (e.g., diethyl ether) and place it in a separatory funnel.[13]

  • Add a dilute aqueous acid solution (e.g., 1 M HCl) to the separatory funnel.[14]

  • Shake and allow the layers to separate. The protonated basic compound will move to the aqueous layer.

  • Separate the layers. The aqueous layer contains the salt of the basic compound, and the organic layer contains the acidic and neutral compounds.

  • To the organic layer, add a dilute aqueous base solution (e.g., 1 M NaOH).[14]

  • Shake and allow the layers to separate. The deprotonated acidic compound will move to the aqueous layer.

  • Separate the layers. The organic layer now contains only the neutral compound.

  • To isolate the basic compound, neutralize the acidic aqueous layer with a base.

  • To isolate the acidic compound, neutralize the basic aqueous layer with an acid.[15]

  • The neutral compound can be recovered by drying the organic layer and evaporating the solvent.

Flash Column Chromatography

Flash column chromatography is a purification technique that separates compounds based on their differential adsorption to a stationary phase (commonly silica gel) and their solubility in a mobile phase (the eluent).[16] By applying pressure, the mobile phase is forced through the column, leading to a rapid and efficient separation.[16][17]

Troubleshooting Guide: Flash Column Chromatography
Problem Possible Cause Solution
Poor Separation (overlapping bands) - Inappropriate solvent system (eluent). - Column was not packed properly (cracks or channels). - Overloading the column with too much sample.- Optimize the solvent system using Thin Layer Chromatography (TLC) to achieve a good separation of Rf values. - Ensure the column is packed uniformly and without any air bubbles. - Use an appropriate amount of silica gel relative to the sample (typically a 20:1 to 100:1 ratio).[18]
Compound is Stuck on the Column - The eluent is not polar enough. - The compound is reacting with the silica gel.- Gradually increase the polarity of the eluent (gradient elution).[19] - For acid-sensitive compounds, deactivate the silica gel by adding a small amount of triethylamine (1-3%) to the eluent.[19]
Cracking of the Silica Gel Bed - The column ran dry. - A significant change in solvent polarity caused heat generation.- Always keep the silica gel covered with solvent. - When running a gradient, change the solvent composition gradually.
FAQs: Flash Column Chromatography

Q: How do I choose the right solvent system for my column?

A: The ideal solvent system should provide a good separation of your desired compound from impurities on a TLC plate. A good starting point is to find a solvent system that gives your product an Rf value of approximately 0.2-0.4.

Q: What is the difference between dry loading and wet loading?

A: In wet loading, the sample is dissolved in a small amount of the eluent and loaded directly onto the column. In dry loading, the sample is adsorbed onto a small amount of silica gel, the solvent is evaporated, and the resulting free-flowing powder is added to the top of the column.[19] Dry loading is often preferred for samples that are not very soluble in the eluent.

Protocol: Basic Flash Column Chromatography
  • Select a column of the appropriate size for the amount of sample to be purified.

  • Pack the column with silica gel, either as a slurry in the eluent or by dry packing followed by careful addition of the eluent.

  • Ensure the silica gel bed is level and free of cracks. Add a layer of sand on top to protect the silica surface.

  • Load the sample onto the column using either the wet or dry loading method.

  • Carefully add the eluent to the top of the column.

  • Apply pressure (e.g., from a nitrogen line or an air pump) to force the eluent through the column at a steady rate.[20]

  • Collect fractions in test tubes as the solvent elutes from the column.[18]

  • Analyze the fractions by TLC to identify which ones contain the purified product.

  • Combine the pure fractions and remove the solvent by rotary evaporation.

Recrystallization and Precipitation

Recrystallization is a powerful technique for purifying solid compounds.[21][22] It involves dissolving the impure solid in a hot solvent and then allowing the solution to cool slowly.[23] As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving the impurities behind in the solution.[22][23] Precipitation is a related technique where a change in solvent composition or the addition of a non-solvent causes the desired compound to become insoluble and precipitate out of the solution.[24][25]

Troubleshooting Guide: Recrystallization and Precipitation
Problem Possible Cause Solution
No Crystals Form Upon Cooling - Too much solvent was used. - The solution was cooled too quickly. - The compound is very soluble in the cold solvent.- Boil off some of the solvent to concentrate the solution and then allow it to cool again. - Allow the solution to cool slowly to room temperature before placing it in an ice bath.[22] - Try scratching the inside of the flask with a glass rod to induce crystallization. - Add a seed crystal of the pure compound.
Oiling Out (product separates as an oil, not crystals) - The boiling point of the solvent is higher than the melting point of the compound.[26] - The compound is too impure.- Choose a solvent with a lower boiling point. - Try to purify the compound by another method first, or add a small amount of a solvent in which the oil is soluble.
Low Recovery of Product - The compound is significantly soluble in the cold solvent. - Too much solvent was used for washing the crystals.- Cool the solution in an ice bath to maximize crystal formation. - Wash the crystals with a minimal amount of ice-cold solvent.[22]
FAQs: Recrystallization and Precipitation

Q: What are the characteristics of a good recrystallization solvent?

A: A good recrystallization solvent should:

  • Dissolve the compound well at high temperatures but poorly at low temperatures.[23][26]

  • Not react with the compound.[26]

  • Either dissolve the impurities well at all temperatures or not at all.

  • Have a relatively low boiling point for easy removal.

Q: What is the difference between recrystallization and precipitation?

A: Recrystallization relies on a gradual decrease in solubility with decreasing temperature to form a crystalline solid.[26] Precipitation is a more rapid process, often induced by adding a non-solvent, which may result in an amorphous or less pure solid.[24]

Protocol: Standard Recrystallization
  • Choose an appropriate solvent by testing the solubility of your compound in small amounts of different solvents.

  • Place the impure solid in an Erlenmeyer flask.

  • Add a small amount of the chosen solvent and heat the mixture to boiling while stirring.

  • Continue adding small portions of the hot solvent until the solid just dissolves.[21]

  • If the solution is colored and the pure compound is known to be colorless, add a small amount of decolorizing carbon and heat briefly.[21]

  • If necessary, perform a hot filtration to remove any insoluble impurities.[27]

  • Allow the hot, clear solution to cool slowly to room temperature.

  • Once crystals have formed, cool the flask in an ice bath to maximize the yield.

  • Collect the crystals by vacuum filtration using a Büchner funnel.[21]

  • Wash the crystals with a small amount of ice-cold solvent.[21][22]

  • Allow the crystals to dry completely.[21]

Distillation

Distillation is a purification technique used to separate liquids with different boiling points.[28] It is particularly useful for removing a volatile starting material from a less volatile product. The process involves heating a liquid to its boiling point, collecting the vapor, and then condensing the vapor back into a liquid in a separate container.[29]

Troubleshooting Guide: Distillation
Problem Possible Cause Solution
Bumping (violent boiling) - Uneven heating.- Add boiling chips or a magnetic stir bar to the distillation flask before heating.
No Condensation in the Condenser - The heating temperature is too low. - The condenser is not being cooled effectively.- Increase the temperature of the heating mantle or oil bath. - Ensure a steady flow of cold water through the condenser.
Product Decomposes During Distillation - The boiling point of the compound is too high at atmospheric pressure.- Perform a vacuum distillation to lower the boiling point of the compound.[28]
FAQs: Distillation

Q: When should I use simple distillation versus fractional distillation?

A: Simple distillation is effective for separating liquids with a large difference in boiling points (greater than 70 °C).[28] Fractional distillation is used for separating liquids with closer boiling points.

Q: What is the purpose of vacuum distillation?

A: Vacuum distillation is used to purify compounds that have very high boiling points or are thermally unstable at their atmospheric boiling point.[28] By reducing the pressure, the boiling point of the liquid is lowered.

Protocol: Simple Distillation
  • Place the liquid mixture in a round-bottom flask, no more than two-thirds full.

  • Add a few boiling chips or a stir bar.

  • Set up the distillation apparatus with a condenser and a receiving flask.

  • Begin heating the distillation flask.

  • Collect the distillate that condenses at a constant temperature, which corresponds to the boiling point of the more volatile component.

  • Stop the distillation when the temperature begins to rise again or when only a small amount of liquid remains in the distillation flask.

References

  • Recrystallization. (n.d.). UCLA Chemistry. Retrieved January 12, 2026, from [Link]

  • Recrystallization1. (n.d.). University of Colorado Boulder. Retrieved January 12, 2026, from [Link]

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  • Acid–base extraction. (2023, October 23). In Wikipedia. Retrieved January 12, 2026, from [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved January 12, 2026, from [Link]

  • Purification: Tips for Flash Column Chromatography. (n.d.). University of Rochester Chemistry. Retrieved January 12, 2026, from [Link]

  • Acid-Base Extraction. (n.d.). University of Colorado Boulder. Retrieved January 12, 2026, from [Link]

  • Solvents in Sample Preparation for Chromatography and Mass Spectrometry. (n.d.). LinkedIn. Retrieved January 12, 2026, from [Link]

  • Precipitation (chemistry). (2023, December 29). In Wikipedia. Retrieved January 12, 2026, from [Link]

  • Recrystallization (chemistry). (2023, November 29). In Wikipedia. Retrieved January 12, 2026, from [Link]

  • Video: Acid-Base Extraction | Purpose, Theory & Applications. (n.d.). Study.com. Retrieved January 12, 2026, from [Link]

  • Isolation and Purification of Organic Compounds Recrystallization (Expt #3). (n.d.). University of Tennessee. Retrieved January 12, 2026, from [Link]

  • Solvent Extraction Techniques. (n.d.). Organomation. Retrieved January 12, 2026, from [Link]

  • How to Use Flash Column Chromatography for Rapid Purification — Best Practices and Yield Benchmarks. (2025, August 21). Patsnap Eureka. Retrieved January 12, 2026, from [Link]

  • Separation of Mixtures via Precipitation. (n.d.). Moodle@Units. Retrieved January 12, 2026, from [Link]

  • What Is Workup In Organic Chemistry? (2025, January 25). YouTube. Retrieved January 12, 2026, from [Link]

  • Purification of Organic Compounds by Flash Column Chromatography. (2025, June 19). JoVE. Retrieved January 12, 2026, from [Link]

  • 5 Steps to successful flash chromatography. (2023, January 23). Biotage. Retrieved January 12, 2026, from [Link]

  • How to set-up a flash chromatography silica column and actually succeed at separation. (n.d.). REACH Devices. Retrieved January 12, 2026, from [Link]

  • Separation of Acidic, Basic and Neutral Compounds. (n.d.). Magritek. Retrieved January 12, 2026, from [Link]

  • Extractions vs Washes. (n.d.). University of York Chemistry. Retrieved January 12, 2026, from [Link]

  • Guide to Choosing the Correct HPLC Solvent. (2025, May 23). Phenomenex. Retrieved January 12, 2026, from [Link]

  • Reaction Work-Up I | MIT Digital Lab Techniques Manual. (2010, February 4). YouTube. Retrieved January 12, 2026, from [Link]

  • Video: Separation of Mixtures via Precipitation. (2015, March 4). JoVE. Retrieved January 12, 2026, from [Link]

  • Liquid-Liquid Extraction Techniques Principles and Optimisation. (n.d.). Element Lab Solutions. Retrieved January 12, 2026, from [Link]

  • How To Run A Reaction: The Workup. (n.d.). University of Rochester Chemistry. Retrieved January 12, 2026, from [Link]

  • 4.7: Reaction Work-Ups. (2021, September 27). Chemistry LibreTexts. Retrieved January 12, 2026, from [Link]

  • Practical Aspects of Solvent Extraction. (n.d.). LCGC International. Retrieved January 12, 2026, from [Link]

  • Development of a Practical and Scalable Synthetic Route for DBPR112: A Clinical Candidate for the Treatment of Non-Small Cell Lung. (2025, December 14). American Chemical Society. Retrieved January 12, 2026, from [Link]

  • [Organic Chemistry] What exactly is a workup? (2021, July 13). Reddit. Retrieved January 12, 2026, from [Link]

  • Distillation. (n.d.). Eden Botanicals. Retrieved January 12, 2026, from [Link]

  • About Workup. (n.d.). University of Rochester Chemistry. Retrieved January 12, 2026, from [Link]

  • Liquid/liquid Extraction 30 LIQUID/LIQUID SEPARATION: EXTRACTION OF ACIDS OR BASES FROM NEUTRAL ORGANICS. (n.d.). University of Wisconsin-River Falls. Retrieved January 12, 2026, from [Link]

  • 2.3: LIQUID-LIQUID EXTRACTION. (2021, June 20). Chemistry LibreTexts. Retrieved January 12, 2026, from [Link]

  • Theory of Aqueous Workup. (n.d.). University of York Chemistry. Retrieved January 12, 2026, from [Link]

  • Precipitation method: Significance and symbolism. (2025, November 4). SciSpace. Retrieved January 12, 2026, from [Link]

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Technical Support Center: HPLC Method Development for Purity Analysis of 4-Nitroindolin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the purity analysis of 4-Nitroindolin-2-one via High-Performance Liquid Chromatography (HPLC). The content is structured to provide foundational knowledge, actionable protocols, and robust troubleshooting advice, ensuring both scientific integrity and practical utility.

Section 1: Understanding the Analyte: Physicochemical Properties of this compound

Successful HPLC method development is predicated on a thorough understanding of the analyte's chemical properties. These properties dictate the initial choice of column, mobile phase, and detector settings. This compound is a heterocyclic aromatic compound, and its behavior in a chromatographic system is governed by the characteristics summarized below.

PropertyValue / DescriptionRationale for HPLC Method Development
Chemical Structure Indolin-2-one core with a nitro group (-NO2) at position 4.The structure contains a polar lactam group, an aromatic ring, and a highly polar nitro group. This suggests that reversed-phase chromatography will be a suitable separation mode. The presence of the nitroaromatic chromophore makes UV detection highly effective.[1][2]
Molecular Formula C₈H₆N₂O₃-
Molecular Weight 178.15 g/mol -
Polarity Moderately polar.A C18 or C8 stationary phase is a good starting point. The mobile phase will likely require a significant percentage of organic modifier (e.g., acetonitrile or methanol) for reasonable retention times.[3]
pKa (estimated) The pKa of the N-H proton in the indolinone ring is high (>15) and not relevant for ionization in typical RP-HPLC conditions. The compound lacks a strongly basic or acidic functional group within the typical mobile phase pH range of 2-8. The analogous compound, 4-nitroaniline, has a pKa of ~1.0.[4]The analyte is expected to be neutral over the most common reversed-phase pH range (2.5 to 7.5). This simplifies method development, as peak shape should be less sensitive to minor pH fluctuations. However, controlling the pH with a buffer is still crucial to suppress the ionization of residual silanols on the column packing, which can cause peak tailing.
UV Absorbance (λmax) The indole chromophore typically absorbs around 270-280 nm.[5] The nitroaromatic group introduces a strong absorption band at longer wavelengths, often between 300-400 nm.[6]A UV detector is the ideal choice. A starting wavelength of ~254 nm is a good generic choice, but a higher wavelength (e.g., 320-360 nm) may offer greater selectivity and sensitivity, minimizing interference from excipients or other impurities that lack the nitro group chromophore.[6][7]
Section 2: Frequently Asked Questions (FAQs) for Method Development

This section addresses common initial questions in a direct Q&A format to guide your experimental design.

Q1: How do I select the right HPLC column to start with?

A1: The choice of column is critical for achieving a successful separation. For this compound, a reversed-phase (RP) column is the most logical starting point due to the analyte's moderate polarity.

  • Stationary Phase: Begin with a robust, general-purpose C18 (octadecylsilane) column. These columns provide sufficient hydrophobicity to retain the analyte while allowing for elution with standard mobile phases. A column with modern, high-purity silica and end-capping is highly recommended to minimize peak tailing caused by interactions between the analyte and residual silanol groups on the silica surface.

  • Column Dimensions: A standard column dimension of 4.6 mm x 150 mm is an excellent starting point for method development. This provides a good balance between resolution, run time, and solvent consumption.

  • Particle Size: A particle size of 5 µm is suitable for standard HPLC systems. If using a UHPLC system, a sub-2 µm particle size can be chosen for faster analysis and higher efficiency, though this will generate higher backpressure.[8]

Q2: What is a good starting mobile phase and gradient?

A2: The mobile phase composition directly controls the retention and elution of the analyte.

  • Mobile Phase A (Aqueous): Use HPLC-grade water containing a buffer. A 20-25 mM phosphate or acetate buffer is recommended. Start with a pH of 3.0 . This low pH ensures that any acidic silanol groups on the stationary phase are protonated and less likely to cause secondary interactions leading to peak tailing.[9]

  • Mobile Phase B (Organic): Acetonitrile (ACN) is generally the preferred organic modifier over methanol for nitroaromatic compounds as it often provides better peak shape and lower UV cutoff.[10]

  • Starting Gradient: A good generic scouting gradient is to go from 5% to 95% Acetonitrile over 20-30 minutes . This will help determine the approximate percentage of organic modifier needed to elute the main peak and will reveal the presence of any early or late-eluting impurities.

Q3: What are the optimal detector settings for this analysis?

A3: Given the strong UV chromophore of this compound, a UV-Vis or Photodiode Array (PDA) detector is ideal.

  • Wavelength: While a standard wavelength like 254 nm will work, leveraging the nitroaromatic chromophore can enhance selectivity. It is highly recommended to determine the analyte's UV spectrum by injecting a concentrated standard and using a PDA detector. The wavelength maximum (λmax), likely in the 320-360 nm range, should be chosen for analysis to maximize sensitivity and minimize interference from other components.[6]

  • Data Collection Rate: A rate of 10-20 Hz is typically sufficient for standard HPLC peaks to ensure enough data points are collected across the peak for accurate integration.

Q4: How should I prepare my samples and standards?

A4: Proper sample preparation is key to obtaining reproducible results and protecting your column.

  • Solvent: The ideal solvent is the initial mobile phase composition (e.g., 95:5 Water/ACN). However, this compound may have limited aqueous solubility. A common practice is to dissolve the sample in a small amount of a strong organic solvent like pure ACN or DMSO and then dilute it with the aqueous component of the mobile phase. Crucially, the final sample diluent should be as weak as or weaker than the initial mobile phase to prevent peak distortion.

  • Concentration: For a purity analysis, a concentration of approximately 0.5 to 1.0 mg/mL is a typical starting point. This should provide a strong signal for the main peak while allowing for the detection of impurities at the 0.1% level.

  • Filtration: Always filter your sample solution through a 0.45 µm or 0.22 µm syringe filter before injection to remove particulates that could block the column frit and increase system pressure.[9]

Section 3: Experimental Protocol: A Workflow for Method Development

This section provides a step-by-step workflow for developing a robust purity method from scratch.

Step 1: Initial System Setup and Column Equilibration
  • Column Installation: Install a C18, 4.6 x 150 mm, 5 µm column.

  • Mobile Phase Preparation:

    • Mobile Phase A: 25 mM potassium phosphate buffer, adjusted to pH 3.0 with phosphoric acid.

    • Mobile Phase B: HPLC-grade Acetonitrile.

  • System Priming: Purge all pump lines with fresh mobile phase to remove air bubbles.[11]

  • Equilibration: Equilibrate the column with the initial mobile phase conditions (e.g., 95% A / 5% B) at a flow rate of 1.0 mL/min until a stable baseline is achieved (typically 15-20 column volumes).

Step 2: Wavelength Selection
  • Prepare a concentrated standard of this compound (~0.1 mg/mL).

  • Inject the standard using a PDA detector and a fast gradient to elute the peak.

  • Extract the UV spectrum from the apex of the main peak.

  • Identify the wavelength of maximum absorbance (λmax) and select this for subsequent experiments.

Step 3: Gradient Scouting and Optimization
  • Prepare a sample solution containing this compound and any known related substances or degradation products, if available.

  • Perform a broad "scouting" gradient run:

    • Flow Rate: 1.0 mL/min

    • Gradient: 5% B to 95% B over 20 minutes. Hold at 95% B for 5 minutes. Return to 5% B and re-equilibrate for 5 minutes.

  • Analyze the Chromatogram:

    • Determine the elution time of the main peak.

    • Note the resolution between the main peak and any impurities.

  • Optimize the Gradient: Based on the scouting run, design a more focused gradient. For example, if the main peak elutes at 12 minutes when the mobile phase is at 40% B, you can design a shallower gradient around that point to improve the resolution of closely eluting impurities (e.g., 25% B to 55% B over 15 minutes).

Step 4: System Suitability Testing (SST)

Once an optimized method is established, its performance must be verified according to pharmacopeial standards like USP <621>.[8][12]

  • Prepare a system suitability solution (a standard of this compound, potentially spiked with a known impurity).

  • Make five or six replicate injections of the solution.

  • Calculate the key SST parameters:

    • Tailing Factor (T): Should ideally be ≤ 1.5. A value close to 1 indicates a symmetrical peak.

    • Theoretical Plates (N): Should be > 2000 for good column efficiency.

    • Repeatability (%RSD): The relative standard deviation of the peak area for replicate injections should be ≤ 2.0%.[13]

    • Resolution (Rs): The resolution between the main peak and the closest eluting impurity should be ≥ 2.0.

Method Development Workflow Diagram

MethodDevelopmentWorkflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_ver Phase 3: Verification Analyte_Props Define Analyte Properties (pKa, UV, Polarity) Column_Select Select Column (C18, 4.6x150mm, 5µm) Analyte_Props->Column_Select MP_Select Select Mobile Phase (ACN/Buffered Water) Column_Select->MP_Select Sample_Prep Prepare Sample & Standards (0.5 mg/mL, filtered) MP_Select->Sample_Prep Wavelength Determine Optimal Wavelength (PDA Scan) Sample_Prep->Wavelength Scout_Grad Run Scouting Gradient (5-95% B) Wavelength->Scout_Grad Opt_Grad Optimize Gradient Slope Scout_Grad->Opt_Grad Scout_Grad->Opt_Grad Analyze Retention & Resolution SST Perform System Suitability Test (SST) Opt_Grad->SST SST->Opt_Grad SST Fails? Re-optimize Validation Proceed to Method Validation (ICH Q2) SST->Validation

Caption: A logical workflow for HPLC method development.

Section 4: Troubleshooting Guide

Even with a well-designed method, problems can arise. This guide addresses specific issues in a Q&A format.

ProblemPotential CausesRecommended Solutions
Peak Tailing 1. Secondary Silanol Interactions: The analyte interacts with acidic silanol groups on the column packing.[9] 2. Column Contamination: Strongly retained compounds from previous injections accumulate at the column head.[11][14] 3. Mismatched Sample Solvent: Sample is dissolved in a solvent much stronger than the mobile phase.1. Adjust Mobile Phase pH: Lower the pH to ~2.5-3.0 to suppress silanol ionization. 2. Use a Guard Column: A guard column acts as a disposable filter to protect the analytical column.[9] 3. Flush the Column: Flush with a strong solvent (e.g., 100% ACN, then Isopropanol).[15] 4. Match Sample Solvent: Dilute the sample in the initial mobile phase whenever possible.
Peak Fronting 1. Column Overload: Too much sample mass has been injected onto the column.[11] 2. Sample Solvent Issues: Sample is dissolved in a solvent significantly stronger than the mobile phase.1. Reduce Injection Volume/Concentration: Dilute the sample and re-inject. 2. Modify Sample Preparation: Prepare the sample in a weaker solvent.
Ghost Peaks 1. Mobile Phase Contamination: Impurities in water, solvents, or buffer salts.[15][16] 2. Autosampler Carryover: Remnants from a previous injection are introduced. 3. System Contamination: Leached components from tubing or seals.[16]1. Prepare Fresh Mobile Phase: Use high-purity HPLC-grade solvents and salts.[15][17] 2. Run a Blank Gradient: Inject a blank (sample diluent) to see if the peak persists. This helps isolate the source.[15] 3. Optimize Needle Wash: Use a strong solvent (e.g., 50:50 ACN/Water) for the autosampler needle wash.
Baseline Noise (Regular Spikes) 1. Air Bubbles in Pump/Detector: Insufficient mobile phase degassing.[17][18] 2. Pump Malfunction: Failing pump seals or check valves causing pressure fluctuations.[11][19] 3. Leaking Fittings: A leak in the system can introduce air.1. Degas Mobile Phase: Use an inline degasser or sonicate/sparge the mobile phase before use.[17][19] 2. Purge the System: Purge all pump lines to remove trapped air.[11] 3. Inspect and Tighten Fittings: Check all connections for signs of leaks.
Baseline Drift 1. Column Temperature Fluctuation: The lab temperature is unstable and no column oven is used.[11][20] 2. Mobile Phase Composition Change: Inadequate mixing or slow evaporation of a volatile component. 3. Contaminated Detector Cell: Strongly retained compounds slowly bleeding off.1. Use a Column Oven: Maintain a constant column temperature (e.g., 30 °C).[11] 2. Prepare Fresh Mobile Phase: Keep solvent bottles capped. 3. Flush the System: Flush the entire system, including the detector flow cell, with a strong solvent like isopropanol.[17]
Troubleshooting Workflow: Peak Shape Issues

TroubleshootingPeakShape cluster_tailing Tailing Peak (Asymmetry > 1.2) cluster_fronting Fronting Peak (Asymmetry < 0.8) Start Observe Poor Peak Shape (Tailing or Fronting) Check_pH Is Mobile Phase Buffered at low pH (e.g., < 3.5)? Start->Check_pH Check_Conc Is Sample Concentration High (e.g., > 1 mg/mL)? Start->Check_Conc Lower_pH Action: Lower pH to 3.0 with Phosphate/Formate Buffer Check_pH->Lower_pH No Check_Guard Is a Guard Column in Use? Check_pH->Check_Guard Yes Lower_pH->Check_Guard Install_Guard Action: Install Guard Column Check_Guard->Install_Guard No Check_Solvent Is Sample Solvent Weaker than Mobile Phase? Check_Guard->Check_Solvent Yes Install_Guard->Check_Solvent Match_Solvent Action: Re-dissolve Sample in Mobile Phase Check_Solvent->Match_Solvent No End_Node Re-inject and Evaluate Check_Solvent->End_Node Yes Match_Solvent->End_Node Dilute_Sample Action: Dilute Sample 10-fold Check_Conc->Dilute_Sample Yes Check_Conc->End_Node No, check for other issues Dilute_Sample->End_Node

Caption: A decision tree for troubleshooting common peak shape problems.

Section 5: Guidance on Method Validation

Once a suitable method has been developed, it must be validated to ensure it is fit for its intended purpose, in accordance with guidelines from the International Council for Harmonisation (ICH).[13][21][22] For a purity analysis, the following parameters are essential.

Validation ParameterPurposeTypical Acceptance Criteria
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[13][21]The main peak should be free from co-elution from other components. Peak purity analysis using a PDA detector should pass. Resolution (Rs) between the main peak and any adjacent peak should be > 2.0.
Linearity To demonstrate a proportional relationship between the concentration of the analyte and the detector response over a specified range.[21]Correlation coefficient (r²) ≥ 0.999 over a range, for example, from the Limit of Quantitation (LOQ) to 120% of the nominal sample concentration.[23]
Accuracy To demonstrate the closeness of the test results to the true value. Often assessed by spiking a placebo with known amounts of the analyte at different levels.Percent recovery should be within 98.0% to 102.0% at each concentration level.
Precision (Repeatability & Intermediate)To demonstrate the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions.[21]Repeatability: %RSD ≤ 2.0% for n=6 determinations. Intermediate Precision: %RSD between results from different days, analysts, or equipment should be ≤ 2.0%.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio (S/N) ≥ 10. Precision at the LOQ concentration should meet acceptance criteria (e.g., %RSD ≤ 10%).
Robustness To measure the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH ± 0.2 units, column temperature ± 5 °C).System suitability parameters (resolution, tailing factor) should remain within acceptable limits during all varied conditions.
References
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  • ResearchGate. (2021). Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. Retrieved from [Link]

  • Lignell, H., et al. (2022). Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. ACS Earth and Space Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Design, Synthesis and Preliminary Biological Evaluation of Novel Benzyl Sulfoxide 2-Indolinone Derivatives as Anticancer Agents. Retrieved from [Link]

  • Andonovski, B., et al. (1999). UV Study of the Protonation of Indole-2-carboxylic Acid, 3-Methylindole, 3-Acetylindole and D-Tryptophan in Perchloric Acid Solutions. Croatica Chemica Acta. Retrieved from [Link]

  • Oblovatskaya, D. V., et al. (2021). Development and validation of HPLC method for analysis of indolocarbazole derivative LCS-1269. Pharmacia. Retrieved from [Link]

  • PubMed. (2020). Design, synthesis and biological evaluation of 2-indolinone derivatives as PAK1 inhibitors in MDA-MB-231 cells. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Nitroaniline. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Indole. PubChem. Retrieved from [Link]

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Refining reaction times and temperatures for optimal 4-Nitroindolin-2-one yield

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 4-Nitroindolin-2-one. This resource is designed for researchers, medicinal chemists, and process development scientists to provide in-depth technical guidance, troubleshooting strategies, and answers to frequently encountered challenges in the nitration of indolin-2-one. Our goal is to empower you with the knowledge to optimize your reaction conditions for the highest possible yield and purity of this compound.

Introduction to the Synthesis and its Challenges

This compound is a valuable synthetic intermediate in the preparation of various pharmacologically active compounds. Its synthesis typically involves the electrophilic nitration of the indolin-2-one (oxindole) core. However, this reaction is not without its complexities. The indolin-2-one ring system presents multiple sites for electrophilic attack, leading to a mixture of regioisomers, with the 5- and 6-nitro isomers often being significant byproducts[1][2].

The key to a successful synthesis lies in the precise control of reaction parameters, particularly temperature and the choice of nitrating agent, to steer the regioselectivity towards the desired 4-position. This guide will delve into the mechanistic underpinnings of this reaction and provide practical, field-proven advice to overcome common hurdles.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of this compound?

A1: The most prevalent method is the direct nitration of indolin-2-one using a mixed acid system, typically a combination of concentrated nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species[1][2].

Q2: Why is temperature control so critical in this reaction?

A2: Temperature is arguably the most crucial parameter in the nitration of indolin-2-one. The reaction is highly exothermic, and elevated temperatures can lead to several undesirable outcomes:

  • Reduced Regioselectivity: Higher temperatures often favor the formation of thermodynamically more stable isomers, such as 5- and 6-nitroindolin-2-one, over the desired 4-nitro isomer.

  • Dinitration: At elevated temperatures, the risk of introducing a second nitro group onto the aromatic ring increases, leading to the formation of dinitroindolin-2-one byproducts.

  • Decomposition: Indolin-2-one and its nitrated derivatives can be susceptible to decomposition and polymerization under harsh, high-temperature acidic conditions.

For optimal results, the reaction should be conducted at sub-zero temperatures, typically between -20 °C and -10 °C[1][2].

Q3: What are the expected major and minor products in the nitration of indolin-2-one?

A3: The nitration of unsubstituted indolin-2-one typically yields a mixture of isomers. The major products are often the 5-nitro and 6-nitro isomers, with the 4-nitro and 7-nitro isomers formed in smaller amounts. The exact ratio is highly dependent on the reaction conditions. The amide group of the lactam ring is an ortho-, para-director, while the benzene ring is also activated. However, under strongly acidic conditions, the amide oxygen can be protonated, leading to a change in the directing effects.

Q4: How can I monitor the progress of the reaction?

A4: Thin-Layer Chromatography (TLC) is the most convenient method for monitoring the reaction. A suitable eluent system would be a mixture of hexane and ethyl acetate. The starting material (indolin-2-one) and the various nitro-isomers will have different Rf values, allowing you to track the consumption of the starting material and the formation of products. It is advisable to run a co-spot of the starting material alongside the reaction mixture on the TLC plate for accurate comparison.

Troubleshooting Guide

Low yield and the formation of multiple isomers are the most common challenges encountered during the synthesis of this compound. This section provides a structured approach to troubleshooting these issues.

Table 1: Troubleshooting Common Issues in this compound Synthesis
Problem Potential Cause Recommended Solution
Low or No Yield of this compound Reaction temperature too high: Favors formation of other isomers and decomposition.Maintain strict temperature control between -20 °C and -10 °C throughout the addition of the nitrating agent and the subsequent stirring.
Inefficient generation of nitronium ion: Insufficiently strong acidic conditions.Ensure the use of concentrated sulfuric acid and nitric acid. The order of addition (nitric acid to sulfuric acid) is crucial for the controlled generation of the nitronium ion.
Decomposition of starting material or product: Harsh reaction conditions or prolonged reaction time.Reduce the reaction time and monitor the reaction closely by TLC. Quench the reaction as soon as the starting material is consumed.
Formation of Multiple Isomers (Low Regioselectivity) Incorrect reaction temperature: As mentioned, higher temperatures reduce selectivity.Adhere to the recommended low-temperature protocol.
Rate of addition of nitrating agent too fast: Creates localized "hot spots" in the reaction mixture.Add the nitrating agent dropwise with vigorous stirring to ensure even temperature distribution.
Formation of Dark, Tarry Byproducts Polymerization of the indolin-2-one ring: Occurs under strongly acidic and/or high-temperature conditions.Maintain low temperatures and consider using a milder nitrating agent if the issue persists.
Oxidation side reactions: Nitric acid is a strong oxidizing agent.Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen) and that the temperature is strictly controlled.
Difficulty in Isolating the Product Product remains dissolved in the aqueous layer after quenching. After quenching on ice, adjust the pH of the solution. The different nitroisomers may have varying solubilities at different pH values. Extraction with an organic solvent like ethyl acetate at different pHs can aid in separation.
Formation of an emulsion during workup. Add a saturated solution of sodium chloride (brine) to the separatory funnel to help break the emulsion.

Experimental Protocols

The following is a detailed, step-by-step protocol for the synthesis of this compound, adapted from established procedures for analogous compounds. Note: This protocol should be considered a starting point and may require optimization for your specific laboratory conditions and scale.

Protocol 1: Direct Nitration of Indolin-2-one

Materials:

  • Indolin-2-one

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Crushed Ice

  • Deionized Water

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated Sodium Chloride Solution)

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a low-temperature thermometer, dissolve Indolin-2-one (1.0 eq.) in concentrated sulfuric acid (approximately 10 mL per gram of indolin-2-one).

  • Cooling: Cool the solution to -15 °C using a suitable cooling bath (e.g., an ice-salt bath or a cryocooler).

  • Preparation of Nitrating Mixture: In a separate beaker, carefully add concentrated nitric acid (1.1 eq.) to a small amount of concentrated sulfuric acid (approximately 2 mL per mL of nitric acid) while cooling in an ice bath.

  • Nitration: Slowly add the pre-cooled nitrating mixture dropwise to the stirred solution of indolin-2-one, ensuring the internal temperature does not rise above -10 °C. The addition should take approximately 30-60 minutes.

  • Reaction Monitoring: After the addition is complete, stir the reaction mixture at -10 °C to -5 °C for 1-2 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate).

  • Quenching: Once the starting material is consumed, slowly and carefully pour the reaction mixture onto a large excess of crushed ice with vigorous stirring.

  • Work-up:

    • Allow the ice to melt, and then extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash sequentially with deionized water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

    • The crude product will be a mixture of isomers. Purification by column chromatography on silica gel using a gradient of hexane and ethyl acetate is typically required to isolate the this compound isomer.

Mechanistic Insights and Visualization

Understanding the underlying mechanism of the electrophilic aromatic substitution on the indolin-2-one ring is key to controlling the regioselectivity of the nitration reaction.

Mechanism of Nitration

The nitration of indolin-2-one proceeds via a classic electrophilic aromatic substitution mechanism. The key steps are:

  • Generation of the Electrophile: Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly reactive nitronium ion (NO₂⁺).

  • Electrophilic Attack: The electron-rich benzene ring of indolin-2-one attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate known as the sigma complex or arenium ion.

  • Deprotonation: A weak base, such as the bisulfate ion (HSO₄⁻) or a water molecule, removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring.

Nitration_Mechanism cluster_generation Step 1: Generation of Nitronium Ion cluster_attack Step 2 & 3: Electrophilic Attack & Deprotonation HNO3 HNO₃ H2NO3+ H₂NO₃⁺ HNO3->H2NO3+ + H₂SO₄ H2SO4 H₂SO₄ HSO4- HSO₄⁻ NO2+ NO₂⁺ (Nitronium Ion) H2NO3+->NO2+ - H₂O H2O H₂O Indolin-2-one Indolin-2-one Sigma_Complex Sigma Complex (Arenium Ion) Indolin-2-one->Sigma_Complex + NO₂⁺ This compound This compound Sigma_Complex->this compound - H⁺ Regioselectivity cluster_products Possible Isomeric Products Indolinone Indolin-2-one Nitration Nitration (HNO₃, H₂SO₄) Indolinone->Nitration P4 This compound (Desired Product) Nitration->P4 Minor P5 5-Nitroindolin-2-one Nitration->P5 Major P6 6-Nitroindolin-2-one Nitration->P6 Major P7 7-Nitroindolin-2-one Nitration->P7 Minor

Caption: Isomeric products from the nitration of indolin-2-one.

References

  • BenchChem Technical Support. Synthesis of 6-Nitroindoline-2-carboxylic Acid: A Technical Guide. BenchChem (2025).
  • BenchChem Technical Support. A Comparative Guide to the Synthesis of 6-Nitroindoline-2-carboxylic Acid. BenchChem (2025).

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Validation & Comparative

A Comparative Analysis of Synthetic Routes to 4-Nitroindolin-2-one: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 4-Nitroindolin-2-one in Medicinal Chemistry

This compound, also known as 4-nitrooxindole, is a valuable heterocyclic compound that serves as a key building block in the synthesis of a wide array of pharmacologically active molecules. Its rigid bicyclic scaffold, featuring a lactam ring fused to a nitro-substituted benzene ring, provides a versatile platform for the development of novel therapeutic agents. The strategic placement of the nitro group at the 4-position offers a handle for further chemical modifications, such as reduction to an amine, which can then be elaborated into diverse functionalities. This has led to the incorporation of the 4-aminoindolin-2-one core into compounds targeting a range of diseases, including cancer, inflammation, and neurodegenerative disorders.

Given its importance, the efficient and scalable synthesis of this compound is a critical aspect of drug discovery and development. This guide provides a comparative analysis of different synthetic routes to this important intermediate, offering insights into the underlying chemical principles, detailed experimental protocols, and a discussion of the relative merits and drawbacks of each approach.

Route 1: Reductive Cyclization of 2,4-Dinitrophenylacetic Acid

A prominent and logical approach to the synthesis of this compound involves the selective reduction of one nitro group of 2,4-dinitrophenylacetic acid, followed by intramolecular cyclization of the resulting amino group onto the carboxylic acid functionality. This transformation is a classic example of reductive cyclization, a powerful strategy for the formation of heterocyclic rings.

Reaction Mechanism

The reaction proceeds in a one-pot fashion. A reducing agent, typically a metal in an acidic medium, selectively reduces the nitro group at the 2-position of the phenyl ring. This selectivity is attributed to the steric hindrance around the 2-nitro group and its electronic activation by the adjacent acetic acid side chain. The resulting 2-amino-4-nitrophenylacetic acid intermediate is not isolated but spontaneously undergoes intramolecular lactamization under the reaction conditions to yield the thermodynamically stable this compound.

graph "Reductive_Cyclization_Mechanism" { layout=dot; rankdir=LR; node [shape=box, style=rounded]; A [label="2,4-Dinitrophenylacetic Acid"]; B [label="Reducing Agent (e.g., Fe/AcOH)"]; C [label="2-Amino-4-nitrophenylacetic Acid (Intermediate)"]; D [label="this compound"];

A -> C [label="Selective Reduction"]; B -> C [style=invis]; C -> D [label="Intramolecular Cyclization"];

{rank=same; A; B} }

Figure 1: Reductive cyclization of 2,4-dinitrophenylacetic acid.

Experimental Protocol
  • Materials: 2,4-Dinitrophenylacetic acid, iron powder, glacial acetic acid, ethanol.

  • Procedure:

    • To a stirred solution of 2,4-dinitrophenylacetic acid in a mixture of ethanol and glacial acetic acid, add iron powder portion-wise.

    • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and filter to remove the iron salts.

    • Concentrate the filtrate under reduced pressure.

    • Pour the residue into ice-water to precipitate the crude product.

    • Collect the solid by filtration, wash with water, and dry.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to afford pure this compound.

Discussion

This method is attractive due to its operational simplicity and the use of readily available and inexpensive reagents. The one-pot nature of the reaction avoids the isolation of the intermediate amino acid, which can be unstable. However, the reaction can sometimes be challenging to control, leading to over-reduction of both nitro groups. Careful control of the reaction temperature and stoichiometry of the reducing agent is crucial for achieving good selectivity and yield. The workup procedure involving the removal of iron salts can also be cumbersome on a larger scale.

Route 2: Intramolecular Cyclization of 2-Chloro-N-(4-nitrophenyl)acetamide

An alternative strategy for the synthesis of this compound involves the formation of the lactam ring through an intramolecular nucleophilic substitution reaction. In this approach, 2-chloro-N-(4-nitrophenyl)acetamide serves as the key precursor.

Reaction Mechanism

This synthesis is a two-step process. First, 4-nitroaniline is acylated with chloroacetyl chloride to yield 2-chloro-N-(4-nitrophenyl)acetamide. In the subsequent and key step, this intermediate undergoes an intramolecular cyclization under basic conditions. The base deprotonates the amide nitrogen, and the resulting anion acts as a nucleophile, displacing the chloride from the adjacent carbon to form the five-membered lactam ring of this compound.

graph "Intramolecular_Cyclization_Mechanism" { layout=dot; rankdir=LR; node [shape=box, style=rounded]; A [label="4-Nitroaniline"]; B [label="Chloroacetyl Chloride"]; C [label="2-Chloro-N-(4-nitrophenyl)acetamide"]; D [label="Base (e.g., NaH)"]; E [label="this compound"];

A -> C [label="Acylation"]; B -> C [style=invis]; C -> E [label="Intramolecular Cyclization"]; D -> E [style=invis];

{rank=same; A; B} {rank=same; C; D} }

Figure 2: Intramolecular cyclization of 2-chloro-N-(4-nitrophenyl)acetamide.

Experimental Protocol
  • Materials: 4-Nitroaniline, chloroacetyl chloride, a suitable base (e.g., sodium hydride or potassium carbonate), and an inert solvent (e.g., dimethylformamide or tetrahydrofuran).

  • Procedure:

    • Step 1: Synthesis of 2-Chloro-N-(4-nitrophenyl)acetamide

      • To a solution of 4-nitroaniline in a suitable solvent, slowly add chloroacetyl chloride at a low temperature (e.g., 0 °C).

      • Stir the reaction mixture until the starting material is consumed (monitored by TLC).

      • Quench the reaction with water and extract the product with an organic solvent.

      • Wash the organic layer, dry it over an anhydrous salt, and concentrate to obtain the crude 2-chloro-N-(4-nitrophenyl)acetamide, which can be purified by recrystallization.

    • Step 2: Intramolecular Cyclization

      • To a solution of 2-chloro-N-(4-nitrophenyl)acetamide in an anhydrous, inert solvent, add a strong base (e.g., sodium hydride) portion-wise at room temperature.

      • Stir the reaction mixture until the cyclization is complete.

      • Carefully quench the reaction with water and extract the product.

      • Purify the crude this compound by column chromatography or recrystallization.

Discussion

This route offers a more controlled approach to the synthesis of this compound compared to the reductive cyclization method. The two-step nature allows for the isolation and purification of the intermediate, which can lead to a cleaner final product. The choice of base and solvent in the cyclization step is critical to the success of the reaction. Strong, non-nucleophilic bases are generally preferred to avoid side reactions. A potential drawback of this method is the use of hazardous reagents like chloroacetyl chloride and sodium hydride, which require careful handling and anhydrous conditions.

Comparative Analysis

FeatureRoute 1: Reductive CyclizationRoute 2: Intramolecular Cyclization
Starting Material 2,4-Dinitrophenylacetic Acid4-Nitroaniline, Chloroacetyl Chloride
Number of Steps One-potTwo steps
Key Transformation Selective nitro group reduction and lactamizationIntramolecular nucleophilic substitution
Reagents Iron, Acetic AcidChloroacetyl Chloride, Strong Base (e.g., NaH)
Yield Moderate to goodGood to excellent
Scalability Potentially challenging due to workupMore amenable to scale-up with proper handling
Safety Concerns Handling of acidic solutionsUse of corrosive and pyrophoric reagents
Advantages Inexpensive reagents, one-pot procedureControlled reaction, potentially higher purity
Disadvantages Potential for over-reduction, difficult workupRequires anhydrous conditions, hazardous reagents

Conclusion

Both the reductive cyclization of 2,4-dinitrophenylacetic acid and the intramolecular cyclization of 2-chloro-N-(4-nitrophenyl)acetamide represent viable synthetic routes to this compound. The choice between these methods will depend on the specific requirements of the researcher, including the desired scale of the synthesis, available equipment, and safety considerations.

The reductive cyclization route offers a more direct and cost-effective approach, making it suitable for initial exploratory studies. However, for larger-scale production where purity and reproducibility are paramount, the two-step intramolecular cyclization method, despite its use of more hazardous reagents, may be the preferred option due to its greater control and potentially higher yields of the final product. Further optimization of both routes, such as exploring alternative reducing agents for the first method or different base-solvent combinations for the second, could lead to even more efficient and practical syntheses of this important medicinal chemistry building block.

References

  • A review on indole synthesis from nitroarenes: classical to modern approaches. Organic & Biomolecular Chemistry.[1]

  • A process for the preparation of oxindole derivatives. Google Patents.[2]

  • Synthesis of 4- and 6-Substituted Nitroindoles.
  • 2-Chloro-N-(4-nitrophenyl)acetamide. ResearchGate.[1]

  • A novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N-(4-nitrophenyl) acetamide. Google Patents.[3]

  • Effective Synthesis of 4-Quinolones by Reductive Cyclization of 2′-Nitrochalcones Using Formic Acid as a CO Surrogate. PMC.[4]

  • Synthesis of 4,6-Dinitroindole from 2,4,6-Trinitrotoluene. Request PDF.[5]

  • 4-nitroindole - Organic Syntheses Procedure.[6]

  • 2,4-Dinitrotoluene synthesis. ChemicalBook.[7]

  • A Sequential Nitro-Michael Addition and Reductive Cyclization Cascade Reaction for Diastereoselective Synthesis of Multifunctionalized 3,3'-pyrrolidinyl-spirooxindoles. ResearchGate.[8]

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Validating the Mechanism of Action for 4-Nitroindolin-2-one-based Drugs: A Comparative Guide to Experimental Approaches

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 4-nitroindolin-2-one scaffold has emerged as a promising starting point for the development of potent kinase inhibitors, particularly targeting key players in oncogenic signaling pathways such as Tropomyosin receptor kinase (TRK).[1][2] However, the journey from a promising hit in a primary screen to a validated clinical candidate is fraught with challenges, chief among them being the rigorous validation of its mechanism of action (MoA). Mischaracterization of a compound's MoA can lead to wasted resources and failed clinical trials. Therefore, ensuring that a drug candidate engages its intended target and elicits the desired downstream effects is paramount.[3][4]

This guide provides a comprehensive framework for validating the MoA of this compound-based drugs, with a focus on comparing and contrasting key experimental methodologies. We will delve into the causality behind experimental choices, provide detailed protocols, and present illustrative data to guide researchers in designing robust validation strategies.

The Crucial Distinction: Biochemical vs. Cell-Based Assays

A common pitfall in early-stage drug discovery is an overreliance on biochemical assays. While essential for initial screening and determining intrinsic potency, these assays often fail to replicate the complex intracellular environment.[5][6] Factors like high intracellular ATP concentrations, compound permeability, and the presence of scaffolding proteins can significantly alter a drug's efficacy.[5][6] This frequently leads to a disconnect between a compound's performance in a test tube and its activity in a living cell.[5]

Therefore, a multi-tiered approach that begins with biochemical characterization and progresses to rigorous cell-based validation is crucial for building a convincing MoA dossier.

Tier 1: Foundational Biochemical and Biophysical Validation

The initial step is to confirm the direct interaction between the this compound derivative and its putative kinase target and to quantify its inhibitory activity in a simplified, controlled environment.

In Vitro Kinase Activity Assays

These assays directly measure the ability of a compound to inhibit the phosphorylation of a substrate by the target kinase.[7] They are instrumental in determining the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.[8]

Common Formats:

  • Radiometric Assays: The gold standard for accuracy, these assays use radioactively labeled ATP (e.g., [γ-³²P]-ATP or [γ-³³P]-ATP) to directly measure substrate phosphorylation.[7]

  • Luminescence-Based Assays: These assays, such as ADP-Glo™, measure kinase activity by quantifying the amount of ADP produced, which is then converted into a luminescent signal.[9][10]

  • Fluorescence-Based Assays: Techniques like Time-Resolved Förster Resonance Energy Transfer (TR-FRET) use fluorescently labeled substrates to monitor kinase activity, offering high sensitivity suitable for high-throughput screening.[10]

Illustrative Data: Comparing a this compound Derivative with a Known TRK Inhibitor

CompoundTarget KinaseAssay FormatIC50 (nM)
4NID-A (Lead Compound) TRKAADP-Glo™15
Entrectinib (Positive Control) TRKAADP-Glo™5
Inactive Analog (Negative Control) TRKAADP-Glo™>10,000

This table illustrates hypothetical data comparing the in vitro potency of a lead this compound compound (4NID-A) against its target kinase (TRKA) with a known inhibitor and an inactive analog.

Biophysical Binding Assays

To complement activity assays, biophysical methods can confirm direct binding and provide insights into the kinetics of the interaction.

  • Surface Plasmon Resonance (SPR): Measures the binding and dissociation rates of an inhibitor to its target kinase, providing valuable kinetic data.[8]

  • Isothermal Titration Calorimetry (ITC): Directly measures the heat change upon binding, providing thermodynamic parameters of the interaction.[8]

Tier 2: Validating Target Engagement in a Cellular Context

Confirming that a compound can reach and bind to its target within the complex milieu of a living cell is a critical step.[3] The Cellular Thermal Shift Assay (CETSA) has become a cornerstone for this purpose.[11][12][13]

Cellular Thermal Shift Assay (CETSA)

CETSA is based on the principle that when a drug binds to its target protein, it stabilizes the protein's structure, leading to an increase in its thermal stability.[11][14] This change in thermal stability can be detected by heating cell lysates or intact cells to various temperatures, followed by quantification of the remaining soluble protein.[11][14]

Workflow for CETSA:

CETSA_Workflow cluster_cell_treatment Cell Treatment cluster_heating Thermal Challenge cluster_lysis_separation Lysis & Separation cluster_detection Detection A Treat cells with This compound or vehicle B Heat cell suspension across a temperature gradient A->B Incubate C Lyse cells and separate soluble vs. aggregated proteins (centrifugation) B->C Process D Quantify soluble target protein (e.g., Western Blot, ELISA) C->D Analyze

Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).

Illustrative CETSA Data for 4NID-A:

TreatmentTemperature (°C)% Soluble TRKA Protein (Relative to 37°C)
Vehicle (DMSO) 4595
5070
5530
605
4NID-A (1 µM) 4598
5090
5575
6040

This hypothetical CETSA data shows that treatment with 4NID-A increases the thermal stability of the TRKA protein, indicating direct target engagement in the cellular environment.

Tier 3: Assessing Downstream Cellular Effects

The final and most crucial step is to demonstrate that target engagement by the this compound compound leads to the intended biological effect, which for a kinase inhibitor is the modulation of a specific signaling pathway.

Western Blot Analysis of Pathway Modulation

Western blotting is a powerful technique to measure changes in the phosphorylation status of the target kinase (autophosphorylation) and its downstream substrates.[9] A potent and specific inhibitor should reduce the phosphorylation of these key signaling nodes.

Signaling Pathway Analysis:

Signaling_Pathway cluster_inhibition Inhibition Point cluster_pathway TRKA Signaling Pathway Inhibitor This compound (4NID-A) TRKA p-TRKA Inhibitor->TRKA Inhibits PLCg p-PLCγ TRKA->PLCg Akt p-Akt TRKA->Akt Erk p-Erk TRKA->Erk

Caption: Inhibition of TRKA phosphorylation and downstream signaling by 4NID-A.

Illustrative Western Blot Data:

Treatmentp-TRKA (Y490)p-Akt (S473)p-Erk (T202/Y204)
Vehicle (DMSO) +++++++++
4NID-A (1 µM) +++
Entrectinib (1 µM) +++

This qualitative representation of Western blot data illustrates that 4NID-A, similar to the positive control, reduces the phosphorylation of TRKA and its key downstream effectors, Akt and Erk, confirming its on-pathway activity.

Experimental Protocols

Protocol 1: ADP-Glo™ Kinase Activity Assay
  • Reaction Setup: In a 384-well plate, add 2 µL of the this compound compound at various concentrations.

  • Kinase Addition: Add 2 µL of a solution containing the target kinase (e.g., TRKA) and its specific substrate peptide.

  • Initiate Reaction: Add 1 µL of ATP solution to start the kinase reaction. Incubate at room temperature for 1 hour.

  • Terminate and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to stop the reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP, which is then used to generate a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition: Measure luminescence using a plate reader. Calculate IC50 values by fitting the data to a dose-response curve.[9]

Protocol 2: Western Blot-based Cellular Thermal Shift Assay (CETSA)
  • Cell Culture and Treatment: Culture cells (e.g., a cell line overexpressing TRKA) to ~80% confluency. Treat with the this compound compound or vehicle (DMSO) for 1 hour.

  • Harvest and Aliquot: Harvest the cells by scraping and resuspend in a phosphate-buffered saline (PBS) solution containing protease inhibitors. Aliquot the cell suspension into PCR tubes for each temperature point.

  • Thermal Challenge: Heat the aliquots in a thermal cycler for 3 minutes across a defined temperature range (e.g., 40°C to 65°C), followed by cooling for 3 minutes at 4°C.

  • Cell Lysis: Lyse the cells by freeze-thawing (e.g., three cycles of liquid nitrogen and a 25°C water bath).

  • Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.

  • Sample Preparation and Western Blot: Collect the supernatant (soluble fraction), determine protein concentration, and analyze by SDS-PAGE and Western blotting using a primary antibody specific for the target protein (TRKA).

  • Data Analysis: Quantify the band intensities and plot the percentage of soluble protein against the temperature to generate melting curves. A shift in the curve indicates target stabilization.

Protocol 3: Western Blot for Signaling Pathway Analysis
  • Cell Culture and Serum Starvation: Culture cells to ~70% confluency. Serum-starve the cells overnight to reduce basal signaling activity.

  • Inhibitor Treatment: Pre-treat the cells with the this compound compound or vehicle for 1-2 hours.

  • Ligand Stimulation: Stimulate the cells with the appropriate ligand (e.g., Nerve Growth Factor for TRKA) for a short period (e.g., 15-30 minutes) to activate the signaling pathway.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse with a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification and Western Blot: Determine the protein concentration of the lysates. Separate equal amounts of protein by SDS-PAGE, transfer to a membrane, and probe with primary antibodies specific for the phosphorylated forms of the target kinase and its downstream substrates. Use antibodies against the total proteins as loading controls.[9]

  • Detection and Analysis: Use a chemiluminescent substrate to detect the antibody-bound proteins. Quantify the band intensities to determine the relative change in protein phosphorylation upon inhibitor treatment.[9]

Conclusion

Validating the mechanism of action for a novel drug candidate like a this compound-based kinase inhibitor requires a multi-faceted and logical approach. By systematically progressing from biochemical assays that confirm direct inhibition to cell-based methods like CETSA that demonstrate target engagement in a physiological context, and finally to pathway analysis that verifies the intended downstream biological effects, researchers can build a robust and compelling case for their compound's MoA. This rigorous, self-validating system of experiments is essential for de-risking drug development programs and increasing the probability of clinical success.

References

  • Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - PubMed. (n.d.).
  • Cellular thermal shift assay - Wikipedia. (n.d.).
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  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - ACS Publications. (2022, September 1).
  • Full article: Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - Taylor & Francis Online. (2024, May 20).
  • Target Engagement Assays in Early Drug Discovery | Journal of Medicinal Chemistry. (n.d.).
  • Testing kinase inhibitors where it matters: Drug screening in intact cells - Reaction Biology. (2024, August 13).
  • Determining target engagement in living systems - PMC - NIH. (n.d.).
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  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC - PubMed Central. (2021, August 12).
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  • Target engagement approaches for pharmacological evaluation in animal models - Chemical Communications (RSC Publishing). (n.d.).
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  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery - Celtarys Research. (2025, August 14).
  • Spotlight: Cell-based kinase assay formats. - Reaction Biology. (2022, May 11).
  • Innovative Medicinal Chemistry Strategies for Improving Target Binding Kinetics in Drug Discovery - ACS Publications. (n.d.).
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The Indolin-2-one Scaffold: A Privileged Core in Kinase Inhibition, A Head-to-Head Comparison with a Focus on the Potential of 4-Nitroindolin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indolin-2-one core structure represents a "privileged scaffold" in modern medicinal chemistry, particularly in the discovery and development of potent and selective protein kinase inhibitors. Its inherent structural features and synthetic tractability have led to the successful launch of several blockbuster anti-cancer drugs, most notably Sunitinib. This guide provides a comprehensive head-to-head comparison of the indolin-2-one scaffold against other prominent kinase inhibitor frameworks, namely pyrazolo[3,4-d]pyrimidines and quinazolines. We will delve into a comparative analysis of their biochemical potency, selectivity, and synthetic accessibility. Furthermore, we will explore the potential modulatory effects of a 4-nitro substitution on the indolin-2-one core, a modification that, while not extensively documented in the context of kinase inhibition, offers intriguing possibilities for altering the physicochemical and pharmacological properties of this esteemed scaffold. This analysis is supported by a compilation of experimental data from the public domain and detailed protocols for key validation assays, providing researchers with a robust framework for their own investigations in this dynamic field.

Introduction: The Central Role of Kinase Inhibitors in Modern Therapeutics

Protein kinases, as key regulators of a vast array of cellular processes, have emerged as one of the most important classes of drug targets in the 21st century. Their dysregulation is a hallmark of numerous diseases, most prominently cancer. The development of small molecule kinase inhibitors has revolutionized the treatment paradigms for many malignancies, offering targeted therapies with improved efficacy and often more manageable side effect profiles compared to traditional chemotherapy.

The success of a kinase inhibitor is intrinsically linked to its core chemical scaffold. This foundational structure dictates the molecule's three-dimensional orientation within the ATP-binding pocket of the kinase, influencing its potency, selectivity, and pharmacokinetic properties. Among the multitude of scaffolds explored, the indolin-2-one moiety has consistently demonstrated its value, serving as the backbone for numerous clinical candidates and approved drugs.[1][2]

This guide will provide a detailed comparison of the indolin-2-one scaffold with other key players in the kinase inhibitor landscape. We will then turn our attention to the largely unexplored potential of 4-nitroindolin-2-one, postulating how the introduction of a nitro group at the C4 position could impact its biological activity and offering a roadmap for its experimental validation.

The Indolin-2-one Scaffold: A Privileged Player

The indolin-2-one core, a bicyclic structure consisting of a fused benzene and pyrrolidin-2-one ring, has proven to be a highly versatile template for the design of kinase inhibitors. Its key structural features allow for the strategic placement of substituents that can engage in critical interactions within the ATP-binding site of various kinases.

A prime example of the success of this scaffold is Sunitinib , a multi-targeted receptor tyrosine kinase (RTK) inhibitor approved for the treatment of renal cell carcinoma and imatinib-resistant gastrointestinal stromal tumor. Sunitinib's indolin-2-one core acts as a scaffold to present a pyrrole-carboxamide moiety that forms key hydrogen bonds with the hinge region of the kinase, a critical interaction for potent inhibition.[]

dot graph "Indolin-2-one_Scaffold" { layout=neato; node [shape=plaintext]; edge [arrowhead=none];

} Caption: General structure of the Indolin-2-one scaffold with key substituent positions.

Head-to-Head Scaffold Comparison

To understand the unique advantages of the indolin-2-one scaffold, it is essential to compare it with other widely used kinase inhibitor cores. Here, we will focus on two prominent examples: pyrazolo[3,4-d]pyrimidines and quinazolines.

Pyrazolo[3,4-d]pyrimidine Scaffold

The pyrazolo[3,4-d]pyrimidine scaffold is another "privileged" structure in kinase inhibitor design, being a bioisostere of the natural kinase substrate, adenine.[4][5] This structural mimicry allows it to effectively compete with ATP for binding to the kinase active site. A notable example is Ibrutinib , a potent inhibitor of Bruton's tyrosine kinase (BTK).

Quinazoline Scaffold

The quinazoline scaffold has been successfully employed in the development of numerous EGFR inhibitors, including Gefitinib and Erlotinib . The nitrogen atoms in the quinazoline ring system are key hydrogen bond acceptors that interact with the hinge region of the kinase.[2][6]

Quantitative Comparison of Representative Inhibitors

The following table summarizes the inhibitory activity (IC50 values) of representative kinase inhibitors from each scaffold class against their primary targets. It is important to note that a direct comparison is nuanced, as these scaffolds are often optimized for different kinase families.

ScaffoldRepresentative InhibitorPrimary Target(s)IC50 (nM)Reference(s)
Indolin-2-one SunitinibVEGFR2, PDGFRβ, c-KIT, FLT3, RET2, 8, 4, 1, 15
Pyrazolo[3,4-d]pyrimidine RuxolitinibJAK1, JAK23.3, 2.8[7][8][9]
Quinazoline GefitinibEGFR2.5 - 37

This table presents a selection of publicly available IC50 data and is not an exhaustive list. The potency of an inhibitor is highly dependent on the specific assay conditions.

Synthesis Accessibility

The synthetic accessibility of a scaffold is a critical consideration in drug discovery.

  • Indolin-2-one: The synthesis of the indolin-2-one core is well-established, with numerous methods available for its construction and subsequent functionalization. The condensation of an appropriate aniline with a keto-ester is a common and robust approach.[][10]

  • Pyrazolo[3,4-d]pyrimidine: The synthesis of this scaffold often involves the construction of a substituted pyrazole ring followed by annulation of the pyrimidine ring. While multiple routes exist, they can sometimes require more complex starting materials and reaction conditions.[1][4][11]

  • Quinazoline: The synthesis of the quinazoline core is also well-documented, with the Niementowski quinazoline synthesis being a classic and widely used method.[2][6]

dot graph "Synthetic_Accessibility" { rankdir=LR; node [shape=box, style=filled];

} Caption: Relative synthetic complexity of the compared scaffolds.

The Enigmatic Potential of this compound

While the indolin-2-one scaffold is well-explored, the specific derivative, this compound, remains largely uncharacterized as a kinase inhibitor in the public domain. However, based on fundamental principles of medicinal chemistry, we can hypothesize the potential impact of the 4-nitro group.

The nitro group is a strong electron-withdrawing group, which can significantly alter the electronic properties of the aromatic ring. This can influence:

  • Binding Affinity: The altered electronics could modulate the pKa of the indolin-2-one nitrogen and affect its hydrogen bonding capabilities within the kinase hinge region.

  • Physicochemical Properties: The nitro group can impact solubility, lipophilicity, and metabolic stability. While it can increase polarity, it is also susceptible to metabolic reduction to an amino group, which can sometimes lead to toxicity concerns.

  • Selectivity: The electronic and steric influence of the nitro group could potentially steer the molecule towards novel kinase targets or alter its selectivity profile compared to other substituted indolin-2-ones.

A recent study on a related compound, (Z)-6-chloro-3-(2-nitrobenzylidene)indolin-2-one, suggested that it possesses drug-like properties according to Lipinski's rule of five, indicating that the presence of a nitro group does not necessarily preclude a compound from having favorable pharmacokinetic characteristics.

Experimental Validation Workflow

To rigorously assess the potential of this compound as a kinase inhibitor, a systematic experimental workflow is required.

dot graph "Experimental_Workflow" { rankdir=TB; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

} Caption: A typical workflow for the evaluation of a novel kinase inhibitor.

Detailed Experimental Protocols

This protocol is a generalized representation of the synthesis of an indolin-2-one core, a key step in the synthesis of Sunitinib.[][10]

  • Step 1: Condensation. To a solution of 5-fluoro-isatin (1 eq) in ethanol, add pyrrole-3-carboxaldehyde (1.1 eq) and a catalytic amount of piperidine.

  • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the resulting precipitate, wash with cold ethanol, and dry under vacuum to yield the condensed indolin-2-one intermediate.

The ADP-Glo™ Kinase Assay is a luminescent ADP detection assay that provides a universal, homogeneous, high-throughput method to measure kinase activity.[9][12][13][14][15]

  • Kinase Reaction:

    • Set up the kinase reaction in a 384-well plate with the kinase of interest, the substrate, ATP, and the test compound (e.g., this compound) at various concentrations.

    • Incubate the reaction at room temperature for the optimized reaction time (e.g., 60 minutes).

  • ATP Depletion:

    • Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Signal Generation:

    • Add Kinase Detection Reagent to convert the ADP produced to ATP and initiate the luciferase reaction.

    • Incubate for 30-60 minutes at room temperature.

  • Detection:

    • Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity.

Conclusion and Future Directions

The indolin-2-one scaffold has undeniably earned its "privileged" status in the realm of kinase inhibitor drug discovery. Its synthetic accessibility and versatile decoration points have enabled the development of highly effective targeted therapies. While direct experimental data for this compound as a kinase inhibitor is currently lacking, the foundational principles of medicinal chemistry suggest that the introduction of a 4-nitro group could significantly modulate its biological profile.

The experimental workflow outlined in this guide provides a clear path for the synthesis, characterization, and biological evaluation of this intriguing compound. Such studies are warranted to determine if this compound can emerge as a valuable new member of the esteemed indolin-2-one family of kinase inhibitors, potentially offering novel selectivity profiles and therapeutic opportunities. The systematic exploration of such underexplored chemical space is crucial for the continued advancement of targeted cancer therapies.

References

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  • Synthesis of quinazolines as tyrosine kinase inhibitors. PubMed. [Link]

  • Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine-based protein kinase D inhibitors. PubMed. [Link]

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  • Synthesis and characterization of novel quinazoline type inhibitors for mutant and wild-type EGFR and RICK kinases. PubMed. [Link]

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  • HTRF ® Kinase Assay Protocol | Download Table. ResearchGate. [Link]

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A Researcher's Guide to Cross-Reactivity and Selectivity Profiling of 4-Nitroindolin-2-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals, researchers, and scientists, the journey from a promising chemical scaffold to a viable clinical candidate is fraught with challenges. One of the most critical hurdles is understanding a compound's interaction with the human kinome. The indolin-2-one core is recognized as a "privileged scaffold" in medicinal chemistry, forming the backbone of numerous kinase inhibitors, including the FDA-approved multi-kinase inhibitor, Sunitinib.[1][2] This guide provides a comprehensive framework for characterizing the cross-reactivity and selectivity of a specific, yet underexplored, subclass: 4-Nitroindolin-2-one derivatives.

The introduction of a nitro group at the C4 position of the indolinone ring can significantly alter the electronic properties of the molecule, potentially influencing its binding affinity and selectivity profile. A thorough investigation into this profile is not merely an academic exercise; it is a crucial step in predicting both therapeutic efficacy and potential off-target toxicities. This guide will not only detail the state-of-the-art methodologies for kinase inhibitor profiling but will also explain the causality behind experimental choices, empowering researchers to design and execute self-validating protocols.

The Imperative of Selectivity Profiling in Kinase Drug Discovery

Protein kinases, numbering over 500 in the human genome, are pivotal regulators of cellular signaling.[3] Their dysregulation is a hallmark of many diseases, most notably cancer.[4][5][6] While the goal is often to design highly selective inhibitors to maximize on-target efficacy and minimize side effects, a degree of "selective non-specificity" or polypharmacology can sometimes be advantageous. For instance, a single compound that inhibits multiple kinases in a specific disease pathway might exhibit superior therapeutic effects. Conversely, unexpected off-target inhibition can lead to toxicity. Therefore, a comprehensive understanding of a compound's selectivity is paramount.

This guide will walk you through a tiered approach to profiling novel this compound derivatives, from initial broad screening to more focused cellular characterization.

Section 1: Methodologies for Comprehensive Kinase Selectivity Profiling

A multi-faceted approach is essential for a robust assessment of kinase inhibitor selectivity. Combining in vitro biochemical assays with cell-based target engagement studies provides a more complete picture of a compound's activity.

In Vitro Biochemical Kinase Assays

The most direct method to assess kinase inhibition is through biochemical assays using purified recombinant kinases. These assays measure the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase.

Experimental Protocol: Large-Panel Kinase Screen

This protocol describes a typical workflow for an initial broad selectivity screen against a large panel of kinases (e.g., the 468-kinase panel from Eurofins DiscoverX).

  • Compound Preparation:

    • Solubilize the test this compound derivatives in 100% DMSO to create a 10 mM stock solution.

    • Perform serial dilutions in DMSO to create working solutions at various concentrations. The initial screen is often performed at a single high concentration (e.g., 1 µM or 10 µM) to identify initial "hits."

  • Assay Plate Preparation:

    • Using an acoustic liquid handler, dispense nanoliter volumes of the compound working solutions into a multi-well assay plate (e.g., 384-well). Include a known multi-kinase inhibitor (e.g., Sunitinib) as a positive control and DMSO as a negative (vehicle) control.

  • Kinase Reaction:

    • Add the specific kinase, a suitable substrate (peptide or protein), and ATP to the wells to initiate the enzymatic reaction. The ATP concentration should ideally be at or near the Km for each specific kinase to provide a more accurate measure of inhibitor potency.[3]

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

  • Detection:

    • The method of detection will depend on the assay format. Common methods include:

      • Radiometric Assays: Using [γ-³²P]ATP or [γ-³³P]ATP and measuring the incorporation of the radiolabel into the substrate.

      • Fluorescence-Based Assays: These can be based on various principles, such as fluorescence polarization (FP), time-resolved fluorescence resonance energy transfer (TR-FRET), or the use of ATP analogs that become fluorescent upon consumption.

      • Luminescence-Based Assays: For example, the ADP-Glo™ Kinase Assay (Promega) measures the amount of ADP produced, which correlates with kinase activity.

  • Data Analysis:

    • Calculate the percent inhibition for each kinase at the tested concentration relative to the DMSO control.

    • A common threshold for a "hit" is >70% or >80% inhibition.

Cellular Target Engagement Assays

While biochemical assays are excellent for determining direct enzymatic inhibition, they do not account for cell permeability, intracellular ATP concentrations, or compound stability in a cellular environment. Cellular target engagement assays address this by measuring the interaction of a compound with its target kinase within living cells.

Experimental Protocol: NanoBRET™ Target Engagement Assay

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a powerful method for quantifying compound binding to specific protein targets in live cells.

  • Cell Line Preparation:

    • Use a cell line (e.g., HEK293) that has been transiently or stably transfected with a plasmid expressing the kinase of interest fused to a NanoLuc® luciferase.

  • Assay Setup:

    • Plate the engineered cells in a white, 96-well or 384-well assay plate.

    • Prepare serial dilutions of the this compound derivatives in Opti-MEM® I Reduced Serum Medium.

  • Compound Treatment and Tracer Addition:

    • Add the diluted compounds to the cells.

    • Add the NanoBRET™ fluorescent tracer, which is a cell-permeable fluorescent ligand that binds to the ATP pocket of the kinase.

    • Incubate for a specified period (e.g., 2 hours) at 37°C in a CO₂ incubator.

  • Detection:

    • Add the Nano-Glo® Substrate to the wells. This substrate is cell-permeable and is converted by NanoLuc® luciferase to produce a luminescent signal.

    • Read the plate on a luminometer capable of simultaneously measuring the donor (luciferase at 460 nm) and acceptor (tracer at 610 nm) emission signals.

  • Data Analysis:

    • Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.

    • A decrease in the BRET ratio upon compound addition indicates competitive displacement of the tracer from the kinase, confirming target engagement.

    • Plot the BRET ratio against the compound concentration to determine the IC50 value, which reflects the potency of target engagement in a cellular context.

Section 2: A Step-by-Step Workflow for Profiling this compound Derivatives

A logical, tiered approach to profiling ensures efficient use of resources and yields a comprehensive dataset.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Potency Determination cluster_2 Tier 3: Cellular Validation a Synthesize this compound Derivative Library b Single-Dose (1 µM) Kinase Panel Screen (~400 kinases) a->b Test Compounds c Identify Initial Hits (e.g., >80% Inhibition) b->c Analyze Data d 10-Point IC50 Determination for Hit Kinases c->d Follow-up e Select Key On- and Off-Targets d->e Prioritize Targets f Cellular Target Engagement Assay (e.g., NanoBRET™) e->f g Downstream Signaling Pathway Analysis (Western Blot) f->g Confirm Functional Effect

Caption: A tiered workflow for kinase inhibitor selectivity profiling.

Section 3: Data Interpretation and Comparative Analysis

The output from these screens will be a large dataset of inhibition values. The key is to present this data in a way that is easily interpretable and allows for objective comparison between different this compound derivatives and with existing drugs.

Illustrative Example: Kinase Selectivity Profile

The following table presents hypothetical data for three novel this compound derivatives (4-NID-A, 4-NID-B, 4-NID-C) compared to Sunitinib. This data is for illustrative purposes to demonstrate how results would be presented.

Kinase Target4-NID-A (IC50, nM)4-NID-B (IC50, nM)4-NID-C (IC50, nM)Sunitinib (IC50, nM)
VEGFR2 (KDR) 15 250 5 9
PDGFRβ 20 300 8 2
c-KIT 35 >10,00012 1
Aurora A>10,00050 8,500250
Aurora B>10,00045 9,200150
CDK21,5005,0002,500>10,000
SRC800>10,00065063
ABL12,200>10,0001,80037

Interpretation of the Illustrative Data:

  • 4-NID-A: Appears to be a potent inhibitor of VEGFR2 and PDGFRβ, similar to Sunitinib, but with significantly less activity against c-KIT, SRC, and ABL1, suggesting a more selective profile for the VEGF/PDGF receptor families.

  • 4-NID-B: Shows a completely different profile, with moderate potency and high selectivity for Aurora kinases A and B. This highlights how subtle changes to the indolinone scaffold can dramatically shift the selectivity profile.[7][8]

  • 4-NID-C: Exhibits high potency against VEGFR2, PDGFRβ, and c-KIT, making it a potent multi-kinase inhibitor similar to Sunitinib, but with potentially greater potency against the primary targets.

Visualizing On- and Off-Target Effects

Understanding the context of a kinase within a signaling pathway is crucial. For example, inhibiting VEGFR2 is the desired on-target effect for an anti-angiogenic agent. However, off-target inhibition of kinases in other essential pathways could lead to adverse effects.

G VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAF RAF VEGFR2->RAF AKT AKT PI3K->AKT MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation Promotes AKT->Proliferation Promotes OffTarget Off-Target Kinase (e.g., ABL1) Downstream_Off Essential Cellular Function OffTarget->Downstream_Off Inhibitor 4-NID-A Inhibitor->VEGFR2 On-Target Inhibition Inhibitor->OffTarget Off-Target Inhibition

Caption: On-target vs. off-target effects in the VEGFR2 signaling pathway.

Conclusion and Future Directions

The systematic profiling of novel this compound derivatives is essential to unlock their therapeutic potential. This guide outlines a robust, multi-tiered strategy for a comprehensive evaluation of their selectivity and cross-reactivity. By combining broad biochemical screens with in-cell target engagement and functional assays, researchers can build a detailed understanding of each compound's mechanism of action. This data-driven approach is critical for selecting promising lead candidates for further preclinical and clinical development, ultimately accelerating the path toward novel, effective, and safe kinase-targeted therapies. The structure-activity relationships derived from such studies will be invaluable in guiding the next generation of indolin-2-one-based kinase inhibitors.[1][3]

References

  • El-awady, R., et al. (2021). Indolin-2-one derivatives as selective Aurora B kinase inhibitors targeting breast cancer. Bioorganic Chemistry, 117, 105451. Available at: [Link]

  • Yang, T.-H., et al. (2019). Pyrrole indolin-2-one Based Kinase Inhibitor as Anti-Cancer Agents. Journal of Experimental and Clinical Medicine, 11(4), 111-118. Available at: [Link]

  • El-awady, R., et al. (2021). Indolin-2-one derivatives as selective Aurora B kinase inhibitors targeting breast cancer. White Rose Research Online. Available at: [Link]

  • Xu, C., Liu, Y., & Zhao, G. (2022). The Development of 3-substituted Indolin-2-one Derivatives as Kinase Inhibitors for Cancer Therapy. Current Medicinal Chemistry, 29(11), 1891-1919. Available at: [Link]

  • Kaur, M., et al. (2020). Structure-activity relationship studies of indolin-2-one derivatives as vascular endothelial growth factor receptor inhibitors and anticancer agents. Archiv der Pharmazie, 353(12), e2000022. Available at: [Link]

  • Prakash, C., Theivendren, P., & Raja, S. (2012). Indolin-2-Ones in Clinical Trials as Potential Kinase Inhibitors: A Review. Pharmacology & Pharmacy, 3, 62-71. Available at: [Link]

  • Prakash, C., Theivendren, P., & Raja, S. (2012). Indolin-2-Ones in Clinical Trials as Potential Kinase Inhibitors: A Review. Scientific Research Publishing. Available at: [https://www.scirp.org/html/2-1 pharmacology & pharmacy 17992.htm]([Link] pharmacology & pharmacy 17992.htm)

  • Prakash, C., Theivendren, P., & Raja, S. (2012). Indolin-2-Ones in Clinical Trials as Potential Kinase Inhibitors: A Review. ResearchGate. Available at: [Link]

  • Lee, H.-T., et al. (2010). Discovery of pyrrole-indolin-2-ones as Aurora kinase inhibitors with a different inhibition profile. Journal of Medicinal Chemistry, 53(16), 6094-6107. Available at: [Link]

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A Researcher's Guide to In Vitro and In Vivo Correlation of 4-Nitroindolin-2-one Efficacy

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on establishing a robust in vitro and in vivo correlation (IVIVC) for the therapeutic efficacy of 4-Nitroindolin-2-one compounds. We will delve into the experimental design, data interpretation, and comparative analysis essential for advancing this promising class of molecules from the laboratory bench to preclinical and, ultimately, clinical settings.

Introduction: The Therapeutic Potential of this compound

The indolin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors approved for cancer therapy. The addition of a nitro group at the 4-position introduces unique electronic properties that can modulate target binding and cellular activity. Nitroaromatic compounds are known to undergo bioreduction in hypoxic tumor environments, potentially leading to a dual mechanism of action: direct target inhibition and the generation of cytotoxic reactive oxygen species.[1][2][3] This guide will focus on a hypothetical this compound derivative positioned as a novel anti-cancer agent, comparing it with established therapies.

Part 1: In Vitro Efficacy Assessment

The initial step in evaluating any new chemical entity is to characterize its activity in a controlled, cell-free, and cell-based environment. This allows for the determination of its mechanism of action and potency.

Mechanism of Action: Kinase Inhibition Profile

Based on the indolin-2-one core, a primary hypothesis is the inhibition of protein kinases crucial for cancer cell proliferation and survival.[4][5] A broad kinase panel screening is the first logical step to identify the primary targets.

Experimental Protocol: In Vitro Kinase Inhibition Assay

  • Compound Preparation: Dissolve this compound and control compounds (e.g., Sunitinib, a multi-kinase inhibitor with an indolin-2-one core) in DMSO to create a 10 mM stock solution.

  • Assay Plate Preparation: Serially dilute the compounds in an appropriate assay buffer.

  • Kinase Reaction: In a 384-well plate, combine the diluted compounds with the recombinant kinase, a suitable substrate, and ATP.

  • Incubation: Incubate the reaction mixture at 30°C for 60 minutes.

  • Detection: Use a luminescence-based assay to quantify the amount of ADP produced, which is proportional to kinase activity.[6]

  • Data Analysis: Calculate the IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%.[4]

Comparative In Vitro Kinase Inhibition Data

Target KinaseThis compound IC50 (nM)Sunitinib IC50 (nM)
VEGFR2159
PDGFRβ258
c-KIT4012
FLT33515
SRC>100050

Interpretation of In Vitro Kinase Data

The illustrative data suggests that our this compound compound is a potent inhibitor of key angiogenic and oncogenic kinases, similar to Sunitinib, but with a potentially different selectivity profile, showing less off-target activity against SRC kinase.

Cellular Activity: Anti-proliferative Effects

Demonstrating that the compound can inhibit the growth of cancer cells is a critical next step.[7]

Experimental Protocol: Cell Viability Assay (MTT Assay)

  • Cell Seeding: Plate cancer cell lines (e.g., HUVEC for endothelial cells, A549 for lung cancer) in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound and control compounds for 72 hours.

  • MTT Addition: Add MTT reagent to each well and incubate for 4 hours to allow for the formation of formazan crystals.

  • Solubilization: Solubilize the formazan crystals with a solubilization buffer.

  • Absorbance Reading: Measure the absorbance at 570 nm.

  • Data Analysis: Calculate the GI50 (Growth Inhibition 50) value.

Comparative Cellular Anti-proliferative Data

Cell LineThis compound GI50 (µM)Sunitinib GI50 (µM)
HUVEC0.50.2
A5491.20.8
HT-29 (Colon)2.51.5

Interpretation of Cellular Data

The data indicates that this compound exhibits anti-proliferative activity against various cancer cell lines, albeit with slightly lower potency than Sunitinib in this hypothetical scenario. This discrepancy between biochemical and cellular potency is common and highlights the importance of subsequent in vivo studies.[7]

Workflow for In Vitro Efficacy Assessment

G cluster_0 In Vitro Assessment Compound Synthesis Compound Synthesis Kinase Panel Screening Kinase Panel Screening Compound Synthesis->Kinase Panel Screening IC50 Determination Cell Viability Assays Cell Viability Assays Kinase Panel Screening->Cell Viability Assays Target Identification Mechanism of Action Studies Mechanism of Action Studies Cell Viability Assays->Mechanism of Action Studies Cellular Potency

Caption: Workflow for the in vitro evaluation of this compound.

Part 2: In Vivo Efficacy Assessment

Successful in vitro activity must be translated into in vivo efficacy in a living organism, where factors such as pharmacokinetics and biodistribution come into play.[8][9][10]

Experimental Protocol: Xenograft Tumor Model

  • Cell Implantation: Subcutaneously implant human cancer cells (e.g., A549) into the flank of immunodeficient mice.[8]

  • Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-150 mm³).

  • Randomization and Treatment: Randomize mice into treatment groups (vehicle control, this compound, Sunitinib).

  • Dosing: Administer the compounds orally once daily for a specified period (e.g., 21 days).

  • Tumor Measurement: Measure tumor volume and body weight twice weekly.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for biomarkers of target inhibition).

Comparative In Vivo Anti-tumor Efficacy

Treatment GroupDose (mg/kg)Tumor Growth Inhibition (%)
Vehicle-0
This compound5065
Sunitinib4075

Interpretation of In Vivo Data

In this illustrative example, this compound demonstrates significant anti-tumor activity in a xenograft model, validating its in vitro findings.[11] The slightly lower efficacy compared to Sunitinib at the tested doses could be due to differences in pharmacokinetic properties.

Workflow for In Vivo Efficacy Assessment

G cluster_1 In Vivo Assessment Xenograft Model Establishment Xenograft Model Establishment Pharmacokinetic Studies Pharmacokinetic Studies Xenograft Model Establishment->Pharmacokinetic Studies Dose Range Finding Efficacy Studies Efficacy Studies Pharmacokinetic Studies->Efficacy Studies Dosing Regimen Toxicity Assessment Toxicity Assessment Efficacy Studies->Toxicity Assessment Safety Profile

Caption: Workflow for the in vivo evaluation of this compound.

Part 3: Establishing the In Vitro-In Vivo Correlation (IVIVC)

IVIVC is a predictive mathematical model that describes the relationship between an in vitro property of a dosage form and an in vivo response.[12][13][14] For an anticancer drug, this can be extended to correlate in vitro potency with in vivo anti-tumor efficacy.

Key Considerations for IVIVC:

  • Pharmacokinetics (PK): The absorption, distribution, metabolism, and excretion (ADME) of the drug determine its exposure at the tumor site.

  • Pharmacodynamics (PD): The relationship between drug concentration and the pharmacological effect (e.g., target inhibition).

Logical Framework for IVIVC

G cluster_2 IVIVC Framework In Vitro Potency (IC50/GI50) In Vitro Potency (IC50/GI50) Predictive Model Predictive Model In Vitro Potency (IC50/GI50)->Predictive Model Pharmacokinetic Profile (AUC, Cmax) Pharmacokinetic Profile (AUC, Cmax) Pharmacokinetic Profile (AUC, Cmax)->Predictive Model In Vivo Efficacy (Tumor Growth Inhibition) In Vivo Efficacy (Tumor Growth Inhibition) Predictive Model->In Vivo Efficacy (Tumor Growth Inhibition) Correlation

Caption: Logical framework for establishing an in vitro-in vivo correlation.

Analysis of the IVIVC for this compound

The slightly lower in vivo efficacy of this compound compared to Sunitinib, despite comparable in vitro potency against key targets, may be explained by suboptimal pharmacokinetic properties. For instance, lower oral bioavailability or a shorter half-life could lead to reduced drug exposure at the tumor site.[11] Further studies, such as dose-escalation PK/PD modeling, would be necessary to optimize the dosing regimen and potentially improve in vivo efficacy. The establishment of a successful IVIVC can streamline future formulation development and support regulatory submissions.[15][16]

Conclusion

This guide has outlined a systematic approach to evaluating the in vitro and in vivo efficacy of this compound compounds and establishing a meaningful correlation between the two. By integrating robust experimental design, comparative analysis with established agents, and a clear understanding of pharmacokinetic and pharmacodynamic principles, researchers can effectively advance this promising class of molecules through the drug discovery pipeline. The dual potential mechanism of action of 4-nitroindolin-2-ones, combining kinase inhibition with hypoxia-activated cytotoxicity, warrants further investigation as a novel strategy in cancer therapy.

References

  • Vertex AI Search. (2026, January 6).
  • U.S. Food and Drug Administration. (1997).
  • Walsh Medical Media. In Vitro–In Vivo Correlation (IVIVC)
  • PhInc. Modeling. (2020, June 30). In vitro-In vivo Correlation (IVIVC)
  • Patsnap Synapse. (2025, May 29).
  • New Anticancer Agents: In Vitro and In Vivo Evalu
  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021, August 12). PubMed Central.
  • Saad, N., Chia, S. L., Abdullah, C. A. C., & Sulaiman, F. (2024). Natural Product Testing: Selecting in vivo Anticancer Assay Model.
  • Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. (2020, February 26). Frontiers.
  • In vivo Methods for Preclinical Screening of Anticancer Drugs. (n.d.). International Journal of Pharmacy and Biological Sciences.
  • In Vitro and In Vivo Studies of a New Class of Anticancer Molecules for Targeted Radiotherapy of Cancer. (n.d.). AACR Journals.
  • In vivo Pharmacokinetic and Anticancer Studies of HH-N25, a Selective Inhibitor of Topoisomerase I, and Hormonal Signaling for Treating Breast Cancer. (2021, September 22). NIH.
  • Reaction Biology. (2024, August 13).
  • In vitro profiling of various small-molecule kinase inhibitors in panels of hematological and non hematological human tumor cell lines. (2008, May 1). AACR Journals.
  • Indolin-2-one Nitroimidazole Antibiotics Exhibit an Unexpected Dual Mode of Action. (2022, October 19).
  • Thermo Fisher Scientific. Biochemical Kinase Assays.
  • Indolin-2-one Nitroimidazole Antibiotics Exhibit an Unexpected Dual Mode of Action. (2022, October 19). NIH.
  • Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. (n.d.).

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Comparison of spectroscopic data between predicted and synthesized 4-Nitroindolin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of a synthesized compound is a cornerstone of scientific rigor. This guide provides an in-depth comparison of the predicted and expected experimental spectroscopic data for 4-Nitroindolin-2-one, a heterocyclic compound of interest in medicinal chemistry. By juxtaposing theoretical predictions with established spectroscopic principles and data from closely related analogues, we offer a framework for the characterization of this and similar molecules.

Introduction to this compound and Spectroscopic Validation

This compound belongs to the indolinone (or oxindole) class of heterocyclic compounds, a scaffold present in numerous biologically active molecules and pharmaceuticals. The introduction of a nitro group at the 4-position of the indolinone core significantly influences its electronic properties and potential biological activity, making its precise characterization paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for elucidating the molecular structure of newly synthesized compounds. This guide will delve into the expected outcomes from these techniques and compare them with data derived from computational prediction methods.

The molecular structure of this compound is presented below. The numbering convention used throughout this guide is also indicated.

To properly render the chemical structure, a placeholder image from PubChem for the parent compound indolin-2-one is used as Graphviz DOT language is not ideal for complex chemical structures. The structure of this compound is the indolin-2-one core with a nitro group (NO₂) attached to the C4 position of the benzene ring.

Experimental and Synthetic Protocols

Synthesis of this compound

While various synthetic routes to substituted indolinones exist, a common approach involves the cyclization of an appropriate precursor. The synthesis of this compound can be envisioned through a multi-step process, beginning with a suitable ortho-substituted nitrobenzene derivative. A plausible route is the cyclization of 2-amino-3-nitrophenylacetic acid, which can be prepared from 2-chloro-3-nitrobenzoic acid.

Experimental Protocol (Hypothetical):

  • Step 1: Synthesis of 2-Amino-3-nitrophenylacetic acid. This intermediate can be synthesized from a commercially available starting material like 2-chloro-3-nitrobenzoic acid through a series of reactions including reduction of the carboxylic acid, conversion to a benzyl halide, cyanation, and subsequent hydrolysis and reduction of an ortho-nitro group.

  • Step 2: Lactamization. The resulting 2-amino-3-nitrophenylacetic acid is then subjected to intramolecular cyclization (lactamization) to form the five-membered lactam ring of the indolin-2-one core. This is typically achieved by heating the amino acid, sometimes in the presence of a dehydrating agent or under acidic conditions.

The final product would be purified using standard techniques such as recrystallization or column chromatography.

Spectroscopic Analysis

Following synthesis and purification, the compound would be subjected to a battery of spectroscopic analyses to confirm its structure.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra would be recorded on a spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent such as DMSO-d₆ or CDCl₃.

  • Infrared (IR) Spectroscopy: An FT-IR spectrum would be obtained using a potassium bromide (KBr) pellet or as a thin film.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) using a technique like Electrospray Ionization (ESI) would be employed to determine the accurate mass of the molecular ion.

Computational Methodology for Spectroscopic Prediction

The prediction of spectroscopic data through computational methods has become a powerful tool for structure verification.[1]

  • NMR Prediction: Density Functional Theory (DFT) is a widely used quantum chemical method for predicting NMR chemical shifts.[2] Calculations are typically performed using a functional such as B3LYP with a suitable basis set (e.g., 6-31G(d,p) or larger).[3] The geometry of the molecule is first optimized, and then the magnetic shielding tensors are calculated. These are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (TMS).

  • IR Prediction: The same DFT methods used for NMR can be employed to predict vibrational frequencies.[4] After geometry optimization, a frequency calculation is performed. The resulting vibrational modes and their intensities can be plotted to generate a predicted IR spectrum. Calculated frequencies are often systematically higher than experimental ones, so a scaling factor is commonly applied.

  • Mass Spectrometry Prediction: While predicting a full mass spectrum is complex, the expected molecular ion peak can be calculated from the elemental composition. Fragmentation patterns can be predicted based on established rules of mass spectrometry, considering the functional groups present and their propensity to form stable fragments.

The workflow for comparing experimental and predicted data is outlined below.

G cluster_synthesis Synthesis & Purification cluster_experimental Experimental Analysis cluster_computational Computational Prediction synthesis Chemical Synthesis of This compound purification Purification (Chromatography/Recrystallization) synthesis->purification nmr_exp ¹H & ¹³C NMR purification->nmr_exp Pure Sample ir_exp FT-IR Spectroscopy purification->ir_exp Pure Sample ms_exp Mass Spectrometry purification->ms_exp Pure Sample comparison Comparative Analysis nmr_exp->comparison ir_exp->comparison ms_exp->comparison dft DFT Calculations (e.g., B3LYP/6-31G*) nmr_pred Predicted NMR Shifts dft->nmr_pred ir_pred Predicted IR Frequencies dft->ir_pred nmr_pred->comparison ir_pred->comparison ms_pred Predicted Mass & Fragmentation ms_pred->comparison conclusion Structural Confirmation comparison->conclusion

Caption: Workflow for the comparison of experimental and predicted spectroscopic data.

Spectroscopic Data Comparison

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show signals for the aromatic protons, the methylene protons at the C3 position, and the N-H proton of the lactam. The electron-withdrawing nitro group is expected to deshield the adjacent aromatic protons.

Proton Predicted Chemical Shift (δ, ppm) Expected Experimental Shift (δ, ppm) Multiplicity
H-5~7.5 - 7.7~7.6Doublet (d)
H-6~7.3 - 7.5~7.4Triplet (t)
H-7~7.8 - 8.0~7.9Doublet (d)
H-3 (CH₂)~3.6 - 3.8~3.7Singlet (s)
N-H~10.5 - 11.5~11.0Broad Singlet (br s)

Note: Predicted shifts are estimates based on DFT calculations for similar structures. Experimental shifts are based on general principles and data for analogous compounds.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show signals for the eight carbon atoms in the molecule. The carbonyl carbon (C2) is expected to be the most downfield signal.

Carbon Predicted Chemical Shift (δ, ppm) Expected Experimental Shift (δ, ppm)
C2 (C=O)~175 - 178~176
C3 (CH₂)~35 - 38~36
C3a~128 - 132~130
C4~142 - 145~144
C5~120 - 123~121
C6~125 - 128~126
C7~115 - 118~117
C7a~140 - 143~141

Note: The presence of the nitro group at C4 will significantly influence the chemical shifts of the aromatic carbons.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule.

Functional Group Predicted Wavenumber (cm⁻¹) Expected Experimental Wavenumber (cm⁻¹) Description
N-H (lactam)~3200 - 3300~3250Stretching, may be broad
C-H (aromatic)~3000 - 3100~3050Stretching
C-H (aliphatic)~2850 - 2950~2900Stretching
C=O (lactam)~1700 - 1720~1710Stretching, strong
C=C (aromatic)~1580 - 1620~1600Stretching
NO₂ (asymmetric)~1520 - 1560~1540Stretching, strong
NO₂ (symmetric)~1340 - 1380~1360Stretching, strong
Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern of the compound.

  • Molecular Formula: C₈H₆N₂O₃

  • Exact Mass: 178.0378 g/mol

  • Expected Molecular Ion Peak [M]⁺ or [M+H]⁺: m/z 178 or 179

  • Key Fragmentation Pathways:

    • Loss of NO₂ (m/z 132)

    • Loss of CO (from the lactam carbonyl), followed by other rearrangements.

Conclusion

This guide outlines a comparative framework for the spectroscopic analysis of this compound. By combining a plausible synthetic strategy with a detailed analysis of expected and computationally predicted spectroscopic data, a robust methodology for structural confirmation is established. The close correlation between predicted values and the expected experimental data, inferred from fundamental principles and analogous compounds, provides a high degree of confidence in the proposed structure. For any newly synthesized compound, it is the convergence of multiple analytical techniques, guided by theoretical prediction, that provides the definitive proof of structure essential for advancing research and development in the chemical and pharmaceutical sciences.

References

  • Bartoli, G., Palmieri, G., Bosco, M., & Dalpozzo, R. (1989). The reaction of vinyl Grignard reagents with 2-substituted nitroarenes: a new approach to the synthesis of 7-substituted indoles. Tetrahedron Letters, 30(16), 2129–2132.
  • Lodewyk, M. W., Siebert, M. R., & Tantillo, D. J. (2012). Computational prediction of 1H and 13C chemical shifts: a useful tool for natural product, mechanistic, and synthetic organic chemistry. Chemical reviews, 112(3), 1839–1862.
  • Maksimov, A. L., & Zolotukhina, A. V. (2021). Synthesis of Indoles. Organic Chemistry Portal.
  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 121355, Indolin-2-one. Retrieved from [Link].

  • NIST (n.d.). 1-Methyl-4-nitro-1,3-dihydro-2H-indol-2-one. In NIST Chemistry WebBook. Retrieved from [Link].

  • Pople, J. A., Binkley, J. S., & Seeger, R. (1976). Theoretical models incorporating electron correlation. International Journal of Quantum Chemistry, 10(S10), 1-19.
  • Sarotti, A. M. (2023). Machine learning in computational NMR-aided structural elucidation. Frontiers in Chemistry, 11, 1129381.
  • Socrates, G. (2004). Infrared and Raman characteristic group frequencies: tables and charts. John Wiley & Sons.
  • SpectraBase. (n.d.). 1-Methyl-4-nitro-1,3-dihydro-2H-indol-2-one. Retrieved from [Link].

  • Willoughby, P. H., Jansma, M. J., & Hoye, T. R. (2014). A guide to small-molecule structure assignment through computation of (1H and 13C) NMR chemical shifts.

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Benchmarking Synthetic Efficiency: A Comparative Guide to the Production of 4-Nitroindolin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 4-Nitroindolin-2-one in Drug Discovery

This compound, also known as 4-nitrooxindole, represents a critical scaffold in medicinal chemistry. Its unique structural features, comprising an electron-deficient aromatic ring fused to a lactam, render it a versatile building block for the synthesis of a diverse array of biologically active compounds. The strategic placement of the nitro group at the 4-position significantly influences the molecule's electronic properties, making it a key synthon for the development of kinase inhibitors, anticancer agents, and other therapeutic candidates. Consequently, the efficient and scalable synthesis of this intermediate is of paramount importance to researchers in both academic and industrial drug discovery settings.

This guide provides a comprehensive comparison of the primary synthetic methodologies for the production of this compound. We will delve into the mechanistic underpinnings of each approach, present detailed experimental protocols, and offer a comparative analysis of their synthetic efficiency based on reported yields and reaction conditions. Our objective is to equip researchers, scientists, and drug development professionals with the critical information needed to select the most appropriate synthetic route for their specific research and development needs.

Comparative Analysis of Synthetic Routes

Three principal strategies have emerged for the synthesis of this compound:

  • Method A: Direct Nitration of Indolin-2-one (Oxindole)

  • Method B: Cyclization of 2-Amino-5-nitrophenylacetic Acid Derivatives

  • Method C: Sandmeyer-type Reaction of 4-Aminoindolin-2-one

The following sections will provide a detailed examination of each of these routes, including their respective advantages and limitations.

Method A: Direct Nitration of Indolin-2-one (Oxindole)

The direct introduction of a nitro group onto the commercially available indolin-2-one backbone presents the most atom-economical and conceptually straightforward approach. However, the success of this method hinges on controlling the regioselectivity of the electrophilic aromatic substitution.

Mechanistic Rationale

The nitration of indolin-2-one involves the reaction of the aromatic ring with a nitrating agent, typically a mixture of nitric acid and sulfuric acid. The amide group in the lactam ring is an ortho-, para-director. However, under strongly acidic conditions, protonation of the carbonyl oxygen can influence the directing effects. The electron-withdrawing nature of the carbonyl group and the protonated amide can lead to a mixture of isomers, with the 5- and 6-nitro isomers often being significant byproducts. Achieving high selectivity for the 4-position requires careful optimization of reaction conditions.

Diagram of the Electrophilic Nitration of Indolin-2-one

G Indolinone Indolin-2-one Intermediate Wheland Intermediate (Sigma Complex) Indolinone->Intermediate Electrophilic Attack NitratingAgent HNO₃ / H₂SO₄ Product_4 This compound Intermediate->Product_4 Deprotonation (Major Product) Product_5 5-Nitroindolin-2-one Intermediate->Product_5 Deprotonation (Minor Product) Product_6 6-Nitroindolin-2-one Intermediate->Product_6 Deprotonation (Minor Product)

Caption: Electrophilic nitration of indolin-2-one leading to a mixture of nitro-isomers.

Experimental Protocol: Direct Nitration of Indolin-2-one
  • Reaction Setup: In a flask maintained at 0°C, dissolve indolin-2-one in concentrated sulfuric acid.

  • Preparation of Nitrating Mixture: In a separate flask, carefully prepare a nitrating mixture by adding concentrated nitric acid to concentrated sulfuric acid, while keeping the mixture cooled in an ice bath.

  • Nitration: Slowly add the pre-cooled nitrating mixture to the solution of indolin-2-one, ensuring the temperature does not exceed 5°C.

  • Reaction Monitoring: Stir the reaction mixture at low temperature and monitor the progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture onto crushed ice to precipitate the product.

  • Purification: Filter the crude product, wash with cold water, and purify by column chromatography to separate the isomers.

Performance Analysis
ParameterMethod A: Direct Nitration
Starting Material Indolin-2-one
Key Reagents Nitric Acid, Sulfuric Acid
Reported Yield Variable (often moderate for the 4-isomer)
Purity Requires chromatographic separation of isomers
Advantages Atom economical, fewer steps
Disadvantages Poor regioselectivity, harsh acidic conditions, difficult purification

Method B: Cyclization of 2-Amino-5-nitrophenylacetic Acid Derivatives

This strategy offers superior regioselectivity by constructing the indolin-2-one ring from a precursor that already contains the nitro group at the desired position.

Mechanistic Rationale

The synthesis commences with a starting material such as 2-chloro-5-nitrobenzoic acid. A series of transformations, including conversion to the corresponding phenylacetic acid derivative and subsequent introduction of an amino group, leads to 2-amino-5-nitrophenylacetic acid. The final step involves an intramolecular cyclization, typically under acidic or thermal conditions, to form the lactam ring of this compound. This approach ensures that the nitro group is unambiguously positioned at the 4-position of the final product.

Diagram of the Cyclization of 2-Amino-5-nitrophenylacetic Acid

G StartingMaterial 2-Amino-5-nitrophenylacetic Acid Cyclization Intramolecular Amidation StartingMaterial->Cyclization AcidCatalyst H⁺ or Heat Product This compound Cyclization->Product

Caption: Intramolecular cyclization of 2-amino-5-nitrophenylacetic acid to yield this compound.

Experimental Protocol: Cyclization of 2-Amino-5-nitrophenylacetic Acid
  • Preparation of Precursor: Synthesize 2-amino-5-nitrophenylacetic acid from a suitable starting material like 2-chloro-5-nitrobenzoic acid through established literature procedures.

  • Cyclization: Reflux the 2-amino-5-nitrophenylacetic acid in a suitable solvent, such as a high-boiling point ether or under acidic conditions (e.g., with polyphosphoric acid).

  • Reaction Monitoring: Monitor the reaction for the consumption of the starting material by TLC.

  • Work-up: Cool the reaction mixture and pour it into water to precipitate the product.

  • Purification: Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure this compound.

Performance Analysis
ParameterMethod B: Cyclization
Starting Material 2-Amino-5-nitrophenylacetic Acid Derivative
Key Reagents Acid catalyst or heat
Reported Yield Generally good to high
Purity High, as regioselectivity is controlled
Advantages Excellent regioselectivity, high purity of the final product
Disadvantages Multi-step synthesis of the precursor, potentially harsh cyclization conditions

Method C: Sandmeyer-type Reaction of 4-Aminoindolin-2-one

This classical transformation provides a reliable method for introducing a nitro group onto the aromatic ring via a diazonium salt intermediate.

Mechanistic Rationale

The synthesis begins with the preparation of 4-aminoindolin-2-one. This precursor is then diazotized using nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures to form a diazonium salt. The diazonium group is an excellent leaving group and can be displaced by a nitro group in a Sandmeyer-type reaction, which typically involves a copper catalyst.[1][2] This method offers a high degree of regiochemical control.

Diagram of the Sandmeyer-type Reaction

G AminoIndolinone 4-Aminoindolin-2-one DiazoniumSalt 4-Diazoniumindolin-2-one Salt AminoIndolinone->DiazoniumSalt Diazotization Diazotization NaNO₂ / H⁺ (0-5 °C) Product This compound DiazoniumSalt->Product Nitrodediazoniation Sandmeyer NaNO₂ / Cu₂O

Caption: Synthesis of this compound via a Sandmeyer-type reaction from 4-aminoindolin-2-one.

Experimental Protocol: Sandmeyer-type Reaction
  • Preparation of Precursor: Synthesize 4-aminoindolin-2-one from a suitable starting material.

  • Diazotization: Dissolve 4-aminoindolin-2-one in a cold aqueous solution of a strong acid (e.g., HCl or H₂SO₄). Slowly add a solution of sodium nitrite while maintaining the temperature between 0 and 5°C.

  • Sandmeyer Reaction: In a separate flask, prepare a solution of sodium nitrite and a copper(I) catalyst (e.g., Cu₂O). Slowly add the cold diazonium salt solution to this mixture.

  • Reaction Monitoring: Observe for the evolution of nitrogen gas, indicating the progress of the reaction.

  • Work-up: After the reaction is complete, neutralize the mixture and extract the product with a suitable organic solvent.

  • Purification: Wash the organic layer, dry it over an anhydrous salt, and remove the solvent under reduced pressure. Purify the residue by column chromatography or recrystallization.

Performance Analysis
ParameterMethod C: Sandmeyer-type Reaction
Starting Material 4-Aminoindolin-2-one
Key Reagents Sodium Nitrite, Strong Acid, Copper Catalyst
Reported Yield Moderate to good
Purity Generally good, with potential for diazo-coupling side products
Advantages High regioselectivity, well-established reaction
Disadvantages Requires synthesis of the amino precursor, use of potentially unstable diazonium salts, copper waste

Conclusion and Recommendations

The choice of the optimal synthetic route for this compound is contingent upon the specific requirements of the research, including scale, purity demands, and available starting materials.

  • For rapid, small-scale synthesis where isomeric purity is not the primary concern, Method A (Direct Nitration) may be considered, although it necessitates careful chromatographic purification.

  • For applications demanding high purity and unambiguous regiochemistry, Method B (Cyclization) is the superior choice, despite the longer synthetic sequence required to prepare the precursor.

  • Method C (Sandmeyer-type Reaction) offers a reliable alternative with good regiocontrol, particularly if the 4-aminoindolin-2-one precursor is readily accessible.

Ultimately, a thorough evaluation of the trade-offs between the number of synthetic steps, overall yield, and purification requirements will guide the synthetic chemist toward the most efficient and practical approach for their specific needs in the pursuit of novel therapeutics based on the this compound scaffold.

References

  • Organic Chemistry Portal. Sandmeyer Reaction. [Link]

  • Higuchi, K., et al. (2022). Intramolecular Aminolactonization for Synthesis of Furoindolin-2-One. Molecules, 27(1), 102.
  • Organic Chemistry Frontiers. (2021). Divergent synthesis of 4-amino indoles with free amine groups via tandem reaction of 2-alkynylanilines. [Link]

  • Gallagher, P. T. (2001). Sandmeyer-type reactions.

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A Comparative Guide to Validating Target Engagement of 4-Nitroindolin-2-one-Derived Ligands

Author: BenchChem Technical Support Team. Date: January 2026

The 4-nitroindolin-2-one scaffold is a privileged structure in medicinal chemistry, frequently serving as the core of potent kinase inhibitors.[1][2][3] However, the journey from a promising hit in a primary screen to a validated chemical probe or drug candidate is contingent on one critical question: does the compound engage its intended target in a physiologically relevant setting? Answering this question with confidence is paramount, as failures in clinical trials are often attributed to a lack of efficacy stemming from poor target engagement.[4][5]

This guide provides a comprehensive comparison of modern biophysical and cell-based methods to validate and quantify the target engagement of this compound derivatives, with a focus on their common role as kinase inhibitors. We will move beyond simple protocols to explain the causality behind experimental choices, enabling researchers to design robust, self-validating workflows for their drug discovery programs.

The Target Engagement Validation Workflow: A Multi-Pillar Approach

A rigorous validation strategy does not rely on a single experiment. Instead, it builds a chain of evidence using orthogonal methods that progress from simplified in vitro systems to complex cellular environments. This approach ensures that the observed binding is direct, occurs within the cell, and is selective for the intended target.

G cluster_2 Phase 3: Selectivity & Off-Target Profiling a Isothermal Titration Calorimetry (ITC) d Cellular Thermal Shift Assay (CETSA) a->d Confirms direct thermodynamic binding b Surface Plasmon Resonance (SPR) b->d c Differential Scanning Fluorimetry (DSF) c->d f Chemical Proteomics (e.g., Kinobeads®) d->f Validates engagement in native cellular context e NanoBRET™ Target Engagement Assay e->f

Figure 1: A recommended workflow for validating target engagement, progressing from direct binding confirmation to cellular and proteome-wide analysis.

Phase 1: Confirming Direct Target Interaction in Purified Systems

The first step is to unequivocally demonstrate that your this compound ligand physically interacts with its purified target protein.[4] These biophysical methods provide foundational data on binding affinity, thermodynamics, and kinetics in a controlled, cell-free environment.

Isothermal Titration Calorimetry (ITC)

ITC is considered the gold standard for characterizing binding thermodynamics.[6][7] It directly measures the heat released or absorbed as a ligand binds to its target, providing a complete thermodynamic profile of the interaction in a single experiment.[8][9]

  • Causality: The heat change (enthalpy, ΔH) is a fundamental property of bond formation and conformational changes. By titrating the ligand into a solution of the target protein, one can directly measure this heat change until the protein becomes saturated.[10] The resulting binding isotherm allows for the precise determination of the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[9]

  • Key Insight: ITC provides not just affinity, but how the ligand binds. An interaction might be enthalpically driven (strong bonding) or entropically driven (hydrophobic effects, release of water), which is critical information for structure-activity relationship (SAR) studies.[6][8]

Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free optical technique for studying biomolecular interactions in real-time.[11][12] It excels at providing detailed kinetic information, including association (kon) and dissociation (koff) rates.[13]

  • Causality: SPR detects changes in the refractive index at the surface of a sensor chip where the target protein is immobilized.[14] Flowing the ligand over this surface causes binding, which increases the mass on the sensor surface and changes the refractive index. The rate of this change provides the association rate. When the ligand is replaced by buffer, the dissociation of the complex is monitored in real-time.[11]

  • Key Insight: Two compounds can have the same affinity (KD) but vastly different kinetics. A compound with a slow koff (long residence time) may exhibit a more durable pharmacological effect in vivo. SPR is the benchmark technique for optimizing this parameter.[13]

MethodPrincipleKey ReadoutsPrimary AdvantageKey Limitation
ITC Measures heat change upon bindingKD, ΔH, ΔS, Stoichiometry (n)Gold-standard, label-free thermodynamic data in solution.[6][7]Requires large amounts of pure protein; lower throughput.[9]
SPR Detects mass changes on a sensor surface via refractive indexKD, kon, koffProvides real-time kinetic data (residence time).[13][14]Requires immobilization of the target, which can affect its conformation.[15]
DSF Monitors ligand-induced protein thermal stabilizationΔTm (change in melting temp.)High-throughput and requires less protein than ITC.[16][17]An indirect measure of binding; may not work for all proteins.

Phase 2: Proving Engagement in the Native Cellular Environment

Confirming binding to a purified protein is essential, but it doesn't guarantee the compound will reach and engage its target inside a cell.[18] Cellular factors like membrane permeability, efflux pumps, and high intracellular ATP concentrations (for kinase inhibitors) can profoundly impact a compound's efficacy.[18][19] Cellular target engagement assays are therefore a critical bridge between biochemistry and biology.

Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful biophysical method that allows for the detection of target engagement in intact cells or even tissues without requiring any modification to the compound or the target protein.[20][21][22]

  • Causality: The principle is based on ligand-induced thermal stabilization.[20] When a protein binds to its ligand, it is energetically stabilized. This stabilization makes the protein more resistant to thermal denaturation. In a CETSA experiment, cells are treated with the compound and then heated. The stabilized target protein remains soluble at higher temperatures compared to the unbound protein, which aggregates and precipitates.[22] The amount of soluble protein remaining at each temperature is then quantified, typically by Western blot or mass spectrometry.[23]

  • Key Insight: CETSA provides direct evidence of target engagement in a physiological context. A shift in the melting curve upon compound treatment is a definitive indicator that the drug has entered the cell and bound to its intended target.[21]

G cluster_0 Unbound Protein cluster_1 Ligand-Bound Protein cluster_2 unbound Native Protein denatured_unbound Denatured & Aggregated unbound->denatured_unbound Low Temp (e.g., 50°C) bound Native Protein + Ligand denatured_bound Remains Soluble bound->denatured_bound Low Temp (e.g., 50°C) bound2 Native Protein + Ligand denatured_bound2 Denatured & Aggregated bound2->denatured_bound2 High Temp (e.g., 58°C) start Heat Challenge start->unbound start->bound start->bound2

Figure 2: Principle of CETSA. Ligand binding stabilizes the target protein, increasing the temperature required for its denaturation and aggregation.

  • Cell Treatment: Plate cells and grow to ~80% confluency. Treat cells with the this compound ligand or vehicle (e.g., DMSO) for a defined period (e.g., 1 hour) at 37°C.

  • Heating Step: Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot cell suspensions into PCR tubes. Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at 4°C.

  • Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C) to release cellular contents.

  • Separation of Soluble Fraction: Pellet the aggregated, denatured proteins by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).

  • Quantification: Carefully collect the supernatant (containing the soluble protein fraction). Determine protein concentration, and analyze equal amounts of protein by SDS-PAGE and Western blotting using an antibody specific to the target protein.

  • Data Analysis: Quantify the band intensities at each temperature for both vehicle- and compound-treated samples. Plot the relative intensity versus temperature to generate melting curves and determine the thermal shift (ΔTagg).

NanoBRET™ Target Engagement Assay

The NanoBRET™ assay is a proximity-based method that quantifies compound binding to a specific protein target in living cells in real-time.[24] It is particularly well-suited for kinase inhibitors.[25]

  • Causality: This technology relies on Bioluminescence Resonance Energy Transfer (BRET), an energy transfer phenomenon that occurs between a bioluminescent donor and a fluorescent acceptor when they are in close proximity (<10 nm).[26][27] The assay uses cells expressing the target kinase fused to a bright, energy-efficient NanoLuc® luciferase (the donor). A fluorescently-labeled tracer compound that binds to the kinase's active site is added to the cells. When the tracer binds to the NanoLuc®-kinase fusion, it brings the fluorophore close to the luciferase, generating a BRET signal.[24] A competitive inhibitor, like a this compound derivative, will displace the tracer from the active site, decreasing the BRET signal in a dose-dependent manner.[25]

  • Key Insight: NanoBRET provides quantitative data on compound affinity and fractional occupancy at the target in live cells, under physiological ATP concentrations.[24] It is a highly sensitive and robust method amenable to high-throughput screening.

G cluster_0 High BRET Signal (No Inhibitor) cluster_1 Low BRET Signal (Inhibitor Present) node1 Target Kinase NanoLuc® tracer1 Fluorescent Tracer node1:f1->tracer1 Energy Transfer (<10nm) tracer1->node1:f0 Binding node2 Target Kinase NanoLuc® tracer2 Fluorescent Tracer inhibitor 4-Nitroindolin- 2-one Ligand inhibitor->node2:f0 Competitive Binding lost_signal No Energy Transfer

Figure 3: The principle of the NanoBRET™ assay. An inhibitor competes with the fluorescent tracer for binding to the NanoLuc-tagged kinase, disrupting BRET.

Phase 3: Defining Selectivity with Proteome-Wide Approaches

A potent ligand is of little use if it interacts with dozens of other proteins, leading to off-target effects and potential toxicity. The final validation phase involves assessing the selectivity of the compound across the relevant proteome, which for kinase inhibitors, means the kinome.

Chemical Proteomics (Kinobeads®)

Chemical proteomics, particularly using "Kinobeads," is a powerful affinity chromatography-based mass spectrometry method for profiling kinase inhibitor targets in a competitive and unbiased manner.[28][29]

  • Causality: Kinobeads are composed of Sepharose beads decorated with a cocktail of non-selective, immobilized kinase inhibitors that collectively can bind a large portion of the kinome.[28][30] When a cell lysate is incubated with these beads, endogenous kinases are captured. This process can be competed by a free, soluble inhibitor (the this compound ligand). Highly specific and potent ligands will prevent their target kinases from binding to the beads in a concentration-dependent manner.[29] By using quantitative mass spectrometry to identify and quantify the proteins that remain bound to the beads, one can determine the apparent dissociation constants (Kdapp) for every drug-protein interaction.[28][31]

  • Key Insight: This method provides a panoramic view of your compound's interactions across hundreds of endogenous kinases simultaneously.[31] It is the ultimate tool for confirming on-target activity while simultaneously identifying potential off-targets, guiding efforts to improve compound selectivity.

Conclusion: Building a Self-Validating Case for Target Engagement

Validating the target engagement of this compound-derived ligands is not a single experiment but a systematic process of building confidence. By progressing through a logical workflow—from confirming direct binding with biophysical techniques like ITC or SPR, to proving engagement in the complex cellular milieu with CETSA or NanoBRET, and finally, assessing selectivity with chemical proteomics—researchers can construct a robust, self-validating data package. This multi-faceted approach mitigates the risk of advancing compounds based on misleading data and provides the strongest possible foundation for successful drug discovery.

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A Senior Application Scientist's Guide to Comparative Docking of Nitroindolinone Isomers in Kinase Active Sites

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Isomeric Specificity in Drug Discovery

The indolin-2-one scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous kinase inhibitors that have progressed to clinical trials and beyond.[1][2] These small molecules typically function by competing with ATP for the kinase's ATP-binding site, thereby modulating cellular signaling pathways implicated in diseases like cancer.[3][4] A common synthetic strategy to enhance the potency and selectivity of these inhibitors is the introduction of a nitro group onto the indolinone core. However, the precise placement of this nitro group can have profound and often non-obvious effects on the compound's biological activity. This guide provides a comprehensive, in-depth protocol for a comparative molecular docking study of nitroindolinone isomers, designed to elucidate the structural basis for these activity differences. We will explore how subtle shifts in the nitro group's position can dramatically alter the binding mode and affinity of the inhibitor within a protein active site. This exploration is not merely an academic exercise; it is a critical component of rational drug design, enabling researchers to prioritize the synthesis of the most promising candidates and avoid less effective isomers.[5]

The Causality Behind Experimental Choices: Why Comparative Docking Matters

Molecular docking is a powerful computational method that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex.[6] For isomeric compounds, where the atomic composition is identical but the spatial arrangement differs, comparative docking is particularly insightful. It allows for a direct, side-by-side assessment of how changes in the position of a functional group, such as the nitro group, influence key protein-ligand interactions. The nitro group, with its strong electron-withdrawing properties and potential for hydrogen bonding and other non-covalent interactions, can act as a critical pharmacophoric element.[7][8] Its placement can dictate the overall electronic and steric profile of the molecule, influencing its ability to fit within the confines of an active site and engage with specific amino acid residues. By systematically comparing the docking poses and scores of different nitroindolinone isomers, we can develop a structure-activity relationship (SAR) model that explains observed differences in biological activity and guides the design of next-generation inhibitors.[9]

Experimental Workflow: A Step-by-Step Protocol for Comparative Docking

This protocol outlines a self-validating system for the comparative docking of 5-nitro-, 6-nitro-, and 7-nitro-indolinone isomers into the active site of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a well-established target for indolinone-based inhibitors.[10] We will utilize widely accessible and validated software tools such as UCSF Chimera for visualization and preparation, and AutoDock Vina for the docking calculations.[11][12][13]

Part 1: Receptor Preparation
  • Obtain the Protein Structure: Download the crystal structure of VEGFR-2 in complex with a known indolinone-based inhibitor from the Protein Data Bank (PDB). For this study, we will use PDB ID: 4ASD. This structure provides a biologically relevant conformation of the active site.

  • Clean the PDB File: Open the PDB file in UCSF Chimera.[14] Remove all non-essential components, such as water molecules, co-factors, and any co-crystallized ligands.[15][16] For this comparative study, it is crucial to start with an apo-like receptor structure to avoid bias from the original ligand.

  • Add Hydrogens and Charges: Use the "Dock Prep" tool in Chimera to add polar hydrogen atoms and assign partial charges to the protein atoms.[16] This step is essential for accurately calculating the electrostatic interactions during docking.

  • Define the Binding Site: The binding site can be defined based on the location of the co-crystallized ligand in the original PDB structure. In AutoDock Tools, a grid box will be centered on this site to define the search space for the docking algorithm.[17][18] The size of the grid box should be sufficient to accommodate the ligands and allow for some rotational and translational freedom.

Part 2: Ligand Preparation
  • Generate 2D Structures: Draw the 2D structures of the 5-nitro-, 6-nitro-, and 7-nitro-indolinone isomers using a chemical drawing software like ChemDraw or MarvinSketch.

  • Convert to 3D and Optimize: Convert the 2D structures to 3D and perform an initial energy minimization using a tool like Avogadro or the built-in features of your chemical drawing software.[15] This ensures that the initial ligand conformations are sterically reasonable.

  • Prepare for Docking: Open the 3D ligand structures in AutoDock Tools.[19] Assign polar hydrogens, compute Gasteiger charges, and define the rotatable bonds. The software will save the prepared ligands in the PDBQT file format, which is required for AutoDock Vina.[20]

Part 3: Molecular Docking and Analysis
  • Run AutoDock Vina: Use the command line to run AutoDock Vina, providing the prepared receptor and ligand PDBQT files, and a configuration file that specifies the coordinates of the grid box center and its dimensions.[13] The exhaustiveness parameter can be increased to ensure a more thorough search of the conformational space.[13]

  • Analyze the Results: AutoDock Vina will generate an output file containing the predicted binding poses of the ligand, ranked by their binding affinity (in kcal/mol).[18] The top-scoring poses for each isomer should be visualized in UCSF Chimera along with the receptor structure.

  • Examine Key Interactions: For each top-scoring pose, carefully analyze the non-covalent interactions between the ligand and the protein. Pay close attention to:

    • Hydrogen bonds: Identify any hydrogen bonds formed between the ligand and the protein backbone or side chains.[21]

    • Hydrophobic interactions: Note any interactions between non-polar regions of the ligand and hydrophobic residues in the active site.

    • Pi-stacking and other interactions: Look for aromatic stacking interactions or other potentially significant non-covalent bonds.[22]

    • Role of the nitro group: Specifically, determine if and how the nitro group is participating in any interactions. The nitro group can act as a hydrogen bond acceptor and can also engage in so-called π-hole interactions.[8][23][24]

G cluster_receptor Receptor Preparation cluster_ligand Ligand Preparation cluster_docking Docking & Analysis PDB Download PDB (e.g., 4ASD) Clean Remove Water & Ligands PDB->Clean AddH Add Hydrogens & Charges Clean->AddH Grid Define Grid Box AddH->Grid Vina Run AutoDock Vina Grid->Vina Receptor.pdbqt Draw Draw 2D Isomers Convert3D Convert to 3D & Minimize Draw->Convert3D PrepLig Add Hydrogens, Charges & Define Rotatable Bonds Convert3D->PrepLig PrepLig->Vina Ligands.pdbqt Analyze Analyze Binding Poses & Scores Vina->Analyze Interactions Visualize & Characterize Interactions Analyze->Interactions Conclusion Structure-Activity Relationship Interactions->Conclusion Comparative Insights

Caption: Experimental workflow for the comparative docking study.

Data Presentation and Interpretation

The results of the comparative docking study can be summarized in a table for easy comparison. The following is a hypothetical but realistic representation of such data.

IsomerDocking Score (kcal/mol)Number of H-BondsKey Interacting ResiduesNitro Group Interaction
5-Nitro-indolinone -8.52Cys919, Asp1046H-bond with Cys919 backbone NH
6-Nitro-indolinone -9.23Glu885, Cys919, Asp1046H-bond with Glu885 side chain
7-Nitro-indolinone -7.81Asp1046Steric clash with the gatekeeper residue

Interpretation of Hypothetical Results:

In this hypothetical scenario, the 6-nitro-indolinone isomer exhibits the most favorable docking score, suggesting the tightest binding to the VEGFR-2 active site. This is attributed to the formation of an additional hydrogen bond between the nitro group and the side chain of Glutamate 885, an interaction not possible for the other two isomers. The 5-nitro isomer shows good binding, with its nitro group forming a hydrogen bond with the backbone amide of Cysteine 919. The 7-nitro isomer has the least favorable score, indicating weaker binding. This is likely due to a steric clash between the nitro group and the "gatekeeper" residue at the entrance of the ATP-binding pocket, forcing the ligand into a less optimal binding conformation.

G cluster_protein VEGFR-2 Active Site cluster_ligand1 6-Nitro-indolinone cluster_ligand2 7-Nitro-indolinone Glu885 Glu885 Cys919 Cys919 Asp1046 Asp1046 Gatekeeper Gatekeeper Ligand1_core Indolinone Core Ligand1_core->Cys919 H-bond Ligand1_core->Asp1046 H-bond Ligand1_nitro 6-Nitro Ligand1_nitro->Glu885 H-bond Ligand2_core Indolinone Core Ligand2_core->Asp1046 H-bond Ligand2_nitro 7-Nitro Ligand2_nitro->Gatekeeper Steric Clash

Caption: Differential binding of 6-nitro and 7-nitro isomers.

Trustworthiness and Limitations: A Note on In Silico Studies

While molecular docking is an invaluable tool, it is essential to acknowledge its limitations. The scoring functions used to estimate binding affinity are approximations and do not always perfectly correlate with experimental binding data.[25] Furthermore, docking studies typically treat the protein receptor as a rigid entity, which is a simplification of the dynamic nature of proteins in a cellular environment.[26] Therefore, the results of any in silico study should be considered as predictive hypotheses that require experimental validation. Techniques such as in vitro kinase assays and X-ray crystallography are necessary to confirm the computational predictions and provide a definitive understanding of the structure-activity relationship.

Conclusion: From Computational Prediction to Experimental Validation

This guide has provided a comprehensive framework for conducting a comparative molecular docking study of nitroindolinone isomers. By following this detailed protocol, researchers can gain valuable insights into the structural basis of isomeric activity differences, enabling a more rational and efficient drug discovery process. The integration of computational and experimental approaches is paramount in modern medicinal chemistry, and the judicious application of in silico tools, such as molecular docking, can significantly accelerate the identification and optimization of novel therapeutic agents.

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A Comparative Guide to the ADMET Properties of 4-Nitroindolin-2-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The indolin-2-one core is a well-established privileged scaffold in medicinal chemistry, forming the backbone of several approved kinase inhibitors, including Sunitinib, a multi-targeted receptor tyrosine kinase (RTK) inhibitor used in cancer therapy.[1][2][3] The introduction of a 4-nitro group to this scaffold creates a unique chemical space, offering potential for novel biological activities. However, this modification also introduces significant challenges related to the compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.

This guide provides a comprehensive assessment of the ADMET properties of 4-nitroindolin-2-one derivatives. Moving beyond a simple listing of data, we will explore the causal relationships behind experimental choices, compare predicted and experimental data against relevant benchmarks, and offer a strategic outlook for hit-to-lead optimization. Our approach is grounded in the "fail fast, fail cheap" paradigm, emphasizing early identification of liabilities to de-risk drug development pipelines.[4]

The Nitro Group: A Double-Edged Sword in Drug Design

The 4-nitro substituent is a powerful electron-withdrawing group that significantly alters the physicochemical properties of the indolinone core. While this can be leveraged for specific molecular interactions, it is also a well-known structural alert, primarily due to its metabolic liabilities.[5][6] The primary concern is the enzymatic reduction of the nitro group, a pathway that can generate reactive and potentially toxic intermediates.[7][8][9]

This six-electron reduction proceeds sequentially through nitroso and N-hydroxylamino intermediates to form the corresponding amine.[7] While the parent nitro compound and the final amine may be stable, the hydroxylamine intermediate is often implicated in genotoxicity by forming DNA adducts.[7][10] This metabolic pathway is a critical consideration and a focal point of the ADMET assessment for any nitroaromatic compound.

cluster_0 Metabolic Reduction of this compound Parent This compound (R-NO₂) Nitroso Nitroso Intermediate (R-NO) Parent->Nitroso 2e⁻, 2H⁺ (Nitroreductases) Hydroxylamine N-Hydroxylamino Intermediate (R-NHOH) (Potentially Genotoxic) Nitroso->Hydroxylamine 2e⁻, 2H⁺ Amine Amino Metabolite (R-NH₂) Hydroxylamine->Amine 2e⁻, 2H⁺ DNA_Adducts DNA Adducts Hydroxylamine->DNA_Adducts

Caption: Metabolic bioactivation of a nitroaromatic compound.

In Silico Profiling: A First Look at ADMET Liabilities

Before committing to costly synthesis and in vitro experiments, in silico tools provide a rapid, cost-effective first pass at ADMET prediction.[4][11][12][13][14] Using webservers like SwissADME and ADMETlab 2.0, we can predict key physicochemical properties, pharmacokinetics, drug-likeness, and medicinal chemistry alerts for a hypothetical series of derivatives.[14][15]

For this guide, we will compare a hypothetical derivative, This compound (Cpd-1) , with its non-nitrated analog, Indolin-2-one (Cpd-2) , and the approved drug Sunitinib as a benchmark.

Table 1: Comparative In Silico ADMET Predictions

ParameterThis compound (Cpd-1)Indolin-2-one (Cpd-2)Sunitinib (Benchmark)Interpretation & Causality
Physicochemical
MW ( g/mol )178.15133.15398.48All are within typical small molecule range.
LogP (Consensus)1.451.103.60The nitro group slightly increases lipophilicity over the parent. Sunitinib is significantly more lipophilic.
Solubility (LogS)-2.50-2.10-4.50All predicted to have moderate to low solubility. The polar nitro group slightly improves predicted solubility over a more lipophilic drug like Sunitinib.
TPSA (Ų)72.1129.1077.78The nitro group dramatically increases the Topological Polar Surface Area, suggesting potentially lower passive membrane permeability.
Pharmacokinetics
GI AbsorptionHighHighHighAll are predicted to be well-absorbed from the gastrointestinal tract.[16]
BBB PermeantYesYesNoSmaller size of Cpd-1 and Cpd-2 favors BBB permeation; Sunitinib's size and TPSA are prohibitive.
P-gp SubstrateNoNoYesSunitinib is a known P-glycoprotein substrate, a potential mechanism for drug resistance and efflux.
CYP3A4 InhibitorNoNoYesSunitinib is predicted to inhibit a major drug-metabolizing enzyme, indicating a higher risk of drug-drug interactions.
Medicinal Chemistry
Brenk Alertnitro_groupNoneNoneThe 4-nitro group is flagged as a potential toxicophore, specifically for mutagenicity.[17]
PAINS AlertNoneNoneNoneNo Pan-Assay Interference Compounds alerts were predicted.

Insight: The in silico data immediately flags the 4-nitro group as a liability. The Brenk alert for a nitro group is a significant red flag for potential mutagenicity.[17] Furthermore, the increased TPSA suggests that while GI absorption may be high, permeability could be a concern for derivatives with additional polar substituents. This predictive step is crucial; it does not eliminate the candidate but rather prioritizes which experimental assays are needed to validate these predictions and quantify the risk.

Experimental Verification: In Vitro ADMET Assays

In silico predictions must be validated through rigorous experimental testing.[18][19] Here, we detail the protocols for key assays and present hypothetical, yet realistic, comparative data.

A: Absorption — Caco-2 Permeability Assay

This assay is the industry standard for predicting human intestinal absorption in vitro.[20][21][22][23] It uses a monolayer of human colon adenocarcinoma cells (Caco-2) that differentiate to mimic the intestinal epithelial barrier, complete with tight junctions and efflux transporters like P-gp.[22][23]

cluster_workflow Caco-2 Permeability Workflow Seed 1. Seed Caco-2 cells on Transwell inserts Differentiate 2. Culture for ~21 days to form monolayer Seed->Differentiate QC 3. QC: Measure TEER (>200 Ω·cm²) Differentiate->QC Dose_AB 4a. Add compound to Apical (A) side QC->Dose_AB Pass Dose_BA 4b. Add compound to Basolateral (B) side QC->Dose_BA Pass Incubate 5. Incubate at 37°C (e.g., 2 hours) Dose_AB->Incubate Dose_BA->Incubate Sample 6. Sample receiver compartment Incubate->Sample Analyze 7. Quantify by LC-MS/MS Sample->Analyze Calculate 8. Calculate Papp and Efflux Ratio Analyze->Calculate

Caption: Caco-2 permeability experimental workflow.

Experimental Protocol: Caco-2 Permeability

  • Cell Culture: Caco-2 cells are seeded onto semipermeable Transwell inserts and cultured for 21-25 days to allow for differentiation into a confluent monolayer.[22]

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER). A TEER value >200 Ω·cm² indicates a suitably intact barrier.[21][24]

  • Dosing: The test compound (e.g., at 10 µM) is added to either the apical (A) side (to measure A→B transport) or the basolateral (B) side (for B→A transport).[21]

  • Incubation & Sampling: The plate is incubated at 37°C with gentle shaking. Samples are taken from the receiver compartment at a specified time point (e.g., 2 hours).[21][23]

  • Analysis: The concentration of the compound in the receiver and donor samples is quantified using LC-MS/MS.[21][24]

  • Calculation: The apparent permeability coefficient (Papp) and Efflux Ratio (ER) are calculated. An ER > 2 is indicative of active efflux.[22]

Table 2: Comparative Caco-2 Permeability Data

CompoundPapp (A→B) (10⁻⁶ cm/s)Papp (B→A) (10⁻⁶ cm/s)Efflux Ratio (ER)Permeability Class
Cpd-1 8.59.11.1High
Cpd-2 12.211.80.97High
Sunitinib 5.415.12.8Moderate (Efflux)
Propranolol (Control)>20>20~1.0High
Atenolol (Control)<1.0<1.0~1.0Low

Insight: The experimental data align with the in silico prediction of high GI absorption. Both Cpd-1 and Cpd-2 show high permeability with no significant efflux. The lower Papp value for Cpd-1 compared to Cpd-2 could be attributed to its higher TPSA. Sunitinib, as predicted, shows evidence of active efflux (ER > 2), confirming it is likely a substrate for transporters like P-gp.

M: Metabolism — Liver Microsomal Stability Assay

This assay is a primary screen to assess a compound's susceptibility to metabolism by Phase I enzymes, particularly Cytochrome P450s (CYPs), which are abundant in liver microsomes.[25][26][27] High metabolic turnover in this assay often translates to rapid clearance and poor bioavailability in vivo.

Experimental Protocol: Liver Microsomal Stability

  • Preparation: Human liver microsomes (HLMs) are thawed and diluted in a phosphate buffer.[25][28]

  • Reaction Mixture: The test compound (e.g., at 1 µM) is incubated with the HLMs at 37°C.[27]

  • Initiation: The metabolic reaction is initiated by adding a cofactor regenerating system, typically containing NADPH.[25][26][29]

  • Time Points: Aliquots are taken at several time points (e.g., 0, 5, 15, 30, 60 min) and the reaction is quenched by adding a cold organic solvent like acetonitrile.[26]

  • Analysis: After protein precipitation, the supernatant is analyzed by LC-MS/MS to measure the depletion of the parent compound over time.[26]

  • Calculation: The half-life (t½) and intrinsic clearance (Cl_int) are determined from the rate of compound depletion.[25]

Table 3: Comparative Metabolic Stability Data (Human Liver Microsomes)

| Compound | Half-Life (t½, min) | Intrinsic Clearance (Cl_int, µL/min/mg) | Stability Class | | :--- | :--- | :--- | :--- | :--- | | Cpd-1 | 18 | 77 | Moderate-High | | Cpd-2 | >60 | <23 | Low | | Sunitinib | 25 | 55.4 | Moderate | | Verapamil (Control) | <10 | >139 | High | | Diltiazem (Control) | 35 | 39.8 | Moderate |

Insight: This is a critical result. The presence of the 4-nitro group significantly decreases the metabolic stability of the indolinone core (t½ of 18 min vs. >60 min). This strongly suggests that the nitro group itself is a primary site of metabolism, likely via the nitroreductase activity of CYPs, aligning with our initial mechanistic concerns. While Sunitinib also has moderate clearance, the liability for Cpd-1 appears more pronounced and directly linked to the nitro moiety.

T: Toxicity — Early Assessment Assays

Early toxicity screening is essential to kill undesirable compounds. For a nitroaromatic candidate, assessing mutagenicity and cardiotoxicity are high priorities.

The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of a chemical.[30][31][32][33] It uses several strains of Salmonella typhimurium with mutations in the histidine operon, rendering them unable to synthesize histidine (his-).[30][32] A positive test, indicated by the growth of revertant colonies on a histidine-free medium, suggests the chemical is a mutagen.[30][32] The inclusion of a liver extract (S9 fraction) allows for the detection of metabolites that are mutagenic.[31][33]

Insight & Expected Outcome: Based on established knowledge, aromatic nitro compounds are classic mutagens and frequently test positive in the Ames test, particularly in strains like TA98 that detect frameshift mutations.[30] The metabolic activation by bacterial nitroreductases (or by the S9 fraction) to the N-hydroxylamino intermediate is the key event.[10] Therefore, a positive Ames test result for this compound derivatives would be highly anticipated and would represent a major hurdle for further development.

Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel is a major cause of drug-induced cardiac arrhythmia (Torsades de Pointes).[34][35][36] Early screening for hERG liability is a regulatory requirement and a critical safety checkpoint. Automated patch-clamp systems are the standard high-throughput method.[35][36][37]

Experimental Protocol: Automated Patch-Clamp hERG Assay

  • Cell Line: HEK293 cells stably expressing the hERG channel are used.[37]

  • Electrophysiology: A whole-cell recording configuration is established automatically to measure the ionic current flowing through the hERG channels.[37]

  • Compound Application: The vehicle control, a positive control (e.g., E-4031), and increasing concentrations of the test compound are sequentially applied to the cells.[36][37]

  • Data Analysis: The inhibition of the hERG tail current is measured, and an IC₅₀ value (the concentration causing 50% inhibition) is calculated.[36]

Table 4: Comparative hERG Inhibition Data

CompoundhERG IC₅₀ (µM)Risk Assessment
Cpd-1 > 30Low Risk
Cpd-2 > 30Low Risk
Sunitinib 5.8High Risk

Insight: The indolinone scaffold itself (Cpd-1, Cpd-2) does not appear to have inherent hERG liability. However, Sunitinib, a more complex derivative, shows significant hERG inhibition with an IC₅₀ below the common safety threshold of 10 µM. This demonstrates that while the core may be clean, substituents added during lead optimization can introduce this critical toxicity. For the 4-nitro series, this suggests that hERG risk will be dependent on other structural modifications, not the nitro group itself.

Synthesis and Strategic Outlook

The integrated ADMET data provides a clear, albeit challenging, path forward for the this compound series.

cluster_decision Decision Pathway for this compound Series Start Candidate Concept: This compound InSilico In Silico Screen (SwissADME) Start->InSilico Alert Brenk Alert: Nitro Group? InSilico->Alert InVitro In Vitro Assays: - Microsomal Stability - Ames Test Alert->InVitro Yes Metabolism High Metabolic Clearance? InVitro->Metabolism Ames Ames Test Positive? Metabolism->Ames Yes Deprioritize High Risk: Deprioritize or Redesign Scaffold Metabolism->Deprioritize Yes Ames->Deprioritize Yes Optimize Moderate Risk: Bioisosteric Replacement of Nitro Group Ames->Optimize No (Unlikely)

Caption: A risk-based decision workflow for the scaffold.

Overall Assessment:

  • Absorption: The scaffold shows excellent permeability, a highly desirable trait.

  • Metabolism: The 4-nitro group is a significant metabolic liability, leading to rapid clearance in human liver microsomes. This is a major hurdle for achieving adequate drug exposure in vivo.

  • Toxicity: The primary toxicity risk is mutagenicity, directly linked to the metabolic reduction of the nitro group. A positive Ames test would be a likely and severe finding. Cardiotoxicity (hERG) appears to be low for the simple scaffold but must be monitored during optimization.

Strategic Recommendations: The combination of high metabolic clearance and a high probability of mutagenicity makes the this compound scaffold a challenging starting point for a lead optimization program. The most logical and scientifically sound strategy is to address these core liabilities through medicinal chemistry.

  • Bioisosteric Replacement: The primary goal should be to replace the 4-nitro group with a bioisostere that mimics its electron-withdrawing properties without the associated metabolic and toxicity liabilities. Potential replacements include:

    • Cyano (-CN) group: A common nitro bioisostere.

    • Sulfonamide (-SO₂NH₂) or Methylsulfone (-SO₂Me) groups: Also strongly electron-withdrawing and generally more metabolically stable.

  • Re-evaluation: Following successful synthesis of these new analogs, the entire ADMET cascade, starting with in silico profiling and progressing to key in vitro assays (microsomal stability, Ames), must be repeated to confirm that the liabilities have been successfully engineered out of the scaffold.

By systematically identifying and mitigating ADMET liabilities early, research programs can focus resources on compounds with the highest probability of success, embodying the principles of modern, efficient drug discovery.

References

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A Senior Application Scientist's Guide to Confirming the Identity of Synthetic Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate journey of drug development, the unambiguous identification of synthetic intermediates is a cornerstone of success. These transient molecular entities, pivotal in the construction of the final active pharmaceutical ingredient (API), demand rigorous characterization to ensure the integrity, safety, and efficacy of the end product. This guide provides an in-depth comparison of the most powerful and widely adopted analytical techniques for this purpose, grounded in field-proven insights and established scientific principles.

The imperative for robust analytical methodologies is underscored by regulatory bodies worldwide. Adherence to Good Laboratory Practice (GLP) ensures the quality and integrity of non-clinical study data submitted for regulatory approval.[1][2][3][4] This includes the comprehensive characterization of test articles, often employing techniques like High-Performance Liquid Chromatography (HPLC) with UV detection for small molecules.[2]

The Analytical Arsenal: A Comparative Overview

The selection of an appropriate analytical technique is contingent upon the specific questions being asked about the synthetic intermediate. Is the goal to elucidate its complete chemical structure, determine its molecular weight, assess its purity, or identify specific functional groups? The following sections delve into the core techniques, comparing their strengths and limitations.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy stands as the most powerful and definitive technique for determining the precise structure of organic molecules.[5][6][7] By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides a detailed map of the molecular framework, revealing information about the connectivity of atoms and their chemical environment.[5][6]

Key Strengths of NMR:

  • Unambiguous Structural Information: Provides detailed insights into the carbon-hydrogen framework, functional groups, and stereochemistry.[5][8]

  • Quantitative Capability: Can be used to determine the relative number of different types of protons in a molecule.[6][9]

  • Non-destructive: The sample can be recovered and used for further analysis.[9]

Causality in Experimental Choice: The choice between different NMR experiments (e.g., ¹H, ¹³C, COSY, HSQC, HMBC) is driven by the complexity of the molecule. For a simple intermediate, a basic ¹H NMR may suffice. However, for complex structures with overlapping signals, a suite of 2D NMR experiments is often necessary to piece together the complete structural puzzle.[8]

Mass Spectrometry (MS): The Authority on Molecular Weight

Mass spectrometry is an indispensable tool for accurately determining the molecular weight of a synthetic intermediate.[10][11] It works by ionizing molecules and then separating them based on their mass-to-charge ratio (m/z).[11]

Key Strengths of MS:

  • High Sensitivity: Capable of detecting minute quantities of material.

  • Precise Molecular Weight Determination: High-resolution mass spectrometry (HRMS) can provide molecular weights with exceptional accuracy, often allowing for the determination of the molecular formula.[10]

  • Structural Information from Fragmentation: By analyzing the fragmentation patterns of the molecular ion, insights into the molecule's structure can be obtained.[12]

Hyphenated Techniques for Enhanced Power: The coupling of MS with chromatographic techniques, such as Gas Chromatography (GC-MS) and Liquid Chromatography (LC-MS), provides a powerful analytical solution.[13][14] Chromatography separates the components of a mixture, and the mass spectrometer then provides identification and structural information for each separated component.[13][15]

Chromatographic Techniques: The Purity Police

Chromatography is the workhorse of the pharmaceutical industry for assessing the purity of synthetic intermediates and final APIs.[16][17][18] These techniques separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.[17]

High-Performance Liquid Chromatography (HPLC): HPLC is the most widely used chromatographic technique in pharmaceutical analysis.[2][16][18][19] It is particularly well-suited for the analysis of a wide range of organic molecules, including those that are non-volatile or thermally unstable.[17] HPLC is a cornerstone for purity testing, stability studies, and impurity profiling.[16][19]

Gas Chromatography (GC): GC is ideal for the analysis of volatile and thermally stable compounds.[18] It is frequently used to detect and quantify residual solvents in synthetic intermediates.

Self-Validating Systems in Chromatography: To ensure the reliability of chromatographic data, method validation is crucial.[20][21] This involves demonstrating that the analytical procedure is fit for its intended purpose, as outlined in guidelines from the International Council for Harmonisation (ICH).[20][22][23][24] Key validation parameters include specificity, linearity, accuracy, precision, and robustness.[20]

Vibrational Spectroscopy (FTIR and Raman): The Functional Group Detectives

Fourier-Transform Infrared (FTIR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule.[25][26][27] These methods are based on the principle that different chemical bonds vibrate at characteristic frequencies when they absorb infrared radiation.[28]

Key Strengths of Vibrational Spectroscopy:

  • Rapid and Non-destructive: Analysis is typically fast, and the sample is not consumed.

  • Diagnostic for Functional Groups: Provides clear signatures for common functional groups such as carbonyls (C=O), hydroxyls (O-H), and amines (N-H).[29]

  • Complementary Information: FTIR and Raman spectroscopy provide complementary information and can be used to analyze a wide range of sample types.

Comparative Guide to Analytical Techniques

Technique Primary Information Strengths Limitations Typical Application
NMR Spectroscopy Molecular Structure, ConnectivityUnambiguous structural elucidation, quantitativeLower sensitivity, requires pure samplesDefinitive identification of new chemical entities
Mass Spectrometry Molecular Weight, Molecular FormulaHigh sensitivity, precise mass determinationCan be destructive, may not provide complete structural informationConfirmation of expected product, impurity identification
HPLC Purity, QuantificationHigh resolution, wide applicability, quantitativeRequires soluble samples, method development can be time-consumingRoutine purity analysis, stability testing
GC Purity (volatile compounds)High efficiency for volatile compoundsLimited to thermally stable and volatile analytesResidual solvent analysis
FTIR/Raman Functional GroupsRapid, non-destructive, good for solid and liquid samplesDoes not provide complete structural informationQuick confirmation of functional group transformations

Experimental Protocols: A Practical Approach

Protocol 1: Acquiring a Routine ¹H NMR Spectrum

This protocol outlines the essential steps for preparing a sample and acquiring a standard ¹H NMR spectrum.

Methodology:

  • Sample Preparation:

    • Accurately weigh 5-25 mg of the synthetic intermediate.[30]

    • Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.[31] The choice of solvent is critical and should be based on the solubility of the analyte.[32]

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube to remove any particulate matter. Suspended particles can significantly degrade the quality of the spectrum.

    • Ensure the sample height in the NMR tube is appropriate for the spectrometer being used (typically around 4-5 cm).

  • Spectrometer Setup:

    • Insert the sample into the spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to optimize its homogeneity and achieve the best possible resolution.[32]

    • Tune the probe to maximize the signal-to-noise ratio.[32]

  • Data Acquisition:

    • Set the appropriate acquisition parameters, including the number of scans, pulse width, and relaxation delay.

    • Acquire the free induction decay (FID).

  • Data Processing:

    • Perform a Fourier transform on the FID to obtain the NMR spectrum.

    • Phase the spectrum to ensure all peaks are in the absorptive mode.

    • Reference the spectrum using an internal standard, such as tetramethylsilane (TMS), which is assigned a chemical shift of 0 ppm.[6]

Visualizing the Workflow

A logical approach to selecting the appropriate analytical technique is crucial for efficient and effective characterization of synthetic intermediates.

Analytical_Workflow Start Synthetic Intermediate (Unknown or Confirmation) Purity Assess Purity Start->Purity Structure Determine Structure Start->Structure MW Confirm Molecular Weight Start->MW Func_Group Identify Functional Groups Start->Func_Group HPLC HPLC / GC Purity->HPLC NMR NMR Spectroscopy (1D and 2D) Structure->NMR MS Mass Spectrometry (LC-MS, GC-MS, HRMS) MW->MS FTIR FTIR / Raman Func_Group->FTIR HPLC->MS Hyphenated Techniques NMR->MS Complementary Data MS->NMR Complementary Data

Caption: Decision tree for selecting analytical techniques.

Protocol 2: Sample Preparation for LC-MS Analysis

This protocol provides a general guideline for preparing a synthetic intermediate for analysis by LC-MS.

Methodology:

  • Solvent Selection:

    • Choose a solvent that completely dissolves the sample and is compatible with the LC mobile phase.[33] Common solvents include methanol, acetonitrile, and water.[33]

  • Sample Concentration:

    • Prepare a stock solution of the sample at a known concentration (e.g., 1 mg/mL).[33]

    • Dilute the stock solution to a final concentration suitable for LC-MS analysis, typically in the range of 1-10 µg/mL. Overly concentrated samples can lead to poor data quality and instrument contamination.[33]

  • Filtration:

    • Filter the final sample solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could block the LC column.

  • Sample Vial:

    • Transfer the filtered sample into a clean autosampler vial.

  • Blank Injections:

    • It is good practice to run a blank sample (the solvent used to dissolve the sample) before and after your sample to check for carryover and contamination.[33]

Advanced Sample Preparation: For complex matrices, more advanced sample preparation techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interfering substances and concentrate the analyte of interest.[15][34]

Trustworthiness Through Self-Validation

Every analytical protocol should be a self-validating system. This is achieved through:

  • System Suitability Tests: Before running any samples, a system suitability test should be performed on the instrument to ensure it is operating correctly. For HPLC, this typically involves injecting a standard solution to check parameters like peak resolution, tailing factor, and theoretical plates.

  • Use of Reference Standards: Whenever possible, a well-characterized reference standard of the synthetic intermediate should be analyzed alongside the unknown sample. This allows for direct comparison of retention times, mass spectra, and NMR spectra, providing a high degree of confidence in the identification.

  • Method Validation: As previously mentioned, analytical methods should be validated according to ICH guidelines to ensure they are reliable and reproducible.[20][21][22][23][24]

Conclusion: An Integrated Approach for Unwavering Confidence

No single analytical technique can provide all the necessary information to definitively confirm the identity of a synthetic intermediate. The most robust and reliable approach is an integrated one, where the strengths of multiple techniques are leveraged to build a comprehensive and self-consistent dataset. By combining the unparalleled structural elucidation power of NMR, the precise molecular weight determination of MS, the purity assessment capabilities of chromatography, and the functional group information from vibrational spectroscopy, researchers can have unwavering confidence in the identity and quality of their synthetic intermediates, paving the way for the successful development of new medicines.

References

  • Good Laboratory Practice: An Overview for the Analytical Chemist | LCGC International. (2023, October 1).
  • Good Laboratory Practice (GLP): An Overview for the Analytical Chemist. (2023, October 1).
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  • Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists - sites@gsu. (2008, March 25).
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  • LC-MS Sample Preparation | Thermo Fisher Scientific - US. (n.d.).
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A Researcher's Guide to Scientific Validation: Peer Review and Replication of Studies Involving the 4-Nitroindolin-2-one Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in drug discovery and medicinal chemistry, the journey of a novel compound from a promising hit to a viable therapeutic candidate is paved with rigorous validation. This guide provides an in-depth analysis of two foundational pillars of this process: peer review and experimental replication. We will dissect these concepts using the 4-nitroindolin-2-one chemical scaffold and its derivatives as a central case study, offering a pragmatic comparison of methodologies and data to illustrate how scientific consensus is built and why it is crucial for advancing research.

The Gauntlet of Credibility: Understanding the Peer Review Process in Medicinal Chemistry

Before any study on a compound like this compound can contribute to the body of scientific knowledge, it must pass through the crucible of peer review. This is not a mere formality but a critical, multi-stage evaluation designed to ensure the validity, quality, and integrity of the research.[1][2] The process serves to filter for scientific rigor, originality, and significance, with reviewers providing constructive criticism to enhance the work.[3][4]

The typical workflow involves an initial screening by the journal's editor-in-chief to assess scope and basic quality, followed by a double-blind review by two or more experts in the field.[4][5] These experts, whose identities are concealed from the authors (and vice-versa), meticulously evaluate the manuscript on several key criteria:

  • Scientific Rigor: Are the experimental methods sound and reproducible?[4]

  • Novelty and Significance: Does the work provide a meaningful advancement over previously published research?[1]

  • Clarity and Organization: Is the manuscript well-written and logically structured?[4]

This process is designed to be objective and to eliminate bias, ensuring that published findings are trustworthy.[3]

Peer_Review_Workflow cluster_0 Journal Submission & Editorial Office cluster_1 Editorial Decision (Initial) cluster_2 Peer Review cluster_3 Editorial Decision (Post-Review) A Manuscript Submission B Initial Screening (Scope, Formatting, Plagiarism) A->B C Assign to Handling Editor B->C Passes D Desk Reject B->D Fails E Invite 2-3 Expert Reviewers C->E F Double-Blind Review (Assess Rigor, Novelty, Data) E->F G Reviewer Reports Submitted F->G H Editor Weighs Feedback G->H I Decision to Author H->I J Accept I->J K Minor/Major Revision I->K L Reject I->L K->A Resubmission

Caption: The rigorous, multi-stage workflow of academic peer review.

Replication in Action: A Comparative Case Study of Indolin-2-one Nitroimidazoles

Replication is the cornerstone of scientific discovery; without it, results remain preliminary and unconfirmed.[6][7] An inability to replicate preclinical studies can have severe consequences, hindering drug development and contributing to clinical trial failures.[6] However, replication is often not a simple re-running of an experiment but rather the confirmation of previous findings as a foundation for new investigations.

A compelling example of this is seen in the study of indolin-2-one nitroimidazoles, a class of compounds demonstrating potent antibacterial activity. A 2022 study published in ACS Chemical Biology sought to uncover the mode of action (MoA) of these compounds, which had been previously reported by Zhou et al. to be effective against aerobic bacteria—an unusual trait for nitroimidazoles.[8][9]

The first critical step for the new study was to replicate the foundational findings of the original report. This act of replication validates the initial discovery and provides the necessary confidence to invest further resources into a deeper mechanistic investigation.

Comparative Data: Minimum Inhibitory Concentration (MIC)

The minimum inhibitory concentration (MIC) is a standard measure of a compound's antimicrobial potency. Below is a comparison of the MIC values reported in the initial study and the subsequent replication, demonstrating the successful validation of the compound's activity.

Bacterial StrainOriginal Study (Zhou et al.) MIC (μM)Replication Study (Smith et al., 2022) MIC (μM)[8]
S. aureusNot specified0.25
P. aeruginosaNot specified2.5
E. coliNot specified0.13

Note: While the original study by Zhou et al. reported broad activity, the 2022 paper by Smith et al. replicated and quantified this activity against specific pathogenic strains, confirming the "excellent minimal inhibitory concentrations" previously observed.[8][9]

This successful replication was the launchpad for the subsequent, novel findings of the 2022 study, which identified a dual mode of action: direct inhibition of topoisomerase IV and reductive bioactivation, which helps to impair the development of resistance.[8][9]

Replication_Workflow cluster_A Initial Discovery cluster_B Validation & Extension A Initial Study (Zhou et al.) Reports Potent Antibacterial Activity of Scaffold B Replication Study (Smith et al.) Synthesizes Compound & Confirms POTENT MIC VALUES A->B Peer-Reviewed Publication C Mechanistic Investigation (Activity-Based Protein Profiling) B->C D New Finding: Identifies Topoisomerase IV as a Direct Target C->D E New Finding: Confirms Dual Mode of Action (Impairing Resistance) D->E

Caption: Workflow showing replication as a bridge to novel discovery.

Protocol Deep Dive: A Self-Validating Assay for Antibacterial Potency

To ensure trustworthiness, experimental protocols must be robust and self-validating. This means including appropriate controls that confirm the assay is working as expected. Below is a detailed, step-by-step methodology for determining the Minimum Inhibitory Concentration (MIC) of a this compound derivative, adapted from established procedures.[8]

Experimental Protocol: Broth Dilution MIC Assay

This protocol is designed to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Causality Behind Choices:

  • Cell Line: A panel of clinically relevant pathogenic bacteria (S. aureus, P. aeruginosa, E. coli) is used to assess the spectrum of activity.

  • Media: Specific growth media (e.g., TSB for S. aureus) are used to ensure optimal bacterial growth, which is essential for an accurate MIC reading.

  • Controls: A positive control (a known antibiotic like Ciprofloxacin) validates that the bacteria are susceptible to inhibition, while a negative control (DMSO vehicle) ensures the solvent has no antimicrobial effect at the concentrations used.

Materials:

  • Test compound (e.g., this compound derivative) dissolved in DMSO.

  • Bacterial strains (e.g., S. aureus, P. aeruginosa, E. coli).

  • Appropriate sterile broth media (e.g., Tryptic Soy Broth, Mueller-Hinton Broth).

  • Sterile 96-well microtiter plates.

  • Positive control antibiotic (e.g., Ciprofloxacin).

  • DMSO (vehicle control).

  • Spectrophotometer (plate reader).

Step-by-Step Methodology:

  • Prepare Bacterial Inoculum: a. From a fresh agar plate, inoculate a single colony of the desired bacterium into 5 mL of sterile broth. b. Incubate overnight at 37°C with shaking until the culture reaches the stationary phase. c. Dilute the overnight culture in fresh broth to a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL. This standardization is crucial for reproducibility.

  • Prepare Compound Dilutions: a. In a 96-well plate, perform a serial two-fold dilution of the test compound. Start with a high concentration (e.g., 100 µM) in the first well and dilute across the plate using sterile broth. b. Prepare identical dilution series for the positive control (Ciprofloxacin) and the DMSO vehicle control.

  • Inoculation: a. Add an equal volume of the prepared bacterial inoculum (from Step 1c) to each well of the plate containing the compound dilutions. b. The final volume in each well should be uniform (e.g., 200 µL). This ensures that concentration differences are the only variable.

  • Incubation: a. Cover the plate and incubate at 37°C for 16-20 hours without shaking.

  • Determine MIC: a. Following incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed. b. For a quantitative reading, measure the optical density (OD) at 600 nm using a plate reader. The MIC is the concentration that inhibits ~90% of growth compared to the DMSO control wells.

  • Validate the Assay: a. Confirm that the positive control (Ciprofloxacin) shows inhibition within its expected MIC range. b. Confirm that the DMSO control wells show robust bacterial growth (high turbidity). c. Confirm that the wells with no bacteria (broth only) show no growth.

Comparative Landscape: Alternative Indole-Based Scaffolds

The indolin-2-one core is a privileged scaffold in medicinal chemistry, meaning it is a structural framework that frequently appears in biologically active compounds.[10][11] While our case study focused on antibacterial applications, derivatives of this and related indole scaffolds have been developed for a wide range of therapeutic targets. Understanding these alternatives provides context for the unique potential of any new derivative.

Compound Class / DerivativePrimary Biological TargetTherapeutic PotentialKey Finding / IC₅₀ ValueReference
Indolin-2-one Nitroimidazoles Topoisomerase IV / Bacterial DNAAntibacterial (Aerobic Bacteria)MIC = 0.13 - 2.5 µM against pathogenic strains.[8]
Indole-2-one Derivatives (e.g., 21r) Bromodomain protein 4 (BRD4)Anticancer (Leukemia)IC₅₀ = 41 nM (BD1 domain).[12]
Azaindolin-2-one Derivatives (e.g., (E)-2f) GSK3β / Tau AggregationNeuroprotective (Alzheimer's)IC₅₀ = 1.7 µM against GSK3β.[13]
Indole-2-one Derivatives (e.g., 7i) Inflammatory Cytokines (TNF-α, IL-6)Anti-inflammatory (Sepsis)Significantly protects from LPS-induced septic death in mice.[14]
Substituted 5-Nitroindoles (e.g., 7) c-Myc G-QuadruplexAnticancer (HeLa cells)IC₅₀ = 5.89 µM against HeLa cell proliferation.[15]

This comparative overview highlights the remarkable versatility of the indole scaffold and underscores the importance of rigorous, peer-reviewed research in defining the specific biological activity and therapeutic niche for each new derivative. The journey from initial synthesis to a validated lead compound is one of incremental, confirmed, and transparently communicated science.

References

  • Peer Review Process. (n.d.). Medicinal and Medical Chemistry. Retrieved from [Link][1]

  • Journal of Medicinal and Pharmaceutical Chemistry Research - Peer Review Process. (n.d.). SCIENDO. Retrieved from [Link][3]

  • Peer Review Process. (n.d.). Journal of Medicinal and Chemical Sciences. Retrieved from [Link][5]

  • Peer Review Process | Medicinal Chemistry and Pharmacology. (n.d.). Sciconx. Retrieved from [Link][4]

  • Peer Review at SciencePG. (n.d.). Journal of Drug Design and Medicinal Chemistry. Retrieved from [Link][2]

  • Curtis, M. J., & Abernethy, D. R. (2015). Replication – why we need to publish our findings. Pharmacology Research & Perspectives, 3(4), e00146. Retrieved from [Link][16][17]

  • The importance of reproducibility in in-silico drug discovery. (2023). MindWalk. Retrieved from [Link][6]

  • What is replication in an experiment, and why is it important? (2020). Quora. Retrieved from [Link][7]

  • Smith, B. P. C., et al. (2022). Indolin-2-one Nitroimidazole Antibiotics Exhibit an Unexpected Dual Mode of Action. ACS Chemical Biology, 17(11), 3057–3066. Retrieved from [Link][8]

  • Luttik, A. (2018). Replicability in Clinical Research. National Bureau of Economic Research. Retrieved from [Link][18]

  • Smith, B. P. C., et al. (2022). Indolin-2-one Nitroimidazole Antibiotics Exhibit an Unexpected Dual Mode of Action. National Center for Biotechnology Information. Retrieved from [Link][9]

  • Chen, S., et al. (2024). Discovery of indole-2-one derivatives as BRD4 (BD1) selective inhibitors. Bioorganic & Medicinal Chemistry, 117752. Retrieved from [Link][12]

  • Kumar, P., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Thai Journal of Pharmaceutical Sciences, 46(3), 233-250. Retrieved from [Link][10]

  • Al-Ostoot, F. H., et al. (2022). Discovery of Azaindolin-2-One as a Dual Inhibitor of GSK3β and Tau Aggregation with Potential Neuroprotective Activity. Molecules, 27(7), 2200. Retrieved from [Link][13]

  • Chen, J., et al. (2014). Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents. Drug Design, Development and Therapy, 8, 1855–1862. Retrieved from [Link][14]

  • Al-Mokadem, A. Z., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). International Journal of Molecular Sciences, 25(12), 6508. Retrieved from [Link][11]

  • Kumar, A., et al. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. Chemistry – An Asian Journal, 16(18), 2697-2705. Retrieved from [Link][15]

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Comparing the cost-effectiveness of different 4-Nitroindolin-2-one synthesis methods

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 4-Nitroindolin-2-one

This compound, also known as 4-nitrooxindole, is a valuable heterocyclic building block. The presence of the nitro group on the aromatic ring and the lactam functionality provides versatile handles for further chemical modifications, making it a crucial precursor in the synthesis of a wide range of biologically active compounds, including potential kinase inhibitors and other therapeutic agents. The efficient and economical synthesis of this intermediate is therefore of paramount importance to the pharmaceutical industry.

This guide will dissect two common synthetic strategies: the direct nitration of oxindole and the reductive cyclization of a dinitrophenylacetic acid derivative. Each method will be evaluated based on chemical principles, experimental protocols, and a thorough cost analysis.

Method 1: Direct Nitration of Oxindole

This approach is a classic example of electrophilic aromatic substitution, where the benzene ring of the oxindole nucleus is nitrated using a mixture of nitric and sulfuric acid.

Chemical Principles

The reaction proceeds via the in-situ formation of the nitronium ion (NO₂⁺) from the dehydration of nitric acid by concentrated sulfuric acid. The electron-rich aromatic ring of oxindole then attacks the highly electrophilic nitronium ion. The directing effects of the substituents on the oxindole ring favor substitution at the 4- and 6-positions. Careful control of reaction conditions is crucial to achieve regioselectivity and minimize the formation of unwanted isomers and over-nitrated byproducts.

Experimental Protocol

Materials:

  • Oxindole

  • Concentrated Nitric Acid (70%)

  • Concentrated Sulfuric Acid (98%)

  • Ice

  • Water

Procedure:

  • In a flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add concentrated sulfuric acid to oxindole while maintaining the temperature below 10 °C.

  • Once the oxindole is completely dissolved, slowly add concentrated nitric acid dropwise to the solution, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, continue stirring the reaction mixture in the ice bath for 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • The precipitated solid is collected by vacuum filtration, washed thoroughly with cold water until the washings are neutral to litmus paper.

  • The crude product is then recrystallized from a suitable solvent (e.g., ethanol or acetic acid) to yield pure this compound.

Workflow Diagram

Direct_Nitration_of_Oxindole cluster_prep Reaction Setup cluster_reaction Nitration cluster_workup Work-up & Purification Oxindole Oxindole Mix1 Mix1 Oxindole->Mix1 Dissolution H2SO4 Conc. H₂SO₄ H2SO4->Mix1 Dissolution IceBath Ice Bath (0-10 °C) Reaction Reaction Mix1->Reaction Slow Addition HNO3 Conc. HNO₃ HNO3->Reaction Slow Addition Stirring Stirring Reaction->Stirring 1-2 hours Quench Quench Stirring->Quench Pour onto Ice Filtration Filtration Quench->Filtration Collect Precipitate Washing Washing Filtration->Washing Wash with H₂O Recrystallization Recrystallization Washing->Recrystallization Recrystallize Product Product Recrystallization->Product This compound

Caption: Workflow for the direct nitration of oxindole.

Method 2: Reductive Cyclization of 2,4-Dinitrophenylacetic Acid

This two-step approach involves the synthesis of a substituted phenylacetic acid followed by a reductive cyclization to form the oxindole ring.

Chemical Principles

The first step is the synthesis of 2,4-dinitrophenylacetic acid from a suitable starting material like 2,4-dinitrotoluene. The second, and key, step is the selective reduction of the nitro group ortho to the acetic acid side chain, followed by an intramolecular condensation (lactamization) to form the five-membered ring of the indolin-2-one. Common reducing agents for this transformation include iron powder in acetic acid or catalytic hydrogenation. The choice of reducing agent and conditions is critical to selectively reduce one nitro group in the presence of the other.

Experimental Protocol

Step 1: Synthesis of 2,4-Dinitrophenylacetic Acid (Conceptual)

This intermediate can be prepared from 2,4-dinitrotoluene through oxidation of the methyl group. Various oxidation methods can be employed, though this step adds to the overall complexity and cost of the synthesis. For the purpose of this comparison, we will consider 2,4-dinitrophenylacetic acid as the starting material.

Step 2: Reductive Cyclization

Materials:

  • 2,4-Dinitrophenylacetic Acid

  • Iron Powder

  • Glacial Acetic Acid

  • Water

  • Ethanol

Procedure:

  • A mixture of 2,4-dinitrophenylacetic acid and iron powder in a mixture of glacial acetic acid and water is prepared in a round-bottom flask.

  • The reaction mixture is heated to reflux with vigorous stirring for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, the hot solution is filtered to remove the iron salts.

  • The filtrate is cooled to room temperature and then poured into cold water to precipitate the crude product.

  • The solid is collected by filtration, washed with water, and then recrystallized from ethanol to afford pure this compound.

Workflow Diagram

Reductive_Cyclization cluster_reaction Reductive Cyclization cluster_workup Work-up & Purification DNPAA 2,4-Dinitrophenylacetic Acid Reflux Reflux DNPAA->Reflux Heating Fe Iron Powder Fe->Reflux Heating AcOH Acetic Acid/Water AcOH->Reflux Heating Filtration Filtration Reflux->Filtration Filter Hot Precipitation Precipitation Filtration->Precipitation Cool & Add Water Collection Collection Precipitation->Collection Filter & Wash Recrystallization Recrystallization Collection->Recrystallization Recrystallize Product Product Recrystallization->Product This compound

Caption: Workflow for the reductive cyclization of 2,4-dinitrophenylacetic acid.

Cost-Effectiveness Comparison

To provide a practical comparison, we have estimated the chemical cost per gram of this compound for each method based on typical laboratory-scale synthesis and current market prices for reagents.

ParameterMethod 1: Direct NitrationMethod 2: Reductive Cyclization
Starting Material Oxindole2,4-Dinitrophenylacetic Acid
Key Reagents Nitric Acid, Sulfuric AcidIron Powder, Acetic Acid
Typical Yield 60-70%70-80% (for the cyclization step)
Approx. Starting Material Cost (per gram) ~$2-3[1][2][3][4]~$4-5 (estimated)
Approx. Reagent Cost (per reaction) Low[5][6][7][8][9][10][11][12][13]Low to Moderate[14][15][16][17][18][19][20][21]
Estimated Chemical Cost per Gram of Product Lower Higher
Process Simplicity Simpler, one-step reactionMore complex, multi-step if starting from 2,4-dinitrotoluene
Scalability Good, but requires careful temperature controlGood
Safety Considerations Use of concentrated acids requires cautionUse of flammable solvents and heating
Waste Generation Acidic wasteIron salt waste

Note: Prices are estimates and can vary based on supplier, purity, and quantity. The cost for 2,4-dinitrophenylacetic acid is an estimation as it is not as commonly available as oxindole.

Discussion and Recommendations

Method 1: Direct Nitration of Oxindole emerges as the more cost-effective and straightforward approach for the synthesis of this compound, particularly for laboratory-scale preparations. The readily available and less expensive starting material, oxindole, combined with the use of common and inexpensive acids, contributes to its economic advantage. The primary challenge of this method lies in controlling the regioselectivity and preventing over-nitration, which necessitates careful temperature control and slow addition of the nitrating agent. However, with proper experimental technique, good yields of the desired product can be reliably obtained.

Method 2: Reductive Cyclization of 2,4-Dinitrophenylacetic Acid , while potentially offering a slightly higher yield in the final cyclization step, is hampered by the higher cost and reduced availability of the starting material. If 2,4-dinitrophenylacetic acid needs to be synthesized in-house, this adds significant complexity, time, and cost to the overall process. This route may be considered if a specific need arises to avoid the use of concentrated nitric and sulfuric acids, or if the starting material is readily available from a specific synthetic pathway.

For most applications, the direct nitration of oxindole is the recommended method for the synthesis of this compound due to its superior cost-effectiveness, simplicity, and reliance on readily available starting materials. While the reductive cyclization route is chemically sound, its practical application is limited by the cost and accessibility of the required precursor. As with any chemical synthesis, optimization of reaction conditions for either method is encouraged to maximize yield and purity for your specific application.

References

  • ResearchGate. Synthesis of Oxindoles via SmI2-Promoted Reduction of 2-Nitrophenylacetic Acids. [Link]

  • Credence Research. Acetic Acid Prices 2024: Chart, Trends, Demand and Forecast. [Link]

  • Intratec.us. Sulfuric Acid Price - Historical & Current. [Link]

  • IMARC Group. Nitric Acid Prices 2025 | December Price Chart & Trend. [Link]

  • BioFuran Materials. Oxindole, CAS 59-48-3. [Link]

  • Cenmed. 2-nitrophenylacetic acid 98% (c005b-036690). [Link]

  • Tridge. Price for glacial acetic acid in United States. [Link]

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  • IndiaMART. 2-Nitrophenylacetic Acid at best price in Mumbai by Ultima Chemicals. [Link]

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  • businessanalytiq. Sulfuric Acid price index. [Link]

  • Z Chemicals. Steel Powder, Iron Powder, Grade S1001, $3.50/Lb. Bulk. [Link]

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  • H. H. Robertson. 2-Nitrophenylacetic Acid (C8H7NO4), 25 grams. [Link]

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  • Wikipedia. (2-Nitrophenyl)acetic acid. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 4-Nitroindolin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential procedural guidance for the safe and compliant disposal of 4-Nitroindolin-2-one. As a nitroaromatic compound, it requires careful handling and adherence to hazardous waste protocols to ensure the safety of laboratory personnel and environmental protection. This guide synthesizes information from regulatory standards and data on analogous compounds to establish a robust and self-validating disposal workflow.

Hazard Assessment and Profile

  • Toxicity: Nitroaromatic compounds are often toxic if swallowed, inhaled, or absorbed through the skin.[1][2][3] Acute effects can include irritation to the skin, eyes, and respiratory tract, while chronic exposure may lead to organ damage.[1]

  • Reactivity and Instability: Many nitro compounds are energetic and can be sensitive to heat, shock, or friction, posing a risk of rapid, exothermic decomposition.[4][5] While the indolinone core is relatively stable, the nitro group introduces a potential for instability, especially in the presence of incompatible materials.

  • Environmental Hazard: Aromatic nitro compounds can be harmful to aquatic life with long-lasting effects.[1] Therefore, disposal into the sanitary sewer system is strictly prohibited.[6]

Given these potential hazards, all waste containing this compound must be treated as hazardous waste in accordance with the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA).[7][8]

Pre-Disposal Safety: Engineering Controls and PPE

Before handling any waste, ensure the proper safety measures are in place. The primary goal is to minimize all routes of exposure.

Engineering Controls: All handling and segregation of this compound waste must be conducted within a certified chemical fume hood to prevent the inhalation of dust or vapors.[6][9]

Personal Protective Equipment (PPE): The following table outlines the mandatory PPE for handling this compound waste.

Protection TypeSpecificationStandard / Rationale
Eye and Face Chemical safety goggles and a full-face shield if there is a risk of splashing.Conforms to OSHA 29 CFR 1910.133.[6] Protects against splashes and airborne particulates.
Hand Protection Double-gloving is recommended. An inner nitrile glove with an outer, more robust butyl or Viton glove.Nitrile gloves offer splash protection, while butyl rubber provides high resistance to nitro compounds.[4][6] Always inspect gloves for integrity before use.
Body Protection Flame-resistant lab coat and a chemical-resistant apron.Protects against skin contact from spills and splashes.
Respiratory For handling solids, a NIOSH-approved N95 respirator is the minimum. For potential vapor exposure, use a half-mask or full-face respirator with organic vapor cartridges.Conforms to OSHA 29 CFR 1910.134.[6] Prevents inhalation of the compound.

Step-by-Step Disposal Protocol

The disposal of this compound must follow a systematic "cradle-to-grave" management process, ensuring the waste is tracked from its point of generation to its final, safe disposal.[10]

Step 1: Waste Characterization and Segregation

Immediately upon generation, the waste must be characterized and segregated. Never mix incompatible wastes , as this can result in violent reactions.[11]

  • Solid Waste:

    • Includes: Contaminated filter paper, weighing boats, disposable gloves, bench paper, and any unreacted solid this compound.

    • Action: Collect in a designated, lined hazardous waste container within the fume hood.[6] Do not mix with other chemical wastes unless they are known to be compatible.

  • Liquid Waste:

    • Includes: Solutions containing this compound, rinsate from contaminated glassware.

    • Action: Collect in a dedicated, chemically-resistant (e.g., HDPE or glass) hazardous waste container. The solvent used will dictate compatibility; consult chemical incompatibility charts.[12][13][14]

Critical Incompatibilities: Keep this compound waste segregated from:

  • Strong Oxidizing Agents: (e.g., Nitric Acid, Perchloric Acid).[12][14]

  • Strong Reducing Agents.

  • Strong Acids and Bases. [3]

  • Combustible Materials. [12]

Step 2: Container Selection and Labeling

Proper containment and labeling are mandated by law and are critical for safety.

  • Container Requirements:

    • Must be in good condition, free of leaks or residues on the outside.

    • Must be compatible with the waste being stored.

    • Must always be kept closed with a tight-fitting lid, except when adding waste.[11]

  • Labeling Protocol:

    • As soon as the first drop of waste is added, the container must be labeled.

    • The label must include:

      • The words "HAZARDOUS WASTE" .[6]

      • The full chemical name: "this compound" . Avoid abbreviations or formulas.

      • A clear list of all other components in the container (e.g., "Methanol," "Dichloromethane").

      • The approximate percentage of each component.

      • The date of initial accumulation.

Step 3: Accumulation and Storage

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • The SAA must be at or near the point of generation and under the control of the operator.

  • Store liquid waste containers in secondary containment (e.g., a chemical-resistant tub) to contain potential leaks.[11]

  • Do not accumulate more than 55 gallons of hazardous waste (or 1 quart of acutely hazardous waste) in an SAA.

Step 4: Arranging Final Disposal

Hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[6]

  • Action: Once the waste container is full or has been in accumulation for 180 days, contact your EHS office to schedule a pickup.

  • Provide them with the accurately filled-out hazardous waste label. They will manage the manifest system for tracking the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF).[10][15]

Never dispose of this compound by evaporation in the fume hood, in the regular trash, or down the sanitary sewer. [11]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G cluster_0 Waste Generation & Characterization cluster_1 Segregation & Containment cluster_2 Storage & Final Disposal start Waste Generated (this compound) characterize Characterize as Hazardous Waste start->characterize segregate Segregate Waste Stream characterize->segregate solid_waste Solid Waste (Gloves, Paper, etc.) segregate->solid_waste Solid liquid_waste Liquid Waste (Solutions, Rinsate) segregate->liquid_waste Liquid solid_container Select & Label Lined Solid Waste Container solid_waste->solid_container liquid_container Select & Label Compatible Liquid Container liquid_waste->liquid_container store Store in Secondary Containment in Satellite Accumulation Area (SAA) solid_container->store liquid_container->store contact_ehs Container Full or Accumulation Limit Reached? Contact EHS for Pickup store->contact_ehs end Disposed via Licensed TSDF contact_ehs->end

Caption: Workflow for the compliant disposal of this compound.

Emergency Procedures

In the event of a spill or exposure, immediate and correct action is vital.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[9] Seek immediate medical attention.

  • Eye Contact: Flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[9] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Spill:

    • Small Spill (in fume hood): Absorb with an inert material (e.g., vermiculite, sand) and collect into a designated hazardous waste container. Decontaminate the area thoroughly.

    • Large Spill: Evacuate the immediate area. Alert colleagues and contact your institution's EHS department immediately. Do not attempt to clean it up yourself unless you are trained to do so.

References

  • How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.). ERG Environmental.
  • Personal protective equipment for handling 2-Methyl-3-nitroanisole. (2025). BenchChem.
  • Resource Conservation and Recovery Act (RCRA) Regulations. (2025, August 13). US Environmental Protection Agency.
  • Personal protective equipment for handling 3-Nitrophenylacetylene. (2025, December). BenchChem.
  • EPA Hazardous Waste Management. (2024, April 29). Axonator.
  • Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). US Environmental Protection Agency.
  • Essential Safety and Handling Protocols for Nitro-coronene. (2025). BenchChem.
  • Learn the Basics of Hazardous Waste. (2025, March 24). US Environmental Protection Agency.
  • SAFETY DATA SHEET - 4-Nitroaniline. (2025, January 2). Sigma-Aldrich.
  • Disposal of Outdated Chemicals in the Laboratory - Potentially Explosive Compounds. (n.d.). University of Maryland Environmental Safety, Sustainability & Risk.
  • Hazardous Laboratory Chemicals Disposal Guide. (n.d.). Reed College.
  • Organic Nitro Compounds Waste Compatibility. (n.d.). CP Lab Safety.
  • Personal Protective Equipment. (2025, September 12). US Environmental Protection Agency.
  • Chemical Incompatibility Chart. (n.d.). Princeton University Environmental Health & Safety.
  • SAFETY DATA SHEET - 4-Nitroquinoline 1-oxide. (2024, September 6). Sigma-Aldrich.
  • SAFETY DATA SHEET - 4-Nitroindole-2-carboxylic acid. (2024, March 13). Fisher Scientific.
  • Partial List of Chemical Incompatibilities. (n.d.). University of Nevada, Reno Environmental Health & Safety.
  • Hazardous Waste Disposal Guide. (n.d.). Dartmouth College Environmental Health and Safety.
  • Table of Incompatible Chemicals. (n.d.). University of Maryland Environmental Safety, Sustainability & Risk.
  • Chemical Incompatibilities. (n.d.). University of California, Santa Cruz.
  • SAFETY DATA SHEET - 4-Nitroaniline. (2014, July 1). Sigma-Aldrich.
  • Material Safety Data Sheet - 4-Nitroaniline MSDS. (2005, October 10). Sciencelab.com.
  • SAFETY DATA SHEET - 4-Nitroaniline. (2020, December 13). Fisher Scientific.

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Personal protective equipment for handling 4-Nitroindolin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Essential Safety & Handling Guide: 4-Nitroindolin-2-one

This guide provides immediate, essential safety protocols, operational procedures, and disposal plans for handling this compound. As a nitroaromatic compound potentially used in drug development, it must be handled with the utmost caution, assuming it possesses cytotoxic and potentially energetic properties based on its chemical structure.[1][2] This document is designed for researchers, scientists, and drug development professionals to ensure a safe and controlled laboratory environment.

Immediate Safety Briefing: Core Hazards & Precautions

Given the absence of a comprehensive, publicly available Safety Data Sheet (SDS) specifically for this compound, all handling procedures must be based on authoritative guidelines for structurally related nitroaromatic compounds and cytotoxic agents.[2][3]

  • Primary Assumed Hazards:

    • Toxicity: Likely toxic if swallowed, inhaled, or absorbed through the skin, a common trait for nitroaromatic compounds.[4][5]

    • Cytotoxicity: Compounds of this class are often investigated for their ability to inhibit cell growth and may be hazardous to healthy cells.[2][6] Handle as a potential cytotoxic agent.

    • Irritation: Assumed to cause skin and serious eye irritation.[7]

    • Energetic Properties: Aromatic nitro compounds can be energetic and may pose a risk of decomposition if subjected to heat, shock, or friction.[1]

  • Primary Safety Directives:

    • Containment: All handling of this compound, especially in its solid form, must be conducted within a certified chemical fume hood, ventilated balance enclosure, or a suitable biological safety cabinet to prevent inhalation of airborne particles.[8]

    • No Skin Contact: Direct skin contact must be rigorously avoided through the correct use of multilayered gloves and protective clothing.[3][5]

    • Restricted Access: The handling area must be clearly designated, and access should be restricted to trained personnel only.

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of PPE is not merely a checklist; it is a comprehensive system designed to shield you from multiple exposure routes. The causality behind each choice is critical for ensuring its efficacy.

The level of PPE required correlates directly with the procedure being performed and the associated risk of exposure.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Storage & Transport (within lab) Safety glasses with side shieldsSingle pair of nitrile glovesLab coatNot required (if container is sealed)
Weighing Solid Compound Tightly-fitting safety goggles & face shield[1]Double-layered chemotherapy-rated gloves (e.g., nitrile)[3]Disposable, solid-front gown with cuffs[8]N95 respirator (minimum) within a fume hood.[9]
Solution Preparation / Aliquoting Tightly-fitting safety goggles & face shieldDouble-layered chemotherapy-rated gloves (e.g., nitrile)Disposable, solid-front gown with cuffsNot required if performed strictly within a certified fume hood.
Reaction Monitoring & Work-up Tightly-fitting safety gogglesDouble-layered chemotherapy-rated gloves (e.g., nitrile)Lab coat or disposable gown (as per risk assessment)Not required if performed strictly within a certified fume hood.
Waste Disposal Tightly-fitting safety goggles & face shieldDouble-layered chemotherapy-rated gloves (e.g., nitrile)Disposable, solid-front gown with cuffsNot required
Spill Cleanup Full-face respirator with appropriate cartridges[1][10]Heavy-duty chemical-resistant gloves (e.g., Butyl) over nitrile glovesChemical-resistant apron or suit over gownFull-face air-purifying respirator with organic vapor/particulate cartridges.[10]
  • Eye and Face Protection: Standard safety glasses are insufficient. Tightly fitting goggles are required to protect against fine particulates and small splashes.[11] A full face shield is used over goggles during tasks with a high splash risk (weighing solids, preparing solutions) to protect the entire face.[1][10]

  • Hand Protection: A single pair of gloves is not adequate. Permeability of glove materials increases with time and chemical exposure.[3] Double-gloving with chemotherapy-rated nitrile gloves provides a robust barrier and allows for the safe removal of the outer glove if contamination occurs, without exposing the skin.[3] Gloves must be inspected for tears before every use.[1][5]

  • Body Protection: A standard cotton lab coat can absorb chemical splashes, holding the hazardous material against your skin. A disposable, solid-front gown, preferably resistant to moisture, provides a non-absorbent barrier that can be promptly removed and disposed of upon contamination.[8]

  • Respiratory Protection: Fine powders like this compound are easily aerosolized during weighing and transfer. Performing these tasks within a fume hood provides primary containment. An N95 respirator adds a necessary layer of personal protection against inhaling any particles that may escape the immediate airflow capture of the hood.

Procedural Guidance: Safe Handling Workflow

Adherence to a strict, logical workflow is paramount for minimizing exposure risk. This workflow diagram illustrates the critical steps from preparation to disposal.

G cluster_prep Preparation Phase cluster_ops Operational Phase cluster_post Post-Operation Phase Start 1. Confirm Protocol & Assemble Materials Risk_Assessment 2. Review Hazards & Verify Fume Hood Operation Start->Risk_Assessment Select_PPE 3. Select PPE Based on Task Risk_Assessment->Select_PPE Donning 4. Don PPE (Correct Sequence) Select_PPE->Donning Handling 5. Handle Compound (In Fume Hood) Donning->Handling Decon 6. Decontaminate Surfaces & Equipment Handling->Decon Doffing 7. Doff PPE (Avoid Contamination) Decon->Doffing Disposal 8. Segregate & Dispose of Waste Doffing->Disposal End 9. Wash Hands Thoroughly Disposal->End

Caption: Workflow for Safe Handling of this compound.

The sequence of donning PPE is designed to prevent cross-contamination.

  • Gown: Don the disposable gown, ensuring complete coverage. Fasten securely.

  • Respirator (if required): Perform a fit check on your N95 or other respirator.

  • Goggles/Face Shield: Place goggles on, ensuring a snug fit. Place the face shield over the goggles.

  • Gloves: Don the first pair of nitrile gloves, pulling the cuffs over the cuffs of the gown. Don the second pair of gloves over the first.

This process is designed to contain contaminants and prevent exposure to your skin and clothing.

  • Outer Gloves: While still in the handling area (e.g., within the fume hood), remove the outer, most contaminated pair of gloves. Peel them off so they are inside-out and dispose of them in the designated cytotoxic waste container.

  • Gown & Inner Gloves: Exit the immediate handling area. Untie the gown. Peel it away from your body, rolling it outwards so the contaminated surface is contained within the roll. As you pull your arms out of the sleeves, use the gown to simultaneously pull off the inner pair of gloves. The gown and gloves should come off together in a single, contained bundle. Dispose of immediately in the cytotoxic waste container.

  • Face/Eye Protection: Remove the face shield and goggles. Clean and store according to institutional policy.

  • Respirator: Remove your respirator.

  • Hand Hygiene: Immediately wash your hands thoroughly with soap and water.

Operational and Disposal Plans
  • Handling:

    • Use non-metallic or coated spatulas to handle the solid material to minimize friction.[1]

    • When preparing solutions, add the solvent to the vessel containing the pre-weighed solid to minimize dust generation.

    • Transport any cytotoxic drugs in sealed, leak-proof plastic bags, which are then placed inside a rigid, shock-resistant container.[6]

  • Disposal:

    • Solid Waste: All contaminated PPE (gowns, gloves), disposable labware (weigh boats, pipette tips), and towels must be disposed of in a clearly labeled, leak-proof cytotoxic waste container.[3][8] These containers should be colored-coded (often yellow or red) according to institutional and local regulations.[9]

    • Liquid Waste: All solutions containing this compound must be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.

    • Sharps: Any needles or syringes used must be disposed of in a designated sharps container suitable for cytotoxic waste.

  • Spill Management:

    • A spill kit specifically for cytotoxic agents must be readily available.[2][8]

    • In the event of a spill, evacuate the immediate area and notify the laboratory supervisor and safety officer.[2]

    • Cleanup should only be performed by trained personnel wearing appropriate PPE, including a full-face respirator.[1][10]

References

  • Personal protective equipment for handling 3-Nitrophenylacetylene. BenchChem.
  • Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Academic Research Labor
  • Safe handling of cytotoxics: guideline recommend
  • Safe Handling of Cytotoxic Drugs and Bodily Fluids SOP-SHCDBF-01. Kingston Health Sciences Centre.
  • Cytotoxic Drug Safety. Thompson Rivers University.
  • Guidelines for Cytotoxic (Antineoplastic) Drugs.
  • SAFETY DATA SHEET - 2-Nitroaniline. Sigma-Aldrich.
  • SAFETY DATA SHEET - 4-Nitroquinoline 1-oxide. Sigma-Aldrich.
  • SAFETY DATA SHEET - 4-Nitroindole-2-carboxylic acid.
  • Personal Protective Equipment. US EPA.
  • SAFETY DATA SHEET - 2-Nitroaniline. Fisher Scientific.
  • A Guide to Non-Respiratory Personal Protective Equipment (PPE). Health and Safety Authority.
  • 4-Nitroaniline - Safety D

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.